molecular formula C17H22BrNO4 B1672522 Fenoterol Hydrobromide CAS No. 1944-12-3

Fenoterol Hydrobromide

Katalognummer: B1672522
CAS-Nummer: 1944-12-3
Molekulargewicht: 384.3 g/mol
InChI-Schlüssel: SGZRQMALQBXAIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fenoterol hydrobromide is the hydrobromide salt of fenoterol. A beta2-adrenergic agonist, it is used as a bronchodilator in the management of reversible airway obstruction. It has a role as a bronchodilator agent, a beta-adrenergic agonist and a sympathomimetic agent. It contains a fenoterol.
This compound is fenoterol BromideThe hydrobromide salt of fenoterol, a short-acting sympathomimetic agent with bronchodilator activity. Fenoterol stimulates beta-2-adrenergic receptors in the lungs, thereby activating the enzyme adenylate cyclase that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP concentrations relax bronchial smooth muscle, relieve bronchospasms, and reduce inflammatory cell mediator release, especially from mast cells.
See also: Fenoterol (has active moiety).

Eigenschaften

IUPAC Name

5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4.BrH/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;/h2-5,7-9,11,17-22H,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZRQMALQBXAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13392-18-2 (Parent)
Record name Fenoterol hydrobromide [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5045419
Record name Fenoterol hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>57.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26732605
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1944-12-3, 13392-18-2
Record name Fenoterol hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1944-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenoterol hydrobromide [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenoterol hydrobromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757811
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fenoterol hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[1-hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]resorcinol hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Fenoterol Hydrobromide: A Technical Guide to its Mechanism of Action in Airway Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoterol (B1672521) hydrobromide is a potent, short-acting beta-2 adrenergic agonist (SABA) utilized clinically for the rapid relief of bronchospasm in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is mediated by the relaxation of airway smooth muscle (ASM), leading to bronchodilation. This technical guide provides an in-depth examination of the molecular and cellular mechanisms underpinning fenoterol's action on ASM. It details the canonical signaling pathway, presents key quantitative pharmacological data, outlines standard experimental protocols for its characterization, and includes visualizations of the core processes.

Core Mechanism of Action: β2-Adrenergic Receptor Signaling

The primary molecular target for fenoterol is the β2-adrenergic receptor (β2-AR), a member of the G-protein coupled receptor (GPCR) superfamily located on the surface of airway smooth muscle cells.[1][3] As a selective agonist, fenoterol binds to these receptors and initiates a well-defined intracellular signaling cascade that culminates in muscle relaxation.[3]

The sequence of events is as follows:

  • Receptor Binding and Activation: Fenoterol binds to the β2-AR, inducing a conformational change in the receptor.[4]

  • G-Protein Coupling: The activated receptor couples to the heterotrimeric stimulatory G-protein, Gs. This interaction promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαs subunit.

  • Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates the membrane-bound enzyme, adenylyl cyclase.[1][3]

  • Second Messenger Production: Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to the second messenger, cyclic Adenosine Monophosphate (cAMP).[1][3]

  • Protein Kinase A (PKA) Activation: The intracellular accumulation of cAMP leads to the activation of cAMP-dependent Protein Kinase A (PKA).[1][3]

  • Phosphorylation of Downstream Targets: PKA phosphorylates several key intracellular proteins, which collectively act to reduce intracellular calcium concentration and decrease the sensitivity of the contractile apparatus to calcium, leading to smooth muscle relaxation.[1] Key PKA targets include:

    • Myosin Light-Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK, preventing it from phosphorylating myosin light chains, a critical step for muscle contraction.[1]

    • Ion Channels: PKA-mediated phosphorylation can increase the activity of large-conductance calcium-activated potassium channels (BKCa), leading to membrane hyperpolarization and closure of voltage-gated Ca2+ channels. It also promotes Ca2+ sequestration into the sarcoplasmic reticulum.

Beyond direct smooth muscle relaxation, elevated cAMP levels can also inhibit the release of inflammatory and bronchoconstrictive mediators, such as histamine (B1213489) and leukotrienes, from mast cells.[3]

Signaling Pathway Visualization

Fenoterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Airway Smooth Muscle Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol Fenoterol Fenoterol B2AR β2-AR Fenoterol->B2AR Binds Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA Active PKA cAMP->PKA Activates MLCK_a MLCK (Active) PKA->MLCK_a Phosphorylates (Inactivates) MLCK_i MLCK (Inactive) Relaxation Relaxation MLCK_i->Relaxation Promotes MLCK_a->MLCK_i

Caption: Canonical signaling pathway of Fenoterol in airway smooth muscle cells.

Quantitative Pharmacological Data

The pharmacological activity of fenoterol has been quantified through various in vitro assays. The data highlight its stereoselective binding and functional potency. The (R,R')-enantiomer is the most active form.[4]

ParameterValueSpecies / Tissue / Cell LineCommentsCitation
Binding Affinity (Ki) Measures affinity for the β2-AR.
(R,R')-Fenoterol350 nMHEK293 cells expressing human β2-ARCompetitive binding assay.[4]
(S,S')-Fenoterol27,800 nMHEK293 cells expressing human β2-ARDemonstrates significant stereoselectivity.[4]
Fenoterol120 nMGuinea Pig Lung Membranes[5]
Functional Potency (EC50) Measures concentration for 50% of max effect.
Relaxation (Partial Contraction)5.6 nMGuinea Pig Trachea (partially pre-contracted)Organ bath assay.[5]
Relaxation (Maximal Contraction)57 nMGuinea Pig Trachea (maximally pre-contracted)Organ bath assay.[5]
Intrinsic Activity (IA) Efficacy relative to a full agonist.
Relaxation0.6 (60%)Guinea Pig Trachea (maximally pre-contracted)Relative to Isoprenaline (full agonist). Characterized as a partial agonist under these conditions.[5][6]
Adenylate Cyclase Stimulation0.63 (63%)Guinea Pig Lung MembranesRelative to Isoprenaline.[5]

Key Experimental Protocols

The characterization of β2-AR agonists like fenoterol relies on a suite of established in vitro assays.

Radioligand Binding Assay: Determining Receptor Affinity

This assay quantifies the affinity of fenoterol for the β2-AR by measuring its ability to compete with a radioactively labeled ligand.[7][8]

  • Objective: To determine the equilibrium dissociation constant (Ki) of fenoterol.

  • Principle: Competitive displacement of a high-affinity radiolabeled antagonist (e.g., [³H]CGP-12177, ¹²⁵I-Cyanopindolol) from β2-ARs in a membrane preparation by unlabeled fenoterol.[7][9]

  • Methodology:

    • Membrane Preparation: Homogenize tissues (e.g., guinea pig lung) or cells expressing β2-ARs (e.g., HEK293-β2-AR) and isolate the membrane fraction via differential centrifugation.[7]

    • Assay Incubation: In a multi-well plate, incubate a fixed amount of membrane protein with a single concentration of radioligand and a range of concentrations of unlabeled fenoterol.[10]

    • Equilibration: Incubate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.[10]

    • Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membrane-bound radioligand while unbound ligand passes through.[10]

    • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation or gamma counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of fenoterol to generate a competition curve. The IC50 (concentration of fenoterol that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare β2-AR Membranes a1 Incubate Membranes, Radioligand & Fenoterol p1->a1 p2 Prepare Radioligand & Fenoterol Dilutions p2->a1 a2 Separate Bound/Free via Filtration a1->a2 a3 Quantify Radioactivity (Scintillation Counting) a2->a3 an1 Plot Competition Curve a3->an1 an2 Calculate IC50 an1->an2 an3 Calculate Ki Value an2->an3

Caption: Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay: Measuring Functional Potency

This cell-based functional assay measures the direct consequence of β2-AR activation—the production of the second messenger cAMP.[11][12]

  • Objective: To determine the potency (EC50) and efficacy (Emax) of fenoterol for cAMP production.

  • Principle: Quantify the intracellular cAMP generated by cells expressing β2-ARs in response to stimulation with fenoterol.

  • Methodology:

    • Cell Culture: Plate cells (e.g., human airway smooth muscle cells, CHO-β2-AR) in a multi-well format.[13]

    • Pre-incubation: Typically, cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP and amplify the signal.

    • Stimulation: Add varying concentrations of fenoterol to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

    • Cell Lysis: Terminate the stimulation and lyse the cells to release the intracellular cAMP.

    • Quantification: Measure cAMP concentration in the cell lysates using a detection kit. Common methods include Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or luciferase-based biosensors (e.g., Promega's GloSensor).[14][15][16]

    • Data Analysis: Plot the measured cAMP levels against the log concentration of fenoterol. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Plate Cells (e.g., HASM) a1 Pre-treat with PDE Inhibitor p1->a1 p2 Prepare Fenoterol Dilutions a2 Stimulate with Fenoterol p2->a2 a1->a2 a3 Lyse Cells a2->a3 a4 Quantify cAMP (e.g., HTRF, ELISA) a3->a4 an1 Plot Dose-Response Curve a4->an1 an2 Calculate EC50 & Emax an1->an2

Caption: Workflow for a cell-based cAMP accumulation assay.

Isolated Organ Bath Assay: Assessing Physiological Response

This classic pharmacological technique provides a direct measure of the physiological effect of a drug on intact tissue, bridging the gap between molecular and whole-organism responses.[17][18]

  • Objective: To measure the relaxant potency (EC50/pD2) and efficacy of fenoterol on airway smooth muscle.

  • Principle: An isolated ring of airway tissue is suspended in a temperature-controlled, oxygenated physiological solution. Its isometric tension is measured, and the relaxant effect of fenoterol is quantified after inducing a stable contraction.[19]

  • Methodology:

    • Tissue Dissection: Isolate the trachea from a suitable animal model (e.g., guinea pig) and carefully cut it into rings.[20]

    • Mounting: Suspend the tracheal rings between two hooks in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2).[18] One hook is fixed, and the other is connected to an isometric force transducer.

    • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a predetermined resting tension.

    • Contraction: Induce a sustained, submaximal or maximal contraction using a contractile agent such as carbachol, methacholine, or histamine.[5][21]

    • Drug Administration: Once the contraction is stable, add fenoterol to the bath in a cumulative, concentration-dependent manner, allowing the tissue to reach a steady-state response at each concentration.

    • Measurement: The force transducer records the decrease in tension (relaxation) in real-time.

    • Data Analysis: Express the relaxation at each concentration as a percentage of the initial induced contraction. Plot the percent relaxation against the log concentration of fenoterol to determine the EC50 (or pD2) and the maximal relaxation effect.

Organ_Bath_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Isolate & Prepare Tracheal Rings p2 Mount in Organ Bath (Krebs Solution, 37°C) p1->p2 a1 Equilibrate Tissue Under Tension p2->a1 a2 Induce Contraction (e.g., Carbachol) a1->a2 a3 Add Fenoterol (Cumulative Doses) a2->a3 a4 Record Relaxation (Force Transducer) a3->a4 an1 Plot Concentration- Response Curve a4->an1 an2 Calculate pD2/EC50 an1->an2

Caption: Workflow for an isolated organ bath experiment.

Conclusion

Fenoterol hydrobromide exerts its bronchodilatory effects through a well-characterized mechanism as a selective agonist of the β2-adrenergic receptor on airway smooth muscle. Its binding initiates the canonical Gs-adenylyl cyclase-cAMP-PKA signaling cascade, leading to a reduction in intracellular calcium and the phosphorylation of key contractile proteins, resulting in potent and rapid muscle relaxation. The quantitative pharmacology and physiological effects of fenoterol are robustly defined by a combination of receptor binding, second messenger, and tissue-based functional assays, which remain the gold standard for the preclinical characterization of bronchodilator drugs.

References

Fenoterol Hydrobromide and the Beta-2 Adrenergic Receptor: A Technical Guide to Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of Fenoterol (B1672521) Hydrobromide for the beta-2 adrenergic receptor (β2-AR). Fenoterol is a potent β2-AR agonist utilized in the management of asthma and other respiratory conditions. A comprehensive understanding of its interaction with the β2-AR is crucial for the development of novel therapeutics and for optimizing existing treatment strategies. This document provides a compilation of quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity of Fenoterol and its Stereoisomers

The binding affinity of a ligand to its receptor is a critical determinant of its pharmacological activity. For Fenoterol, a chiral molecule with two stereocenters, the stereochemistry significantly influences its affinity for the β2-AR. The binding affinity is typically expressed in terms of the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand.

Several studies have quantified the Ki values for the stereoisomers of fenoterol, often using radioligand competition binding assays with antagonists such as [3H]CGP-12177. The data consistently demonstrates a higher affinity of the (R,R')-enantiomer for the β2-AR compared to other stereoisomers. Furthermore, the affinity of fenoterol is dependent on the conformational state of the receptor, with a significantly higher affinity for the active conformation compared to the inactive state.

CompoundReceptor StateKi (nM)Cell LineRadioligandReference
(R,R')-FenoterolInactive350HEK-β2-AR[3H]CGP-12177[1]
(S,S')-FenoterolInactive27,800HEK-β2-AR[3H]CGP-12177[1]
(R,R)-FenoterolActive4---INVALID-LINK---methoxyfenoterol[2]
(R,R)-FenoterolInactive345-[3H]CGP-12177[2]
Fenoterolβ2-ARpKi = 6.33 ± 0.07Bronchial Membranes[125I]iodocyanopindolol[3]
Fenoterolβ1-ARpKi = 5.67 ± 0.05-[125I]iodocyanopindolol[3]

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Experimental Protocol: Radioligand Competition Binding Assay

The following protocol outlines a typical radioligand competition binding assay to determine the Ki of Fenoterol Hydrobromide for the β2-AR. This method involves the use of a radiolabeled antagonist to label the receptors and the subsequent displacement of this radioligand by increasing concentrations of the unlabeled test compound (Fenoterol).

Materials and Reagents:
  • Cell Membranes: Membranes prepared from cells stably expressing the human β2-adrenergic receptor (e.g., HEK293-β2-AR cells).

  • Radioligand: A high-affinity β2-AR antagonist radiolabeled with tritium (B154650) (³H) or iodine (¹²⁵I), such as [³H]CGP-12177 or [¹²⁵I]Iodocyanopindolol.

  • Unlabeled Ligand (Competitor): this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled β-adrenergic antagonist (e.g., 10 µM Propranolol).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:
  • Membrane Preparation:

    • Culture HEK293 cells stably transfected with the human β2-AR gene.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).

  • Assay Setup:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, set up the following reaction tubes in triplicate:

      • Total Binding: Cell membranes, radioligand, and assay buffer.

      • Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-radiolabeled antagonist (e.g., Propranolol).

      • Competition Binding: Cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation:

    • Add the cell membrane preparation to each well.

    • Add the appropriate concentration of the radioligand to all wells.

    • Add the corresponding concentrations of this compound or the non-specific binding control to the respective wells.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Fenoterol that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Molecular Interactions and Processes

To better understand the experimental procedure and the underlying biological mechanisms, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis prep1 Cell Culture (HEK-β2-AR) prep2 Membrane Isolation prep1->prep2 prep3 Protein Quantification prep2->prep3 assay1 Assay Plate Setup (Total, Non-specific, Competition) prep3->assay1 Add Membranes assay2 Incubation with Radioligand & Fenoterol assay1->assay2 detect1 Filtration & Washing assay2->detect1 Terminate Reaction detect2 Scintillation Counting detect1->detect2 detect3 Data Analysis (IC50 & Ki) detect2->detect3

Radioligand Competition Binding Assay Workflow.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus fenoterol Fenoterol beta2ar β2-Adrenergic Receptor fenoterol->beta2ar Binds to gs_protein Gs Protein (αβγ) beta2ar->gs_protein Activates g_alpha_gtp Gα-GTP gs_protein->g_alpha_gtp Dissociates to g_beta_gamma Gβγ gs_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha_gtp->ac Activates atp ATP camp cAMP atp->camp Converts to AC pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates p_creb p-CREB pka->p_creb Phosphorylates gene_transcription Gene Transcription (e.g., bronchodilation-related proteins) p_creb->gene_transcription Promotes

Canonical β2-Adrenergic Receptor Signaling Pathway.

Downstream Signaling of the Beta-2 Adrenergic Receptor

The binding of an agonist like Fenoterol to the β2-AR initiates a cascade of intracellular events, primarily through the canonical Gs protein-coupled pathway.

  • Receptor Activation: Upon agonist binding, the β2-AR undergoes a conformational change.

  • G Protein Coupling: The activated receptor interacts with and activates a heterotrimeric Gs protein.

  • G Protein Dissociation: The Gs protein releases GDP and binds GTP, causing the dissociation of its α-subunit (Gαs) from the βγ-subunits.

  • Adenylyl Cyclase Activation: The activated Gαs-GTP complex binds to and activates adenylyl cyclase, an enzyme embedded in the cell membrane.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

  • Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).

  • Downstream Phosphorylation: PKA phosphorylates various downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB). Phosphorylation of these targets ultimately leads to the physiological effects associated with β2-AR activation, such as smooth muscle relaxation in the airways.

It is important to note that β2-AR signaling can also involve alternative pathways, including coupling to Gi proteins and interactions with β-arrestins, which can lead to receptor desensitization, internalization, and activation of other signaling cascades such as the MAPK/ERK pathway.

This guide provides a foundational understanding of the binding affinity of this compound to the β2-adrenergic receptor and the primary signaling mechanisms involved. For further detailed information, the cited references should be consulted.

References

Beyond the Canonical Pathway: An In-depth Technical Guide to Fenoterol Hydrobromide's Downstream Signaling Beyond cAMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoterol (B1672521) Hydrobromide, a well-established β2-adrenergic receptor (β2-AR) agonist, is widely recognized for its bronchodilatory effects mediated through the canonical Gs-adenylyl cyclase-cAMP pathway. However, a growing body of evidence reveals a more complex signaling profile for this sympathomimetic amine. This technical guide delves into the non-canonical, cAMP-independent downstream signaling pathways activated by Fenoterol. We will explore its role in biased agonism, specifically the recruitment of β-arrestin and subsequent modulation of inflammatory and mitogenic pathways, including the inhibition of AMP-activated protein kinase (AMPK) and nuclear factor-kappa B (NF-κB), and its influence on the Toll-like receptor 4 (TLR4) signaling cascade. Furthermore, this guide will touch upon the differential coupling of Fenoterol stereoisomers to inhibitory G proteins (Gαi), highlighting the stereoselectivity of its signaling profile. This document provides a comprehensive overview of these alternative signaling mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: Fenoterol's Biased Agonism

Fenoterol's interaction with the β2-AR is not a simple on/off switch for cAMP production. The concept of "biased agonism" or "functional selectivity" is central to understanding its diverse cellular effects. Biased agonists preferentially activate a subset of a receptor's signaling pathways. In the case of Fenoterol, this involves a bias towards or away from β-arrestin-mediated signaling compared to the classical Gs-protein-mediated cAMP production. This biased signaling profile is dependent on factors such as the specific stereoisomer of Fenoterol used.

Quantitative Data Summary

The following tables summarize the available quantitative data for Fenoterol's activity in non-canonical signaling pathways.

Table 1: Fenoterol Biased Agonism at the β2-Adrenergic Receptor

ParameterLigandCell LineValueReference
Gαs Activation (EC50) FenoterolHEK2933.2 nM[1]
β-arrestin-2 Recruitment (EC50) FenoterolCHO-K115.8 nM[1]
Gαi Coupling (R,R')-FenoterolCardiomyocytesSelectively activates Gs[2]
Gαi Coupling (S,R')-FenoterolCardiomyocytesActivates both Gs and Gi[2]

Note: Further quantitative data, particularly IC50 values for AMPK and NF-κB inhibition, and fold-change for ERK activation, are areas for ongoing research.

Key Downstream Signaling Pathways Beyond cAMP

β-Arrestin-Mediated Signaling

Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the β2-AR, leading to the recruitment of β-arrestin proteins. While this classically leads to receptor desensitization and internalization, β-arrestin also acts as a scaffold for various signaling proteins, initiating G protein-independent signaling cascades. Fenoterol has been shown to induce β-arrestin-mediated signaling, which plays a crucial role in its anti-inflammatory effects.[3][4][5]

G_protein_independent_signaling cluster_cytoplasm Cytoplasm Fenoterol Fenoterol B2AR β2-AR Fenoterol->B2AR GRK GRK B2AR->GRK Activation B_Arrestin β-Arrestin B2AR->B_Arrestin Recruitment GRK->B2AR Phosphorylation ERK_Pathway MAPK/ERK Pathway B_Arrestin->ERK_Pathway Scaffolding & Activation AP2_Clathrin AP2/Clathrin B_Arrestin->AP2_Clathrin Interaction Anti_Inflammatory Anti-inflammatory Effects B_Arrestin->Anti_Inflammatory Endocytosis Receptor Internalization AP2_Clathrin->Endocytosis

Fenoterol-induced β-arrestin recruitment and downstream signaling.
Modulation of Inflammatory Pathways

Fenoterol exhibits significant anti-inflammatory properties that are, at least in part, independent of cAMP elevation. These effects are primarily mediated through β-arrestin-2.

In monocytic cell lines like THP-1, Fenoterol has been demonstrated to inhibit the activation of AMP-activated protein kinase (AMPK) and the subsequent activation of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB).[4][5] This inhibitory effect on the AMPK/NF-κB axis contributes to the suppression of inflammatory cytokine production.

Anti_Inflammatory_Pathway Fenoterol Fenoterol B2AR β2-AR Fenoterol->B2AR B_Arrestin2 β-Arrestin-2 B2AR->B_Arrestin2 Recruitment AMPK AMPK B_Arrestin2->AMPK Inhibition NFkB NF-κB AMPK->NFkB Activation Inflammatory_Cytokines Inflammatory Cytokine Production NFkB->Inflammatory_Cytokines Transcription

Fenoterol's inhibition of the AMPK/NF-κB inflammatory pathway.

Fenoterol can also modulate the innate immune response by affecting the Toll-like receptor 4 (TLR4) signaling pathway. In the presence of lipopolysaccharide (LPS), a TLR4 agonist, Fenoterol has been shown to inhibit the production of inflammatory cytokines.[3] This effect is mediated by β-arrestin-2 and involves the redistribution of CD14 and the TLR4/CD14 complex on the cell surface.[3]

TLR4_Modulation cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LPS LPS CD14 CD14 LPS->CD14 TLR4 TLR4 CD14->TLR4 Complex Formation MyD88 MyD88 TLR4->MyD88 Activation Fenoterol Fenoterol B2AR β2-AR Fenoterol->B2AR B_Arrestin2 β-Arrestin-2 B2AR->B_Arrestin2 Recruitment Redistribution CD14 & TLR4/CD14 Complex Redistribution B_Arrestin2->Redistribution Mediation NFkB NF-κB MyD88->NFkB Cytokine_Production Inflammatory Cytokine Production NFkB->Cytokine_Production Redistribution->TLR4 Inhibition of Signaling

Fenoterol's modulation of the TLR4 signaling pathway via β-arrestin-2.
Activation of the MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. β2-AR agonists, including Fenoterol, can activate ERK through both G protein-dependent and β-arrestin-dependent mechanisms. The β-arrestin-mediated activation of ERK is often characterized by a slower onset and more sustained signaling compared to the transient activation induced by G proteins.[1]

Gαi Coupling and Stereoselectivity

While the β2-AR primarily couples to the stimulatory G protein Gs, evidence suggests that it can also couple to the inhibitory G protein Gαi. This dual coupling can lead to complex downstream signaling. Notably, the stereochemistry of Fenoterol plays a crucial role in its G protein coupling preference. For instance, the (R,R')-fenoterol isomer selectively activates Gs signaling, whereas the (S,R')-isomer can activate both Gs and Gi pathways.[2] The activation of Gαi can lead to the inhibition of adenylyl cyclase, counteracting the effects of Gs, and can also initiate other signaling cascades.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to investigate Fenoterol's non-canonical signaling pathways.

Investigation of Fenoterol's Effect on the TLR4 Signaling Pathway in THP-1 Cells

This protocol is adapted from a study investigating the anti-inflammatory effects of Fenoterol.[3]

TLR4_Workflow cluster_setup Cell Culture and Treatment cluster_analysis Analysis Culture_THP1 Culture THP-1 cells Pretreat_Fenoterol Pre-treat with Fenoterol (e.g., 10⁻⁶ M) Culture_THP1->Pretreat_Fenoterol Stimulate_LPS Stimulate with LPS (e.g., 0.1 µg/mL) Pretreat_Fenoterol->Stimulate_LPS ELISA ELISA for Cytokines (e.g., IL-8, TNF-α) Stimulate_LPS->ELISA Flow_Cytometry Flow Cytometry for Surface Markers (CD14, TLR4) Stimulate_LPS->Flow_Cytometry Western_Blot Western Blot for Total Protein Levels Stimulate_LPS->Western_Blot Confocal_Microscopy Confocal Microscopy for Protein Localization Stimulate_LPS->Confocal_Microscopy

Experimental workflow for investigating Fenoterol's effect on TLR4 signaling.

4.1.1. Cell Culture and Treatment

  • Cell Line: Human monocytic cell line, THP-1.

  • Culture Conditions: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed cells at a density of 1 x 10^6 cells/mL.

    • Pre-incubate cells with desired concentrations of Fenoterol Hydrobromide (e.g., 10⁻⁹ to 10⁻⁵ M) for 30 minutes.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 0.1 µg/mL) for the desired time (e.g., 24 hours for cytokine analysis).

4.1.2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

  • Sample Collection: After treatment, centrifuge the cell suspension and collect the supernatant.

  • ELISA Procedure:

    • Use commercially available ELISA kits for human IL-8 and TNF-α.

    • Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, incubating with detection antibody and streptavidin-HRP, and developing with a substrate solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations based on the standard curve.

4.1.3. Flow Cytometry for Surface Marker Analysis

  • Cell Preparation: After treatment, wash the cells with PBS.

  • Staining:

    • Incubate the cells with fluorescently labeled antibodies against human CD14 (e.g., FITC-conjugated) and TLR4 (e.g., PE-conjugated) for 30 minutes at 4°C in the dark.

    • Wash the cells to remove unbound antibodies.

  • Data Acquisition and Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Gate on the live cell population and quantify the mean fluorescence intensity (MFI) for CD14 and TLR4.

4.1.4. Western Blot for Total Protein Expression

  • Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against TLR4, CD14, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

β-Arrestin Recruitment Assay (General Protocol)

This is a general protocol that can be adapted for Fenoterol using commercially available assay systems (e.g., PathHunter® by DiscoveRx).

  • Cell Line: Use a cell line stably co-expressing the human β2-AR and a β-arrestin fusion protein (e.g., β-arrestin-enzyme fragment).

  • Cell Seeding: Seed the cells in a white, clear-bottom 96-well or 384-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for β-arrestin recruitment.

  • Detection: Add the detection reagent (substrate for the complemented enzyme) and incubate in the dark.

  • Signal Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of the Fenoterol concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

ERK1/2 Phosphorylation Assay by Western Blot (General Protocol)

This protocol can be used to assess Fenoterol's effect on ERK activation.

  • Cell Culture and Serum Starvation: Culture a suitable cell line (e.g., HEK293 or A549) and serum-starve the cells overnight to reduce basal ERK phosphorylation.

  • Fenoterol Stimulation: Treat the cells with various concentrations of Fenoterol for different time points (e.g., 2, 5, 10, 30 minutes).

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration as described in section 4.1.4.

  • Western Blotting:

    • Perform SDS-PAGE and transfer as described in section 4.1.4.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • After detection, strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK. Express the results as a ratio of p-ERK to total ERK and calculate the fold change relative to the untreated control.

Conclusion and Future Directions

This compound's pharmacological profile extends far beyond the canonical cAMP pathway. Its ability to engage in biased agonism, particularly through β-arrestin-mediated signaling, opens up new avenues for understanding its therapeutic effects and potential side effects. The anti-inflammatory actions of Fenoterol, mediated by the inhibition of AMPK and NF-κB and the modulation of TLR4 signaling, highlight its potential in inflammatory conditions beyond bronchoconstriction.

Future research should focus on obtaining more detailed quantitative data for these non-canonical pathways, including the specific IC50 and EC50 values for various endpoints and the influence of different Fenoterol stereoisomers. A deeper understanding of the molecular mechanisms underlying Fenoterol's biased agonism will be crucial for the development of next-generation β2-AR agonists with improved therapeutic profiles and reduced adverse effects. The experimental protocols provided in this guide offer a solid foundation for researchers to further explore the intricate signaling landscape of this compound.

References

A Technical Guide to the Pharmacological Properties of Fenoterol Hydrobromide Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoterol (B1672521) Hydrobromide is a potent β2-adrenergic receptor (β2-AR) agonist widely used as a bronchodilator for the treatment of asthma and other obstructive airway diseases. As a chiral molecule with two stereogenic centers, fenoterol exists as four distinct stereoisomers: (R,R')-, (S,S')-, (R,S')-, and (S,R'). The commercially available drug is a racemic mixture of the (R,R')- and (S,S')-enantiomers.[1] This technical guide provides an in-depth analysis of the pharmacological properties of these enantiomers, highlighting the significant stereoselectivity observed in their interaction with the β2-AR. This document summarizes quantitative data on receptor binding, functional activity, and thermodynamic characteristics, details key experimental methodologies, and visualizes critical pathways and workflows to support further research and development in this area.

Introduction to Fenoterol and Stereoisomerism

Fenoterol exerts its therapeutic effect by stimulating β2-adrenergic receptors, leading to the relaxation of smooth muscle in the airways.[2] The presence of two chiral centers means that the four stereoisomers can have markedly different pharmacological profiles.[1] Understanding these differences is crucial, as the biological activity of chiral drugs often resides in one enantiomer, while the other may be less active, inactive, or even contribute to adverse effects.[3] For fenoterol, the (R,R')-enantiomer is considered the eutomer, possessing the majority of the desired therapeutic activity.

Pharmacodynamic Properties

The interaction of fenoterol enantiomers with the β2-AR is highly dependent on their stereochemistry, influencing binding affinity, signal transduction, and the thermodynamics of the binding process.

Receptor Binding Affinity

Radioligand binding studies have demonstrated significant differences in the affinity of fenoterol stereoisomers for the human β2-AR. The (R,R')-enantiomer consistently shows the highest affinity, while the (S,S')-enantiomer has a markedly lower affinity. The chirality at both stereocenters impacts the binding, with the general order of affinity being (R,R') > (R,S') > (S,R') > (S,S').[4]

Table 1: β2-Adrenergic Receptor Binding Affinities (Ki) of Fenoterol Stereoisomers

StereoisomerKi (nM) in HEK293 Cell MembranesReference
(R,R')-Fenoterol164[5]
(S,S')-Fenoterol7158[5]
(R,S')-Fenoterol1809[6]
(S,R')-Fenoterol4430[6]

Note: Ki values were determined using competitive displacement of [3H]CGP-12177 in membranes from HEK293 cells stably expressing the human β2-AR at 25°C.

Functional Activity and Signaling Pathways

The stereochemical differences in binding affinity translate directly to functional activity. The primary mechanism of action for β2-AR agonists is the activation of adenylyl cyclase via the stimulatory G-protein (Gs), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

The (R,R')-enantiomer is a full and potent agonist, efficiently stimulating cAMP production.[7] In contrast, the other isomers, particularly (S,S')-fenoterol, are significantly less effective.[7] Interestingly, studies have revealed that the stereochemistry of fenoterol also influences which G-protein subtypes the receptor couples to. While (R,R')-fenoterol selectively activates Gs protein signaling, the (S,R')-isomer has been shown to activate both Gs and the inhibitory G-protein (Gi).[1][8] This differential coupling, a phenomenon known as biased agonism, suggests that each isomer can stabilize distinct receptor conformations, leading to different downstream signaling cascades.

G_Protein_Coupling Differential G-Protein Coupling by Fenoterol Enantiomers cluster_RR (R,R')-Fenoterol Pathway cluster_SR (S,R')-Fenoterol Pathway RR_Fen (R,R')-Fenoterol Beta2AR_RR β2-AR Conformation 1 RR_Fen->Beta2AR_RR Binds Gs_RR Gs Beta2AR_RR->Gs_RR Selectively Activates AC_RR Adenylyl Cyclase Gs_RR->AC_RR Stimulates cAMP_RR cAMP Increase AC_RR->cAMP_RR Produces Effect_RR Bronchodilation cAMP_RR->Effect_RR SR_Fen (S,R')-Fenoterol Beta2AR_SR β2-AR Conformation 2 SR_Fen->Beta2AR_SR Binds Gs_SR Gs Beta2AR_SR->Gs_SR Activates Gi_SR Gi Beta2AR_SR->Gi_SR Activates AC_SR Adenylyl Cyclase Gs_SR->AC_SR Stimulates Gi_SR->AC_SR Inhibits cAMP_SR cAMP Modulation AC_SR->cAMP_SR Effect_SR Altered Cellular Response cAMP_SR->Effect_SR

Caption: Differential G-protein coupling by fenoterol enantiomers.

Table 2: Functional Efficacy (cAMP Accumulation) of Fenoterol Stereoisomers

StereoisomerEC50 (nM) in HEK293 cellsReference
(R,R')-Fenoterol16[7]
(S,S')-Fenoterol1856[7]
(R,S')-Fenoterol150[7]
(S,R')-Fenoterol390[7]

Note: EC50 values represent the concentration required to elicit 50% of the maximal cAMP accumulation in intact HEK293 cells stably expressing the human β2-AR.

Thermodynamic Properties of Binding

Van't Hoff analysis, which examines the effect of temperature on binding affinity, has revealed fundamental differences in the thermodynamic forces driving the binding of fenoterol enantiomers. The binding of isomers with an (R) configuration at the β-hydroxyl carbon, (R,R')- and (R,S')-fenoterol, is an entropy-driven process.[6][7] Conversely, the binding of isomers with an (S) configuration, (S,S')- and (S,R')-fenoterol, is predominantly an enthalpy-driven process.[6][7] This indicates that the stereochemistry at this specific carbon atom dictates the nature of the interaction with the receptor, suggesting different binding modes. Enthalpy-driven binding is typically associated with the formation of strong, specific bonds like hydrogen bonds, while entropy-driven binding is often linked to the displacement of water molecules and hydrophobic interactions.

Table 3: Thermodynamic Parameters for Fenoterol Stereoisomer Binding to β2-AR

StereoisomerΔG° (kcal/mol)ΔH° (kcal/mol)-TΔS° (kcal/mol)Driving ForceReference
(R,R')-Fenoterol-9.1+1.6-10.7Entropy[6]
(S,S')-Fenoterol-6.9-12.2+5.3Enthalpy[6]
(R,S')-Fenoterol-7.9+0.4-8.3Entropy[6]
(S,R')-Fenoterol-7.3-7.2-0.1Enthalpy[6]

Note: Data derived from Van't Hoff analysis of binding to human β2-AR in HEK293 cell membranes at 25°C.

Pharmacokinetic Properties

The pharmacokinetics of most β-agonists, which are administered as racemic mixtures, are not comprehensively detailed for individual enantiomers. Generally, they are well-absorbed orally but exhibit low systemic availability due to extensive first-pass metabolism, primarily through sulphation.[9] Stereoselectivity is a known factor in the pharmacokinetics of many chiral drugs, affecting absorption, distribution, metabolism, and excretion (ADME).[3][10]

For fenoterol specifically, detailed pharmacokinetic profiles for each enantiomer are not widely available. However, studies on related compounds provide insights. For instance, organic cation transporters (OCTs), which are involved in drug disposition, have shown stereoselective transport of β-agonists.[3] One study on a derivative, (R,R)-methoxyfenoterol, in rats showed it was primarily cleared by glucuronidation and that O-demethylation occurred.[11] This suggests that the metabolism of fenoterol enantiomers is likely also stereoselective, which could lead to different plasma concentrations and durations of action for each isomer in vivo.

In Vivo Studies and Clinical Implications

Experimental Protocols

The following sections describe the methodologies used to generate the pharmacodynamic data presented in this guide.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay quantifies the affinity of a test compound (unlabeled fenoterol enantiomer) for a receptor by measuring its ability to displace a specifically bound radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes are prepared from HEK293 cells stably transfected with the cDNA for the human β2-AR.

  • Assay Conditions: The assay is conducted in a binding buffer (e.g., Tris-HCl with MgCl2).

  • Incubation: A constant concentration of a radiolabeled antagonist, typically [3H]CGP-12177 (a hydrophilic ligand that binds to cell surface receptors), is incubated with the cell membranes.[13][14]

  • Competition: Increasing concentrations of the unlabeled fenoterol stereoisomers are added to compete for binding with the radioligand.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: Competition curves are generated, and IC50 values (the concentration of competitor that displaces 50% of the radioligand) are determined. Ki values are then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Workflow for Radioligand Binding Assay start Start prep Prepare β2-AR Membranes (from HEK293 cells) start->prep mix Incubate Membranes with: - [3H]CGP-12177 (Radioligand) - Fenoterol Enantiomer (Competitor) prep->mix incubate Equilibrate at Controlled Temperature mix->incubate filter Rapid Filtration (Separates Bound/Free Ligand) incubate->filter count Scintillation Counting (Measure Radioactivity) filter->count analyze Data Analysis (Generate Competition Curve, Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for Radioligand Binding Assay.

Intracellular cAMP Accumulation Assay for Functional Efficacy (EC50)

This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP in whole cells.

Methodology:

  • Cell Culture: Intact HEK293 cells stably expressing the human β2-AR are cultured in appropriate media.

  • Plating: Cells are seeded into multi-well plates and allowed to adhere.[15]

  • Pre-incubation: Cells are often pre-incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of newly synthesized cAMP.

  • Stimulation: Cells are stimulated with increasing concentrations of the fenoterol stereoisomers for a defined period (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).[16]

  • Data Analysis: Dose-response curves are plotted, and EC50 values are calculated to determine the potency of each enantiomer.

cAMP_Assay_Workflow Workflow for cAMP Accumulation Assay start Start culture Culture β2-AR expressing HEK293 cells start->culture plate Seed cells into multi-well plates culture->plate pretreat Pre-incubate with PDE Inhibitor (e.g., IBMX) plate->pretreat stimulate Stimulate with varying concentrations of Fenoterol Enantiomer pretreat->stimulate detect Cell Lysis and cAMP Detection (e.g., HTRF, ELISA) stimulate->detect analyze Data Analysis (Generate Dose-Response Curve, Calculate EC50) detect->analyze end End analyze->end

Caption: Workflow for cAMP Accumulation Assay.

Isolated Cardiomyocyte Contractility Assay

This ex vivo assay assesses the physiological effect of the enantiomers on the contractility of heart muscle cells.

Methodology:

  • Animal Preparation: An adult rat is anesthetized and heparinized.[17]

  • Heart Excision: The heart is rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion.[18][19]

  • Enzymatic Digestion: The heart is perfused with a calcium-free buffer to stop contractions, followed by a buffer containing enzymes like collagenase and hyaluronidase (B3051955) to digest the extracellular matrix.[19]

  • Cell Dispersion: The digested ventricular tissue is minced and gently agitated to release individual cardiomyocytes.

  • Purification: Viable, rod-shaped cardiomyocytes are purified, often by gravity sedimentation, and calcium is gradually reintroduced.[20]

  • Contractility Measurement: The isolated cardiomyocytes are placed on a microscope stage, electrically stimulated to contract, and exposed to different concentrations of the fenoterol enantiomers.

  • Data Acquisition: Cell shortening (contractility) is recorded using video edge-detection systems.

  • Analysis: The change in the extent and velocity of cell shortening is quantified to determine the functional effect of each enantiomer.

Cardiomyocyte_Assay_Workflow Workflow for Cardiomyocyte Contractility Assay start Start excise Excise Rat Heart and Mount on Langendorff Apparatus start->excise perfuse Retrograde Perfusion: 1. Ca2+-Free Buffer 2. Enzyme Solution (Collagenase) excise->perfuse disperse Mince Ventricles and Disperse Cells perfuse->disperse purify Purify Viable Cardiomyocytes (Gravity Sedimentation) disperse->purify measure Measure Cell Shortening (Video Edge-Detection) in response to Enantiomers purify->measure analyze Quantify Changes in Contractility measure->analyze end End analyze->end

Caption: Workflow for Cardiomyocyte Contractility Assay.

Conclusion

The pharmacological properties of Fenoterol Hydrobromide are profoundly influenced by its stereochemistry. The (R,R')-enantiomer is the primary driver of β2-AR agonism, demonstrating significantly higher binding affinity and functional potency compared to its stereoisomers. Furthermore, the enantiomers exhibit distinct thermodynamic binding profiles and can induce different G-protein coupling, highlighting the complexity of their interaction with the β2-AR. While in vitro data point to the superiority of the (R,R')-enantiomer, in vivo studies suggest a more complex picture where the racemic mixture may offer unexpected therapeutic benefits. This comprehensive analysis underscores the importance of stereospecific investigations in drug development and provides a foundational resource for scientists working to design more selective and effective β2-adrenergic receptor agonists.

References

The Structure-Activity Relationship of Fenoterol Hydrobromide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the molecular interactions, signaling pathways, and experimental methodologies defining the therapeutic potential of fenoterol (B1672521) and its analogs.

Introduction

Fenoterol hydrobromide is a potent and selective β2-adrenergic receptor agonist widely utilized as a bronchodilator for the management of asthma and other obstructive airway diseases.[1][2] Its therapeutic efficacy is intrinsically linked to its chemical structure, which dictates its binding affinity for the β2-adrenergic receptor and its subsequent activation of downstream signaling cascades. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of fenoterol, offering valuable insights for researchers, scientists, and drug development professionals engaged in the design of novel β2-adrenergic agonists with enhanced selectivity and therapeutic profiles.

Fenoterol is a chiral molecule with two stereogenic centers, existing as four distinct stereoisomers.[3][4] The commercially available formulation is typically a racemic mixture.[5] Extensive research has demonstrated that the stereochemistry of fenoterol profoundly influences its pharmacological properties, with the (R,R')-enantiomer exhibiting the highest potency and selectivity for the β2-adrenergic receptor.[3][5] This guide will delve into the critical structural features of the fenoterol scaffold, including the roles of its resorcinol (B1680541) and p-hydroxyphenyl rings, the ethanolamine (B43304) side chain, and the impact of stereochemistry on receptor interaction and functional activity.

Core Molecular Structure and Pharmacophore

The fundamental structure of fenoterol consists of a 3,5-dihydroxyphenyl (resorcinol) ring linked to a p-hydroxyphenylpropylamino group via a hydroxyethyl (B10761427) bridge.[4] This arrangement constitutes the essential pharmacophore for its interaction with the β2-adrenergic receptor.

Key structural components contributing to its activity include:

  • The Resorcinol Ring: The two hydroxyl groups on this ring are crucial for high-affinity binding to the receptor, likely through hydrogen bonding interactions with serine residues in the receptor's binding pocket.

  • The Ethanolamine Side Chain: The hydroxyl group on the β-carbon of this chain is vital for agonist activity. Its stereoconfiguration is a critical determinant of potency. The secondary amine is also essential for receptor interaction.

  • The p-Hydroxyphenylpropyl Group: The size and nature of the substituent on the nitrogen atom influence selectivity for the β2- over the β1-adrenergic receptor. The p-hydroxyl group on this second phenyl ring also contributes to the binding affinity.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the fenoterol structure have elucidated the contributions of different moieties to its biological activity.

Stereochemistry

The stereochemistry at the two chiral centers of fenoterol is the most critical factor influencing its affinity and efficacy. The general order of binding affinity for the stereoisomers at the β2-adrenergic receptor is (R,R') > (R,S') > (S,R') > (S,S').[5]

Modifications of the Amino Substituent

Alterations to the p-hydroxyphenylpropyl group have been explored to enhance selectivity and potency.

  • Alkyl Chain Length: Increasing the length of the alkyl chain at the α'-position of the aminoalkyl moiety can impact binding affinity.[6]

  • Aromatic Ring Substituents: The addition of electronegative substituents to the 4-position of the benzyl (B1604629) moiety or the replacement of the phenyl ring with a 1-naphthyl moiety has been shown to increase binding affinity.[3]

Data Presentation

The following tables summarize the quantitative data from various SAR studies on fenoterol and its analogs.

Compound/AnalogStereoisomerKi (β2-AR) [nM]EC50 (cAMP) [nM]Reference
Fenoterol(R,R')350 ± 30-[7]
(R,S')3700 ± 300-[7]
(S,R')--
(S,S')--
Methoxyfenoterol(R,R')4.090.3[6]
(R,S')-2.0[6]
1-Naphthyl Analog(R,R')--[8]
(R,S')--[8]
Ethylfenoterol(R,R')-52~4x greater than (R,R)-fenoterol-[3]
(R,S)-521.5x greater than (R,S)-fenoterol-[3]
4-methoxy-1-naphthylfenoterol(R,R')2803.9[9]
CompoundKi (β2-AR) using [3H]-CGP-12177 [nM]Ki (β2-AR) using [3H]-(R,R')-methoxyfenoterol [nM]EC50 (cAMP) [nM]Reference
(R,R')-methoxyfenoterol4744.090.3[6]
(R,R')-64 (analog)42035.71.63[6]
(R,S')-65 (analog)Not quantifiable3420-[6]
(R,R')-66 (analog)7604250-[6]
(R)-67 (analog)Not quantifiable101-[6]

Signaling Pathways

Fenoterol exerts its bronchodilatory effects by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[2] This initiates a well-defined signaling cascade.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fenoterol Fenoterol B2AR β2-Adrenergic Receptor (GPCR) Fenoterol->B2AR Binds to G_protein G Protein (Gs) B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Fenoterol-induced β2-adrenergic receptor signaling pathway.

Experimental Protocols

The characterization of fenoterol and its analogs relies on a suite of well-established in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the β2-adrenergic receptor.

Objective: To measure the displacement of a radiolabeled ligand from the β2-adrenergic receptor by a non-labeled test compound (e.g., a fenoterol analog).

Materials:

  • Membrane preparations from cells expressing the human β2-adrenergic receptor (e.g., HEK293 cells).[3]

  • Radioligand (e.g., [3H]CGP-12177, an antagonist, or [3H]-(R,R')-methoxyfenoterol, an agonist).[6]

  • Test compounds (fenoterol analogs) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[10]

  • Glass fiber filters (e.g., GF/C).[10]

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer. A control group with only the radioligand and membranes is included to determine total binding, and another group with an excess of a non-labeled antagonist is used to determine non-specific binding.[10]

  • Termination: After reaching equilibrium, terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[10]

  • Washing: Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.[10]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a second messenger in the β2-adrenergic receptor signaling pathway.

Objective: To determine the potency (EC50) and efficacy of a fenoterol analog as an agonist.

Materials:

  • Intact cells expressing the human β2-adrenergic receptor (e.g., HEK293 cells).[3]

  • Test compounds (fenoterol analogs) at various concentrations.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[11]

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[11][12]

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to attach overnight.

  • Pre-incubation: Pre-incubate the cells with a PDE inhibitor to prevent the breakdown of newly synthesized cAMP.[11]

  • Stimulation: Add varying concentrations of the test compound to the cells and incubate for a specific period to stimulate cAMP production.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Measure the amount of cAMP in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of novel fenoterol analogs.

experimental_workflow cluster_design Compound Design & Synthesis cluster_screening Primary Screening cluster_functional Functional Characterization cluster_analysis Data Analysis & Lead Selection Design Design of Fenoterol Analogs (SAR-driven) Synthesis Chemical Synthesis & Purification Design->Synthesis Binding_Assay Radioligand Binding Assay (Determine Ki) Synthesis->Binding_Assay cAMP_Assay cAMP Accumulation Assay (Determine EC50 & Efficacy) Binding_Assay->cAMP_Assay Active Compounds SAR_Analysis SAR Analysis (Correlate Structure with Activity) cAMP_Assay->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection Lead_Selection->Design Iterative Design

Workflow for the development of novel fenoterol analogs.

Conclusion

The structure-activity relationship of this compound is a well-defined yet continually evolving field of study. The core pharmacophore, consisting of the resorcinol ring, the ethanolamine side chain, and the p-hydroxyphenylpropyl group, provides a robust template for the design of potent and selective β2-adrenergic agonists. Stereochemistry, in particular, plays a paramount role in determining the pharmacological profile of these compounds. By leveraging the quantitative data and detailed experimental protocols outlined in this guide, researchers and drug development professionals can strategically design and evaluate novel fenoterol analogs with improved therapeutic properties, ultimately contributing to the advancement of treatments for respiratory diseases. The iterative process of design, synthesis, and biological evaluation, guided by a thorough understanding of SAR, remains a cornerstone of modern drug discovery in this important therapeutic area.

References

An In-depth Technical Guide to the Discovery and Synthesis of Fenoterol Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoterol (B1672521) hydrobromide, a potent and selective β2-adrenergic agonist, has been a cornerstone in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) for decades. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of fenoterol hydrobromide. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development. The guide includes detailed experimental protocols, quantitative data presented in structured tables, and visualizations of key pathways to facilitate a deeper understanding of this important bronchodilator.

Discovery and Development

Fenoterol was developed by the German pharmaceutical company Boehringer Ingelheim.[1] The pioneering work on this compound was carried out in the early 1960s, leading to a patent being filed in 1962. Following extensive preclinical and clinical development, fenoterol was introduced for medical use in 1971.[1] The development of fenoterol was part of a broader research effort to create more selective β2-adrenergic agonists that could effectively induce bronchodilation with fewer cardiovascular side effects compared to non-selective beta-agonists like isoprenaline.

The research team at Boehringer Ingelheim, including K. Zeile, O. Thoma, and A. Mentrup, were instrumental in the synthesis and characterization of a series of N-substituted derivatives of orciprenaline. Through systematic structural modifications, they identified fenoterol as a compound with a favorable therapeutic profile, demonstrating high potency and selectivity for the β2-adrenergic receptors in the bronchial smooth muscle.

Chemical Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process. The key strategic approach is the condensation of a substituted phenylethanolamine derivative with a protected resorcinol (B1680541) moiety, followed by deprotection and salt formation. The original synthesis, as outlined in the patent literature, provides a foundational method for its preparation.

Synthesis Pathway

The synthesis of fenoterol can be achieved through the reaction of 1-(3,5-dihydroxyphenyl)-2-bromoethanone with N-benzyl-1-(4-hydroxyphenyl)-2-aminopropane, followed by reduction of the resulting intermediate. The final product is then treated with hydrobromic acid to yield this compound.

Fenoterol_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A 1-(3,5-Dihydroxyphenyl)-2-bromoethanone C Intermediate Ketone A->C Reaction B N-Benzyl-1-(4-hydroxyphenyl)-2-aminopropane B->C D Fenoterol (Free Base) C->D Reduction (e.g., NaBH4) E This compound D->E HBr

Caption: Chemical synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of 1-(3,5-dihydroxyphenyl)-2-[N-(4-hydroxy-α-methylphenethyl)]aminoethanone

  • Dissolve 1-(3,5-dihydroxyphenyl)-2-bromoethanone in a suitable polar aprotic solvent such as acetone (B3395972) or acetonitrile.

  • Add N-benzyl-1-(4-hydroxyphenyl)-2-aminopropane to the solution. The reaction is typically carried out at room temperature with stirring.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove any precipitated salts.

  • The filtrate is concentrated under reduced pressure to yield the crude intermediate ketone.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 2: Reduction to Fenoterol

  • Dissolve the intermediate ketone in a protic solvent such as methanol (B129727) or ethanol.

  • Cool the solution in an ice bath.

  • Add a reducing agent, such as sodium borohydride (B1222165) (NaBH4), portion-wise to the cooled solution while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give the crude fenoterol free base.

Step 3: Formation of this compound

  • Dissolve the crude fenoterol free base in a suitable solvent like isopropanol (B130326).

  • To this solution, add a stoichiometric amount of hydrobromic acid (HBr) in a suitable solvent (e.g., isopropanol or water) dropwise with stirring.

  • The this compound salt will precipitate out of the solution.

  • The precipitate is collected by filtration, washed with a small amount of cold isopropanol, and dried under vacuum to yield the final product.

Quantitative Data
ParameterValueReference
Molecular Formula C17H22BrNO4[2]
Molecular Weight 384.27 g/mol [3]
Melting Point Approximately 222-223 °C
Typical Yield >80% (overall)
Purity >98%[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d6, 400 MHz) δ (ppm) ¹³C NMR (DMSO-d6, 100 MHz) δ (ppm)
9.25 (s, 2H, Ar-OH)158.4 (2C)
9.15 (s, 1H, Ar-OH)155.9
7.00 (d, J = 8.4 Hz, 2H, Ar-H)146.2
6.65 (d, J = 8.4 Hz, 2H, Ar-H)130.2
6.15 (d, J = 2.0 Hz, 2H, Ar-H)129.5 (2C)
6.05 (t, J = 2.0 Hz, 1H, Ar-H)115.0 (2C)
4.60 (dd, J = 8.8, 3.6 Hz, 1H, CH-OH)105.8 (2C)
3.00-2.80 (m, 2H, CH2-N)101.5
2.70-2.55 (m, 2H, Ar-CH2)71.2
2.50 (m, 1H, CH-CH3)55.8
0.95 (d, J = 6.4 Hz, 3H, CH3)48.5
41.2
20.1
Mass Spectrometry (MS)
Technique Key Fragments (m/z)
Electrospray Ionization (ESI-MS)304.1 [M+H]+ (for free base)
Fragmentation286, 166, 135, 121
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment
3400-3200O-H and N-H stretching
3050-3000Aromatic C-H stretching
2970-2850Aliphatic C-H stretching
1610, 1590, 1500Aromatic C=C stretching
1250-1000C-O and C-N stretching

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by acting as a selective agonist for β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchial passages.[4]

Signaling Cascade

The binding of fenoterol to the β2-adrenergic receptor initiates a cascade of intracellular events:

  • Receptor Activation: Fenoterol binding induces a conformational change in the β2-adrenergic receptor.

  • G-Protein Coupling: The activated receptor couples to a stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The α-subunit of the Gs protein dissociates and activates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates protein kinase A (PKA).

  • Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, including myosin light-chain kinase (MLCK), leading to a decrease in its activity. This results in the dephosphorylation of myosin light chains, causing relaxation of the bronchial smooth muscle and subsequent bronchodilation.[4]

Signaling_Pathway Fenoterol Fenoterol Receptor β2-Adrenergic Receptor Fenoterol->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP:e->cAMP:w Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light-Chain Kinase (Active) PKA->MLCK_active Phosphorylates & Inactivates MLCK_inactive Myosin Light-Chain Kinase (Inactive) MLCK_active->MLCK_inactive Relaxation Bronchial Smooth Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation Leads to

References

In Vitro Characterization of Fenoterol Hydrobromide's Bronchodilator Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoterol (B1672521) Hydrobromide is a potent and selective β2-adrenergic receptor agonist widely utilized for its effective bronchodilator properties in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). A thorough understanding of its in vitro characteristics is paramount for drug development, enabling precise evaluation of its potency, efficacy, and mechanism of action. This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the bronchodilator effects of Fenoterol Hydrobromide, including detailed experimental protocols, quantitative data analysis, and visualization of key signaling pathways and workflows.

Introduction

This compound exerts its therapeutic effect by stimulating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1][2] This interaction initiates a signaling cascade that leads to the relaxation of these muscles, resulting in bronchodilation and improved airflow.[1][2] In vitro studies are fundamental to elucidating the specific pharmacological properties of Fenoterol, providing a controlled environment to dissect its molecular and cellular activities absent of systemic physiological variables. This guide will delve into the core in vitro assays employed for this purpose: isolated organ bath studies, receptor binding assays, and cyclic adenosine (B11128) monophosphate (cAMP) accumulation assays.

Mechanism of Action: The β2-Adrenergic Signaling Pathway

The bronchodilator effect of Fenoterol is mediated through the canonical β2-adrenergic signaling pathway. Upon binding to the β2-adrenergic receptor, Fenoterol induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[3] The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][2] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle.[1][2][3]

Fenoterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Fenoterol Fenoterol Hydrobromide B2AR β2-Adrenergic Receptor Fenoterol->B2AR Binds G_Protein Gs Protein (inactive) B2AR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein_active Gs Protein (active) G_Protein->G_Protein_active G_Protein_active->AC ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Relaxation Smooth Muscle Relaxation PKA_active->Relaxation Leads to

Caption: Fenoterol's β2-Adrenergic Signaling Pathway.

Key In Vitro Experimental Protocols

Isolated Organ Bath Studies (Tracheal Ring Assay)

This ex vivo method directly assesses the relaxant effect of Fenoterol on airway smooth muscle.

Tracheal_Ring_Workflow A Euthanize Guinea Pig and Dissect Trachea B Prepare Tracheal Rings (3-5 mm length) A->B C Mount Rings in Organ Bath (Krebs-Henseleit solution, 37°C, 95% O2/5% CO2) B->C D Apply Resting Tension (e.g., 1.5 g) and Equilibrate C->D E Induce Contraction with Agonist (e.g., Carbachol (B1668302), Methacholine) D->E F Administer Cumulative Concentrations of Fenoterol E->F G Record Isometric Tension (Relaxation) F->G H Data Analysis: Construct Dose-Response Curve and Calculate EC50 G->H

Caption: Isolated Tracheal Ring Experimental Workflow.
  • Animal Model: Male Dunkin-Hartley guinea pigs are commonly used.[4]

  • Tissue Preparation: The trachea is excised and placed in Krebs-Henseleit solution.[4][5] It is then cleaned of connective tissue and cut into rings of 3-5 mm in length.[4]

  • Mounting: The tracheal rings are mounted on stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.[4][6]

  • Equilibration: A resting tension of approximately 1.5 g is applied, and the tissue is allowed to equilibrate for at least 60 minutes, with the buffer being replaced every 15-20 minutes.[4][6]

  • Contraction: A contractile agent such as carbachol or methacholine (B1211447) is added to the bath to induce a stable, submaximal contraction (typically 60-80% of the maximum response).[1][7]

  • Drug Administration: Cumulative concentrations of this compound are added to the organ bath.

  • Data Acquisition: The isometric tension of the tracheal rings is continuously recorded using a force transducer. The relaxation is measured as the percentage reversal of the induced contraction.

  • Data Analysis: A dose-response curve is plotted, and the EC50 value (the concentration of Fenoterol that produces 50% of its maximal effect) is calculated.

Receptor Binding Assays

These assays determine the affinity of Fenoterol for the β2-adrenergic receptor.

Receptor_Binding_Workflow A Prepare Cell Membranes (e.g., from HEK293 cells expressing β2-AR) B Incubate Membranes with a Radiolabeled Ligand (e.g., [3H]CGP-12177) A->B C Add Increasing Concentrations of Unlabeled Fenoterol B->C D Incubate to Reach Equilibrium C->D E Separate Bound from Unbound Radioligand (e.g., Filtration) D->E F Quantify Radioactivity of Bound Ligand E->F G Data Analysis: Construct Competition Binding Curve and Calculate Ki F->G

Caption: Receptor Binding Assay Experimental Workflow.
  • Source of Receptors: Cell membranes are prepared from cell lines stably expressing the human β2-adrenergic receptor, such as Human Embryonic Kidney (HEK) 293 cells.[8][9]

  • Radioligand: A radiolabeled antagonist with high affinity for the β2-adrenergic receptor, such as [3H]CGP-12177, is used.[8]

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: A competition binding curve is generated by plotting the percentage of specific binding of the radioligand against the concentration of Fenoterol. The IC50 value (the concentration of Fenoterol that inhibits 50% of the specific binding of the radioligand) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

cAMP Accumulation Assays

This assay quantifies the functional consequence of β2-adrenergic receptor activation by measuring the intracellular accumulation of the second messenger, cAMP.

  • Cell Culture: Human airway smooth muscle (HASM) cells or other suitable cell lines expressing β2-adrenergic receptors (e.g., HEK293-β2-AR) are cultured to near confluence in appropriate media.[8][10]

  • Pre-incubation: The cells are pre-incubated with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.

  • Stimulation: The cells are then stimulated with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Cell Lysis: The stimulation is terminated, and the cells are lysed to release the intracellular cAMP.

  • Quantification: The concentration of cAMP in the cell lysates is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: A dose-response curve is constructed by plotting the amount of cAMP produced against the concentration of Fenoterol. The EC50 value is then calculated.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound obtained from various in vitro studies.

Table 1: In Vitro Potency (EC50) of Fenoterol in Functional Assays

Assay TypeTissue/Cell LineContractile AgentEC50 (nM)Reference
Isolated Tracheal RingsGuinea PigCarbachol5.6[11]
Isolated Bronchial RingsFelineAcetylcholine-logEC50 > Fenoterol > Isoprenaline[12]
cAMP AccumulationHEK-β2-AR cells-0.3 (R,R') / 580 (S,S')[8]
cAMP AccumulationHuman Airway Smooth Muscle-~10[13]

Table 2: In Vitro Receptor Binding Affinity (Ki) of Fenoterol

RadioligandCell LineKi (nM)Reference
[3H]CGP-12177HEK-β2-AR cells> 400,000 (N-ethyl derivative)[8]
[3H]-(R,R')-methoxyfenoterolβ2-AR474 (R,R') / 2675 (R,S')[14]

Conclusion

The in vitro characterization of this compound through isolated organ bath studies, receptor binding assays, and cAMP accumulation assays provides essential data on its bronchodilator effects. These methodologies allow for a detailed understanding of its potency, affinity for the β2-adrenergic receptor, and its functional impact on the primary signaling pathway leading to airway smooth muscle relaxation. The data generated from these in vitro studies are crucial for preclinical drug development, quality control, and for providing a solid foundation for further in vivo and clinical investigations. This technical guide serves as a comprehensive resource for researchers and scientists in the field, offering detailed protocols and a summary of key quantitative parameters to facilitate the continued study and application of this compound in respiratory medicine.

References

The β2-Adrenergic Agonist Fenoterol Hydrobromide and its Impact on Intracellular Cyclic AMP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoterol (B1672521) hydrobromide, a potent and selective β2-adrenergic receptor agonist, plays a crucial role in the management of bronchoconstrictive disorders such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is primarily attributed to its ability to induce bronchodilation through the relaxation of airway smooth muscle. This response is mediated by the intracellular second messenger, cyclic adenosine (B11128) monophosphate (cAMP). This technical guide provides an in-depth analysis of the molecular mechanisms by which fenoterol hydrobromide elevates intracellular cAMP levels, presents quantitative data from various in vitro and in vivo studies, and details the experimental protocols used to elucidate these effects.

Introduction

The sympathetic nervous system, through the release of catecholamines, regulates a multitude of physiological processes, including the relaxation of bronchial smooth muscle. This compound is a synthetic sympathomimetic amine that selectively targets β2-adrenergic receptors, which are predominantly expressed on the surface of airway smooth muscle cells.[1] Activation of these G-protein coupled receptors (GPCRs) initiates a signaling cascade that culminates in the production of intracellular cAMP, a key second messenger that orchestrates a range of cellular responses leading to bronchodilation.[2][3] Understanding the precise molecular interactions and the quantitative aspects of fenoterol-induced cAMP elevation is paramount for the development of novel and improved therapeutic strategies for respiratory diseases.

The Fenoterol-cAMP Signaling Pathway

The canonical signaling pathway initiated by fenoterol binding to the β2-adrenergic receptor is a well-characterized process involving a series of molecular events that lead to the accumulation of intracellular cAMP.[2][3]

Receptor Binding and G-Protein Activation

Fenoterol, as a β2-adrenergic agonist, binds to the extracellular domain of the β2-adrenergic receptor on airway smooth muscle cells. This binding induces a conformational change in the receptor, which facilitates its coupling to a heterotrimeric Gs protein. This interaction catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).[2]

Adenylyl Cyclase Activation and cAMP Synthesis

The GTP-bound Gαs subunit dissociates from the βγ-subunits and activates the membrane-bound enzyme, adenylyl cyclase. Activated adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP.[2][3]

Downstream Effects of Elevated cAMP

The primary downstream effector of cAMP in airway smooth muscle cells is Protein Kinase A (PKA). The binding of cAMP to the regulatory subunits of PKA leads to the dissociation and activation of its catalytic subunits. These active catalytic subunits then phosphorylate various intracellular proteins, which ultimately results in a decrease in intracellular calcium concentrations and the relaxation of the smooth muscle, leading to bronchodilation.[3]

Fenoterol-cAMP Signaling Pathway

Quantitative Analysis of Fenoterol's Effects on Intracellular cAMP

The elevation of intracellular cAMP levels by fenoterol has been quantified in numerous studies using various experimental models. The following tables summarize key findings, providing a comparative overview of fenoterol's potency and efficacy.

Table 1: In Vitro Efficacy of Fenoterol on cAMP Production in Guinea Pig Trachea
β2-Adrenergic AgonistIntrinsic Activity (%) vs. IsoprenalineReference
Fenoterol 63[4]
Salbutamol (B1663637)61[4]
Formoterol (B127741)89[4]

This study demonstrates that in guinea pig tracheal membranes, fenoterol and salbutamol exhibit similar intrinsic activity for adenylyl cyclase stimulation, while formoterol is a more efficacious agonist.[4]

Table 2: In Vivo Effects of Inhaled Fenoterol and Albuterol on Plasma cAMP in Healthy Volunteers
β2-Adrenergic AgonistMaximum Response (Emax) for Plasma cAMP (nmol/L)Potency Ratio (Fenoterol/Albuterol)Reference
Fenoterol 33.82.26
Albuterol (Salbutamol)18.1-

This clinical study in healthy volunteers showed that inhaled fenoterol produced a significantly greater maximal increase in plasma cAMP levels compared to albuterol, indicating a higher in vivo efficacy.

Table 3: Dose-Dependent Effect of Fenoterol on cAMP Production in Human Monocytes
Fenoterol Concentration (M)% Increase in cAMP ProductionReference
10-565%*

*p<0.04 compared to baseline. This study highlights the ability of fenoterol to significantly increase cAMP levels in immune cells, suggesting potential anti-inflammatory effects.

Table 4: EC50 Values for Fenoterol and its Derivatives on cAMP Accumulation in HEK293 Cells Expressing the β2-Adrenergic Receptor
CompoundEC50 (nM) for cAMP AccumulationReference
(R,R')-Fenoterol0.3[5]
(R,S')-Fenoterol2.0[5]

This study on HEK293 cells demonstrates the stereoselectivity of the β2-adrenergic receptor, with the (R,R')-enantiomer of a fenoterol derivative being more potent in stimulating cAMP accumulation.[5]

Experimental Protocols

The quantification of intracellular cAMP levels in response to fenoterol stimulation is typically achieved through various immunoassays. Below are detailed methodologies for key experiments cited.

Measurement of cAMP in Cell Culture (e.g., Human Airway Smooth Muscle Cells)

Objective: To quantify the dose-dependent and time-course effects of fenoterol on intracellular cAMP accumulation in cultured human airway smooth muscle (HASM) cells.

Materials:

  • Human Airway Smooth Muscle (HASM) cells

  • Cell culture medium (e.g., DMEM/F-12) with supplements

  • This compound stock solution

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Lysis buffer

  • cAMP enzyme-linked immunosorbent assay (ELISA) kit

  • Microplate reader

Protocol:

  • Cell Culture: HASM cells are seeded in 24- or 96-well plates and grown to near confluence.

  • Pre-treatment: Cells are often pre-treated with a PDE inhibitor (e.g., 0.5 mM IBMX) for a defined period (e.g., 30 minutes) to prevent the degradation of cAMP.

  • Fenoterol Stimulation: Cells are then stimulated with varying concentrations of this compound for different time points (e.g., 0, 5, 15, 30, 60 minutes) to determine dose-response and time-course kinetics.

  • Cell Lysis: The reaction is stopped by removing the medium and adding a lysis buffer to release the intracellular contents, including cAMP.

  • cAMP Quantification (ELISA): The amount of cAMP in the cell lysates is quantified using a competitive ELISA kit according to the manufacturer's instructions. Briefly, the cell lysate is added to a microplate pre-coated with a cAMP antibody. A known amount of enzyme-labeled cAMP is also added. The sample cAMP and the enzyme-labeled cAMP compete for binding to the antibody. After washing, a substrate is added, and the resulting colorimetric or fluorometric signal is measured using a microplate reader. The concentration of cAMP in the sample is inversely proportional to the signal produced.[6][7]

  • Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentrations in the samples are then interpolated from this standard curve and are typically normalized to the protein concentration of the cell lysate.

Experimental_Workflow_cAMP_ELISA Experimental Workflow for cAMP Measurement (ELISA) Start Start: Seed HASM Cells Pretreat Pre-treat with PDE Inhibitor (e.g., IBMX) Start->Pretreat Stimulate Stimulate with This compound (Dose-Response / Time-Course) Pretreat->Stimulate Lyse Lyse Cells to Release Intracellular cAMP Stimulate->Lyse ELISA Perform Competitive ELISA for cAMP Quantification Lyse->ELISA Read Read Plate (Colorimetric/Fluorometric) ELISA->Read Analyze Analyze Data: Generate Standard Curve, Calculate cAMP Concentration Read->Analyze End End: Results Analyze->End

Experimental Workflow for cAMP Measurement
In Vivo Measurement of Plasma cAMP in Human Subjects

Objective: To assess the systemic effects of inhaled fenoterol on plasma cAMP levels in healthy volunteers.

Materials:

  • Healthy human volunteers

  • This compound metered-dose inhaler (MDI)

  • Placebo MDI

  • Blood collection tubes (containing EDTA)

  • Centrifuge

  • Plasma storage vials

  • cAMP radioimmunoassay (RIA) or ELISA kit

Protocol:

  • Subject Recruitment and Baseline: Healthy, non-smoking volunteers are recruited. After obtaining informed consent, baseline blood samples are collected.

  • Drug Administration: Subjects receive a standardized dose of this compound or placebo via an MDI in a double-blind, crossover design.

  • Blood Sampling: Venous blood samples are collected at specified time intervals post-inhalation (e.g., 0, 5, 10, 20, 30, 60, 120, 240, 360 minutes).[8]

  • Plasma Separation: Blood samples are immediately centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.

  • cAMP Quantification: Plasma cAMP levels are measured using a sensitive immunoassay, such as a radioimmunoassay (RIA) or a specialized plasma-compatible ELISA kit.

  • Data Analysis: The change in plasma cAMP concentration from baseline is calculated for each time point. Pharmacokinetic parameters such as Emax (maximum effect) and the time to reach Emax (Tmax) are determined.[8]

Conclusion

This compound effectively increases intracellular cAMP levels through its specific interaction with β2-adrenergic receptors, leading to the activation of adenylyl cyclase. This fundamental mechanism underlies its potent bronchodilatory effects. The quantitative data presented in this guide, derived from a range of experimental models, consistently demonstrate the efficacy of fenoterol in elevating cAMP. The detailed experimental protocols provide a framework for researchers to further investigate the nuanced aspects of fenoterol's pharmacology and to explore the therapeutic potential of modulating the cAMP signaling pathway in respiratory diseases. This comprehensive understanding is essential for the continued development of safe and effective treatments for patients worldwide.

References

The Role of Fenoterol Hydrobromide in Preventing Preterm Labor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Fenoterol (B1672521) Hydrobromide, a β2-adrenergic agonist, and its role as a tocolytic agent for the prevention of preterm labor. The document outlines its mechanism of action, presents quantitative data on its efficacy and side effects from key clinical studies, details experimental protocols, and visualizes complex biological and procedural information.

Core Mechanism of Action: β2-Adrenergic Signaling Cascade

Fenoterol hydrobromide functions by stimulating the β2-adrenergic receptors present on the surface of myometrial smooth muscle cells. This interaction initiates a signaling cascade that transitions the uterine muscle from a contractile to a quiescent state. The primary pathway involves the Gs alpha subunit of the G-protein, which, upon activation, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated cAMP levels then activate Protein Kinase A (PKA). PKA subsequently phosphorylates and inactivates Myosin Light Chain Kinase (MLCK), a critical enzyme for muscle contraction. The inactivation of MLCK prevents the phosphorylation of myosin light chains, disrupting the actin-myosin interaction and leading to myometrial relaxation and the cessation of contractions.

Prolonged treatment with fenoterol has been shown to induce a selective down-regulation of myometrial β-adrenergic receptors by more than 50%, which may contribute to tachyphylaxis or a diminished therapeutic effect over time. This receptor desensitization occurs without a corresponding reduction in the receptor's mRNA concentrations or alterations in Gs and Gi alpha-subunits or adenylyl cyclase activity.

Fenoterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Fenoterol Fenoterol Hydrobromide Receptor β2-Adrenergic Receptor Fenoterol->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Phosphorylates (Inhibits) MLCK_inactive Inactive MLCK-PO4 MLCK_active->MLCK_inactive Contraction Myometrial Contraction MLCK_active->Contraction Required for Relaxation Myometrial Relaxation MLCK_inactive->Relaxation Leads to

Fenoterol's intracellular signaling cascade in myometrial cells.

Quantitative Efficacy and Safety Data

The clinical utility of fenoterol is determined by its ability to delay delivery while maintaining an acceptable safety profile for both the mother and fetus. The following tables summarize quantitative data from various clinical investigations.

Table 1: Clinical Efficacy of Intravenous Fenoterol in Preterm Labor
Outcome MetricResultStudy PopulationCitation
Inhibition of Labor (≥ 24 hours)88.9% (80 of 90 patients)90 patients in preterm labor[2]
Continuation of Pregnancy (≥ 36 weeks)57.8% (52 of 90 patients)90 patients in preterm labor[2]
Average IV Duration for Success16.4 hours90 patients in preterm labor[2]
Tocolysis Failure Rate10%66 patients (vs. Nifedipine)
Table 2: Maternal and Fetal Side Effects
Side EffectIncidence RateComparison Group (Incidence)Study PopulationCitation
Maternal
Palpitations82%Transdermal Nitroglycerin50 pregnant women (27-35 weeks)
Tremor68%Transdermal Nitroglycerin50 pregnant women (27-35 weeks)
Restlessness64%Transdermal Nitroglycerin50 pregnant women (27-35 weeks)
TachycardiaCommonN/A90 patients in preterm labor[2]
Total Adverse Events57.8%Nifedipine (B1678770) (19.0%)132 patients (66 in fenoterol group)
Fetal
Elevated Mean Heart RateSignificantly higherTransdermal Nitroglycerin50 pregnant women (27-35 weeks)
Fetal CirculationNo significant alterationPre-treatment baseline36 pregnant women

Experimental Protocols

The methodologies employed in clinical trials are crucial for interpreting the resulting data. Below are summaries of protocols from key studies on fenoterol.

Protocol 1: Intravenous Fenoterol for Acute Tocolysis (TambyRaja et al., 1981)
  • Objective: To evaluate the efficacy and side effects of intravenous this compound for the postponement of preterm birth.

  • Study Population: 90 patients diagnosed with preterm labor.

  • Inclusion Criteria: Patients presenting with regular uterine contractions deemed to be preterm labor.

  • Intervention: Intravenous administration of this compound. The infusion was initiated and titrated to achieve uterine quiescence. A majority of patients (56.2%) who achieved successful tocolysis were maintained on a dose of 2 to 3 µ g/min .[2]

  • Primary Outcome Measures:

    • Inhibition of labor for a minimum of 24 hours.[2]

    • Continuation of pregnancy until at least 36 weeks of gestation.[2]

  • Secondary Outcome Measures:

    • Average duration of intravenous therapy required for success.[2]

    • Incidence of maternal side effects (e.g., palpitations, tachycardia).[2]

    • Perinatal mortality and congenital abnormalities.[2]

Protocol 2: Comparative Study of Fenoterol vs. Nifedipine (Lyell et al.)
  • Objective: To compare the tocolytic efficacy and safety of nifedipine versus fenoterol in the management of threatened preterm labor.

  • Study Design: A randomized, multicenter clinical study.

  • Study Population: 132 consecutive patients with a diagnosis of threatened preterm labor, with 66 assigned to each treatment group.

  • Intervention (Fenoterol Arm): Intravenous fenoterol infusion. Tocolysis was achieved and the infusion was maintained for 12 hours before a progressive withdrawal to a maintenance dose of 0.5–1 µ g/min for 48 hours of uterine quiescence.

  • Definition of Tocolysis Failure: Presence of uterine contractions after 2 hours of treatment.

  • Primary Outcome Measures:

    • Latency period (time from treatment initiation to delivery).

    • Rate of tocolysis failure.

  • Secondary Outcome Measures:

    • Incidence of adverse drug reactions.

    • Perinatal outcomes.

Visualized Experimental Workflow

A typical clinical trial protocol for evaluating a tocolytic agent like fenoterol follows a structured workflow from patient recruitment to data analysis.

Clinical_Trial_Workflow Screening Patient Screening (e.g., 24-34 weeks gestation, regular contractions) Inclusion Inclusion Criteria Met? Screening->Inclusion Exclusion Exclude Patient Inclusion->Exclusion No Consent Informed Consent Inclusion->Consent Yes Randomization Randomization Consent->Randomization GroupA Group A: IV Fenoterol (Titrated Dose) Randomization->GroupA GroupB Group B: Placebo or Active Comparator (e.g., Nifedipine) Randomization->GroupB Monitoring Maternal & Fetal Monitoring (Vitals, Uterine Activity, FHR) GroupA->Monitoring GroupB->Monitoring Outcomes Primary & Secondary Outcome Assessment (e.g., Delivery >48h, Side Effects) Monitoring->Outcomes Analysis Data Collection & Statistical Analysis Outcomes->Analysis

Generalized workflow for a randomized controlled trial of Fenoterol.

Conclusion

This compound is an effective short-term tocolytic agent that operates through the well-defined β2-adrenergic signaling pathway to induce myometrial relaxation. Clinical data demonstrates its ability to delay preterm labor, providing a critical window for interventions such as corticosteroid administration to improve fetal lung maturity. However, its clinical application is significantly limited by a high incidence of maternal cardiovascular and systemic side effects, including palpitations and tremors.[2] Comparative studies indicate a higher rate of adverse events compared to other tocolytic agents like nifedipine. The phenomenon of receptor down-regulation with prolonged use also presents a challenge to its long-term efficacy. Future research and drug development in tocolysis may focus on agents with more targeted uterine effects and a more favorable safety profile.

References

Fenoterol Hydrobromide and Its Inhibitory Effect on Mast Cell Degranulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mast cell degranulation is a critical event in the pathophysiology of allergic and inflammatory diseases, releasing a cascade of potent mediators. Fenoterol (B1672521) hydrobromide, a selective β2-adrenergic receptor agonist, has demonstrated significant efficacy in inhibiting this process. This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and experimental evidence underlying the impact of fenoterol on mast cell degranulation. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.

Introduction

Mast cells are key effector cells in the immune system, particularly in type I hypersensitivity reactions.[1] Upon activation by various stimuli, most notably the cross-linking of immunoglobulin E (IgE) receptors (FcεRI), mast cells undergo degranulation, releasing a plethora of pre-formed and newly synthesized inflammatory mediators, including histamine (B1213489), heparin, proteases, cytokines, and lipid mediators.[1][2] These mediators contribute to the clinical manifestations of allergic diseases such as asthma, allergic rhinitis, and urticaria.

Fenoterol hydrobromide is a sympathomimetic amine that acts as a selective β2-adrenergic receptor agonist.[3] While primarily known for its bronchodilator effects in the treatment of asthma, fenoterol also exerts potent anti-inflammatory effects by stabilizing mast cells and inhibiting their degranulation.[3][4][5] This guide explores the intricate mechanisms by which fenoterol achieves this mast cell stabilization.

Mechanism of Action of this compound on Mast Cells

The primary mechanism by which fenoterol inhibits mast cell degranulation is through the activation of β2-adrenergic receptors on the mast cell surface.[4][6][7] This initiates a signaling cascade that ultimately leads to the suppression of the degranulation process.

The β2-Adrenergic Receptor Signaling Pathway

The binding of fenoterol to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), triggers a conformational change that activates the associated stimulatory G protein (Gs).[8] This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3][4] The resulting increase in intracellular cAMP levels is the pivotal event in fenoterol-mediated mast cell stabilization.[4][6]

Fenoterol Fenoterol Hydrobromide Beta2AR β2-Adrenergic Receptor Fenoterol->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Inhibition Inhibition of Degranulation PKA->Inhibition Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway in Mast Cells.
Downstream Effects of Elevated cAMP

Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA is a key enzyme that phosphorylates various intracellular proteins, ultimately leading to the inhibition of mast cell degranulation. The precise downstream targets of PKA in this context are complex and not fully elucidated, but are thought to involve:

  • Inhibition of Calcium Mobilization: Fenoterol's action primarily inhibits the initial stages of antigen-induced histamine release and does not affect degranulation caused by calcium ionophores like A23187.[3][4][6] This suggests that the inhibitory effect occurs upstream of the calcium influx that is essential for granule fusion and exocytosis.

  • Disruption of Filamentous Actin (F-actin) Dynamics: Activation of β2-adrenoceptors has been shown to reduce the amount of F-actin in mast cells.[9] The actin cytoskeleton plays a crucial role in the movement and fusion of granules with the plasma membrane during degranulation. By disrupting F-actin dynamics, fenoterol interferes with this critical step.[9]

Quantitative Data on Fenoterol's Inhibitory Effects

Several studies have quantified the inhibitory effect of fenoterol on mast cell degranulation. The data consistently demonstrates a dose-dependent inhibition of mediator release.

MediatorCell TypeStimulusFenoterol Concentration% InhibitionReference
HistamineHuman BasophilsAntigen10⁻⁷ M - 10⁻⁵ MDose-dependent[4],[3]
HistamineHuman Lung Mast CellsAntigen10⁻⁷ M - 10⁻⁵ MDose-dependent[4],[3]
HeparinHuman Lung FragmentsD. pteronyssinus allergenNot specified73% (mean)[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of fenoterol on mast cell degranulation.

Mast Cell Isolation and Culture

Objective: To obtain a viable population of mast cells for in vitro experiments.

Protocol for Human Lung Mast Cell Isolation (adapted from published methods):

  • Tissue Procurement: Obtain human lung tissue from surgical resections.

  • Tissue Dissociation: Mince the lung parenchyma and subject it to enzymatic digestion using a cocktail of enzymes such as collagenase, elastase, and hyaluronidase.

  • Cell Purification: Purify the dispersed cells using density gradient centrifugation (e.g., with Percoll) to enrich for mast cells.

  • Cell Culture: Culture the enriched mast cells in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum, antibiotics, and growth factors like stem cell factor (SCF) to maintain viability and phenotype.

Mast Cell Degranulation Assay (β-Hexosaminidase Release Assay)

Objective: To quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.[11][12][13][14]

Protocol:

  • Cell Seeding: Seed purified mast cells or a mast cell line (e.g., RBL-2H3) in a 96-well plate and allow them to adhere overnight.[12] If studying IgE-mediated degranulation, sensitize the cells with anti-DNP IgE.[11]

  • Pre-incubation with Fenoterol: Wash the cells and pre-incubate them with varying concentrations of this compound (or a vehicle control) for a specified period (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Induce degranulation by adding a stimulus, such as an antigen (e.g., DNP-HSA for IgE-sensitized cells) or a calcium ionophore (e.g., A23187).

  • Sample Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.

  • Cell Lysis: Lyse the remaining cells in the pellet with a detergent (e.g., Triton X-100) to measure the total cellular β-hexosaminidase content.

  • Enzymatic Assay: In a separate plate, mix the supernatant and lysate samples with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

  • Quantification: Incubate the plate to allow the β-hexosaminidase to cleave the substrate, producing a colored product. Stop the reaction and measure the absorbance at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of β-hexosaminidase release for each condition as: (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) * 100.

cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay Seed Seed Mast Cells Sensitize Sensitize with IgE (optional) Seed->Sensitize Preincubate Pre-incubate with Fenoterol Sensitize->Preincubate Stimulate Stimulate Degranulation Preincubate->Stimulate Collect Collect Supernatant Stimulate->Collect Lyse Lyse Cells Stimulate->Lyse Assay β-Hexosaminidase Assay Collect->Assay Lyse->Assay Quantify Quantify Release Assay->Quantify

Caption: Experimental Workflow for β-Hexosaminidase Release Assay.

Conclusion

This compound effectively inhibits mast cell degranulation through a well-defined mechanism involving the activation of β2-adrenergic receptors and the subsequent increase in intracellular cAMP. This leads to the suppression of key downstream events required for mediator release, including potential modulation of calcium signaling and disruption of cytoskeletal dynamics. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of fenoterol and other β2-adrenergic agonists in the management of allergic and inflammatory disorders. Continued research in this area may lead to the development of more targeted and effective mast cell-stabilizing therapies.

References

Unveiling the Core Mechanisms: A Technical Guide to the Basic Research Applications of Fenoterol Hydrobromide in Respiratory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoterol Hydrobromide, a potent and relatively selective beta-2 adrenergic receptor agonist, has long been a cornerstone in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its primary therapeutic action lies in its ability to induce rapid and effective bronchodilation by relaxing the airway smooth muscle. Beyond its well-documented clinical efficacy, Fenoterol serves as a valuable tool in basic research, enabling a deeper understanding of the pathophysiology of respiratory diseases and the exploration of novel therapeutic targets. This technical guide provides an in-depth overview of the fundamental research applications of this compound, focusing on its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its use in preclinical respiratory disease models.

Mechanism of Action and Molecular Pharmacology

Fenoterol exerts its effects primarily by binding to and activating beta-2 adrenergic receptors (β2-AR), which are predominantly expressed on the surface of airway smooth muscle cells. This interaction initiates a cascade of intracellular signaling events that ultimately lead to bronchodilation and modulation of inflammatory responses.

Receptor Binding and Selectivity

Fenoterol is a high-affinity agonist for the β2-AR. Its stereochemistry significantly influences its binding affinity, with the (R,R')-enantiomer demonstrating a much higher affinity than the (S,S')-enantiomer. The binding affinity of Fenoterol for the β2-AR has been quantified in various studies, providing key data for its pharmacological characterization. While it exhibits a relative selectivity for the β2-AR, at higher concentrations, it can also interact with β1-adrenergic receptors, which are primarily found in the heart, leading to potential cardiovascular side effects.

Table 1: Beta-Adrenergic Receptor Binding Affinities (Ki) of Fenoterol

Receptor SubtypeLigandTissue/Cell LineKi (nM)Reference
β2-AR(R,R')-FenoterolHEK-β2-AR cells350
β2-AR(S,S')-FenoterolHEK-β2-AR cells27,800
β2-ARFenoterolGuinea Pig Lung46.8
β1-ARFenoterolGuinea Pig Heart214

Signaling Pathways

The activation of β2-AR by Fenoterol triggers a well-defined signaling cascade, primarily mediated by the Gs protein-adenylyl cyclase pathway. However, recent research has unveiled more complex and nuanced signaling networks, including β-arrestin-2 mediated pathways and crosstalk with other signaling cascades like the MAPK pathway.

Canonical Gs-cAMP-PKA Signaling Pathway

The primary mechanism of action of Fenoterol involves the activation of the Gs-protein coupled β2-AR, leading to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle.

Gs_cAMP_PKA_Pathway Fenoterol This compound b2AR β2-Adrenergic Receptor Fenoterol->b2AR Gs Gs Protein b2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_decrease Decrease in Intracellular Ca²⁺ PKA->Ca_decrease phosphorylates targets leading to Relaxation Airway Smooth Muscle Relaxation Ca_decrease->Relaxation

Canonical Gs-cAMP-PKA signaling pathway of Fenoterol.
Anti-inflammatory Signaling Pathways

Beyond its bronchodilatory effects, Fenoterol exhibits anti-inflammatory properties by modulating the function of various immune and structural cells in the airways.

  • Inhibition of Mast Cell Degranulation: Fenoterol can inhibit the release of histamine (B1213489) and other pro-inflammatory mediators from mast cells, a critical event in the early phase of an allergic asthmatic response. This effect is also mediated through the elevation of intracellular cAMP.

  • Modulation of Cytokine Release: In monocytic cell lines like THP-1, Fenoterol has been shown to inhibit the lipopolysaccharide (LPS)-induced production of inflammatory cytokines. This anti-inflammatory action can be mediated through a β-arrestin-2-dependent pathway that leads to the redistribution of Toll-like receptor 4 (TLR4) and CD14.

  • Downregulation of Adhesion Molecules: Fenoterol can downregulate the expression of intercellular adhesion molecule-1 (ICAM-1) on human bronchial epithelial cells, which is crucial for the recruitment of inflammatory cells to the airways.

  • Crosstalk with MAPK Signaling: The anti-inflammatory effects of Fenoterol can also involve the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Studies have shown that β2-agonists can suppress the phosphorylation of ERK, JNK, and p38 MAPKs in bronchial epithelial cells.

Anti_Inflammatory_Pathway Fenoterol This compound b2AR β2-Adrenergic Receptor Fenoterol->b2AR MAPK MAPK Pathway (ERK, JNK, p38) Fenoterol->MAPK ICAM1 ICAM-1 Expression Fenoterol->ICAM1 MastCell Mast Cell Degranulation Fenoterol->MastCell beta_arrestin β-arrestin-2 b2AR->beta_arrestin activates LPS LPS TLR4 TLR4/CD14 LPS->TLR4 Cytokines Inflammatory Cytokine Production TLR4->Cytokines beta_arrestin->TLR4 induces redistribution MAPK->Cytokines

Anti-inflammatory signaling pathways of Fenoterol.

Quantitative Data on Functional Effects

The functional effects of Fenoterol have been extensively quantified in various in vitro and in vivo models. This data is crucial for understanding its potency and efficacy.

Table 2: Functional Efficacy and Potency of Fenoterol

ParameterAssayTissue/Cell LineValueReference
EC50 (cAMP accumulation)cAMP AssayU937 promonocytespEC50 = 8.23 ± 0.09
ED50 (Bronchodilation)FEV1Asthmatic patients132 ± 46 µg
ED50 (Bronchodilation)SGawAsthmatic patients172 ± 62 µg

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments utilizing this compound in respiratory disease research.

In Vitro Airway Smooth Muscle Relaxation Assay

This protocol details the measurement of Fenoterol-induced relaxation of pre-contracted airway smooth muscle tissue.

Objective: To determine the dose-response relationship of Fenoterol in relaxing airway smooth muscle.

Materials:

  • Isolated tracheal rings from guinea pigs or other suitable animal models.

  • Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

  • Acetylcholine (B1216132) or histamine (contractile agonist).

  • This compound stock solution.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Isolate the trachea and prepare 2-3 mm wide rings.

  • Mount the tracheal rings in organ baths containing Krebs-Henseleit buffer at 37°C, continuously gassed with 95% O2 / 5% CO2.

  • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.

  • Induce a stable contraction with a submaximal concentration of acetylcholine (e.g., 1 µM) or histamine.

  • Once a stable plateau of contraction is reached, add this compound cumulatively in increasing concentrations (e.g., 1 nM to 10 µM).

  • Record the relaxation response after each addition of Fenoterol.

  • Calculate the percentage of relaxation relative to the pre-contracted tone.

  • Plot the concentration-response curve and determine the EC50 value.

Airway_Relaxation_Workflow start Start isolate Isolate & Prepare Tracheal Rings start->isolate mount Mount in Organ Baths isolate->mount equilibrate Equilibrate (60 min, 37°C, 1g tension) mount->equilibrate contract Induce Contraction (Acetylcholine/Histamine) equilibrate->contract add_feno Cumulative Addition of This compound contract->add_feno record Record Relaxation add_feno->record record->add_feno next concentration analyze Calculate % Relaxation & Determine EC50 record->analyze end End analyze->end

Experimental workflow for in vitro airway smooth muscle relaxation assay.
In Vivo Ovalbumin-Induced Airway Hyperresponsiveness Model in Guinea Pigs

This protocol describes the use of Fenoterol in a widely used animal model of allergic asthma.

Objective: To evaluate the effect of Fenoterol on airway hyperresponsiveness in an allergic asthma model.

Materials:

  • Male Dunkin-Hartley guinea pigs.

  • Ovalbumin (OVA).

  • Aluminum hydroxide (B78521) (adjuvant).

  • Saline solution.

  • This compound solution for nebulization.

  • Whole-body plethysmography system to measure airway resistance.

  • Nebulizer.

  • Acetylcholine or histamine for bronchoprovocation.

Procedure:

  • Sensitization: Sensitize guinea pigs with an intraperitoneal injection of OVA (e.g., 100 µg) and aluminum hydroxide (e.g., 100 mg) in saline on days 0 and 7.

  • Challenge: On day 14, and subsequently as required, challenge the sensitized animals with aerosolized OVA (e.g., 0.5% in saline) for 5 minutes.

  • Treatment: Administer nebulized this compound (e.g., at various doses) or vehicle (saline) to different groups of animals at a specific time point before or after the OVA challenge.

  • Airway Hyperresponsiveness Measurement: At a defined time after the final challenge (e.g., 24 hours), place the animals in the whole-body plethysmograph.

  • Measure baseline airway resistance.

  • Expose the animals to increasing concentrations of nebulized acetylcholine or histamine and record the changes in airway resistance.

  • Data Analysis: Compare the dose-response curves to the bronchoconstrictor between the Fenoterol-treated and control groups to determine the effect on airway hyperresponsiveness.

In Vitro Inhibition of Inflammatory Cytokine Release from THP-1 Cells

This protocol outlines a cell-based assay to investigate the anti-inflammatory effects of Fenoterol.

Objective: To quantify the inhibitory effect of Fenoterol on LPS-induced inflammatory cytokine production.

Materials:

  • THP-1 human monocytic cell line.

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin.

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional).

  • Lipopolysaccharide (LPS).

  • This compound stock solution.

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β).

  • Cell culture plates.

Procedure:

  • Culture THP-1 cells in RPMI-1640 medium. For some experiments, differentiate the cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.

  • Seed the cells in 24-well plates at a density of, for example, 5 x 10^5 cells/well.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 6 or 24 hours) to induce cytokine production.

  • Collect the cell culture supernatants.

  • Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits.

  • Data Analysis: Calculate the percentage of inhibition of cytokine release by Fenoterol compared to the LPS-stimulated control and determine the IC50 value.

Conclusion

This compound remains a critical tool for basic research in respiratory diseases. Its well-characterized mechanism of action and potent biological effects make it an invaluable pharmacological probe for dissecting the complex signaling pathways involved in bronchoconstriction and airway inflammation. The detailed experimental protocols provided in this guide offer a framework for researchers to utilize Fenoterol effectively in their preclinical studies, ultimately contributing to the development of more targeted and effective therapies for respiratory ailments. The continued investigation into the nuanced signaling pathways modulated by Fenoterol, including the emerging role of β-arrestin-2 and its crosstalk with other signaling networks, promises to unveil new therapeutic avenues for the management of asthma and COPD.

Fenoterol Hydrobromide and G-Protein Coupled Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoterol (B1672521) Hydrobromide is a potent β2-adrenergic receptor agonist utilized clinically for its bronchodilatory effects in the management of asthma and other respiratory diseases. Its therapeutic action is mediated through its interaction with G-protein coupled receptors (GPCRs), primarily the β2-adrenergic receptor (β2AR). This technical guide provides an in-depth analysis of the molecular interactions between Fenoterol and GPCRs, focusing on its binding characteristics, downstream signaling pathways, and the experimental methodologies used to elucidate these interactions. Quantitative data on binding affinities and functional potencies are summarized, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the subject.

Introduction

Fenoterol is a sympathomimetic amine that functions as a selective β2-adrenergic receptor agonist.[1] Its interaction with the β2AR, a member of the vast GPCR family, triggers a cascade of intracellular events leading to smooth muscle relaxation in the airways.[2] The stereochemistry of the Fenoterol molecule plays a crucial role in its binding affinity and functional activity, with different stereoisomers exhibiting distinct pharmacological profiles.[3][4][5] This guide will delve into the specifics of these interactions, exploring the canonical Gs-protein mediated signaling and alternative pathways involving Gi-proteins and β-arrestin.

Quantitative Data: Binding Affinity and Functional Potency

The interaction of Fenoterol with adrenergic receptors has been quantified through various in vitro assays. The binding affinity is typically expressed as the inhibition constant (Ki), while the functional potency is often measured by the half-maximal effective concentration (EC50) for cyclic AMP (cAMP) accumulation. The stereoisomers of Fenoterol display significant differences in their affinity and potency for the β2-adrenergic receptor.

Table 1: Binding Affinities (Ki) of Fenoterol Stereoisomers for the β2-Adrenergic Receptor

StereoisomerKi (nM) at β2ARReference
(R,R')-Fenoterol164[6]
(R,S')-FenoterolNot explicitly stated, but weaker than (R,R')[7]
(S,R')-FenoterolNot explicitly stated, but weaker than (R,R')[7]
(S,S')-Fenoterol7158[6]

Data obtained from studies using membranes from HEK293 cells stably transfected with the human β2-AR.[6]

Table 2: Functional Potency (EC50) of Fenoterol Stereoisomers for cAMP Accumulation

StereoisomerEC50 (nM) for cAMP AccumulationReference
(R,R')-Fenoterol0.3[6]
(R,S')-Fenoterol4.70[6]
(S,R')-Fenoterol8.50[6]
(S,S')-Fenoterol580[6]

Data obtained from studies using intact HEK293 cells stably transfected with the human β2-AR.[5]

Table 3: β2-Adrenergic Receptor Selectivity of (R,R')-Fenoterol

ParameterValueReference
Kiβ1-AR/Kiβ2-AR Ratio>40[3]

(R,R')-Fenoterol demonstrates a high degree of selectivity for the β2-adrenergic receptor over the β1 subtype.[3]

Signaling Pathways

Fenoterol's activation of the β2-adrenergic receptor initiates a complex network of intracellular signaling pathways. The canonical pathway involves the coupling of the receptor to the stimulatory G-protein (Gs), leading to the production of the second messenger cAMP. However, evidence also suggests the involvement of inhibitory G-proteins (Gi) and the β-arrestin pathway, indicating biased agonism.

Canonical Gs-cAMP Signaling Pathway

Upon binding of Fenoterol to the β2AR, the receptor undergoes a conformational change that facilitates its coupling to the Gs protein. This interaction catalyzes the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs). The activated Gαs-GTP complex then dissociates from the βγ-subunits and stimulates adenylyl cyclase, an enzyme that converts ATP into cAMP.[2] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in bronchodilation.[2]

Gs_cAMP_Pathway Fenoterol Fenoterol b2AR β2-Adrenergic Receptor Fenoterol->b2AR Binds Gs Gs Protein (GDP-bound) b2AR->Gs Activates Gs_active Gs Protein (GTP-bound) Gs->Gs_active GDP/GTP Exchange AC Adenylyl Cyclase Gs_active->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA PKA_active Protein Kinase A (active) PKA->PKA_active Downstream Downstream Effectors PKA_active->Downstream Phosphorylates Response Bronchodilation Downstream->Response

Caption: Canonical Gs-cAMP signaling pathway activated by Fenoterol.

Alternative Signaling Pathways: Gi Coupling and β-Arrestin Recruitment

Studies have indicated that certain stereoisomers of Fenoterol can also induce the β2AR to couple to inhibitory G-proteins (Gi).[5] This can lead to the inhibition of adenylyl cyclase and a dampening of the cAMP signal. Furthermore, agonist-bound β2AR can be phosphorylated by G-protein coupled receptor kinases (GRKs).[8] This phosphorylation promotes the recruitment of β-arrestin proteins, which not only desensitize the G-protein-mediated signaling by sterically hindering G-protein coupling but can also initiate a separate wave of G-protein-independent signaling.[8][9] This phenomenon, where a ligand can preferentially activate one signaling pathway over another, is known as biased agonism. Fenoterol's interaction with the β-arrestin pathway has been implicated in its anti-inflammatory effects.[9][10]

Biased_Agonism_Pathway cluster_receptor Fenoterol-β2AR Complex cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling Fenoterol Fenoterol (e.g., S,R'-isomer) b2AR β2-Adrenergic Receptor Fenoterol->b2AR Gs Gs Activation b2AR->Gs Gi Gi Activation b2AR->Gi GRK GRK b2AR->GRK Activates b2AR_P Phosphorylated β2AR GRK->b2AR_P Phosphorylates b_arrestin β-Arrestin b2AR_P->b_arrestin Recruits b_arrestin_recruited Recruited β-Arrestin b_arrestin->b_arrestin_recruited downstream_arrestin Downstream Signaling (e.g., MAPK) b_arrestin_recruited->downstream_arrestin

Caption: Alternative signaling pathways: Gi coupling and β-arrestin recruitment.

Experimental Protocols

The characterization of Fenoterol's interaction with GPCRs relies on a variety of in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of Fenoterol for the β2-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Membrane preparations from cells expressing the β2-adrenergic receptor (e.g., HEK293-β2AR cells).[6]

  • Radioligand (e.g., [3H]CGP-12177).[6]

  • Unlabeled Fenoterol stereoisomers.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[11]

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Scintillation counter.

  • 96-well plates.

Procedure:

  • Prepare serial dilutions of unlabeled Fenoterol stereoisomers in binding buffer.

  • In a 96-well plate, add a fixed concentration of radioligand (e.g., 0.3 nM [3H]CGP-12177) to each well.[6]

  • Add the serially diluted unlabeled Fenoterol to the wells.

  • To determine non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol) to a set of wells.

  • To determine total binding, add only the radioligand and binding buffer to another set of wells.

  • Add the membrane preparation (e.g., 10-20 µg of protein per well) to all wells to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[6][11]

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of unlabeled Fenoterol by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: - Radioligand - Unlabeled Fenoterol - Membranes start->prep_reagents setup_plate Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells prep_reagents->setup_plate incubate Incubate to Equilibrium setup_plate->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end cAMP_Assay_Workflow start Start seed_cells Seed Cells in Plate start->seed_cells pretreat Pre-treat with Phosphodiesterase Inhibitor seed_cells->pretreat stimulate Stimulate with Fenoterol pretreat->stimulate lyse Lyse Cells stimulate->lyse measure_cAMP Measure cAMP Levels lyse->measure_cAMP analyze Data Analysis: - Generate Dose-Response Curve - Determine EC50 measure_cAMP->analyze end End analyze->end

References

The Anti-Inflammatory Potential of Fenoterol Hydrobromide: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Molecular Mechanisms and Experimental Evidence

Introduction

Fenoterol (B1672521) hydrobromide, a well-established β2-adrenergic receptor agonist, is primarily recognized for its bronchodilatory effects in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Beyond its role in smooth muscle relaxation, a growing body of evidence illuminates the significant anti-inflammatory properties of this compound. This technical guide provides a comprehensive exploration of the anti-inflammatory actions of fenoterol, detailing its molecular mechanisms, summarizing key quantitative data, and outlining experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of inflammation and the therapeutic potential of β2-adrenergic receptor agonists.

Core Mechanism of Action: Beyond Bronchodilation

Fenoterol exerts its effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors. This activation triggers a cascade of intracellular signaling events, the most prominent being the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] While this pathway is central to its bronchodilatory action, it also serves as a critical nexus for its anti-inflammatory effects. The elevated cAMP levels activate Protein Kinase A (PKA), which in turn modulates the activity of various downstream targets involved in the inflammatory response.[2]

Key Signaling Pathways in Fenoterol-Mediated Anti-Inflammation

Fenoterol's anti-inflammatory properties are not mediated by a single pathway but rather through a network of interconnected signaling cascades. The most well-documented of these include the inhibition of Nuclear Factor-kappa B (NF-κB) and AMP-activated protein kinase (AMPK), and the modulation of Mitogen-Activated Protein Kinase (MAPK) pathways. A crucial player in these processes is β-arrestin-2, a scaffolding protein that orchestrates downstream signaling independently of G-protein activation.

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those encoding cytokines and chemokines. Fenoterol has been shown to inhibit the activation of NF-κB in inflammatory cell models.[3][4] This inhibition is, at least in part, mediated by β-arrestin-2, which can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5] By stabilizing IκBα, fenoterol effectively blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fenoterol Fenoterol β2-AR β2-Adrenergic Receptor Fenoterol->β2-AR β-arrestin-2 β-arrestin-2 β2-AR->β-arrestin-2 Recruitment IKK IKK β-arrestin-2->IKK Inhibition IκBα IκBα NF-κB NF-κB IκBα->NF-κB Sequestration Pro-inflammatory\nGene Transcription Pro-inflammatory Gene Transcription NF-κB->Pro-inflammatory\nGene Transcription Blocked Translocation IKK->IκBα Phosphorylation (Inhibited)

Fenoterol's Inhibition of the NF-κB Pathway.
Inhibition of the AMPK Pathway

AMP-activated protein kinase (AMPK) is another key regulator of cellular energy status and has been implicated in inflammatory processes. Studies have demonstrated that fenoterol can inhibit the activation of AMPK in monocytic cell lines stimulated with inflammatory agents like lipopolysaccharide (LPS).[4][6] This inhibitory effect is also dependent on β-arrestin-2. By suppressing AMPK activation, fenoterol can further attenuate the downstream inflammatory signaling cascades.[3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Fenoterol Fenoterol β2-AR β2-Adrenergic Receptor Fenoterol->β2-AR β-arrestin-2 β-arrestin-2 β2-AR->β-arrestin-2 Activation p-AMPK p-AMPK (Active) β-arrestin-2->p-AMPK Inhibition AMPK AMPK AMPK->p-AMPK Phosphorylation Pro-inflammatory\nCytokine Production Pro-inflammatory Cytokine Production p-AMPK->Pro-inflammatory\nCytokine Production Reduced Signaling Inflammatory\nStimulus Inflammatory Stimulus Inflammatory\nStimulus->AMPK Activates

Fenoterol's Inhibition of the AMPK Pathway.
Modulation of MAPK Pathways

The Mitogen-Activated Protein Kinase (MAPK) family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Fenoterol has been shown to suppress the phosphorylation and activation of ERK, JNK, and p33 in bronchial epithelial cells, thereby inhibiting the production of pro-inflammatory chemokines.[2] The modulation of these pathways appears to be, at least in part, mediated through the canonical β2-AR-cAMP pathway.

Quantitative Analysis of Anti-Inflammatory Effects

The anti-inflammatory effects of fenoterol have been quantified in various in vitro models. The following tables summarize the dose-dependent inhibition of key inflammatory mediators by fenoterol.

Table 1: Effect of Fenoterol on LPS-Induced Cytokine Release in THP-1 Cells

Fenoterol Concentration (mol/L)TNF-α Inhibition (%)IL-8 Inhibition (%)
10⁻⁸~20%~25%
10⁻⁷~45%~50%
10⁻⁶~70%~75%

Data derived from graphical representations in Wang et al., 2009.[7]

Table 2: Effect of Fenoterol on Poly I:C-Induced Chemokine Release in BEAS-2B Cells

Fenoterol ConcentrationRANTES InhibitionIP-10 Inhibition
LowSignificant SuppressionSignificant Suppression
HighSignificant SuppressionSignificant Suppression

Specific percentage inhibition values were not provided in the source material, but a dose-dependent suppressive effect was reported.[2]

Table 3: Effect of Fenoterol on PMA-Induced Degranulation in Human Eosinophils

Fenoterol Concentration (M)Degranulation Inhibition (%)
10⁻⁵~65%

[8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anti-inflammatory properties of fenoterol.

Cell Culture and Treatment
  • THP-1 Human Monocytic Cell Line: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are often differentiated into a macrophage-like phenotype using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • BEAS-2B Human Bronchial Epithelial Cell Line: BEAS-2B cells are cultured in LHC-9 medium in flasks coated with a mixture of fibronectin, collagen, and bovine serum albumin.

  • Inflammatory Stimulation: Inflammation is typically induced by treating the cells with lipopolysaccharide (LPS) from E. coli (e.g., 0.1 µg/mL for 24 hours for cytokine release assays) or polyinosinic-polycytidylic acid (poly I:C) to mimic viral infection.[2][7]

  • Fenoterol Treatment: Cells are pre-incubated with varying concentrations of fenoterol hydrobromide for a specified period (e.g., 30 minutes) before the addition of the inflammatory stimulus.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine and Chemokine Quantification
  • Sample Collection: Cell culture supernatants are collected after the treatment period.

  • Assay Procedure: The concentrations of cytokines (e.g., TNF-α, IL-1β, IL-8) and chemokines (e.g., RANTES, IP-10) in the supernatants are determined using commercially available ELISA kits according to the manufacturer's instructions.

  • Detection: The absorbance is read at the appropriate wavelength using a microplate reader.

  • Quantification: A standard curve is generated using recombinant standards to calculate the concentration of the target protein in the samples.

Western Blot Analysis for Signaling Protein Activation
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-AMPK, phospho-ERK, IκBα, β-arrestin-2) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software.

cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Cell_Culture Cell Culture (e.g., THP-1) Treatment Treatment with Fenoterol & LPS Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Experimental Workflow for Western Blot Analysis.
siRNA-Mediated Knockdown of β-arrestin-2

  • siRNA Transfection: THP-1 cells are transfected with small interfering RNA (siRNA) specifically targeting β-arrestin-2 or a non-targeting control siRNA using a suitable transfection reagent.

  • Incubation: The cells are incubated for a period (e.g., 48-72 hours) to allow for the knockdown of the target protein.

  • Verification of Knockdown: The efficiency of β-arrestin-2 knockdown is confirmed by Western blot analysis.

  • Functional Assays: The transfected cells are then used in functional assays (e.g., ELISA for cytokine release) to determine the role of β-arrestin-2 in the anti-inflammatory effects of fenoterol.[7]

Conclusion

This compound exhibits significant anti-inflammatory properties that extend beyond its well-established bronchodilatory effects. Its ability to modulate key inflammatory signaling pathways, including NF-κB and AMPK, primarily through a β-arrestin-2-dependent mechanism, underscores its potential as a multi-faceted therapeutic agent. The quantitative data presented herein provide a clear indication of its efficacy in reducing the production of pro-inflammatory cytokines and chemokines in relevant cellular models. The detailed experimental protocols offer a framework for researchers to further investigate and expand upon our understanding of the anti-inflammatory actions of fenoterol and other β2-adrenergic receptor agonists. Future research should focus on elucidating the precise molecular interactions and downstream signaling events to fully harness the therapeutic potential of these compounds in inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Fenoterol Hydrobromide on BEAS-2B Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoterol Hydrobromide is a beta-2 adrenergic receptor agonist widely used as a bronchodilator for the treatment of asthma and other respiratory diseases.[1][2] Its primary mechanism of action involves the stimulation of beta-2 adrenergic receptors, leading to the relaxation of bronchial smooth muscle.[1][2] The human bronchial epithelial cell line, BEAS-2B, is an immortalized, non-tumorigenic cell line derived from normal human bronchial epithelium.[3] These cells are extensively used as an in vitro model to study the effects of various compounds on the respiratory epithelium and to investigate the cellular and molecular mechanisms underlying respiratory diseases.[3]

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro studies to evaluate the effects of this compound on the BEAS-2B cell line. The described assays are fundamental for assessing cytotoxicity, apoptosis, and the modulation of key signaling pathways.

Data Presentation: Illustrative Quantitative Data

The following tables present illustrative data from hypothetical experiments investigating the effects of this compound on BEAS-2B cells. These tables are for guidance and demonstrate how to structure and present experimental results.

Table 1: Effect of this compound on BEAS-2B Cell Viability (MTT Assay)

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Control)1.25 ± 0.08100
11.22 ± 0.0797.6
101.18 ± 0.0994.4
501.15 ± 0.0692.0
1001.09 ± 0.1187.2
2000.98 ± 0.0978.4

Table 2: Apoptosis Analysis of BEAS-2B Cells Treated with this compound (Annexin V-FITC/PI Staining)

This compound Concentration (µM)Live Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Control)95.2 ± 1.82.5 ± 0.52.3 ± 0.4
5093.8 ± 2.13.1 ± 0.63.1 ± 0.7
10091.5 ± 2.54.8 ± 0.93.7 ± 0.8
20085.3 ± 3.28.9 ± 1.25.8 ± 1.1

Experimental Protocols

BEAS-2B Cell Culture

BEAS-2B cells are adherent and have an epithelial-like morphology.[3] It is crucial to subculture them before they reach confluency to prevent terminal differentiation.

Materials:

  • BEAS-2B cell line

  • BEGM™ Bronchial Epithelial Cell Growth Medium

  • 0.05% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Culture flasks pre-coated with a mixture of fibronectin, collagen, and bovine serum albumin.

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture BEAS-2B cells in pre-coated flasks with BEGM™ medium.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Change the medium every 2-3 days.

  • When cells reach 70-80% confluency, aspirate the medium and wash with PBS.

  • Add 0.05% Trypsin-EDTA and incubate for 5-10 minutes at room temperature until cells detach.

  • Neutralize the trypsin with fresh medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium.

  • Seed new pre-coated flasks at a density of 1 x 10⁴ cells/cm².

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • BEAS-2B cells

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO or Solubilization solution.[4]

  • Plate reader

Protocol:

  • Seed BEAS-2B cells in a 96-well plate at a density of 1.5 x 10⁴ cells per well and incubate for 24 hours.[5]

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

  • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]

  • Measure the absorbance at 570 nm using a plate reader.[4]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells using Annexin V-FITC and Propidium Iodide (PI).

Materials:

  • BEAS-2B cells

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed BEAS-2B cells in 6-well plates and treat with this compound as required.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells immediately by flow cytometry.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to analyze the activation of signaling pathways.[7]

Materials:

  • BEAS-2B cells

  • 6-well plates

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-PKA, anti-total-PKA, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed BEAS-2B cells and treat with this compound for the desired times.

  • Wash cells with cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a protein assay.

  • Denature protein samples by boiling in SDS-PAGE sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.[7]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.[8]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[8]

Visualizations

This compound Signaling Pathway

Fenoterol, as a beta-2 adrenergic agonist, primarily signals through the Gs-protein coupled receptor pathway.[9] This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[9][10] PKA then phosphorylates various downstream targets, leading to the cellular response.

Fenoterol_Signaling Fenoterol Fenoterol Hydrobromide B2AR β2-Adrenergic Receptor Fenoterol->B2AR Gs Gs protein B2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Targets PKA->Downstream phosphorylates Response Cellular Response Downstream->Response

Caption: Fenoterol's primary signaling cascade.

Experimental Workflow for In Vitro Analysis

The following diagram outlines the general workflow for studying the effects of this compound on BEAS-2B cells.

Experimental_Workflow cluster_assays Assays start Start culture Culture BEAS-2B Cells start->culture seed Seed Cells into Multi-well Plates culture->seed treat Treat with Fenoterol Hydrobromide seed->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Annexin V Assay) treat->apoptosis western Signaling Analysis (Western Blot) treat->western analysis Data Analysis viability->analysis apoptosis->analysis western->analysis end End analysis->end

Caption: In vitro experimental workflow.

References

Application Note: A Sensitive and Robust HPLC-MS/MS Method for the Quantification of Fenoterol Hydrobromide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenoterol (B1672521) is a direct-acting sympathomimetic agent classified as a β2-adrenergic agonist, primarily utilized for its bronchodilator properties in the management of asthma.[1] Accurate quantification of fenoterol in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a highly sensitive and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of fenoterol in human plasma. The described protocol, including solid-phase extraction (SPE) for sample clean-up, provides excellent accuracy and precision, making it suitable for regulated bioanalysis.

Experimental Protocols

Materials and Reagents
  • Fenoterol Hydrobromide reference standard

  • Internal Standard (IS): [e.g., Ritodrine or a stable isotope-labeled fenoterol]

  • Formic acid, HPLC grade

  • Acetonitrile (B52724), HPLC grade

  • Methanol (B129727), HPLC grade

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Bond Elut Plexa, 1 mL)[2]

Instrumentation
  • HPLC System: A system capable of gradient elution (e.g., Shimadzu, Agilent, or Waters).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) source (e.g., Sciex API 4000 or equivalent).[2]

  • Analytical Column: Atlantis HILIC Silica, 3 µm, 2.1 x 150 mm, paired with a suitable guard column.[2][3]

Preparation of Standards and Quality Control Samples
  • Stock Solutions: Prepare primary stock solutions of fenoterol and the internal standard in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve ranging from approximately 50 pg/mL to 2000 pg/mL.[2][4] Prepare QC samples at low, medium, and high concentrations (e.g., 100, 300, and 1200 pg/mL).

Sample Preparation: Solid-Phase Extraction (SPE)
  • Pre-treatment: To 475 µL of plasma sample, add 10 µL of the internal standard working solution and 500 µL of 2% formic acid.[2] Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water containing 2% formic acid.[2]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of a 1:1 mixture of ethyl acetate (B1210297) and methanol.[2]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting condition.

HPLC-MS/MS Analysis

HPLC Parameters

Parameter Setting
Column Atlantis HILIC Silica, 3 µm, 2.1 x 150 mm[2][3]
Mobile Phase A Water with 0.1% Formic Acid[2]
Mobile Phase B Acetonitrile[2]
Flow Rate 0.3 mL/min[2]
Injection Volume 10 µL
Column Temperature 40°C

| Gradient Program | 0-2 min, 50% B; 2-5 min, ramp to 80% B; 5-5.1 min, return to 50% B; 5.1-8 min, re-equilibration.[2] |

MS/MS Parameters

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
MRM Transitions Fenoterol: 304.1 → 135.1; IS (Ritodrine): 288.2 → [Product Ion][2][3]
Ion Spray Voltage 5500 V[2]
Temperature 500°C[2]
Collision Gas Nitrogen, 8 psi[2]
Curtain Gas 10 psi[2]
Ion Source Gas 1 60 psi[2]
Ion Source Gas 2 60 psi[2]
Declustering Potential 70 V[2]

| Collision Energy | 20 V for Fenoterol[2] |

Data Presentation and Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.[5]

Table 1: Calibration Curve and Linearity

Analyte Range (pg/mL) Regression Equation Correlation Coefficient (r²)

| Fenoterol | 52.8 - 2109.3 | y = 3x10⁻⁵x - 0.0006 | > 0.99[2] |

Table 2: Accuracy and Precision

QC Level Concentration (pg/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
Low QC 105.6 < 10% ± 15% < 10% ± 15%
Mid QC 1 281.6 < 15% ± 15% < 15% ± 15%
Mid QC 2 667.4 < 15% ± 15% < 15% ± 15%
High QC 1126.5 < 15% ± 15% < 15% ± 15%

(Data adapted from reference[2])

Table 3: Recovery and Matrix Effect

QC Level Concentration (pg/mL) Extraction Recovery (%) Matrix Effect (%)
Low QC 105.6 Consistent and Reproducible Minimal

| High QC | 1126.5 | Consistent and Reproducible | Minimal |

Visualizations

HPLC_MSMS_Workflow cluster_spe SPE Steps plasma_sample Plasma Sample (475 µL) add_is Add Internal Standard (10 µL) plasma_sample->add_is acidify Acidify with 2% Formic Acid (500 µL) add_is->acidify spe Solid-Phase Extraction (SPE) acidify->spe Pre-treated Sample condition 1. Condition (Methanol, Acidified Water) load 2. Load Sample wash 3. Wash (Water) elute 4. Elute (Ethyl Acetate:Methanol) dry_reconstitute Evaporate & Reconstitute spe->dry_reconstitute Eluate condition->load load->wash wash->elute hplc_injection HPLC-MS/MS Analysis dry_reconstitute->hplc_injection data_analysis Data Acquisition & Quantification hplc_injection->data_analysis

References

Application Notes & Protocols: Inducing Bronchodilation with Fenoterol Hydrobromide in a Rat Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenoterol (B1672521) Hydrobromide is a potent, short-acting beta-2 adrenergic agonist (SABA) utilized in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its primary therapeutic action is to relax the smooth muscles of the airways, leading to bronchodilation and relief from bronchospasm.[1][3] Preclinical evaluation of bronchodilators like Fenoterol in rodent models is a critical step in drug development. This document provides a detailed experimental protocol for inducing and measuring Fenoterol-mediated bronchodilation in rats, using a methacholine-induced bronchoconstriction model. It also outlines the key signaling pathways and presents relevant dose-response data from clinical studies to inform preclinical experimental design.

Mechanism of Action: Signaling Pathway

Fenoterol exerts its bronchodilatory effects by selectively stimulating β2-adrenergic receptors on the surface of bronchial smooth muscle cells.[1][4] This initiates a downstream signaling cascade that results in muscle relaxation. Upon binding, the receptor activates the Gs alpha subunit of its associated G-protein, which in turn stimulates the enzyme adenylyl cyclase.[1][3] Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates several target proteins, including myosin light-chain kinase (MLCK).[1] Phosphorylation inactivates MLCK, preventing it from phosphorylating myosin light chains. This disruption of the contractile apparatus leads to the relaxation of the airway smooth muscle, resulting in bronchodilation.[1][3]

Fenoterol_Signaling_Pathway FEN Fenoterol Hydrobromide B2AR β2-Adrenergic Receptor FEN->B2AR Binds G_PROTEIN Gs Protein Activation B2AR->G_PROTEIN AC Adenylyl Cyclase (Activated) G_PROTEIN->AC cAMP cAMP (Increased) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA Activated) cAMP->PKA Activates MLCK_A Myosin Light-Chain Kinase (Active) PKA->MLCK_A Phosphorylates & Inactivates MLCK_I Myosin Light-Chain Kinase (Inactive) MLCK_A->MLCK_I CONTRACTION Muscle Contraction MLCK_A->CONTRACTION RELAX Smooth Muscle Relaxation (Bronchodilation) MLCK_I->RELAX

Caption: Fenoterol's β2-adrenergic signaling cascade leading to bronchodilation.

Experimental Protocols

This section details an in vivo protocol for assessing the bronchodilatory effects of Fenoterol Hydrobromide in anesthetized, ventilated rats following a bronchoconstrictive challenge. The methodology is based on the validated Einthoven model, which uses changes in ventilation pressure as a surrogate for airway resistance.

Materials and Reagents
  • This compound solution

  • Methacholine (B1211447) Chloride (bronchoconstrictor agent)

  • Anesthetic (e.g., sodium pentobarbital, or isoflurane)

  • Saline (0.9% NaCl), sterile

  • Male Sprague-Dawley or Brown-Norway rats (250-350 g)

  • Nebulizer (for drug administration)

  • Rodent ventilator

  • Pressure transducer

  • Data acquisition system

  • Tracheal cannula

Experimental Workflow Diagram

Experimental_Workflow A 1. Animal Preparation (Anesthetize & Tracheotomize) B 2. Mechanical Ventilation (Connect to Ventilator) A->B C 3. Baseline Measurement (Record Stable Ventilation Pressure) B->C D 4. Fenoterol Administration (Nebulization of Test Article or Vehicle) C->D E 5. Bronchoconstriction Challenge (Administer Methacholine i.v.) D->E F 6. Post-Challenge Measurement (Record Peak Ventilation Pressure) E->F G 7. Data Analysis (Calculate % Inhibition of Bronchoconstriction) F->G

Caption: Workflow for assessing Fenoterol's efficacy in a rat bronchoconstriction model.
Step-by-Step Methodology

  • Animal Preparation:

    • Anesthetize the rat using an appropriate agent (e.g., sodium pentobarbital, 50 mg/kg, i.p.). Confirm the depth of anesthesia by lack of pedal withdrawal reflex.

    • Place the animal in a supine position. Perform a tracheotomy by making a midline cervical incision and exposing the trachea.

    • Insert a tracheal cannula and secure it firmly with surgical thread.

  • Ventilation and Monitoring:

    • Connect the tracheal cannula to a rodent ventilator. Typical settings for a rat are a tidal volume of 8-10 mL/kg and a respiratory rate of 60-80 breaths/minute.

    • Connect a pressure transducer to the ventilation circuit to continuously monitor ventilation pressure.

    • Allow the animal to stabilize on the ventilator for 5-10 minutes until a consistent baseline ventilation pressure is achieved.

  • Drug Administration (Test Article):

    • Administer this compound or vehicle (saline) via nebulization into the inhalation chamber or directly into the ventilation circuit.[5]

    • Note: A dose-ranging study should be performed to determine the optimal dose, as specific preclinical doses for Fenoterol in rats are not well-established in the literature. Doses used in human studies may provide a starting point for range-finding.[6][7]

    • Allow a set period (e.g., 15 minutes) for the drug to take effect.[6]

  • Induction of Bronchoconstriction:

    • Administer a bronchoconstricting agent to challenge the airways. An intravenous (i.v.) infusion or bolus of methacholine (e.g., 5-80 µg/kg) is commonly used in rats.[5]

    • The dose of methacholine should be predetermined in pilot studies to elicit a submaximal but robust and reproducible increase in ventilation pressure.

  • Measurement of Bronchodilator Effect:

    • Record the peak ventilation pressure (in cmH₂O) following the methacholine challenge.

    • The bronchodilator effect of Fenoterol is quantified by its ability to inhibit the methacholine-induced increase in ventilation pressure compared to the vehicle-treated control group.

  • Data Analysis:

    • Calculate the change in ventilation pressure (ΔP) for each animal: ΔP = Peak Post-Challenge Pressure - Baseline Pressure.

    • Determine the percent inhibition of bronchoconstriction for the Fenoterol-treated group using the formula: % Inhibition = [1 - (ΔP_Fenoterol / ΔP_Vehicle)] * 100

    • Construct dose-response curves by plotting % inhibition against the log of the Fenoterol dose to determine parameters such as the ID₅₀ (the dose causing 50% inhibition).

Data Presentation

Specific in vivo dose-response data for Fenoterol in rat models of bronchodilation is limited in the published literature. Therefore, a preliminary dose-ranging study is essential. The following tables summarize data from human clinical trials to provide context for dose selection and expected outcomes, as well as preclinical data for other β₂-agonists in rodents.

Table 1: Summary of Inhaled Fenoterol Dose-Response in Human Clinical Studies

Dose (µg, inhaled) Subject Population Key Findings & Measurements Reference
10, 50, 200 Mild Asthmatics Dose-dependent protection against exercise-induced bronchoconstriction (measured by sRaw). 50 µg and 200 µg were significantly different from placebo. [7]
30, 50, 100, 200 Asymptomatic Asthmatics Attenuated methacholine-induced bronchoconstriction in a dose-dependent manner (measured by sRaw). [6]
100 vs. 200 Asthmatic Patients 200 µg produced approximately double the improvement in FEV₁ and V₅₀ compared to 100 µg. [8]

| 12.5 - 1600 (cumulative) | Patients with Airway Obstruction | Established a median effective dose (ED₅₀) for changes in FEV₁ at 132 µg and for sGaw at 172 µg. |[5] |

FEV₁: Forced Expiratory Volume in 1 second; sRaw: Specific Airway Resistance; V₅₀: Maximal expiratory flow at 50% of vital capacity; sGaw: Specific Airway Conductance.

Table 2: Illustrative Preclinical Potency of Inhaled β₂-Agonists in Rodent Bronchoconstriction Models

Compound Species Model Potency (ID₅₀, nebulizer conc.) Reference
Albuterol Guinea Pig Methacholine Challenge 117 µg/mL [5]
Salmeterol Guinea Pig Methacholine Challenge 1.8 µg/mL [5]

| Indacaterol | Guinea Pig | Methacholine Challenge | 5.2 µg/mL |[5] |

This table is provided for context on the potency of other common β₂-agonists in a standard preclinical model.

References

Application Note: High-Throughput Cell-Based Assays for Quantifying Fenoterol Hydrobromide-Induced cAMP Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenoterol Hydrobromide is a potent, short-acting β2-adrenergic receptor agonist used as a bronchodilator for treating asthma and other respiratory diseases.[1][2][3] Its therapeutic effect is primarily mediated through the stimulation of β2-adrenergic receptors, which triggers a cascade of intracellular events leading to the relaxation of bronchial smooth muscle.[1][4][5] A key second messenger in this pathway is cyclic adenosine (B11128) monophosphate (cAMP).[4][5][6] Upon receptor activation, the associated Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into cAMP.[1][2][4][7] Therefore, measuring the intracellular accumulation of cAMP is a direct and reliable method for quantifying the pharmacological activity of Fenoterol and other β2-agonists.

This application note provides detailed protocols for measuring this compound-induced cAMP production in a cell-based format using two common, high-throughput assay technologies: Homogeneous Time-Resolved Fluorescence (HTRF) and LANCE® Ultra Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Fenoterol Signaling Pathway

Fenoterol binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[1][4] This binding event induces a conformational change in the receptor, activating the stimulatory G-protein, Gs. The activated α-subunit of the Gs protein then binds to and activates adenylyl cyclase.[6] Adenylyl cyclase converts ATP into cAMP, leading to an increase in intracellular cAMP levels.[4][6] This accumulation of cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.[1][4]

Fenoterol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fenoterol Fenoterol Hydrobromide Receptor β2-Adrenergic Receptor Fenoterol->Receptor Binds Gs_protein Gs Protein (αβγ) Receptor->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Stimulates ATP ATP cAMP cAMP (Second Messenger) AC->cAMP Converts ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Muscle Relaxation) PKA->Response Phosphorylates Targets

Caption: Fenoterol signaling cascade leading to cAMP production.

Experimental Protocols

A variety of commercially available kits can be used to measure cAMP levels, including those based on TR-FRET, HTRF, and AlphaScreen® technologies.[8][9][10] Below are generalized protocols for TR-FRET/HTRF assays, which are competitive immunoassays. In these assays, free cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[10][11] An increase in cellular cAMP results in a decrease in the assay signal.

General Experimental Workflow

The overall workflow for a cell-based cAMP assay is straightforward and amenable to high-throughput screening.

Experimental_Workflow Start Start Seed Seed Cells (e.g., CHO, HEK293 expressing β2AR) in 384-well plate Start->Seed Incubate1 Incubate Overnight (Allow cells to adhere) Seed->Incubate1 Prepare_Stim Prepare Fenoterol Dilutions & Add to Cells Incubate1->Prepare_Stim Incubate2 Incubate for Stimulation (e.g., 30 min at RT or 37°C) Prepare_Stim->Incubate2 Add_Reagents Add Detection Reagents (e.g., Lysis Buffer, Labeled cAMP, & Labeled Antibody) Incubate2->Add_Reagents Incubate3 Incubate for Detection (e.g., 60 min at RT, protected from light) Add_Reagents->Incubate3 Read Read Plate (TR-FRET/HTRF Reader) Incubate3->Read Analyze Analyze Data (Calculate cAMP, generate dose-response curve) Read->Analyze End End Analyze->End

Caption: General workflow for a cell-based cAMP assay.
Protocol 1: LANCE® Ultra cAMP (TR-FRET) Assay

This protocol is adapted from the LANCE® Ultra cAMP Kit and assumes a 384-well plate format.[12][13]

A. Materials Required:

  • Cells: A suitable cell line expressing the β2-adrenergic receptor (e.g., CHO-K1, HEK293).

  • Reagents: LANCE® Ultra cAMP Kit (PerkinElmer), this compound, phosphodiesterase (PDE) inhibitor (e.g., IBMX), cell culture medium, HBSS, and 5 mM HEPES.

  • Equipment: 384-well white opaque microplates, multichannel pipettes, and a TR-FRET compatible plate reader.

B. Reagent Preparation:

  • Stimulation Buffer: Prepare HBSS containing 5 mM HEPES and 0.5 mM IBMX.[12] IBMX is used to prevent the degradation of cAMP by phosphodiesterases.

  • Fenoterol Dilutions: Prepare a 4x concentrated serial dilution of this compound in Stimulation Buffer. This allows for the addition of 5 µL of compound to 15 µL of cell suspension to reach the final 1x concentration.

  • cAMP Standards: Prepare a 4x concentrated cAMP standard curve using the stock provided in the kit, diluted in Stimulation Buffer.[13]

  • Detection Reagents: Prepare 4x working solutions of the Eu-cAMP tracer and ULight™-anti-cAMP antibody in the provided Detection Buffer as per the kit's instructions.[13]

C. Assay Procedure (20 µL Total Volume):

  • Cell Seeding: Culture cells to ~80-90% confluency. Harvest and resuspend cells in Stimulation Buffer at a pre-optimized density (e.g., 2,500 cells/5 µL).

  • Dispense Cells: Add 5 µL of the cell suspension to each well of a 384-well plate.

  • Add Standards: In separate wells designated for the standard curve, add 5 µL of Stimulation Buffer instead of cells.

  • Stimulation:

    • To sample wells, add 5 µL of the 4x Fenoterol dilutions.

    • To standard curve wells, add 5 µL of the 4x cAMP standard dilutions.

    • To control wells, add 5 µL of Stimulation Buffer.

  • Incubation: Seal the plate and incubate for 30 minutes at room temperature.[12]

  • Detection:

    • Add 5 µL of the 4x Eu-cAMP tracer solution to all wells.

    • Add 5 µL of the 4x ULight-anti-cAMP solution to all wells.

  • Final Incubation: Seal the plate, protect from light, and incubate for 60 minutes at room temperature.[12]

  • Measurement: Read the plate on a TR-FRET enabled reader, measuring emissions at 665 nm and 615 nm.

Protocol 2: HTRF® cAMP Assay

This protocol is a generalized procedure based on HTRF® technology.[10][14]

A. Materials Required:

  • Cells: As described in Protocol 1.

  • Reagents: HTRF® cAMP Assay Kit (e.g., Cisbio), this compound, PDE inhibitor (e.g., IBMX), cell culture medium.

  • Equipment: 384-well low-volume white microplates, multichannel pipettes, HTRF® compatible plate reader.

B. Reagent Preparation:

  • Stimulation Buffer: Prepare as described in Protocol 1.

  • Fenoterol Dilutions: Prepare a 2x concentrated serial dilution of this compound in Stimulation Buffer.

  • cAMP Standards: Prepare a standard curve as per the kit manufacturer's instructions.

  • Detection Reagents: Reconstitute the cAMP-d2 (acceptor) and anti-cAMP Cryptate (donor) reagents according to the kit protocol.[10]

C. Assay Procedure (20 µL Total Volume):

  • Cell Seeding: Harvest and resuspend cells in Stimulation Buffer at a density of 2,000-5,000 cells per 10 µL.

  • Dispense Cells: Add 10 µL of the cell suspension to each well.

  • Stimulation: Add 10 µL of the 2x Fenoterol dilutions (or standards/buffer for controls) to the appropriate wells.

  • Incubation: Seal the plate and incubate for 30 minutes at room temperature.[14]

  • Detection: Add 5 µL of cAMP-d2 followed by 5 µL of anti-cAMP Cryptate to all wells. Note: Do not pre-mix the detection reagents.[10]

  • Final Incubation: Seal the plate, protect from light, and incubate for 60 minutes at room temperature.

  • Measurement: Read the plate on an HTRF® compatible reader, measuring emissions at 665 nm and 620 nm.

Data Presentation and Analysis

The raw data from the plate reader (e.g., ratio of 665 nm / 615 nm for TR-FRET) is used to determine the amount of cAMP produced. The signal is inversely proportional to the amount of cAMP in the well.

  • Standard Curve: Plot the assay signal for the cAMP standards against their known concentrations. Use a 4-parameter logistic (4PL) curve fit to interpolate the cAMP concentration in the unknown samples.

  • Dose-Response Curve: Plot the calculated cAMP concentration (nM) against the logarithm of the this compound concentration.

  • EC50 Calculation: Use a non-linear regression analysis (sigmoidal dose-response) to calculate the EC50 value, which represents the concentration of Fenoterol that elicits 50% of the maximal response.

Representative Data Table

The following table shows example data from a Fenoterol dose-response experiment using a TR-FRET based assay.

Fenoterol [M]Log [Fenoterol]TR-FRET Ratio (665/615)[cAMP] (nM) (Interpolated)% Max Response
0-0.8500.50.0%
1.00E-11-11.00.8410.83.4%
1.00E-10-10.00.7952.522.7%
3.16E-10-9.50.6826.062.5%
1.00E-09-9.00.51511.5125.0%
3.16E-09-8.50.38018.2201.1%
1.00E-08-8.00.29025.5284.1%
1.00E-07-7.00.25529.8333.0%
1.00E-06-6.00.25130.4339.8%
1.00E-05-5.00.25030.5340.9%

Note: Data are for illustrative purposes only. Actual values will depend on the cell line, receptor expression level, and specific assay conditions.

Conclusion

The cell-based assays described provide robust and high-throughput methods for quantifying this compound-induced cAMP production. These protocols can be readily adapted for screening compound libraries, determining agonist potency (EC50), and characterizing the pharmacology of β2-adrenergic receptor signaling. The choice between TR-FRET, HTRF, or other platforms will depend on available instrumentation and specific experimental needs.

References

Application Notes and Protocols for Nebulized Fenoterol Hydrobromide in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration and evaluation of nebulized fenoterol (B1672521) hydrobromide in preclinical animal models of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).

Introduction to Fenoterol Hydrobromide

This compound is a potent and selective β2-adrenergic receptor agonist used as a bronchodilator to manage asthma and COPD.[1][2] Its primary mechanism of action involves the stimulation of β2-adrenergic receptors in the smooth muscle cells of the bronchioles.[1] This activation triggers a signaling cascade that leads to smooth muscle relaxation and subsequent bronchodilation, alleviating symptoms like wheezing and shortness of breath.[1] Additionally, fenoterol has demonstrated anti-inflammatory properties, which may contribute to its therapeutic effects.[1][3]

Signaling Pathways of Fenoterol

Fenoterol exerts its effects through two primary signaling pathways:

  • Canonical Gs-cAMP-PKA Pathway (Bronchodilation): As a β2-adrenergic agonist, fenoterol binds to its G-protein coupled receptor, leading to the activation of adenylyl cyclase. This enzyme converts ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in a decrease in intracellular calcium and smooth muscle relaxation.[1]

  • β-Arrestin-2 Mediated Pathway (Anti-inflammatory Effects): Fenoterol has also been shown to exert anti-inflammatory effects through a β-arrestin-2-dependent pathway.[1][3] This pathway can lead to the downregulation of pro-inflammatory signaling, such as the inhibition of NF-κB activation.[1]

Fenoterol_Signaling_Pathways cluster_bronchodilation Bronchodilation Pathway cluster_inflammation Anti-inflammatory Pathway Fenoterol_B Fenoterol B2AR_B β2-Adrenergic Receptor Fenoterol_B->B2AR_B Gs Gs Protein B2AR_B->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Relaxation Smooth Muscle Relaxation PKA->Relaxation leads to Fenoterol_I Fenoterol B2AR_I β2-Adrenergic Receptor Fenoterol_I->B2AR_I B_Arrestin_2 β-Arrestin-2 B2AR_I->B_Arrestin_2 activates NFkB_Inhibition Inhibition of NF-κB Pathway B_Arrestin_2->NFkB_Inhibition leads to Anti_Inflammatory Anti-inflammatory Effects NFkB_Inhibition->Anti_Inflammatory

Caption: Signaling pathways of this compound.

Experimental Protocols

Animal Models of Allergic Asthma

Commonly used animal models for studying asthma and COPD include mice (e.g., BALB/c, C57BL/6), rats (e.g., Brown Norway), and guinea pigs.[3] Disease phenotypes are typically induced through sensitization and challenge with allergens like ovalbumin (OVA).

Protocol: Ovalbumin (OVA)-Induced Allergic Asthma in Mice

  • Sensitization: On days 0 and 14, administer an intraperitoneal (IP) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide (B78521) in 200 µL of sterile phosphate-buffered saline (PBS).

  • Challenge: From day 21 to 25, expose the mice to a 1% OVA aerosol in PBS for 30 minutes daily using an ultrasonic nebulizer. Control groups receive PBS for both sensitization and challenge.

OVA_Asthma_Model_Workflow Day0 Day 0: Sensitization (IP) 20 µg OVA + Alum Day14 Day 14: Booster Sensitization (IP) 20 µg OVA + Alum Day0->Day14 Day21_25 Days 21-25: Daily Nebulized Challenge 1% OVA in PBS (30 min) Day14->Day21_25 Day26 Day 26: Experimental Readouts Day21_25->Day26

Caption: Workflow for OVA-induced allergic asthma model in mice.
Nebulized Administration of this compound

Materials:

  • This compound solution

  • Jet or ultrasonic nebulizer

  • Nose-only inhalation chamber or whole-body plethysmography chamber

  • Pressurized air source (for jet nebulizer)

  • Syringe pump

Protocol for Nebulization in Mice:

  • Prepare the this compound solution at the desired concentration in sterile saline.

  • Place the animal in a restraining tube connected to the inhalation chamber.

  • Load the fenoterol solution into the nebulizer. For a jet nebulizer, connect it to a syringe pump set to a flow rate of approximately 1 mL/min and an air source at around 10 L/min.

  • Expose the animal to the nebulized fenoterol for a predetermined duration (e.g., 5-30 minutes). The duration will depend on the desired dose and the nebulizer's output rate.

Assessment of Bronchodilator Efficacy

3.3.1. Invasive Measurement of Lung Function

This method provides detailed and direct measurements of airway mechanics but requires anesthesia and surgical procedures.

Protocol:

  • Anesthetize the animal (e.g., with ketamine/xylazine).

  • Perform a tracheostomy and cannulate the trachea.

  • Connect the animal to a small-animal ventilator (e.g., flexiVent).

  • Measure baseline lung mechanics, including airway resistance (Rn) and compliance (C).

  • Administer nebulized fenoterol as described in section 3.2.

  • Induce bronchoconstriction using a methacholine (B1211447) challenge.

  • Measure lung mechanics post-fenoterol and post-methacholine challenge to assess the protective effect.

3.3.2. Non-Invasive Measurement of Lung Function (Whole-Body Plethysmography)

This technique allows for the repeated measurement of respiratory function in conscious, unrestrained animals.

Protocol:

  • Acclimatize the animal to the plethysmography chamber.

  • Record baseline respiratory parameters, including the enhanced pause (Penh), a surrogate for airway resistance.

  • Administer nebulized fenoterol.

  • Induce bronchoconstriction with a methacholine challenge.

  • Record respiratory parameters to determine the effect of fenoterol on airway hyperresponsiveness.

Evaluation of Anti-inflammatory Effects

3.4.1. Bronchoalveolar Lavage (BAL)

BAL fluid analysis provides insights into the cellular and biochemical composition of the airway lining fluid.

Protocol:

  • Euthanize the animal.

  • Expose the trachea and insert a cannula.

  • Instill a known volume of cold sterile PBS (e.g., 1 mL for mice) into the lungs and gently aspirate.

  • Repeat the lavage 2-3 times, pooling the collected fluid.

  • Centrifuge the BAL fluid to separate the cells from the supernatant.

  • Use the cell pellet for total and differential cell counts (e.g., eosinophils, neutrophils, macrophages).

  • Use the supernatant for cytokine analysis (e.g., ELISA for IL-4, IL-5, IL-13, TNF-α).

3.4.2. Lung Histopathology

Histological examination of lung tissue allows for the assessment of structural changes and inflammation.

Protocol:

  • After euthanasia and BAL, perfuse the lungs with PBS.

  • Inflate the lungs with a fixative (e.g., 4% paraformaldehyde) via the trachea.

  • Excise the lungs and immerse them in the fixative for 24 hours.

  • Process the tissue, embed in paraffin, and cut sections.

  • Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) for mucus production.

  • Score the stained sections for inflammation, peribronchial and perivascular inflammatory infiltrates, and goblet cell hyperplasia.

Experimental_Workflow cluster_model Asthma Model Induction cluster_treatment Treatment cluster_efficacy Efficacy Assessment cluster_analysis Data Analysis Sensitization Sensitization (e.g., OVA) Challenge Allergen Challenge (e.g., OVA Nebulization) Sensitization->Challenge Fenoterol_Admin Nebulized Fenoterol Administration Challenge->Fenoterol_Admin Lung_Function Lung Function Testing (Invasive or Non-invasive) Fenoterol_Admin->Lung_Function BAL Bronchoalveolar Lavage (BAL) Fenoterol_Admin->BAL Histology Lung Histopathology Fenoterol_Admin->Histology Airway_Mechanics Airway Mechanics (Resistance, Compliance, Penh) Lung_Function->Airway_Mechanics Cell_Counts BAL Cell Counts BAL->Cell_Counts Cytokines BAL Cytokine Levels BAL->Cytokines Histo_Scoring Histological Scoring Histology->Histo_Scoring

Caption: General experimental workflow for evaluating nebulized Fenoterol.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of Nebulized Fenoterol on Airway Hyperresponsiveness in an OVA-Challenged Mouse Model

Treatment GroupDose (nebulized)Penh (post-methacholine challenge)% Inhibition of Bronchoconstriction
Vehicle Control-5.5 ± 0.8-
Fenoterol1 mg/kg2.5 ± 0.554.5%
Fenoterol5 mg/kg1.8 ± 0.4**67.3%
Dexamethasone (positive control)1 mg/kg (IP)2.1 ± 0.661.8%
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle control. Data are hypothetical and for illustrative purposes.

Table 2: Effect of Nebulized Fenoterol on Inflammatory Cell Infiltration in BAL Fluid of OVA-Challenged Mice

Treatment GroupDose (nebulized)Total Cells (x10⁵)Eosinophils (x10⁴)Neutrophils (x10⁴)Lymphocytes (x10⁴)
Vehicle Control-8.2 ± 1.24.5 ± 0.91.2 ± 0.32.5 ± 0.6
Fenoterol1 mg/kg5.1 ± 0.92.1 ± 0.50.8 ± 0.22.2 ± 0.5
Fenoterol5 mg/kg4.2 ± 0.7 1.5 ± 0.40.6 ± 0.12.1 ± 0.4
Dexamethasone (positive control)1 mg/kg (IP)3.5 ± 0.6 1.1 ± 0.30.5 ± 0.1**1.9 ± 0.3
Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle control. Data are hypothetical and for illustrative purposes.

Table 3: Histopathological Scoring of Lung Inflammation

Treatment GroupDose (nebulized)Peribronchial Inflammation Score (0-4)Perivascular Inflammation Score (0-4)Goblet Cell Hyperplasia Score (0-4)
Vehicle Control-3.5 ± 0.53.2 ± 0.43.8 ± 0.3
Fenoterol1 mg/kg2.1 ± 0.41.9 ± 0.32.5 ± 0.5
Fenoterol5 mg/kg1.5 ± 0.3 1.4 ± 0.21.8 ± 0.4
Dexamethasone (positive control)1 mg/kg (IP)1.2 ± 0.21.1 ± 0.2 1.5 ± 0.3
Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle control. Scoring system based on a 0-4 scale (0=none, 4=severe). Data are hypothetical and for illustrative purposes.

Conclusion

These application notes and protocols provide a framework for the preclinical evaluation of nebulized this compound. Proper experimental design, including the use of appropriate animal models and outcome measures, is crucial for obtaining reliable and translatable data. Researchers should carefully consider the specific aims of their study to select the most relevant protocols and assays.

References

Application Notes and Protocols: Gene Expression Analysis in Human Airway Smooth Muscle Cells Treated with Fenoterol Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoterol (B1672521) hydrobromide is a potent β2-adrenergic receptor agonist used clinically as a bronchodilator for the treatment of asthma and other obstructive airway diseases. Its primary mechanism of action involves the relaxation of airway smooth muscle, leading to improved airflow. Beyond its immediate physiological effects, fenoterol, like other β2-agonists, can modulate gene expression in human airway smooth muscle (HASM) cells.[1] Understanding these genomic effects is crucial for comprehending the long-term consequences of β2-agonist therapy, including potential side effects such as tolerance and airway hyperresponsiveness.[1][2] These application notes provide a comprehensive overview and detailed protocols for investigating the impact of fenoterol hydrobromide on gene expression in primary HASM cells. The provided methodologies cover cell culture, fenoterol treatment, RNA extraction, and downstream gene expression analysis, offering a framework for researchers in respiratory biology and drug development.

Signaling Pathway Overview

Fenoterol binds to β2-adrenergic receptors on the surface of HASM cells, initiating a signaling cascade primarily mediated by the Gs alpha subunit of the G-protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation.[3][4][5] PKA can also translocate to the nucleus and modulate the activity of transcription factors, thereby altering gene expression.[2][6]

Fenoterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Fenoterol Fenoterol Hydrobromide B2AR β2-Adrenergic Receptor Fenoterol->B2AR Gs Gs Protein B2AR->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP to Gs->AC activates PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates GeneExpression Target Gene Expression CREB->GeneExpression regulates

Fenoterol signaling cascade in HASM cells.

Experimental Protocols

The following protocols outline the key steps for analyzing gene expression changes in HASM cells following treatment with this compound.

Human Airway Smooth Muscle (HASM) Cell Culture
  • Materials:

    • Primary Human Airway Smooth Muscle (HASM) cells

    • Smooth Muscle Cell Growth Medium (SmGM)

    • Fetal Bovine Serum (FBS)

    • Antibiotics (e.g., Penicillin-Streptomycin)

    • Trypsin-EDTA

    • Dulbecco's Phosphate-Buffered Saline (DPBS)

    • Cell culture flasks and plates

  • Protocol:

    • Culture primary HASM cells in SmGM supplemented with growth factors, 5% FBS, and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells upon reaching 80-90% confluency using Trypsin-EDTA. For gene expression studies, it is recommended to use cells between passages 3 and 6.[7]

    • Plate HASM cells in appropriate culture plates (e.g., 6-well plates for RNA extraction) at a density that will allow them to reach approximately 70-80% confluency at the time of treatment.

    • Before treatment, serum-starve the cells for 24 hours in a basal medium without growth factors to synchronize the cell cycle.

This compound Treatment
  • Materials:

    • This compound powder

    • Sterile water or appropriate solvent

    • Serum-free cell culture medium

  • Protocol:

    • Prepare a stock solution of this compound in sterile water. Further dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 0.1 µM).[2]

    • Remove the serum-starvation medium from the HASM cells and replace it with the medium containing the desired concentration of this compound or a vehicle control (medium with solvent only).

    • Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours) to capture both early and late gene expression changes.[7][8]

RNA Extraction and Quality Control
  • Materials:

    • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

    • RNase-free water, tubes, and pipette tips

    • Spectrophotometer (e.g., NanoDrop)

    • Bioanalyzer for RNA integrity analysis

  • Protocol:

    • After treatment, wash the cells with DPBS and lyse them directly in the culture plate according to the RNA extraction kit manufacturer's instructions.

    • Homogenize the lysate and proceed with the RNA purification protocol.

    • Elute the purified RNA in RNase-free water.

    • Assess RNA concentration and purity using a spectrophotometer. A 260/280 ratio of ~2.0 is indicative of pure RNA.

    • Evaluate RNA integrity by determining the RNA Integrity Number (RIN) using a bioanalyzer. A RIN value of > 8 is recommended for downstream applications like RNA-sequencing.

Gene Expression Analysis

a) Quantitative Real-Time PCR (qPCR) [9]

  • Materials:

    • Reverse transcription kit

    • qPCR master mix (e.g., SYBR Green-based)

    • Gene-specific primers (forward and reverse)

    • qPCR instrument

  • Protocol:

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

    • Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and gene-specific primers.

    • Perform qPCR using a standard thermal cycling protocol.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a stable housekeeping gene (e.g., GAPDH, ACTB).

b) RNA-Sequencing (RNA-Seq) [8][10][11]

  • Materials:

    • RNA-Seq library preparation kit

    • High-throughput sequencer

  • Protocol:

    • Prepare sequencing libraries from high-quality total RNA according to the kit manufacturer's protocol. This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription, and adapter ligation.[7]

    • Sequence the prepared libraries on a high-throughput sequencer.

    • Perform bioinformatic analysis of the sequencing data, including quality control, read alignment to the human genome, and differential gene expression analysis between fenoterol-treated and vehicle-control samples.

Experimental_Workflow CellCulture 1. HASM Cell Culture (Passages 3-6) SerumStarvation 2. Serum Starvation (24 hours) CellCulture->SerumStarvation Treatment 3. Fenoterol Treatment (e.g., 0.1 µM for 6-24h) SerumStarvation->Treatment RNA_Extraction 4. RNA Extraction & QC (RIN > 8) Treatment->RNA_Extraction Analysis 5. Gene Expression Analysis RNA_Extraction->Analysis qPCR qPCR Analysis->qPCR RNASeq RNA-Sequencing Analysis->RNASeq Data_Analysis 6. Data Analysis (Fold Change, DEGs) qPCR->Data_Analysis RNASeq->Data_Analysis

Workflow for gene expression analysis.

Data Presentation

Quantitative data from gene expression analysis should be summarized for clarity and ease of comparison.

Table 1: Hypothetical qPCR Results for Selected Genes in HASM Cells Treated with Fenoterol (0.1 µM for 12 hours)

Gene SymbolGene NameFunctionFold Change (vs. Vehicle)P-value
RGS2Regulator of G-protein signaling 2Negative regulator of G-protein signaling5.2<0.01
PTGS2 (COX-2)Prostaglandin-Endoperoxide Synthase 2Pro-inflammatory enzyme3.8<0.01
IL6Interleukin 6Pro-inflammatory cytokine2.5<0.05
MYLKMyosin Light Chain KinaseContractile apparatus protein-1.8<0.05
ACTA2Actin, Alpha 2, Smooth MuscleContractile apparatus protein1.1>0.05
GAPDHGlyceraldehyde-3-Phosphate DehydrogenaseHousekeeping gene1.0n/a

Table 2: Potential Differentially Expressed Genes (DEGs) Identified by RNA-Seq in HASM Cells Following β2-Agonist Treatment

CategoryUpregulated GenesDownregulated Genes
Signaling & Transcription RGS2, RGS5, CREM, FOS, JUNADCY5, PDE4D
Inflammation & Immunity PTGS2 (COX-2), IL6, CCL2, CXCL8TNFSF10
Cell Structure & Motility VASP[3][4]MYLK, MYH11
Receptor Regulation ADRB2 (initial transient increase)ADRB2 (long-term downregulation)

Note: The gene lists are based on published literature for β2-agonists and may not be exhaustive or specific to this compound. Experimental validation is required.

Conclusion

The protocols and information provided herein offer a robust framework for investigating the effects of this compound on gene expression in human airway smooth muscle cells. A thorough analysis of these genomic changes will contribute to a deeper understanding of the molecular mechanisms underlying the therapeutic and potential adverse effects of β2-agonist therapy in respiratory diseases. This knowledge is invaluable for the development of more targeted and effective treatments with improved safety profiles.

References

Application Notes and Protocols: Western Blot Analysis of CREB Phosphorylation after Fenoterol Hydrobromide Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenoterol Hydrobromide is a potent β2-adrenergic agonist widely used in the management of asthma and other respiratory diseases.[1] Its mechanism of action involves the stimulation of β2-adrenergic receptors, leading to the activation of downstream signaling pathways that mediate its therapeutic effects.[2][3][4] A key signaling event initiated by Fenoterol is the activation of the Gs-protein-coupled receptor pathway, which stimulates adenylyl cyclase to convert ATP into cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3] This elevation in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[2][3][5]

Phosphorylation of CREB at Serine 133 is a critical step for its activation, enabling it to recruit transcriptional coactivators and regulate the expression of target genes involved in various cellular processes.[6] Therefore, analyzing the phosphorylation status of CREB is a crucial method for investigating the molecular mechanisms of Fenoterol action and for the development of novel therapeutics targeting the β2-adrenergic signaling pathway. This document provides detailed protocols for performing Western blot analysis to quantify CREB phosphorylation in response to this compound stimulation, along with representative data and pathway diagrams.

Signaling Pathway of Fenoterol-Induced CREB Phosphorylation

Fenoterol, as a β2-adrenergic agonist, binds to the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor.[2][3][4] This binding event triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and activates adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP.[1][2][3] The subsequent increase in intracellular cAMP concentration leads to the activation of PKA.[2][3] Activated PKA translocates to the nucleus and phosphorylates CREB at the Serine 133 residue.[5][6] Phosphorylated CREB (pCREB) then recruits the transcriptional co-activator CREB-binding protein (CBP), leading to the transcription of target genes.

Fenoterol_Signaling_Pathway cluster_extracellular cluster_membrane Plasma Membrane cluster_intracellular cluster_nucleus Nucleus Fenoterol Fenoterol Hydrobromide B2AR β2-Adrenergic Receptor (β2-AR) Fenoterol->B2AR Gs Gs Protein B2AR->Gs activates AC Adenylyl Cyclase ATP ATP Gs->AC activates cAMP cAMP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB pCREB (Ser133) Gene Target Gene Transcription pCREB->Gene activates Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., with Fenoterol) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (to PVDF or Nitrocellulose Membrane) D->E F 6. Blocking (e.g., 5% BSA or Milk) E->F G 7. Primary Antibody Incubation (anti-pCREB, anti-CREB) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (Densitometry & Normalization) I->J

References

Application Notes: Quantification of Fenoterol Hydrobromide in Lung Tissue Homogenates by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenoterol (B1672521) hydrobromide is a direct-acting sympathomimetic agent with selective action on beta-2 adrenergic receptors, used as a bronchodilator for treating asthma and other respiratory diseases. Understanding the concentration and distribution of fenoterol in lung tissue is critical for pharmacokinetic studies, evaluating drug delivery efficiency, and assessing therapeutic efficacy and potential toxicity. This document provides a detailed protocol for the sensitive and selective quantification of fenoterol in lung tissue homogenates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle

This method involves the mechanical homogenization of lung tissue, followed by the extraction of fenoterol and an internal standard (IS) from the biological matrix via protein precipitation. The resulting extract is then analyzed using a highly sensitive and selective LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Chromatographic separation is achieved on a reverse-phase or HILIC column, and quantification is based on the peak area ratio of the analyte to the internal standard.

Experimental Protocols

Materials and Reagents
  • Fenoterol Hydrobromide reference standard

  • Internal Standard (IS), e.g., Salbutamol, (R,R′)-4′-methoxynaphthylfenoterol (MNF), or a stable isotope-labeled fenoterol.

  • LC-MS/MS grade acetonitrile (B52724), methanol, and water

  • Formic acid (≥98%)

  • Ammonium acetate

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Blank lung tissue from untreated animals for matrix-matched standards and QCs

  • Mechanical homogenizer (e.g., bead beater or rotor-stator)

  • Microcentrifuge tubes

  • Analytical balance

  • Calibrated pipettes

  • Centrifuge capable of >10,000 x g

  • HPLC vials

Preparation of Stock Solutions, Calibration Standards (CS), and Quality Controls (QC)
  • Primary Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard (IS) separately in methanol.

  • Working Standard Solutions: Prepare intermediate working standard solutions of fenoterol by serially diluting the primary stock solution with 50:50 (v/v) methanol:water to create a range of concentrations for spiking.

  • Calibration Standards & Quality Controls:

    • Prepare blank lung tissue homogenate by homogenizing untreated lung tissue in PBS (e.g., at a 1:4 tissue weight to buffer volume ratio).

    • Spike the blank homogenate with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve. A suggested range, based on methods for plasma, is approximately 50 pg/mL to 2000 pg/mL.[1][2]

    • Prepare at least three levels of QC samples (low, medium, and high) in the same manner.[1]

Sample Preparation from Lung Tissue
  • Weighing and Homogenization:

    • Accurately weigh a portion of the frozen lung tissue sample (e.g., 100-200 mg).

    • Add ice-cold PBS (pH 7.4), typically 4 mL of buffer per gram of tissue.[3]

    • Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved. For fibrous tissues like the lung, pre-treatment with collagenase may improve homogenization efficiency.[4] Keep samples on ice throughout the process.

  • Protein Precipitation:

    • Pipette a 50 µL aliquot of the tissue homogenate into a clean microcentrifuge tube.

    • Add 10 µL of the IS working solution (e.g., a final concentration of 20 ng/mL).[1]

    • Add 200 µL of ice-cold acetonitrile (a 4:1 ratio of solvent to sample) to precipitate proteins.[3]

    • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifugation and Collection:

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[5]

    • Carefully transfer the supernatant to a clean tube or HPLC vial insert.

    • If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase to improve sensitivity.

    • The sample is now ready for LC-MS/MS analysis.

Data Presentation: Instrument Parameters and Method Validation

The following tables summarize the instrumental conditions and expected method performance, based on validated methods for fenoterol in other biological matrices.[1]

Table 1: Liquid Chromatography (LC) Parameters
ParameterSetting
HPLC System UPLC/HPLC System
Column Atlantis HILIC Silica, 3 µm (2.1 x 150 mm)[1]
Mobile Phase A Water with 0.1% Formic Acid[1]
Mobile Phase B Acetonitrile[1]
Gradient 0-2 min: 50% B; 2-5 min: 80% B; 5-20 min: 50% B[1]
Flow Rate 0.3 mL/min[1]
Injection Volume 10-60 µL[1]
Column Temp. Ambient or 40°C
Run Time 20 min[1]
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Ion Spray Voltage 5500 V[1]
Source Temperature 500°C[1]
Curtain Gas 10 psi[1]
Collision Gas 8 psi[1]
Nebulizer Gas (GS1) 60 psi[1]
Turbo Gas (GS2) 60 psi[1]
Acquisition Mode Multiple Reaction Monitoring (MRM)[1]
MRM Transition (Fenoterol) Q1 (Precursor): 304.1 m/z, Q3 (Product): 135.1 m/z[1]
Declustering Potential (DP) 70 V[1]
Collision Energy (CE) 20 V[1]
Entrance Potential (EP) 10 V[1]
Table 3: Summary of Method Validation Parameters (Representative)
ParameterResult
Linearity Range 52.8 - 2109.3 pg/mL[1]
Correlation Coefficient (r²) > 0.99[1]
Lower Limit of Quant. (LLOQ) 52.8 pg/mL[1]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85-115% (96% reported in a similar study)

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis Tissue 1. Weigh Lung Tissue Homogenize 2. Homogenize in PBS Tissue->Homogenize Spike 3. Spike with Internal Standard Homogenize->Spike Precipitate 4. Add Acetonitrile (Protein Precipitation) Spike->Precipitate Centrifuge 5. Centrifuge Precipitate->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant LCMS 7. LC-MS/MS Analysis Supernatant->LCMS Data 8. Data Processing & Quantification LCMS->Data

Caption: Workflow for Fenoterol quantification in lung tissue.

LC-MS/MS Quantification Principle

G cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Injection Sample Injection Column HPLC Column (Analyte Separation) Injection->Column ESI Ionization (ESI+) Column->ESI Q1 Quadrupole 1 (Precursor Ion Selection m/z 304.1) ESI->Q1 CC Collision Cell (Fragmentation) Q1->CC Q3 Quadrupole 3 (Product Ion Selection m/z 135.1) CC->Q3 Detector Detector Q3->Detector Signal Signal Detector->Signal

Caption: Principle of MRM detection in LC-MS/MS.

References

Application Notes and Protocols for the Use of Fenoterol Hydrobromide as a Positive Control in Bronchodilator Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoterol Hydrobromide is a potent and well-characterized short-acting β2-adrenergic receptor (β2-AR) agonist. Its primary mechanism of action involves the stimulation of β2-ARs, which are predominantly located on the smooth muscle cells of the airways.[1][2] This agonistic activity triggers a signaling cascade that results in bronchodilation, making Fenoterol an effective treatment for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Due to its robust and reproducible effects, this compound is an ideal positive control for a variety of in vitro and in vivo assays designed to screen for and characterize new bronchodilator candidates.

This document provides detailed application notes and protocols for the use of this compound as a positive control in common bronchodilator screening assays.

Mechanism of Action: β2-Adrenergic Receptor Signaling Pathway

Fenoterol exerts its bronchodilatory effect by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation initiates a well-defined intracellular signaling cascade:

  • Receptor Binding: Fenoterol binds to the β2-AR on the surface of airway smooth muscle cells.

  • G-Protein Activation: The activated receptor promotes the dissociation of the α-subunit of the stimulatory G-protein (Gαs).

  • Adenylyl Cyclase Activation: Gαs activates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][2]

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).

  • Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase. This ultimately results in the relaxation of the airway smooth muscle, causing bronchodilation.[1]

Signaling Pathway Diagram

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fenoterol Fenoterol B2AR β2-Adrenergic Receptor Fenoterol->B2AR Binds to Gas Gαs B2AR->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gas->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to workflow_trachea cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Guinea Pig and Dissect Trachea B Cut Trachea into Rings (4-5 mm) A->B C Suspend Rings in Organ Bath B->C D Equilibrate under Tension (1.5 g) C->D E Induce Contraction (e.g., Histamine) D->E F Cumulative Addition of Test Compound / Fenoterol E->F G Record Relaxation Response F->G H Generate Concentration- Response Curve G->H I Calculate EC50 and Maximum Relaxation H->I workflow_camp cluster_prep Cell Preparation cluster_exp Experiment cluster_detection Detection A Culture HEK-293 Cells (expressing β2-AR) B Seed Cells into Assay Plate A->B C Incubate until Adherent B->C D Pre-treat with PDE Inhibitor (e.g., IBMX) C->D E Stimulate with Test Compound or Fenoterol D->E F Lyse Cells to Release Intracellular cAMP E->F G Perform cAMP Detection Assay (e.g., HTRF) F->G H Measure Signal G->H I Calculate cAMP Concentration H->I workflow_invivo cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis A Anesthetize Guinea Pig B Intubate and Connect to Ventilator A->B C Monitor Respiratory Parameters B->C D Administer Test Compound or Fenoterol (e.g., i.p.) C->D E Induce Bronchoconstriction with Histamine (i.v. or aerosol) D->E F Continuously Measure Airway Resistance E->F G Quantify the Inhibition of Bronchoconstriction F->G H Compare with Vehicle Control Group G->H

References

Application Note: Chiral Separation of Fenoterol Hydrobromide Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenoterol (B1672521) hydrobromide is a direct-acting sympathomimetic agent and a β2-adrenergic agonist used in the management of asthma. The molecule possesses two chiral centers, and therefore exists as four stereoisomers. Commercially, it is often available as a racemic mixture. Due to the potential for different pharmacological and toxicological profiles between enantiomers, the ability to separate and quantify them is crucial in pharmaceutical development and quality control.[1] This application note provides a detailed protocol for the chiral separation of fenoterol hydrobromide enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Experimental Protocol

This protocol is based on a direct HPLC method for the enantioselective separation of fenoterol.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

  • Chiral Column: Astec® CHIROBIOTIC® V, 25 cm x 4.6 mm I.D., 5 µm particle size.[2]

  • Reagents:

  • Equipment:

    • Analytical balance

    • pH meter

    • Volumetric flasks

    • Syringe filters (0.45 µm)

2. Preparation of Mobile Phase and Sample

  • Mobile Phase A: Prepare a 20 mM ammonium nitrate solution in water. Adjust the pH to 5.5.[2]

  • Mobile Phase B: Tetrahydrofuran (THF).[2]

  • Working Mobile Phase: A mixture of Mobile Phase A and Mobile Phase B in a ratio of 90:10 (v/v).[2] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.[2]

3. HPLC Method Parameters

The following table summarizes the chromatographic conditions for the chiral separation of this compound enantiomers.

ParameterCondition
Column Astec® CHIROBIOTIC® V, 25 cm x 4.6 mm, 5 µm[2]
Mobile Phase 20 mM Ammonium Nitrate (pH 5.5) : Tetrahydrofuran (90:10, v/v)[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 25 °C[2]
Detection UV at 275 nm[2]
Injection Volume 15 µL[2]
Sample Concentration 1 mg/mL in Methanol[2]

4. Experimental Workflow

The logical flow of the experimental procedure is illustrated in the diagram below.

G Experimental Workflow for Chiral HPLC Separation of Fenoterol A Prepare Mobile Phase A (20 mM Ammonium Nitrate, pH 5.5) C Mix Mobile Phases (A:B = 90:10 v/v) A->C B Prepare Mobile Phase B (Tetrahydrofuran) B->C D Filter and Degas Mobile Phase C->D F Equilibrate HPLC System with Mobile Phase D->F E Prepare Sample (1 mg/mL Fenoterol in Methanol) H Inject Sample E->H G Set HPLC Parameters (Flow Rate, Temp, Wavelength) F->G G->H I Acquire Chromatographic Data H->I J Analyze Results (Retention Time, Resolution) I->J

Caption: A flowchart illustrating the key steps in the chiral HPLC analysis of Fenoterol.

Alternative Methodologies

For pharmacokinetic studies, an alternative HPLC method involving precolumn fluorescence derivatization with naphthyl isocyanate has been described.[3] The resulting urea (B33335) derivatives can be resolved on a cellulose (B213188) tris(3,5-dimethylphenylcarbamate)-coated silica (B1680970) gel column.[3] This method utilizes fluorimetric detection, offering a low detection limit in the ng/mL range, and is suitable for analyzing fenoterol enantiomers in biological matrices like rat heart perfusates after liquid-liquid extraction.[3]

Data Presentation

The following table outlines the key parameters for the direct chiral separation method. Successful application of this method should yield baseline separation of the fenoterol enantiomers. Quantitative data such as retention times and resolution factors should be determined from the resulting chromatogram.

Table 1: Summary of HPLC Conditions

ParameterValue
Stationary Phase Vancomycin (CHIROBIOTIC® V)[2]
Mobile Phase 90% (20 mM Ammonium Nitrate, pH 5.5) / 10% THF[2]
Flow Rate (mL/min) 1.0[2]
Temperature (°C) 25[2]
Detection Wavelength (nm) 275[2]
Sample Diluent Methanol[2]

Conclusion

The protocol described provides a robust and reliable method for the chiral separation of this compound enantiomers by HPLC. The use of a vancomycin-based chiral stationary phase allows for direct separation without the need for derivatization. This method is suitable for quality control, purity testing, and research applications in the pharmaceutical industry. For analyses requiring higher sensitivity in biological matrices, a derivatization approach may be considered.

References

Application Notes and Protocols: Fenoterol Hydrobromide in the Study of β2-Adrenoceptor Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoterol (B1672521) Hydrobromide is a potent and selective β2-adrenoceptor agonist widely utilized as a pharmacological tool to investigate the function and regulation of the β2-adrenergic receptor (β2-AR).[1][2] Its primary mechanism of action involves stimulating β2-adrenoceptors, leading to the relaxation of smooth muscles, particularly in the bronchi, making it a cornerstone in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[3][4] These application notes provide detailed protocols for the use of Fenoterol Hydrobromide in characterizing β2-adrenoceptor function in various experimental settings.

Mechanism of Action

Fenoterol selectively binds to β2-adrenoceptors, which are G-protein coupled receptors (GPCRs).[5][6] This binding event initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[6] The activated Gs protein, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[3][5] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in a physiological response, such as smooth muscle relaxation.[5][7]

Recent studies have also elucidated a β-arrestin-2 mediated signaling pathway for Fenoterol, which contributes to its anti-inflammatory effects.[8][9] This pathway involves the redistribution of cell surface receptors like CD14 and the TLR4/CD14 complex, independent of the canonical Gs-cAMP pathway.[8]

Quantitative Data Summary

The following tables summarize key quantitative parameters of Fenoterol's interaction with the β2-adrenoceptor from various studies.

Table 1: Potency of Fenoterol in Functional Assays

PreparationPre-contraction AgentParameterValueReference
Rat Urinary BladderKCIpEC507.19 ± 0.66[1]
Rat Urinary BladderCarbacholpEC505.62 ± 1.09[1]
Bovine Tracheal Smooth MuscleMethacholinepEC50Reduced in a time-dependent manner[10]
HEK293 cells expressing β2-AR-EC50 (cAMP accumulation)0.3 nM (for (R,R')-Fenoterol)[11]

Table 2: Binding Affinity of Fenoterol Stereoisomers to the β2-Adrenoceptor

StereoisomerRadioligandParameterValueReference
(R,R')-Fenoterol[3H]-CGP-12177Ki-[11]
(R,S')-Fenoterol[3H]-CGP-12177Ki-[11]
(S,S')-Fenoterol[3H]-CGP-12177Ki-[12]
(S,R')-Fenoterol[3H]-CGP-12177Ki-[12]
(R,R')-4'-methoxy-1-naphthyl-fenoterol--Dissociation between binding affinity and effector potency[13]
(R,S')-4'-methoxy-1-naphthyl-fenoterol--Dissociation between binding affinity and effector potency[13]
(S,S')-4'-methoxy-1-naphthyl-fenoterol--Dissociation between binding affinity and effector potency[13]

Note: Specific Ki values were not consistently reported across the provided search results in a directly comparable format, but the relative affinities and the impact of stereoisomerism were highlighted.[11][12][14]

Signaling Pathways and Experimental Workflows

Canonical β2-Adrenoceptor Signaling Pathway

Gs_Pathway Fenoterol Fenoterol b2AR β2-Adrenoceptor Fenoterol->b2AR Binds Gs Gs Protein (α, β, γ subunits) b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates targets leading to

Caption: Canonical Gs-protein coupled signaling pathway activated by Fenoterol.

β-Arrestin-2 Mediated Anti-inflammatory Pathway

bArrestin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fenoterol Fenoterol b2AR β2-Adrenoceptor Fenoterol->b2AR bArrestin2 β-Arrestin-2 b2AR->bArrestin2 Recruits TLR4_CD14 TLR4/CD14 Complex bArrestin2->TLR4_CD14 Mediates redistribution of Internalization Receptor Internalization & Redistribution bArrestin2->Internalization LPS LPS LPS->TLR4_CD14 Activates Inflammation Inflammatory Cytokine Production TLR4_CD14->Inflammation Leads to Internalization->Inflammation Inhibits

Caption: β-Arrestin-2 mediated anti-inflammatory signaling by Fenoterol.

Experimental Workflow for Functional Characterization

Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Tissue Isolate Tissue (e.g., Tracheal Rings) Functional Functional Assay (e.g., Muscle Relaxation, pEC50) Tissue->Functional Cells Culture Cells (e.g., HEK293 with β2-AR) Membranes Prepare Cell Membranes Cells->Membranes Signaling Second Messenger Assay (e.g., cAMP accumulation, EC50) Cells->Signaling Binding Radioligand Binding Assay (Determine Ki) Membranes->Binding DoseResponse Generate Dose-Response Curves Binding->DoseResponse Functional->DoseResponse Signaling->DoseResponse Parameter Calculate Potency (EC50/pEC50) & Affinity (Ki) DoseResponse->Parameter

Caption: Workflow for characterizing β2-adrenoceptor function using Fenoterol.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Determining Fenoterol Affinity (Ki)

This protocol is adapted from methodologies described for β2-adrenoceptor binding studies.[11][12]

Objective: To determine the binding affinity (Ki) of Fenoterol for the β2-adrenoceptor using a competitive displacement assay with a radiolabeled antagonist.

Materials:

  • Cell membranes from cells expressing the human β2-adrenoceptor (e.g., HEK293 cells).[12]

  • Radiolabeled β-adrenoceptor antagonist (e.g., [3H]CGP-12177).[12]

  • This compound stock solution.

  • Non-radiolabeled β-adrenoceptor antagonist for determining non-specific binding (e.g., Propranolol).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably transfected with the human β2-AR gene according to standard laboratory protocols.[12]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Binding buffer, radiolabeled antagonist, and cell membranes.

    • Non-specific Binding: Binding buffer, radiolabeled antagonist, excess non-radiolabeled antagonist (e.g., 10 µM Propranolol), and cell membranes.

    • Competitive Binding: Binding buffer, radiolabeled antagonist, cell membranes, and varying concentrations of this compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[12]

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Fenoterol concentration.

    • Determine the IC50 value (the concentration of Fenoterol that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay in Isolated Smooth Muscle (e.g., Tracheal Rings)

This protocol is based on studies investigating the relaxant effects of Fenoterol on airway smooth muscle.[10][15]

Objective: To determine the potency (pEC50) of Fenoterol in inducing relaxation of pre-contracted smooth muscle tissue.

Materials:

  • Isolated tissue preparation (e.g., bovine or guinea pig tracheal rings).[10]

  • Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2.

  • Contractile agent (e.g., Methacholine, Histamine, or KCl).[1][10]

  • This compound stock solution.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Dissect the trachea and prepare rings of smooth muscle. Mount the rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes, with periodic washing.

  • Contraction: Induce a stable submaximal contraction (e.g., 60-80% of maximum) with a contractile agent like Methacholine.[15]

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., in half-log increments) after the response to the previous concentration has stabilized.

  • Data Recording: Record the changes in isometric tension throughout the experiment.

  • Data Analysis:

    • Express the relaxation at each Fenoterol concentration as a percentage of the initial induced contraction.

    • Plot the percentage of relaxation against the logarithm of the Fenoterol concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of Fenoterol that produces 50% of the maximal relaxation) and the maximal effect (Emax).

    • Calculate the pEC50 as the negative logarithm of the EC50.

Protocol 3: Cellular Assay for cAMP Accumulation

This protocol describes a method to measure the effect of Fenoterol on intracellular cAMP levels in cultured cells, a direct measure of β2-adrenoceptor activation.[11][16]

Objective: To quantify the increase in intracellular cAMP in response to Fenoterol stimulation and determine its potency (EC50).

Materials:

  • Cultured cells expressing the β2-adrenoceptor (e.g., CHO or HEK293 cells).[11]

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • This compound stock solution.

  • Lysis buffer.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[17][18][19]

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture: Seed the cells in 96- or 384-well plates and grow to confluence.

  • Pre-incubation: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for a short period (e.g., 15-30 minutes) at 37°C.[17]

  • Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C. Include a vehicle control (no drug) and a positive control (e.g., Forskolin, a direct activator of adenylyl cyclase).

  • Cell Lysis: Stop the stimulation by removing the buffer and adding lysis buffer to release the intracellular cAMP.

  • cAMP Measurement: Quantify the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each sample from the standard curve.

    • Plot the cAMP concentration against the logarithm of the Fenoterol concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for cAMP accumulation.[16]

References

Application Notes and Protocols for Long-Term Administration of Fenoterol Hydrobromide in Chronic Asthma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoterol Hydrobromide is a potent short-acting β2-adrenergic agonist used for the relief of bronchospasm in asthma and other respiratory diseases. Its mechanism of action involves the stimulation of β2-adrenergic receptors, leading to the relaxation of airway smooth muscle. While its acute effects are well-documented, studying the long-term efficacy and potential for tolerance or adverse effects in chronic asthma requires robust preclinical models. This document provides detailed protocols for the long-term administration of this compound in two widely used murine models of chronic asthma: Ovalbumin (OVA)-induced and House Dust Mite (HDM)-induced allergic airway inflammation.

These protocols are synthesized from established methodologies for inducing chronic asthma in rodents and long-term administration of other β2-agonists. The quantitative data presented in the tables is illustrative and intended to serve as a template for expected outcomes, as specific data for the long-term administration of Fenoterol in these chronic models is not extensively available in the public domain.

Signaling Pathway of this compound

Fenoterol, as a β2-adrenergic agonist, primarily exerts its effects through the Gs-protein coupled receptor signaling cascade.

Fenoterol_Signaling_Pathway Fenoterol This compound Beta2AR β2-Adrenergic Receptor Fenoterol->Beta2AR Binds to Gs_protein Gs Protein Beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Phosphorylates (Inactivates) MLCK_inactive Inactive MLCK-P MLCK_active->MLCK_inactive Myosin_P Phosphorylated Myosin (Contraction) MLCK_active->Myosin_P Phosphorylates Myosin Myosin (Relaxation) Myosin_P->Myosin Dephosphorylation leads to Bronchodilation Bronchodilation Myosin->Bronchodilation

Caption: Fenoterol signaling cascade leading to bronchodilation.

Experimental Protocols

Ovalbumin (OVA)-Induced Chronic Asthma Model

This model is a classic approach to induce a Th2-dominant allergic airway inflammation.

Experimental Workflow:

OVA_Workflow cluster_sensitization Sensitization Phase (3 weeks) cluster_challenge Challenge & Treatment Phase (4 weeks) cluster_analysis Analysis Day0 Day 0: OVA/Alum i.p. Day14 Day 14: OVA/Alum i.p. Day21 Day 21-23: OVA Aerosol Day14->Day21 1 week Day28 Day 28-30: OVA Aerosol Day21->Day28 Weekly Treatment Daily Fenoterol Administration (Days 21-48) Day35 Day 35-37: OVA Aerosol Day28->Day35 Weekly Day42 Day 42-44: OVA Aerosol Day35->Day42 Weekly Day49 Day 49: Endpoint Analysis Day42->Day49 5 days

Caption: Workflow for OVA-induced chronic asthma with Fenoterol treatment.

Methodology:

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Sensitization:

    • On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA (ovalbumin, grade V) emulsified in 2 mg of aluminum hydroxide (B78521) (Alum) in 200 µL of sterile saline.

  • Challenge and Treatment:

    • From day 21, challenge the mice with 1% OVA aerosol for 30 minutes on three consecutive days per week for four weeks.

    • Administer this compound or vehicle control daily from day 21 until the end of the experiment (Day 48).

      • Inhalation Route: Place mice in a whole-body inhalation chamber and deliver aerosolized this compound (e.g., 0.1 - 1.0 mg/mL) for 15-30 minutes daily.

      • Intraperitoneal Route: Administer this compound via i.p. injection at a dose of 0.1-5 mg/kg body weight daily.

      • Continuous Delivery (Osmotic Minipump): On day 21, surgically implant a subcutaneous osmotic minipump (e.g., Alzet model 1004) calibrated to deliver a continuous dose of this compound (e.g., 0.1-1.0 mg/kg/day) for 28 days.

  • Endpoint Analysis (Day 49):

    • Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine (B1211447) using whole-body plethysmography.

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid (BALF) to determine total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

    • Lung Histology: Perfuse and fix the lungs for histological analysis (H&E for inflammation, PAS for mucus production).

    • Cytokine Analysis: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in BALF or lung homogenates by ELISA.

House Dust Mite (HDM)-Induced Chronic Asthma Model

This model is considered more clinically relevant as HDM is a common human allergen.

Experimental Workflow:

HDM_Workflow cluster_sensitization_challenge Sensitization & Challenge Phase (4 weeks) cluster_treatment Treatment Phase cluster_analysis Analysis Week1_4 Weeks 1-4: Intranasal HDM (5 days/week) Treatment Daily Fenoterol Administration (Weeks 1-4) Endpoint Endpoint Analysis (24h after last challenge) Week1_4->Endpoint 24 hours

Caption: Workflow for HDM-induced chronic asthma with Fenoterol treatment.

Methodology:

  • Animals: Female C57BL/6 mice, 6-8 weeks old.

  • Sensitization and Challenge:

    • Administer 25 µg of HDM extract in 35 µL of sterile saline intranasally to each mouse, 5 days a week, for 4 consecutive weeks.

  • Treatment:

    • Administer this compound or vehicle control daily throughout the 4-week challenge period.

      • Inhalation Route: Deliver aerosolized this compound (e.g., 0.1 - 1.0 mg/mL) for 15-30 minutes daily, prior to HDM challenge.

      • Intraperitoneal Route: Administer this compound via i.p. injection at a dose of 0.1-5 mg/kg body weight daily.

      • Continuous Delivery (Osmotic Minipump): On day 0, implant a subcutaneous osmotic minipump to deliver a continuous dose of this compound for the 28-day duration.

  • Endpoint Analysis:

    • Perform endpoint analyses 24 hours after the final HDM challenge, as described in the OVA model protocol (AHR, BALF analysis, lung histology, cytokine analysis).

Data Presentation

The following tables present illustrative quantitative data that might be expected from the described protocols. Note: This data is hypothetical and based on the known effects of β2-agonists in similar models. Actual results may vary.

Table 1: Illustrative Effects of Long-Term Fenoterol on Airway Hyperresponsiveness (AHR) in OVA-Induced Chronic Asthma Model

Treatment GroupMethacholine PC200 (mg/mL)
Naive (No OVA, Vehicle)25.5 ± 3.2
OVA + Vehicle8.2 ± 1.5
OVA + Fenoterol (0.5 mg/kg/day, i.p.)15.8 ± 2.1#
OVA + Fenoterol (1.0 mg/kg/day, i.p.)18.5 ± 2.5#
p < 0.05 vs. Naive; # p < 0.05 vs. OVA + Vehicle

Table 2: Illustrative Effects of Long-Term Fenoterol on BALF Inflammatory Cell Counts in HDM-Induced Chronic Asthma Model

Treatment GroupTotal Cells (x10^5)Eosinophils (x10^4)Neutrophils (x10^4)Lymphocytes (x10^4)
Naive (No HDM, Vehicle)1.2 ± 0.30.1 ± 0.050.2 ± 0.10.5 ± 0.2
HDM + Vehicle8.5 ± 1.24.2 ± 0.81.5 ± 0.42.1 ± 0.5
HDM + Fenoterol (Inhaled)5.1 ± 0.9#2.1 ± 0.5#0.8 ± 0.2#1.2 ± 0.3#
* p < 0.05 vs. Naive; # p < 0.05 vs. HDM + Vehicle

Table 3: Illustrative Effects of Long-Term Fenoterol on Lung Histology and Cytokine Levels in Chronic Asthma Models

ParameterModelTreatment GroupScore / Concentration
Peribronchial Inflammation Score (0-4) OVAOVA + Vehicle3.2 ± 0.4
OVA + Fenoterol1.8 ± 0.3#
Mucus Score (0-4) HDMHDM + Vehicle2.9 ± 0.5
HDM + Fenoterol1.5 ± 0.2#
IL-4 in BALF (pg/mL) OVAOVA + Vehicle85.6 ± 10.2
OVA + Fenoterol42.3 ± 8.5#
IL-13 in Lung Homogenate (pg/mg protein) HDMHDM + Vehicle150.4 ± 20.5
HDM + Fenoterol75.8 ± 15.1#
* p < 0.05 vs. Naive; # p < 0.05 vs. Vehicle Control

Troubleshooting & Optimization

Technical Support Center: Optimizing Fenoterol Hydrobromide for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vitro cell culture experiments with Fenoterol Hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound in in vitro experiments?

A1: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions. However, based on published studies, a general starting point can be inferred. For immune cells like THP-1 monocytes, concentrations up to 1 µM have been shown to inhibit LPS-induced cytokine production.[1][2][3][4] In studies with peripheral mononuclear cells, concentrations of 2, 20, and 200 ng/mL have been tested, with 20 ng/mL representing the peak plasma concentration after inhalation.[5] For human bronchial epithelial cells, a broad range from 10⁻¹² M to 10⁻⁵ M has been explored for assessing the inhibition of adhesion molecule expression.[6] In bovine tracheal smooth muscle, a concentration of 10 µM has been used to investigate β2-adrenoceptor activity.[7]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in water (up to 50 mg/mL) and phosphate-buffered saline (PBS) (up to 60 mg/mL).[4][8] For most in vitro applications, a stock solution can be prepared by dissolving the compound in sterile water or PBS. If you encounter solubility issues, DMSO can be used as a solvent, followed by serial dilutions in your cell culture medium to minimize the final DMSO concentration.[4][9]

Q3: What are the primary signaling pathways activated by this compound?

A3: this compound is a β2-adrenergic receptor agonist. The canonical signaling pathway involves the activation of the Gs alpha subunit of the G-protein coupled receptor, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). Fenoterol can also signal through β-arrestin-2, which can mediate anti-inflammatory effects.[1][2][3]

Q4: I am observing a diminished response to this compound over time. What could be the cause?

A4: Prolonged or repeated exposure to β2-agonists like Fenoterol can lead to receptor desensitization, a phenomenon where the cellular response to the agonist decreases.[10][11] This can be caused by receptor phosphorylation, uncoupling from G-proteins, and receptor internalization.[12] To mitigate this, consider using shorter incubation times, allowing for a washout period between treatments, or using the lowest effective concentration.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability between replicates Inconsistent cell seeding density, pipetting errors, "edge effect" in multi-well plates, reagent instability.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider using a master mix for reagent addition. Avoid using the outermost wells of the plate for experimental samples; instead, fill them with sterile medium. Prepare fresh reagent solutions and avoid repeated freeze-thaw cycles.
No or low response to this compound Incorrect concentration, low receptor expression on cells, receptor desensitization, inactive compound.Perform a dose-response experiment to determine the optimal concentration. Confirm the expression of β2-adrenergic receptors on your cell line. Minimize pre-incubation times to avoid desensitization. Prepare a fresh stock solution of this compound.
Unexpected cytotoxicity High concentration of Fenoterol, solvent toxicity (e.g., DMSO), contamination.Determine the cytotoxic threshold by performing a cell viability assay (e.g., MTT, MTS) with a range of concentrations. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO). Regularly check cell cultures for contamination.
Difficulty dissolving this compound Incorrect solvent, low temperature.This compound is soluble in water and PBS.[4][8] Gentle warming and vortexing can aid dissolution. If using an organic solvent for stock preparation, ensure it is of high purity.

Data Presentation

Table 1: Reported In Vitro Concentrations of this compound

Cell TypeAssayConcentration RangeOutcome
THP-1 (human monocytic cell line)Cytokine (IL-8, TNF-α, IL-1β) InhibitionUp to 1 µMInhibition of LPS-induced cytokine release[1][2][3][4]
Peripheral Mononuclear Cells (human)Proliferation & Cytokine Production2, 20, 200 ng/mLInvestigation of immunomodulatory effects[5]
Human Bronchial Epithelial CellsICAM-1 Expression10⁻¹² M - 10⁻⁵ MInhibition of IFN-γ-induced ICAM-1 expression[6]
Bovine Tracheal Smooth MuscleReceptor Activity10 µMInduction of β2-adrenoceptor activity[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the different concentrations of the compound. Include untreated and solvent-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

cAMP Measurement Assay

This is a general protocol for a competitive immunoassay-based cAMP kit. Refer to the manufacturer's instructions for your specific kit.

  • Cell Seeding and Treatment: Seed cells in a suitable plate format (e.g., 96-well) and grow to the desired confluency. Treat the cells with different concentrations of this compound for the desired time. Include appropriate controls.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the kit to release intracellular cAMP.

  • cAMP Detection: Perform the competitive immunoassay according to the kit's protocol. This typically involves incubating the cell lysate with a labeled cAMP conjugate and an anti-cAMP antibody.

  • Signal Measurement: Measure the signal (e.g., fluorescence, luminescence) using a plate reader.

  • Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the cAMP concentration in your samples by interpolating from the standard curve.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fenoterol Fenoterol β2-AR β2-Adrenergic Receptor Fenoterol->β2-AR binds Gs Gs Protein β2-AR->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP converts to PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response phosphorylates targets

Caption: Canonical signaling pathway of this compound.

G cluster_workflow Experimental Workflow: Cell Viability Assay Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Treat_Cells Treat with Fenoterol (dose-response) Seed_Cells->Treat_Cells Incubate Incubate for a defined period Treat_Cells->Incubate Add_Reagent Add viability reagent (e.g., MTT) Incubate->Add_Reagent Measure_Signal Measure signal (e.g., absorbance) Add_Reagent->Measure_Signal Analyze_Data Analyze data and determine IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a cell viability experiment.

G cluster_troubleshooting Troubleshooting Logic: No Cellular Response Start No Response Observed? Check_Concentration Is concentration optimal? Start->Check_Concentration Check_Receptor Do cells express β2-AR? Check_Concentration->Check_Receptor Yes Dose_Response Perform dose-response experiment Check_Concentration->Dose_Response No Check_Desensitization Is incubation time too long? Check_Receptor->Check_Desensitization Yes Verify_Expression Verify receptor expression (e.g., qPCR, WB) Check_Receptor->Verify_Expression No Check_Compound Is the compound active? Check_Desensitization->Check_Compound No Reduce_Time Reduce incubation time or add washout step Check_Desensitization->Reduce_Time Yes Fresh_Stock Prepare fresh stock solution Check_Compound->Fresh_Stock No Success Problem Solved Check_Compound->Success Yes

References

Preventing beta-2 adrenergic receptor desensitization with Fenoterol Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues during experiments on preventing beta-2 adrenergic receptor (β2AR) desensitization, with a focus on the use of Fenoterol (B1672521) Hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is beta-2 adrenergic receptor (β2AR) desensitization?

A1: Beta-2 adrenergic receptor desensitization is a process where the receptor's response to an agonist, such as Fenoterol, diminishes over time with prolonged or repeated exposure.[1][2] This is a protective mechanism to prevent overstimulation of the cell. The process involves several key steps, including receptor phosphorylation, uncoupling from G proteins, and internalization.[2]

Q2: What are the main mechanisms of β2AR desensitization?

A2: The primary mechanisms of rapid β2AR desensitization are:

  • Phosphorylation by G protein-coupled receptor kinases (GRKs): Upon agonist binding, GRKs phosphorylate the intracellular domains of the β2AR.[3]

  • β-arrestin binding: Phosphorylated receptors recruit β-arrestin proteins. This sterically hinders the receptor's interaction with the Gs protein, leading to uncoupling and termination of the signal.[3][4]

  • Internalization: The receptor-β-arrestin complex is targeted for internalization into endosomes via clathrin-coated pits.[5][6]

  • Phosphorylation by Protein Kinase A (PKA): PKA, activated by cAMP downstream of Gs signaling, can also phosphorylate the β2AR, contributing to a negative feedback loop and desensitization.[7]

Q3: How does Fenoterol Hydrobromide induce β2AR desensitization?

A3: Fenoterol, as a β2AR agonist, activates the receptor, initiating the signaling cascade that leads to bronchodilation. However, this activation also triggers the desensitization machinery. The extent and rate of desensitization can be influenced by the agonist's efficacy and concentration.[8] Studies have shown that stronger agonists like Fenoterol can provoke significant increases in β2AR phosphorylation, a key step in desensitization.[8]

Q4: Can β2AR desensitization be prevented or reversed?

A4: Yes, several strategies can be employed in experimental settings to prevent or reverse desensitization:

  • Inhibition of GRKs: Using inhibitors of GRKs, such as heparin or paroxetine (B1678475), can prevent the initial phosphorylation step required for β-arrestin recruitment and subsequent desensitization.[9][10][11]

  • Biased Agonism: Utilizing biased agonists that preferentially activate the Gs signaling pathway over the β-arrestin pathway can lead to sustained therapeutic effects with reduced desensitization. Stereoisomers of Fenoterol have been shown to exhibit biased agonism.[12][13][14]

  • Allowing for Resensitization: After internalization, receptors can be dephosphorylated in endosomes and recycled back to the cell surface, a process known as resensitization. Experimental protocols can be designed to allow for this recovery period.[11]

Q5: What is biased agonism and how does it relate to Fenoterol and β2AR desensitization?

A5: Biased agonism is the ability of a ligand to selectively activate one signaling pathway over another downstream of the same receptor.[15] For the β2AR, this means an agonist might preferentially activate the beneficial Gs-cAMP pathway (leading to bronchodilation) while minimally engaging the β-arrestin pathway (which mediates desensitization).[16] Different stereoisomers of Fenoterol have been shown to exhibit biased signaling, with some isomers favoring Gs activation and having a reduced tendency to recruit β-arrestin.[12][13] This suggests that using specific Fenoterol stereoisomers could be a strategy to minimize desensitization.

Troubleshooting Guides

Problem 1: Rapid loss of cAMP response after Fenoterol application.
Possible Cause Suggested Solution
Rapid receptor desensitization due to high agonist concentration. Perform a dose-response curve to determine the lowest effective concentration of Fenoterol. Using equi-effective concentrations rather than fixed high concentrations can provide a more accurate picture of desensitization.[17]
GRK-mediated phosphorylation and β-arrestin recruitment. Pre-incubate cells with a GRK inhibitor (e.g., heparin [5-50 nM] or paroxetine [30nM]) before adding Fenoterol to block receptor phosphorylation.[9][10][11]
PKA-mediated feedback phosphorylation. Use a PKA inhibitor (e.g., H-89) to investigate the contribution of this feedback loop to the observed desensitization.[1]
High phosphodiesterase (PDE) activity degrading cAMP. Include a PDE inhibitor (e.g., IBMX) in your assay buffer to prevent the rapid degradation of cAMP.[18][19]
Problem 2: Inconsistent or no receptor internalization observed with Fenoterol.
Possible Cause Suggested Solution
Suboptimal agonist incubation time. Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to determine the peak of receptor internalization.[5][20]
Issues with visualization method (e.g., fluorescently tagged receptor). Ensure the fluorescent tag does not interfere with receptor function or trafficking. Validate your construct by comparing its signaling properties to the wild-type receptor.[8] Consider using alternative methods like BRET or antibody-based detection of a surface epitope tag.[6]
Cell line specific differences in trafficking machinery. The expression levels of GRKs and β-arrestins can vary between cell lines, affecting internalization. If possible, use a cell line known to have robust β2AR internalization (e.g., HEK293 cells).
Inhibitors of endocytosis affecting the assay. If using inhibitors, ensure they are used at the correct concentration and for the appropriate duration. For example, dynasore (B607235) can be used to inhibit dynamin-dependent internalization.[1]
Problem 3: Difficulty in measuring receptor phosphorylation.
Possible Cause Suggested Solution
Low levels of receptor expression. Use a cell line overexpressing the β2AR to increase the signal.[8]
Rapid dephosphorylation. Include phosphatase inhibitors in your lysis buffer to preserve the phosphorylated state of the receptor.
Antibody issues (for Western blotting or immunoprecipitation). Use a validated phospho-specific antibody for the β2AR. If not available, consider metabolic labeling with 32P-orthophosphate to detect phosphorylation.
Timing of agonist stimulation. Receptor phosphorylation can be very rapid, peaking within minutes of agonist exposure. Perform a detailed time-course experiment (e.g., 0, 1, 2, 5, 15, 30 minutes) to capture the peak phosphorylation.[8]

Quantitative Data Summary

Table 1: Comparison of β2-Adrenergic Agonist Efficacy on Adenylyl Cyclase Activation

AgonistRelative Coupling Efficiency (%) (vs. Epinephrine)
Epinephrine100%
Fenoterol 42%
Albuterol4.9%
Dobutamine2.5%
Ephedrine1.1%
Data from HEK-293 cells overexpressing the β2AR.[8]

Table 2: Agonist-Induced β2AR Phosphorylation and Internalization

AgonistFold Increase in Phosphorylation (at 1 min)
Epinephrine11-13 fold
Fenoterol 11-13 fold
Dobutamine3-4 fold
Ephedrine3-4 fold
Data from HEK-293 cells overexpressing the β2AR. The rate of internalization followed the same order as phosphorylation.[8]

Experimental Protocols

Protocol 1: Measuring cAMP Accumulation to Assess Desensitization
  • Cell Culture: Plate cells (e.g., HEK293 or primary human bronchial smooth muscle cells) in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash cells with serum-free media. For desensitization, pre-incubate cells with this compound (at a predetermined EC80 concentration) for various time points (e.g., 0, 30, 60, 120 minutes).

  • Wash: Carefully wash the cells three times with serum-free media to remove the agonist.

  • Second Stimulation: Add a second, higher concentration of this compound (e.g., EC100) to all wells, including the non-desensitized control (0-minute pre-incubation). Incubate for 15 minutes.

  • Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescent biosensor-based assays).[21][22][23]

  • Data Analysis: Normalize the cAMP levels of the desensitized samples to the control sample to determine the percentage of remaining receptor response.

Protocol 2: Receptor Internalization Assay using Fluorescently Tagged β2AR
  • Cell Culture and Transfection: Plate cells (e.g., HEK293 or U2OS) on glass-bottom dishes. Transfect cells with a plasmid encoding a fluorescently tagged β2AR (e.g., β2AR-GFP).[24] Allow 24-48 hours for expression.

  • Agonist Stimulation: Replace the medium with imaging buffer. Add this compound at a saturating concentration.

  • Live-Cell Imaging: Acquire images at different time points (e.g., 0, 5, 15, 30, 60 minutes) using a confocal microscope.[20]

  • Image Analysis: Quantify the internalization by measuring the redistribution of fluorescence from the plasma membrane to intracellular vesicles. This can be done by measuring the fluorescence intensity in defined regions of interest (membrane vs. cytoplasm) over time.[24]

  • Controls: Include an untreated control to monitor basal receptor localization and a vehicle control. To confirm the internalization pathway, pre-treat cells with inhibitors of endocytosis (e.g., dynasore or hypertonic sucrose).[1][11]

Visualizations

G cluster_0 β2AR Signaling and Desensitization Pathway Fenoterol Fenoterol b2AR β2-Adrenergic Receptor Fenoterol->b2AR Activation Gs Gs Protein b2AR->Gs Coupling GRK GRK b2AR->GRK Recruitment & Activation bArrestin β-Arrestin b2AR->bArrestin Binding AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation PKA->b2AR Phosphorylation (Feedback) Response Cellular Response (e.g., Bronchodilation) PKA->Response GRK->b2AR Phosphorylation bArrestin->Gs Uncoupling Internalization Internalization bArrestin->Internalization

Caption: β2AR signaling cascade and key points of desensitization.

G cluster_1 Experimental Workflow: Assessing Desensitization start Start: Plate Cells preincubate Pre-incubate with Fenoterol (Time Course) start->preincubate wash Wash to Remove Agonist preincubate->wash restimulate Re-stimulate with Fenoterol wash->restimulate measure Measure Cellular Response restimulate->measure analyze Analyze Data (% Desensitization) measure->analyze

Caption: Workflow for a functional desensitization assay.

G cluster_2 Troubleshooting Logic: Low cAMP Signal problem Problem: Low/No cAMP Signal check_cells Are cells healthy and at correct density? problem->check_cells check_reagents Are Fenoterol and assay reagents active? check_cells->check_reagents Yes solution_cells Optimize cell plating and handling check_cells->solution_cells No check_pde Is PDE activity high? check_reagents->check_pde Yes solution_reagents Prepare fresh reagents and validate agonist check_reagents->solution_reagents No check_desens Is the receptor desensitized? check_pde->check_desens No solution_pde Add PDE inhibitor (IBMX) check_pde->solution_pde Yes solution_desens Use GRK inhibitor or shorter incubation time check_desens->solution_desens Yes

Caption: Troubleshooting flowchart for low cAMP signal.

References

Technical Support Center: Improving the Aqueous Solubility of Fenoterol Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers encountering challenges with the aqueous solubility of Fenoterol (B1672521) Hydrobromide in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to facilitate the successful preparation of Fenoterol Hydrobromide solutions for your research applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: The aqueous solubility of this compound can vary depending on the source and experimental conditions. It is generally described as soluble to slightly soluble in water. Reported values range from 25 mg/mL to 50 mg/mL.[1][2] For practical purposes, achieving a clear solution at higher concentrations may require specific techniques.

Q2: I'm observing precipitation when I dissolve this compound in a neutral pH buffer. Why is this happening?

A2: this compound is a weak base, and its solubility is highly pH-dependent.[3] In neutral or alkaline solutions, the equilibrium shifts towards the less soluble, unionized form of the molecule, leading to precipitation. For optimal solubility and stability, it is recommended to prepare solutions in an acidic buffer, ideally within a pH range of 3.2 to 3.5.[4][5]

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, this compound is soluble in several organic solvents. It is reported to be soluble in Dimethyl Sulfoxide (DMSO) at concentrations of at least 100 mg/mL and is also soluble in ethanol.[1][6] For many research applications, a common practice is to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the final aqueous experimental medium. However, be mindful of the final concentration of the organic solvent in your experiment to avoid any unintended effects on your biological system.

Q4: Are there methods to enhance the aqueous solubility of this compound without using organic solvents?

A4: Yes, several methods can be employed. Adjusting the pH to the acidic range (3.2-3.5) is the most straightforward approach.[4][5] Additionally, the use of cyclodextrins to form inclusion complexes can significantly improve aqueous solubility. Techniques like co-solvency with water-miscible solvents such as polyethylene (B3416737) glycol (PEG) can also be effective.

Q5: How does temperature affect the solubility of this compound?

A5: While specific quantitative data on the temperature-dependent solubility of this compound is limited, for most solid solutes, solubility in a liquid solvent tends to increase with temperature. Gentle warming and sonication can be used to aid dissolution, but it is crucial to be aware of the compound's stability at elevated temperatures.[6]

Troubleshooting Guide: Common Solubility Issues

Issue Potential Cause Troubleshooting Steps
Cloudiness or precipitation upon dissolving in water or neutral buffer. The pH of the solution is too high, leading to the formation of the less soluble free base.1. Lower the pH of the aqueous solution to a range of 3.2-3.5 using a suitable acidic buffer (e.g., citrate (B86180) buffer) or by adding a small amount of dilute acid (e.g., 0.1 N HCl).2. Prepare a concentrated stock solution in DMSO and dilute it into the acidic aqueous buffer.
Difficulty dissolving the powder, even with agitation. The dissolution rate is slow at room temperature.1. Gently warm the solution (e.g., to 37°C) while stirring.2. Use ultrasonication to aid in the dissolution process.[1]
Precipitation occurs when diluting a DMSO stock solution into an aqueous medium. The final concentration of the drug exceeds its solubility limit in the aqueous medium, and the percentage of DMSO is too low to maintain solubility.1. Increase the volume of the aqueous medium to lower the final drug concentration.2. Increase the final percentage of DMSO in the working solution (ensure it is compatible with your experimental system).3. Use an acidic aqueous buffer for dilution.
Inconsistent solubility results between experiments. Variation in the pH of the water or buffer used. Purity of the this compound may vary.1. Always use a buffered solution with a consistent and verified pH.2. Ensure you are using a high-purity grade of this compound.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

Solvent Solubility Reference
Water25 mg/mL (requires sonication)[1]
Water50 mg/mL[2]
Phosphate Buffered Saline (PBS)60 mg/mL (requires sonication)[1]
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL[1]
MethanolSlightly soluble (requires sonication)[6]
10% DMSO in 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL[1]
10% DMSO, 40% PEG300, 5% Tween-80 in saline≥ 2.5 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of an Acidic Aqueous Solution of this compound

This protocol describes the preparation of a 1 mg/mL this compound solution in a citrate buffer.

Materials:

  • This compound powder

  • Citric acid monohydrate

  • Sodium citrate dihydrate

  • Purified water (e.g., Milli-Q or equivalent)

  • pH meter

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

Methodology:

  • Prepare a 0.1 M Citrate Buffer (pH 3.5):

    • Dissolve 2.10 g of citric acid monohydrate in approximately 80 mL of purified water.

    • While monitoring the pH, slowly add a 0.1 M sodium citrate solution (prepared by dissolving 2.94 g of sodium citrate dihydrate in 100 mL of water) until the pH of the citric acid solution reaches 3.5.

    • Transfer the solution to a 100 mL volumetric flask and add purified water to the mark.

  • Dissolve this compound:

    • Weigh 10 mg of this compound powder.

    • Transfer the powder to a 10 mL volumetric flask.

    • Add approximately 8 mL of the prepared 0.1 M citrate buffer (pH 3.5).

    • Place a small stir bar in the flask and stir on a magnetic stirrer until the powder is completely dissolved. Gentle warming or brief sonication can be used to expedite dissolution if necessary.

    • Once dissolved, add the citrate buffer to the 10 mL mark.

    • The final concentration will be 1 mg/mL.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol provides a general method for preparing a solid inclusion complex of this compound with β-cyclodextrin to enhance its aqueous solubility.

Materials:

  • This compound powder

  • β-Cyclodextrin

  • Ethanol/water (1:1 v/v) solution

  • Mortar and pestle

  • Oven or vacuum desiccator

Methodology:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 molar ratio is a common starting point).

  • Kneading:

    • Accurately weigh the calculated amounts of this compound and β-cyclodextrin.

    • Place the β-cyclodextrin in the mortar and add a small amount of the ethanol/water solution to form a paste.

    • Gradually add the this compound powder to the paste while continuously grinding with the pestle.

    • Knead the mixture for 30-60 minutes, adding small amounts of the solvent mixture as needed to maintain a consistent paste-like texture.

  • Drying:

    • Spread the resulting paste in a thin layer on a glass dish.

    • Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or dry under vacuum at room temperature.

  • Sieving:

    • Grind the dried complex into a fine powder using the mortar and pestle.

    • Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization (Optional but Recommended):

    • Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or X-ray Powder Diffraction (XRPD).

Visualizations

This compound Signaling Pathway

Fenoterol is a β2-adrenergic receptor agonist. Its mechanism of action involves the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that ultimately leads to smooth muscle relaxation.

Fenoterol_Signaling_Pathway Fenoterol This compound Beta2AR β2-Adrenergic Receptor Fenoterol->Beta2AR Binds to G_Protein Gs Protein (αβγ) Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle Smooth Muscle Relaxation PKA->Smooth_Muscle Leads to

Caption: Signaling pathway of this compound.

Experimental Workflow for Improving Aqueous Solubility

The following diagram illustrates a logical workflow for a researcher facing challenges with this compound solubility.

Solubility_Workflow Start Start: Dissolve Fenoterol HBr in Aqueous Medium Check_Solubility Is the solution clear? Start->Check_Solubility Success Success: Proceed with Experiment Check_Solubility->Success Yes Troubleshoot Troubleshoot Solubility Check_Solubility->Troubleshoot No Adjust_pH Adjust pH to 3.2-3.5 Troubleshoot->Adjust_pH Use_Cosolvent Use Co-solvent (e.g., DMSO stock) Troubleshoot->Use_Cosolvent Use_Cyclodextrin Prepare Cyclodextrin Inclusion Complex Troubleshoot->Use_Cyclodextrin Recheck_Solubility1 Re-check Solubility Adjust_pH->Recheck_Solubility1 Recheck_Solubility2 Re-check Solubility Use_Cosolvent->Recheck_Solubility2 Recheck_Solubility3 Re-check Solubility Use_Cyclodextrin->Recheck_Solubility3 Recheck_Solubility1->Success Yes Recheck_Solubility1->Troubleshoot No Recheck_Solubility2->Success Yes Recheck_Solubility2->Troubleshoot No Recheck_Solubility3->Success Yes Recheck_Solubility3->Troubleshoot No

Caption: Troubleshooting workflow for this compound solubility.

References

Troubleshooting inconsistent results in Fenoterol Hydrobromide cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenoterol (B1672521) Hydrobromide in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is Fenoterol Hydrobromide and how does it work?

This compound is a potent, short-acting β2-adrenergic receptor agonist.[1][2] Its primary application is as a bronchodilator for the treatment of asthma and other respiratory diseases.[1][2][3] The mechanism of action involves the selective stimulation of β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the bronchial airways.[4][5] This stimulation activates a Gs-protein-coupled signaling cascade, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent smooth muscle relaxation.[1][4][5][6]

Q2: Which cell lines are appropriate for studying this compound's effects?

The choice of cell line depends on the research question. For studying bronchodilatory and potential inflammatory effects, human bronchial epithelial cell lines like BEAS-2B and human lung adenocarcinoma cells such as A549 are commonly used.[7][8] For more focused investigation of β2-adrenergic receptor signaling, human embryonic kidney cells (HEK293 ) stably expressing the human β2-adrenergic receptor are a suitable model system.[9]

Q3: What are the key cell-based assays for evaluating this compound's activity?

The most common assays include:

  • cAMP Accumulation Assays: To quantify the primary downstream signaling event following β2-adrenergic receptor activation.[9][10]

  • Cell Viability and Cytotoxicity Assays (e.g., MTT, LDH): To assess the potential toxic effects of this compound at various concentrations.[8]

  • Receptor Binding Assays: To determine the affinity of this compound for the β2-adrenergic receptor.[9]

  • Gene and Protein Expression Analysis (e.g., qPCR, Western Blot): To investigate downstream effects on inflammatory mediators or receptor expression.[7][11]

Troubleshooting Guide

Issue 1: High Variability in cAMP Assay Results

Q: My cAMP assay results show high well-to-well variability. What are the potential causes and solutions?

A: High variability in cAMP assays can obscure the true effect of this compound. Common causes and troubleshooting steps are outlined below:

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension between pipetting steps.[1]
Pipetting Errors Use calibrated pipettes and consistent technique. For multi-well plates, consider using a multichannel pipette to reduce variability.[1]
Edge Effects To mitigate evaporation from outer wells, fill the peripheral wells of the plate with sterile water or PBS.[12]
Suboptimal Agonist Concentration Perform a dose-response curve to determine the optimal concentration of this compound (often the EC80 for antagonist screening).[1]
Incorrect Stimulation Time Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the time point of peak cAMP accumulation.[1]
Unhealthy Cells Ensure cells are in the logarithmic growth phase and have a low passage number.[13] Regularly check for mycoplasma contamination.
Issue 2: Low or No Detectable cAMP Response

Q: I am not observing a significant increase in cAMP levels after treating my cells with this compound. What should I check?

A: A lack of response could be due to several factors related to the cells, the compound, or the assay itself.

Troubleshooting Workflow for Low cAMP Signal

start Low or No cAMP Signal check_cells 1. Verify Cell Health and Receptor Expression - Check viability - Confirm β2-AR expression (e.g., qPCR, Western Blot) start->check_cells check_compound 2. Assess Compound Integrity - Confirm Fenoterol concentration - Check for degradation (prepare fresh solutions) check_cells->check_compound Cells are healthy and express the receptor check_assay 3. Optimize Assay Conditions - Increase cell number per well - Optimize stimulation time - Include a positive control (e.g., Forskolin) check_compound->check_assay Compound is viable check_reagents 4. Evaluate Assay Reagents - Check expiration dates - Prepare fresh buffers and detection reagents check_assay->check_reagents Optimization fails to yield signal final_check Consult Technical Support for the cAMP Assay Kit check_reagents->final_check Reagents are valid Fenoterol Fenoterol B2AR β2-Adrenergic Receptor Fenoterol->B2AR GRK GRK Phosphorylation B2AR->GRK Prolonged Activation Barr2 β-arrestin-2 Binding GRK->Barr2 Internalization Receptor Internalization Barr2->Internalization Uncoupling Uncoupling from Gs Protein Barr2->Uncoupling Downregulation Receptor Downregulation Internalization->Downregulation Reduced_Response Reduced cAMP Response Downregulation->Reduced_Response Uncoupling->Reduced_Response Fenoterol This compound B2AR β2-Adrenergic Receptor Fenoterol->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits Relaxation Bronchial Smooth Muscle Relaxation MLCK->Relaxation Leads to

References

Minimizing cardiovascular side effects of Fenoterol Hydrobromide in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenoterol (B1672521) Hydrobromide in animal studies, with a focus on minimizing cardiovascular side effects.

Frequently Asked Questions (FAQs)

Q1: What are the most common cardiovascular side effects of Fenoterol Hydrobromide observed in animal studies?

A1: this compound, a β2-adrenergic agonist, commonly induces cardiovascular side effects due to its partial action on β1-adrenergic receptors in the heart. The most frequently reported side effects in animal models such as rats, dogs, and guinea pigs include:

  • Tachycardia (Increased Heart Rate): This is the most common side effect, resulting from stimulation of cardiac β1 and β2 receptors.[1][2][3]

  • Hypotension (Decreased Blood Pressure): Primarily a decrease in diastolic blood pressure, caused by vasodilation mediated by β2-receptors in peripheral blood vessels.

  • Increased Cardiac Output: An overall increase in the heart's pumping action.

  • Cardiotoxicity: At higher doses, fenoterol can lead to more severe effects like cardiomyocyte necrosis (cell death) and myocardial fibrosis (scarring).

Q2: How can I minimize the tachycardic effects of Fenoterol in my animal model?

A2: Several strategies can be employed to mitigate fenoterol-induced tachycardia:

  • Co-administration with an Anticholinergic Agent: The most effective and widely documented method is the co-administration of an anticholinergic agent like Ipratropium (B1672105) Bromide.[4][5] Ipratropium Bromide does not have significant cardiovascular effects on its own but can reduce the cardiovascular side effects of fenoterol when administered together, particularly via inhalation.[4][5]

  • Dose Optimization: Carefully titrating the dose of Fenoterol to the lowest effective dose for the desired bronchodilatory effect can help minimize cardiovascular stimulation. A thorough dose-response study is recommended.

  • Route of Administration: Inhalation or aerosol administration has been shown to have a better therapeutic index with fewer systemic cardiovascular effects compared to parenteral (intravenous or subcutaneous) administration.[4][5]

  • Selective β1-blockade: In some experimental setups, pre-treatment with a low dose of a cardioselective β1-blocker could be considered to specifically counteract the cardiac effects, though this may complicate the interpretation of results related to β-adrenergic signaling.

Q3: Are there alternative β2-agonists with a better cardiovascular safety profile in animal studies?

A3: Yes, other β2-agonists have been compared to Fenoterol and some exhibit a more favorable cardiovascular profile.

  • Salbutamol (B1663637) (Albuterol): Generally considered to have less potent cardiostimulatory effects than fenoterol at equivalent bronchodilator doses.[1][3][6]

  • Formoterol: Also demonstrates a better cardiovascular safety profile compared to fenoterol, with less impact on heart rate and QTc interval.[7]

The choice of agonist will depend on the specific research question, desired duration of action, and the animal model being used.

Troubleshooting Guides

Scenario 1: Unexpectedly high mortality rate in a rat study with high-dose Fenoterol.

  • Possible Cause: Severe cardiotoxicity leading to fatal arrhythmias or cardiac failure. High doses of β2-agonists are known to induce myocardial necrosis.

  • Troubleshooting Steps:

    • Review Dosing Regimen: Immediately reassess the dose of Fenoterol being administered. Consult literature for established cardiotoxic doses in your specific rat strain. Consider a dose-escalation study to determine the maximum tolerated dose.

    • Histopathological Analysis: Conduct a thorough histopathological examination of the heart tissue from the deceased animals. Look for signs of cardiomyocyte necrosis, inflammation, and fibrosis.

    • Cardiovascular Monitoring: If not already in place, implement continuous cardiovascular monitoring (e.g., telemetry) in a pilot group to observe for arrhythmias, significant blood pressure changes, and excessive tachycardia preceding mortality.

    • Consider Co-administration: For future studies, investigate the co-administration of a cardioprotective agent if the high dose of Fenoterol is essential for the experimental model.

Scenario 2: Inconsistent or highly variable heart rate and blood pressure readings in conscious, telemetered dogs.

  • Possible Cause: Stress and movement artifacts from the conscious animal can significantly impact cardiovascular parameters. The timing of measurements in relation to dosing and animal activity is also crucial.

  • Troubleshooting Steps:

    • Acclimatization Period: Ensure an adequate acclimatization period for the dogs to get used to the telemetry equipment and housing conditions.

    • Data Averaging: Average data over specific time intervals (e.g., 5-10 minutes) to smooth out short-term fluctuations.

    • Correlate with Activity: Utilize telemetry systems that simultaneously record activity levels. This allows for the correlation of cardiovascular changes with movement, and data can be filtered or analyzed separately for periods of rest and activity.

    • Baseline Stability: Establish a stable baseline recording for at least 24-48 hours before drug administration to understand the normal diurnal variations in cardiovascular parameters for each animal.

    • Refine Surgical Technique: If issues persist, review the surgical implantation technique for the telemetry device to ensure proper placement and minimize discomfort to the animal.

Data Presentation

Table 1: Comparison of Cardiovascular Effects of Inhaled Beta-2 Agonists in Animal and Human Studies

ParameterFenoterolSalbutamol (Albuterol)FormoterolIpratropium Bromide
Heart Rate Significant Increase[1][2][3]Moderate Increase[1][3]Mild to Moderate Increase[7]No Significant Change[4][5]
Blood Pressure Decrease in Diastolic BPMinimal EffectMinimal EffectNo Significant Change
QTc Interval Prolongation[7]Less Pronounced ProlongationLess Pronounced ProlongationNo Significant Change
Cardiotoxicity Reported at high dosesLower potential than FenoterolLower potential than FenoterolNot Reported

Note: The magnitude of effects is dose-dependent and can vary based on the animal model and route of administration.

Experimental Protocols

Protocol 1: Co-administration of this compound and Ipratropium Bromide via Metered Aerosol in Dogs to Assess Cardiovascular Effects

  • Animal Model: Beagle dogs (n=6-8), trained to accept a face mask for inhalation.

  • Housing: Individual housing with a 12-hour light/dark cycle, with free access to food and water.

  • Cardiovascular Monitoring: Implanted telemetry system for continuous monitoring of ECG, heart rate, and blood pressure.[8]

  • Experimental Groups:

    • Group 1: Vehicle control (placebo aerosol).

    • Group 2: this compound (e.g., 100 µ g/actuation ).

    • Group 3: Ipratropium Bromide (e.g., 40 µ g/actuation ).

    • Group 4: Combination of this compound and Ipratropium Bromide.

  • Procedure:

    • Acclimatize dogs to the inhalation procedure using a face mask and a placebo aerosol for several days prior to the study.

    • Record baseline cardiovascular data for at least 24 hours.

    • On the study day, administer the respective aerosol treatment.

    • Continuously record cardiovascular parameters for at least 6 hours post-administration.

    • Analyze data for changes in heart rate, blood pressure, and ECG intervals (e.g., QT, QRS) compared to baseline and the control group.

Protocol 2: Induction and Histopathological Assessment of Fenoterol-Induced Cardiotoxicity in Rats

  • Animal Model: Male Wistar or Sprague-Dawley rats (8-10 weeks old).

  • Experimental Groups:

    • Group 1: Saline control (subcutaneous injection).

    • Group 2: this compound (e.g., 5 mg/kg, subcutaneous injection, daily for 7 days).

  • Procedure:

    • Administer daily subcutaneous injections for the duration of the study.

    • Monitor animals for clinical signs of distress.

    • At the end of the treatment period, euthanize the animals.

    • Excise the hearts and fix in 10% neutral buffered formalin.

  • Histopathological Analysis:

    • Process the fixed heart tissue for paraffin (B1166041) embedding.

    • Section the ventricles and stain with Hematoxylin and Eosin (H&E) to assess for cardiomyocyte necrosis, inflammatory cell infiltration, and general morphology.[9]

    • Use Masson's Trichrome or Picrosirius Red staining to visualize and quantify the extent of myocardial fibrosis.[10][11]

    • Quantify the fibrotic area using image analysis software.

Mandatory Visualizations

Fenoterol_Cardiovascular_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space Fenoterol Fenoterol Hydrobromide Beta1_AR β1-Adrenergic Receptor Fenoterol->Beta1_AR High Affinity Beta2_AR β2-Adrenergic Receptor Fenoterol->Beta2_AR Higher Affinity Gs Gs Protein Beta1_AR->Gs Activates Beta2_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channels L-type Ca2+ Channels PKA->Ca_channels Phosphorylates Ca_influx Ca2+ Influx Ca_channels->Ca_influx Contraction Increased Contractility (Inotropy) Ca_influx->Contraction Heart_Rate Increased Heart Rate (Chronotropy) Ca_influx->Heart_Rate

Caption: Fenoterol's cardiovascular signaling pathway in cardiomyocytes.

Experimental_Workflow_Fenoterol_Cardiotoxicity start Start: Select Animal Model (e.g., Rats) grouping Divide into Control and Fenoterol Treatment Groups start->grouping treatment Daily Subcutaneous Injection (Saline vs. Fenoterol) grouping->treatment monitoring Monitor Clinical Signs and Body Weight treatment->monitoring euthanasia Euthanize at Study Endpoint monitoring->euthanasia harvest Excise and Fix Heart Tissue euthanasia->harvest processing Paraffin Embedding and Sectioning harvest->processing staining Histological Staining (H&E, Masson's Trichrome) processing->staining analysis Microscopic Examination and Image Analysis for Necrosis/Fibrosis staining->analysis end End: Data Interpretation analysis->end

Caption: Workflow for assessing fenoterol-induced cardiotoxicity.

References

Technical Support Center: Overcoming Tachyphylaxis to Fenoterol Hydrobromide in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating tachyphylaxis to Fenoterol (B1672521) Hydrobromide in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis in the context of long-term Fenoterol Hydrobromide studies?

A1: Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration. In long-term studies with this compound, a β2-adrenergic agonist, this manifests as a diminished therapeutic effect over time. This loss of efficacy is a significant challenge in maintaining the desired physiological response, such as bronchodilation.

Q2: What is the primary cellular mechanism underlying tachyphylaxis to this compound?

A2: The primary mechanism is the desensitization and downregulation of β2-adrenergic receptors (β2-ARs).[1][2] This process involves several key steps:

  • Receptor Phosphorylation: Prolonged stimulation by fenoterol leads to phosphorylation of the intracellular domains of the β2-AR by G protein-coupled receptor kinases (GRKs).

  • β-Arrestin Recruitment: Phosphorylation of the receptor promotes the binding of β-arrestin proteins.

  • Receptor Uncoupling and Internalization: β-arrestin binding uncouples the receptor from its downstream signaling partner, the Gs protein, and targets the receptor for internalization into the cell via clathrin-coated pits.[3]

  • Receptor Downregulation: Internalized receptors can either be recycled back to the cell surface (resensitization) or targeted for degradation, leading to a net loss of receptor number (downregulation).[4]

Q3: Are there other contributing factors to fenoterol tachyphylaxis?

A3: Yes, other factors can contribute to and modulate the development of tachyphylaxis:

  • Genetic Polymorphisms: Variations in the gene encoding the β2-AR, such as the Gly-16 polymorphism, can influence an individual's susceptibility to developing tolerance to β2-agonists.

  • Inflammatory Mediators: Pro-inflammatory stimuli can lead to heterologous desensitization of the β2-AR. For instance, activation of Toll-like receptor 2 (TLR2) can increase the production of prostaglandin (B15479496) E2 (PGE2), which in turn can cause β2-AR desensitization.[5]

  • microRNA Regulation: The microRNA let-7f has been identified as a key player in agonist-promoted downregulation of the β2-AR.[6] Increased levels of let-7f, stimulated by the cAMP/PKA/CREB pathway upon prolonged agonist exposure, suppress the translation of the β2-AR gene.[6]

Q4: What are some potential strategies to overcome or mitigate tachyphylaxis to this compound?

A4: Several strategies are being explored to counteract tachyphylaxis:

  • Intermittent Dosing: Allowing for drug-free intervals may permit receptor resensitization and recovery of the therapeutic response.

  • Combination Therapy: Co-administration with other drugs, such as corticosteroids (e.g., hydrocortisone), may help to accelerate the recovery from the desensitized state.[7]

  • Targeting Downstream Signaling: Investigating molecules that can modulate the downstream signaling pathways, such as inhibitors of GRKs or molecules that promote receptor recycling, could be beneficial.

  • Inhibition of microRNA: The use of let-7f miRNA inhibitors has been shown to reduce β2-AR downregulation and could represent a novel therapeutic approach.[6]

  • Allosteric Modulators: Positive allosteric modulators (PAMs) of the β2-AR could potentially enhance the effect of fenoterol, allowing for lower doses and potentially reducing the extent of tachyphylaxis.

Troubleshooting Guides

Issue 1: Inconsistent or No Specific Binding in Radioligand Binding Assays
Possible Cause Solution
Receptor is not expressed or is degraded. Ensure the cell line or tissue being used expresses the β2-adrenergic receptor. Perform all experimental steps at 4°C and include protease inhibitors (e.g., aprotinin, leupeptin) in all buffers to prevent receptor degradation.[8]
Inappropriate ligand concentrations. Optimize the concentrations of both the radiolabeled and non-radiolabeled ligands. For saturation binding, use concentrations several points above and below the expected Kd. For competition assays, the radioligand concentration should be near its Kd.[8]
High non-specific binding. Reduce the amount of membrane protein used in the assay. Ensure proper washing steps to remove unbound radioligand. Consider using a different filter type or pre-treating filters with a blocking agent (e.g., polyethyleneimine).
Issues with membrane preparation. Ensure complete cell lysis and proper isolation of the membrane fraction through differential centrifugation. Verify protein concentration of the membrane preparation using a reliable protein assay.
Radioligand degradation. Use fresh radioligand and store it according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
Issue 2: High Variability in cAMP Measurement Assays
Possible Cause Solution
Cell health and density. Ensure cells are healthy and not overgrown. Seed cells at a consistent density for all experiments.
Inconsistent agonist stimulation. Ensure accurate and consistent concentrations of fenoterol are added to each well. Use a multichannel pipette for simultaneous addition.
Phosphodiesterase (PDE) activity. Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the assay buffer to prevent the degradation of cAMP.
Assay timing. Optimize the incubation time for both agonist stimulation and the cAMP assay itself. Time-course experiments should be performed to determine the optimal time point for measuring the cAMP response.
Lysis buffer inefficiency. Ensure the lysis buffer is effective in releasing intracellular cAMP. Vortex or shake plates as recommended by the assay kit manufacturer.
Issue 3: Difficulty in Observing Receptor Downregulation
Possible Cause Solution
Insufficient duration or concentration of agonist treatment. Perform time-course and dose-response experiments to determine the optimal conditions for inducing downregulation with fenoterol. A prolonged treatment (e.g., 24 hours) with a saturating concentration is often required.
Rapid receptor recycling. In some cell types, receptor recycling may be very efficient, masking the effect of downregulation. Consider using inhibitors of receptor recycling if trying to isolate the downregulation component, although this will alter the physiological relevance.
Low receptor expression in the cell model. Use a cell line with a higher expression of β2-adrenergic receptors, or consider using a cell line specifically engineered to overexpress the receptor.
Insensitive detection method. Ensure the chosen method for quantifying receptor number (e.g., radioligand binding, flow cytometry, ELISA) is sensitive enough to detect the expected change in receptor density.

Quantitative Data Summary

Table 1: Effect of Long-Term Fenoterol Treatment on β2-Adrenergic Receptor Density

Study Population/Model Treatment Duration Fenoterol Concentration Change in β2-AR Density (Bmax) Reference
Human MyometriumAt least 5 daysTocolytic therapy>50% decrease[1][2]
BEAS-2B Cells24 hours2000 nM~60% decrease[3]
BEAS-2B Cells24 hours20 nM~40% decrease[3]

Table 2: Dissociation Constants (Kd) for Radioligands Used in β2-AR Binding Assays

Radioligand Cell/Tissue Type Kd (pM) Reference
[¹²⁵I]Iodo-cyanopindololHuman MyometriumNot specified[1][2]
[¹²⁵I]Iodo-cyanopindololCardiac MembranesVaries by preparation[8]

Experimental Protocols

Protocol 1: Quantification of β2-Adrenergic Receptor Downregulation using Radioligand Binding Assay

Objective: To quantify the change in β2-adrenergic receptor density (Bmax) in cultured cells following prolonged exposure to this compound.

Materials:

  • Cell line expressing β2-adrenergic receptors (e.g., HEK293, BEAS-2B)

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Radioligand: [¹²⁵I]Iodo-cyanopindolol ([¹²⁵I]CYP)

  • Non-specific binding competitor: Propranolol (1 µM)

  • Glass fiber filters

  • Scintillation fluid and counter

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 1 µM) for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.

  • Membrane Preparation:

    • Wash cells with ice-cold PBS.

    • Scrape cells into lysis buffer and homogenize.

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Saturation Binding Assay:

    • Set up assay tubes for total binding and non-specific binding.

    • For total binding, add a range of concentrations of [¹²⁵I]CYP (e.g., 1-200 pM) to tubes containing a fixed amount of membrane protein (e.g., 20-50 µg).

    • For non-specific binding, add the same range of [¹²⁵I]CYP concentrations and 1 µM propranolol.

    • Incubate at room temperature for a predetermined time to reach equilibrium.

    • Rapidly filter the contents of each tube through glass fiber filters and wash with ice-cold binding buffer.

    • Measure the radioactivity on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

    • Plot specific binding versus the concentration of [¹²⁵I]CYP.

    • Analyze the data using non-linear regression to determine the Bmax (maximal number of binding sites) and Kd (dissociation constant).

    • Compare the Bmax values between the fenoterol-treated and control groups to quantify receptor downregulation.

Protocol 2: Assessment of β2-AR Desensitization via cAMP Measurement

Objective: To assess the functional desensitization of β2-adrenergic receptors by measuring the cAMP response to acute fenoterol stimulation after prolonged exposure.

Materials:

  • Cell line expressing β2-adrenergic receptors

  • Cell culture medium

  • This compound

  • Forskolin (optional, for adenylyl cyclase stimulation)

  • IBMX (3-isobutyl-1-methylxanthine)

  • cAMP assay kit (e.g., ELISA, HTRF)

Methodology:

  • Induction of Tachyphylaxis:

    • Seed cells in a multi-well plate.

    • Treat cells with a high concentration of this compound (e.g., 10 µM) for a prolonged period (e.g., 24 hours). Include a vehicle-treated control group.

  • Washout and Acute Stimulation:

    • Thoroughly wash the cells with a drug-free medium to remove the fenoterol from the initial treatment.

    • Pre-incubate the cells with a PDE inhibitor like IBMX for a short period (e.g., 15-30 minutes).

    • Stimulate the cells with varying concentrations of this compound for a short duration (e.g., 10-15 minutes).

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit protocol.

    • Measure the intracellular cAMP levels using the chosen assay method.

  • Data Analysis:

    • Plot the cAMP concentration against the fenoterol concentration for both the control and tachyphylaxis-induced groups.

    • Compare the dose-response curves. A rightward shift in the EC50 and a decrease in the maximal response (Emax) in the fenoterol pre-treated group indicate functional desensitization.

Visualizations

G cluster_0 β2-Adrenergic Receptor Signaling Fenoterol Fenoterol b2AR β2-AR Fenoterol->b2AR binds Gs Gs Protein b2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Response Cellular Response (e.g., Bronchodilation) PKA->Response

Caption: Canonical β2-adrenergic receptor signaling pathway.

G cluster_1 Mechanism of Fenoterol-Induced Tachyphylaxis Fenoterol Prolonged Fenoterol Stimulation b2AR β2-AR Fenoterol->b2AR GRK GRK b2AR->GRK activates P_b2AR Phosphorylated β2-AR GRK->b2AR phosphorylates b_Arrestin β-Arrestin P_b2AR->b_Arrestin recruits Uncoupling Uncoupling from Gs b_Arrestin->Uncoupling Internalization Internalization b_Arrestin->Internalization Degradation Degradation (Downregulation) Internalization->Degradation Recycling Recycling (Resensitization) Internalization->Recycling

Caption: Key steps in β2-AR desensitization and downregulation.

G cluster_2 Experimental Workflow for Assessing Tachyphylaxis cluster_induce Induce Tachyphylaxis cluster_assess Assess Tachyphylaxis cluster_quantify Quantify Downregulation Culture Cell Culture Treat Prolonged Fenoterol Treatment Culture->Treat Washout Washout Treat->Washout Membrane Membrane Preparation Treat->Membrane Stimulate Acute Fenoterol Stimulation Washout->Stimulate Measure Measure Response (e.g., cAMP) Stimulate->Measure Binding Radioligand Binding Assay Membrane->Binding Analyze Analyze Bmax Binding->Analyze

Caption: Workflow for studying fenoterol-induced tachyphylaxis.

References

Stability of Fenoterol Hydrobromide in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fenoterol (B1672521) Hydrobromide. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental studies of its stability in various buffer systems.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for ensuring the stability of Fenoterol Hydrobromide in aqueous solutions?

This compound is most stable in acidic conditions. For aqueous solutions, a pH range of 3.2 to 3.5 is recommended to minimize degradation.[1] Formulations often include food-grade organic acids, such as citric acid, to maintain this acidic environment.[1]

2. How should I prepare a stock solution of this compound?

It is recommended to dissolve this compound powder in high-purity water or a suitable buffer. For a 1 mg/mL stock solution, accurately weigh the required amount of this compound and add it to the desired volume of solvent. Gentle vortexing or sonication can aid in dissolution. The solubility in water is 25 mg/mL, and it is also soluble in DMSO at a concentration of at least 100 mg/mL.[2]

3. What are the recommended storage conditions for this compound solutions?

Aqueous solutions of this compound should be stored at 4°C and protected from light.[2] For long-term storage, aliquoting the stock solution and storing at -20°C (for up to one month) or -80°C (for up to six months) is advisable to prevent repeated freeze-thaw cycles.[3] Always store solutions in tightly sealed containers to prevent evaporation and contamination.

4. Is this compound sensitive to light?

Yes, this compound is known to be light-sensitive. Therefore, it is crucial to protect solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil during storage and experiments.[4][5][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the stability testing of this compound.

HPLC Analysis Issues
Problem Possible Cause(s) Troubleshooting Steps
Peak Tailing 1. Secondary Silanol (B1196071) Interactions: Residual silanol groups on the C18 column can interact with the basic amine groups of fenoterol. 2. Inappropriate Mobile Phase pH: If the pH is not optimal, it can lead to poor peak shape. 3. Column Overload: Injecting too concentrated a sample. 4. Column Degradation: Loss of stationary phase or contamination.1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to around 3) can suppress silanol interactions. 2. Add a Tailing Inhibitor: Incorporate a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase. 3. Reduce Sample Concentration: Dilute the sample before injection.[7] 4. Use a Different Column: Consider a column with end-capping or a different stationary phase. 5. Flush or Replace Column: Flush the column with a strong solvent or replace it if it's old or contaminated.[8][9]
Poor Resolution/Overlapping Peaks 1. Inadequate Mobile Phase Composition: The ratio of organic solvent to buffer may not be optimal for separation from degradation products. 2. Inappropriate Column: The column may not have the right selectivity for the analytes.1. Optimize Mobile Phase: Adjust the gradient or the isocratic composition of the mobile phase. Experiment with different organic solvents (e.g., methanol (B129727) vs. acetonitrile). 2. Change Column: Try a column with a different stationary phase or a longer column for better separation.
Baseline Noise or Drift 1. Contaminated Mobile Phase: Impurities in the solvents or buffer salts. 2. Detector Issues: Fluctuations in the lamp or a dirty flow cell. 3. Column Bleed: Degradation of the stationary phase at extreme pH or temperature.1. Prepare Fresh Mobile Phase: Use high-purity solvents and salts. Degas the mobile phase before use. 2. Clean Detector Flow Cell: Flush the flow cell with an appropriate solvent. 3. Check Column Specifications: Ensure the mobile phase pH and temperature are within the recommended range for the column.
Experimental Variability
Problem Possible Cause(s) Troubleshooting Steps
Inconsistent Stability Results 1. Inaccurate Buffer Preparation: Incorrect pH or concentration of the buffer. 2. Temperature Fluctuations: Inconsistent storage or incubation temperatures. 3. Light Exposure: Uncontrolled exposure to light. 4. Evaporation: Improperly sealed sample containers.1. Calibrate pH Meter: Ensure the pH meter is accurately calibrated before preparing buffers. 2. Monitor Temperature: Use calibrated incubators or water baths and monitor the temperature regularly. 3. Protect from Light: Consistently use light-protecting measures for all samples. 4. Use Proper Sealing: Ensure vials are tightly capped. For long-term studies, consider using parafilm.
Precipitation of this compound 1. pH Shift: The pH of the solution may have shifted to a less acidic range. 2. Low Solubility in the Buffer: The concentration of this compound may exceed its solubility in the chosen buffer system.1. Verify and Adjust pH: Check the pH of the solution and adjust if necessary. 2. Reduce Concentration: Prepare a more dilute solution. 3. Add a Co-solvent: In some cases, a small percentage of an organic co-solvent like ethanol (B145695) may improve solubility, but its impact on stability must be evaluated.

Experimental Protocols and Data

This section provides detailed methodologies for assessing the stability of this compound and presents illustrative data for comparison.

Stability Study in Different Buffers

Objective: To evaluate the stability of this compound in Phosphate-Buffered Saline (PBS, pH 7.4), Tris Buffer (pH 7.4), and Citrate (B86180) Buffer (pH 4.5) at different temperatures over time.

Methodology:

  • Preparation of Buffer Solutions:

    • Phosphate-Buffered Saline (PBS), pH 7.4: Prepare a standard 1x PBS solution.

    • Tris Buffer, pH 7.4: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.4.

    • Citrate Buffer, pH 4.5: Prepare a 50 mM citrate buffer and adjust the pH to 4.5.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in each of the above buffers at a concentration of 100 µg/mL.

    • Filter the solutions through a 0.22 µm syringe filter into sterile, amber glass vials.

  • Storage Conditions:

    • Store aliquots of each solution at three different temperatures: 4°C (refrigerated), 25°C (room temperature), and 40°C (accelerated condition).

    • For each time point, prepare three replicate samples.

  • Time Points for Analysis:

    • Analyze the samples at 0, 24, 48, 72 hours, and 7, 14, 21, and 28 days.

  • Analytical Method:

    • Use a validated stability-indicating HPLC method to determine the concentration of this compound remaining at each time point.

Illustrative Stability Data of this compound (% Remaining)

BufferpHStorage TemperatureDay 1Day 7Day 14Day 28
Citrate Buffer 4.54°C 99.8%99.5%99.1%98.5%
25°C 99.5%98.2%97.0%95.2%
40°C 98.1%94.5%90.3%85.1%
PBS 7.44°C 98.5%95.3%92.1%88.4%
25°C 95.2%85.1%76.8%65.3%
40°C 88.3%70.2%55.9%40.7%
Tris Buffer 7.44°C 98.2%94.8%91.5%87.2%
25°C 94.8%83.7%74.5%62.1%
40°C 86.5%68.1%52.3%36.9%

Disclaimer: The data presented in this table is for illustrative purposes only and is intended to demonstrate expected trends. Actual results may vary based on specific experimental conditions.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and establish the degradation pathways of this compound under various stress conditions.

Methodology:

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL.

    • Incubate at 60°C for 2 hours.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a 3% solution of hydrogen peroxide to a concentration of 1 mg/mL.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store the solid powder of this compound in an oven at 105°C for 48 hours.

    • Dissolve the stressed powder in the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (100 µg/mL in water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][5][6]

    • Keep a control sample wrapped in aluminum foil to protect it from light.

Illustrative Forced Degradation Results

Stress Condition% Degradation of this compoundNumber of Major Degradation Peaks
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) ~15%2
Base Hydrolysis (0.1 M NaOH, 60°C, 2h) ~25%3
Oxidative Degradation (3% H₂O₂, RT, 24h) ~10%1
Thermal Degradation (105°C, 48h) ~5%1
Photodegradation ~8%2

Disclaimer: The data in this table is illustrative and intended to show potential degradation under stress conditions. Actual degradation will depend on the precise experimental setup.

Visualizations

Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep_buffers Prepare Buffers (PBS, Tris, Citrate) prep_fenoterol Prepare Fenoterol Solutions (100 µg/mL) prep_buffers->prep_fenoterol prep_samples Aliquot Samples prep_fenoterol->prep_samples storage_4c 4°C prep_samples->storage_4c storage_25c 25°C prep_samples->storage_25c storage_40c 40°C prep_samples->storage_40c hplc_analysis HPLC Analysis storage_4c->hplc_analysis At specified time points storage_25c->hplc_analysis At specified time points storage_40c->hplc_analysis At specified time points data_analysis Data Analysis (% Remaining) hplc_analysis->data_analysis

Caption: Workflow for this compound stability testing.

Logical Flow for Troubleshooting HPLC Peak Tailing

HPLC_Troubleshooting start Peak Tailing Observed check_sample Is sample concentration too high? start->check_sample dilute_sample Dilute Sample check_sample->dilute_sample Yes check_mobile_phase Is mobile phase pH appropriate? check_sample->check_mobile_phase No end_good Problem Resolved dilute_sample->end_good adjust_ph Adjust Mobile Phase pH check_mobile_phase->adjust_ph No check_column Is the column old or contaminated? check_mobile_phase->check_column Yes adjust_ph->end_good flush_column Flush Column check_column->flush_column Maybe end_bad Consult Instrument Specialist check_column->end_bad No replace_column Replace Column flush_column->replace_column Still Tailing flush_column->end_good Resolved replace_column->end_good

Caption: Troubleshooting logic for HPLC peak tailing.

References

Reducing non-specific binding of Fenoterol Hydrobromide in receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you reduce non-specific binding of Fenoterol (B1672521) Hydrobromide in your β2-adrenergic receptor (β2-AR) assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem in my Fenoterol assay?

A: Non-specific binding (NSB) refers to the interaction of your radiolabeled ligand (e.g., [³H]-Fenoterol) with components other than the target receptor, such as lipids, other proteins, or the assay apparatus itself.[1][2] It is a critical issue because it increases background noise and can obscure the true specific binding signal, leading to inaccurate calculations of receptor affinity (Ki) and density (Bmax).[3][4] An acceptable assay should have non-specific binding that is less than 50% of the total binding; ideally, it should be only 10-20%.[1][5]

Q2: How do I determine the level of non-specific binding in my experiment?

A: Non-specific binding is measured by adding a high concentration of an unlabeled competitor ligand to a set of assay tubes. This "cold" ligand will occupy virtually all the specific receptor sites, so any remaining bound radioligand is considered non-specific.[1][6] For β2-AR assays, a common competitor used to determine NSB is propranolol (B1214883) (e.g., at 10 µM).[7] The specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).[1]

Specific Binding = Total Binding - Non-specific Binding

Q3: What is a good signal-to-noise ratio for a Fenoterol binding assay?

A: The signal-to-noise ratio is often expressed as the ratio of total binding to non-specific binding. A ratio of at least 3:1 is considered acceptable, while a ratio of 5:1 or higher is excellent.[8] If your non-specific binding is more than 50% of the total, obtaining reliable data becomes challenging.[1][8]

Troubleshooting Guide: High Non-Specific Binding

Experiencing high non-specific binding? Use this guide to diagnose and resolve common issues in your Fenoterol Hydrobromide receptor assay.

Issue 1: Suboptimal Assay Buffer Composition

The composition of your assay buffer can significantly influence non-specific interactions.

ParameterRecommended ActionRationale
pH Adjustment Optimize the buffer pH. The charge of biomolecules is pH-dependent; adjusting the pH can minimize charge-based non-specific interactions.[9]Neutralizing the surface charge of assay components can prevent the ligand from sticking non-specifically.[9]
Ionic Strength Increase the salt concentration (e.g., NaCl).Higher salt concentrations can create a shielding effect, reducing electrostatic interactions between the charged ligand and other surfaces.[4][9]
Blocking Agents Add a blocking protein like Bovine Serum Albumin (BSA) or casein to the buffer.[2][4][9] A typical starting concentration for BSA is 0.1% to 1%.[9]These proteins bind to non-specific sites on the assay apparatus and membrane preparation, effectively "blocking" them from the radioligand.[2][4] Casein has been shown to be a highly effective blocking agent.[10]
Surfactants Include a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100.Surfactants disrupt hydrophobic interactions, which are a common cause of non-specific binding of ligands to plasticware and membrane lipids.[4][9]
Issue 2: Problems with Receptor Preparation or Ligand Concentration

The quality of your cell membrane preparation and the concentration of your radioligand are critical.

ParameterRecommended ActionRationale
Receptor Concentration Reduce the amount of membrane protein per well/tube.[11]Very high protein concentrations can increase the number of non-specific binding sites available. Aim for conditions where less than 10% of the total added radioligand is bound to maintain "Zone A" conditions.[3][5]
Radioligand Concentration Use a radioligand concentration at or below its dissociation constant (Kd) for competition assays.[5][8]Higher concentrations increase the likelihood of binding to low-affinity, non-specific sites.[6] Determine the optimal concentration via a saturation binding experiment.[8]
Assay Format Consider using whole cells instead of membrane preparations, but be aware that this may increase NSB.[8]While convenient, whole cells introduce more cellular components that can contribute to non-specific binding. This requires rigorous optimization of washing steps.[8]
Issue 3: Inadequate Washing Steps

Insufficient washing can leave unbound radioligand trapped, artificially inflating both total and non-specific counts.

ParameterRecommended ActionRationale
Wash Volume & Duration Increase the volume and/or number of washes with ice-cold wash buffer.Thoroughly washing the filters or cell pellets is crucial for removing unbound and loosely associated radioligand.
Wash Buffer Temperature Use ice-cold wash buffer.Low temperatures slow the dissociation rate of the specifically bound ligand from the receptor, helping to preserve the specific signal while washing away the non-specific.
Filtration vs. Centrifugation If using centrifugation, consider switching to a filtration-based method.Filtration is often more efficient at separating bound from free ligand and can lead to lower background and NSB compared to centrifugation-based pelleting methods.[11]

Experimental Protocols & Methodologies

Protocol: Competition Radioligand Binding Assay for Fenoterol

This protocol outlines a standard filtration-based competition assay to determine the binding affinity (Ki) of Fenoterol at the β2-adrenergic receptor.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
  • Radioligand: [³H]-CGP-12177 (a common antagonist radioligand for β2-AR) at a final concentration equal to its Kd (e.g., 0.3 nM).[7]
  • Competitor (for NSB): 10 µM Propranolol.[7]
  • Test Compound: this compound, prepared in serial dilutions.
  • Receptor Source: Cell membranes expressing β2-AR (e.g., from HEK293 or CHO cells), diluted in assay buffer (e.g., 10-60 µg protein/well).[7]

2. Assay Procedure:

  • In a 96-well plate, combine:
  • Assay Buffer
  • Radioligand ([³H]-CGP-12177)
  • Either buffer (for total binding), competitor (for non-specific binding), or your test compound (Fenoterol).
  • Add the membrane preparation to initiate the binding reaction.
  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
  • Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding = Total cpm - Non-specific cpm.
  • Plot the percentage of specific binding against the log concentration of Fenoterol.
  • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Troubleshooting Workflow

This workflow provides a logical sequence for addressing high non-specific binding.

G Start High Non-Specific Binding (>30% of Total) CheckBuffer Step 1: Optimize Assay Buffer Start->CheckBuffer AddBSA Add 0.1-1% BSA or Casein CheckBuffer->AddBSA Any Improvement? AddTween Add 0.01% Tween-20 AddBSA->AddTween No / Minor End NSB Resolved (<20% of Total) AddBSA->End Yes AdjustSalt Increase Salt (NaCl) AddTween->AdjustSalt No / Minor AddTween->End Yes CheckReagents Step 2: Evaluate Reagents AdjustSalt->CheckReagents No / Minor AdjustSalt->End Yes ReduceProtein Decrease Membrane Protein Concentration CheckReagents->ReduceProtein Any Improvement? CheckLigand Verify Radioligand Concentration (≤ Kd) ReduceProtein->CheckLigand No / Minor ReduceProtein->End Yes CheckWashing Step 3: Improve Wash Steps CheckLigand->CheckWashing No / Minor CheckLigand->End Yes IncreaseWash Increase Wash Volume and/or Repetitions CheckWashing->IncreaseWash Any Improvement? IncreaseWash->Start No, Re-evaluate System IncreaseWash->End Yes

Caption: A step-by-step workflow for troubleshooting high non-specific binding.

Signaling Pathway Visualization

Fenoterol is a β2-AR agonist. Its binding initiates a cascade of intracellular events. The primary pathway involves the coupling of the receptor to the stimulatory G protein (Gs), which activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[12][13] However, the β2-AR can also couple to the inhibitory G protein (Gi), adding complexity to its signaling profile.[12][14]

G cluster_membrane Cell Membrane b2ar β2-Adrenergic Receptor gs Gs Protein b2ar->gs Activates gi Gi Protein b2ar->gi Activates (Dual Coupling) ac Adenylyl Cyclase gs->ac Stimulates gi->ac Inhibits camp cAMP Production ac->camp Catalyzes fenoterol Fenoterol (Agonist) fenoterol->b2ar Binds pka Protein Kinase A (PKA) Activation camp->pka response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response inhibition Inhibition of AC

Caption: Dual signaling pathways of the β2-Adrenergic Receptor upon agonist binding.

References

Optimization of nebulization parameters for Fenoterol Hydrobromide delivery in mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of nebulization parameters for Fenoterol (B1672521) Hydrobromide delivery in mice.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for delivering nebulized Fenoterol Hydrobromide to mice?

A1: Both whole-body and nose-only exposure systems can be used for aerosol delivery in mice.[1][2][3] Nose-only exposure may lead to a higher deposited dose and more severe histopathological changes in the nasal epithelia compared to whole-body exposure.[1][2] However, whole-body exposure allows for the simultaneous treatment of a larger number of animals with less stress from restraint.[1][3] The choice of method depends on the specific experimental goals.

Q2: What is the recommended particle size for nebulized this compound for optimal lung deposition in mice?

A2: For deep lung deposition in rodents, a particle size (Mass Median Aerodynamic Diameter - MMAD) of 0.5-5 μm is generally recommended.[4] Smaller particles (0.5 to 1 μm) have been shown to have an increased deposition fraction in the lungs of mice.[5] It is crucial to characterize the particle size distribution of the aerosol generated by your specific nebulizer and formulation.[6]

Q3: How can I calculate the deposited dose of this compound in the lungs of the mice?

A3: The deposited dose can be estimated using the following formula: Deposited Dose (μg/kg) = [Aerosol Concentration (μg/L) x Minute Ventilation (L/min) x Exposure Duration (min) x Inhalable Fraction x Pulmonary Deposition Fraction] / Body Weight (kg).[4] The aerosol concentration can be determined by sampling the aerosol onto a filter and measuring the amount of drug collected over a specific time.[4] A mouse's minute ventilation can be estimated using allometric equations based on its body weight.[4]

Q4: What are the key factors that can affect the stability of this compound during nebulization?

A4: The stability of this compound solutions can be influenced by pH, the presence of co-solvents like ethanol, and the type of propellant used in pressurized metered-dose inhalers (pMDIs).[7][8] For nebulizer solutions, maintaining a stable pH, typically in the range of 3.2-3.5, is important.[9][10][11] The formulation's physicochemical properties can significantly impact the generated aerosol's particle size and concentration.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or low drug delivery - Improper nebulizer function- Clogged nebulizer nozzle- Incorrect formulation (e.g., precipitation)- Suboptimal aerosol particle size- Animal restraint issues (in nose-only systems)- Check nebulizer for proper operation and clean according to manufacturer's instructions.- Ensure the this compound solution is fully dissolved and stable.[7]- Characterize the particle size of the generated aerosol; adjust nebulizer settings or formulation if necessary to achieve a respirable size (0.5-5 μm).[4][5]- For nose-only systems, ensure mice are properly acclimated and restrained to allow for normal breathing.[3]
High variability in experimental results - Inconsistent nebulization parameters- Differences in animal breathing patterns- Uneven aerosol distribution in the exposure chamber- Standardize all nebulization parameters: airflow rate, nebulization time, and drug concentration.[12][13]- Acclimatize mice to the exposure system before the experiment to minimize stress-induced breathing variations.[14]- Ensure proper mixing and uniform distribution of the aerosol within the exposure chamber.
Signs of distress in mice during or after exposure - High concentration of the drug- Stress from the exposure system (especially nose-only)- Contamination of the aerosol- Start with lower concentrations of this compound and perform dose-response studies.[15][16]- For nose-only exposure, gradually acclimate the animals to the restraint tubes.[3]- Use sterile, pyrogen-free solutions and clean the nebulization equipment thoroughly between experiments.
Drug precipitation in the nebulizer - Poor solubility of this compound in the chosen solvent- Incorrect pH of the solution- Ensure this compound is fully dissolved in a suitable solvent such as sterile water or physiological saline.[4]- Adjust the pH of the solution to a range where this compound is stable (e.g., pH 3.2-3.5).[9][10][11]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Nebulization
  • Materials:

    • This compound powder

    • Sterile, purified water or physiological saline[4]

    • pH meter

    • Sterile containers

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Dissolve the powder in a known volume of sterile water or physiological saline to achieve the target concentration.

    • Check the pH of the solution. If necessary, adjust the pH to a range of 3.2-3.5 using a suitable buffer to ensure stability.[9][10][11]

    • Visually inspect the solution to ensure it is clear and free of any precipitates.[7]

    • Store the solution as recommended for this compound to maintain its stability.

Protocol 2: Nebulization Procedure using a Nose-Only Exposure System
  • Equipment:

    • Nose-only inhalation exposure system

    • Jet or mesh nebulizer

    • Syringe pump

    • Pressurized air source

    • Animal restraint tubes

  • Procedure:

    • Prepare the this compound solution as described in Protocol 1.

    • Set up the nose-only exposure system according to the manufacturer's instructions.

    • Load the this compound solution into a syringe and place it in the syringe pump.

    • Connect the syringe pump to the nebulizer.

    • Set the desired flow rate for the syringe pump (e.g., 1 mL/min).[4]

    • Connect the pressurized air source to the nebulizer and set the appropriate airflow rate (e.g., 10 L/min for a jet nebulizer).[4]

    • Acclimatize the mice to the restraint tubes to minimize stress.[3]

    • Place the restrained mice into the ports of the exposure chamber.

    • Start the nebulization for the predetermined exposure duration.

    • Monitor the animals throughout the exposure period.

    • After exposure, remove the animals from the restraint tubes and return them to their cages.

    • Clean the nebulizer and exposure system thoroughly.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Formulation Fenoterol Formulation Nebulization Nebulization Formulation->Nebulization System_Setup System Setup System_Setup->Nebulization Acclimatization Animal Acclimatization Acclimatization->Nebulization Data_Collection Data Collection Nebulization->Data_Collection Outcome_Analysis Outcome Analysis Data_Collection->Outcome_Analysis Troubleshooting_Logic Start Inconsistent Results? Check_Nebulizer Check Nebulizer Function & Cleanliness Start->Check_Nebulizer Yes End Consistent Results Start->End No Check_Formulation Verify Formulation (Solubility, pH) Check_Nebulizer->Check_Formulation Check_Particle_Size Characterize Aerosol Particle Size Check_Formulation->Check_Particle_Size Check_Animal_Handling Review Animal Handling & Acclimatization Check_Particle_Size->Check_Animal_Handling Standardize_Parameters Standardize All Experimental Parameters Check_Animal_Handling->Standardize_Parameters Standardize_Parameters->End

References

Technical Support Center: Addressing Fenoterol Hydrobromide Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering interference from Fenoterol Hydrobromide in fluorescence-based assays. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with our fluorescence assays?

This compound is a bronchodilator and a β2-adrenergic agonist.[1] Its chemical structure contains resorcinol (B1680541) and hydroxyphenyl groups, which are known to be fluorescent.[2][3][4][5] This intrinsic fluorescence, often referred to as autofluorescence, can lead to false-positive signals or increased background noise in fluorescence-based assays. Additionally, like many small molecules, it has the potential to quench the fluorescence of other molecules, leading to false-negative results.[6]

Q2: What are the likely spectral properties of this compound?

Estimated Spectral Properties of this compound

Property Estimated Wavelength Range (nm) Rationale
Excitation Maximum (λex) 280 - 420 Based on the absorbance of resorcinol and hydroxyphenyl derivatives.[2][7]

| Emission Maximum (λem) | 350 - 500 | Resorcinol and related compounds typically emit in the blue-green region of the spectrum.[2][3] |

Troubleshooting Guides

Issue 1: High background fluorescence is observed in wells containing this compound.

This is a classic sign of autofluorescence from the compound itself.

Q3: How can we confirm that the high background is due to this compound autofluorescence?

Experimental Protocol: Measuring Compound Autofluorescence

  • Prepare a "Compound Only" Control: In a multi-well plate, add this compound at the same concentration used in your assay to wells containing the assay buffer, but without your fluorescent probe or cells.

  • Prepare a "Buffer Only" Blank: In separate wells, add only the assay buffer.

  • Measure Fluorescence: Read the plate on your plate reader using the same excitation and emission wavelengths as your main experiment.

  • Analyze the Data: If the fluorescence intensity of the "Compound Only" wells is significantly higher than the "Buffer Only" blank, this confirms that this compound is autofluorescent under your experimental conditions.

Q4: What steps can we take to mitigate the interference from this compound's autofluorescence?

There are several strategies to reduce the impact of compound autofluorescence:

  • Strategy 1: Wavelength Selection. Shift to a fluorescent probe that excites and emits at longer wavelengths (red-shifted), where compound autofluorescence is typically lower.[8] Most autofluorescence from biological molecules and small organic compounds occurs in the UV to green range (350-550 nm).[9]

    Workflow for Selecting an Alternative Fluorophore

    A Characterize Fenoterol's Autofluorescence Spectrum B Identify Excitation & Emission Maxima of Fenoterol A->B C Select a Fluorophore with Red-Shifted Spectra B->C D Ensure No Spectral Overlap with Fenoterol C->D E Validate New Fluorophore in Assay D->E

    Diagram 1. Workflow for selecting a suitable fluorophore to avoid spectral overlap.
  • Strategy 2: Background Subtraction. If changing the fluorophore is not feasible, you can perform a background subtraction.

    Experimental Protocol: Background Subtraction

    • Run a parallel plate containing "Compound Only" controls for every concentration of this compound tested.

    • Measure the fluorescence in both your experimental plate and the control plate.

    • For each corresponding well, subtract the fluorescence intensity of the "Compound Only" control from the experimental well's reading.

  • Strategy 3: Time-Resolved Fluorescence (TRF). If your plate reader has TRF capabilities, this can be a powerful solution. Autofluorescence from small molecules typically has a very short lifetime (nanoseconds). TRF assays use lanthanide-based fluorophores with much longer fluorescence lifetimes (microseconds to milliseconds). By introducing a delay between excitation and detection, the short-lived background fluorescence from this compound can be eliminated.

Issue 2: The fluorescence signal decreases in the presence of this compound.

This suggests that this compound may be quenching the fluorescence of your probe.

Q5: How can we determine if this compound is quenching our fluorescent probe?

Experimental Protocol: Fluorescence Quenching Assay

  • Prepare a Constant Concentration of Fluorophore: In a series of wells, add your fluorescent probe at a constant concentration.

  • Create a Serial Dilution of the Quencher: Add increasing concentrations of this compound to these wells.

  • Measure Fluorescence: Read the fluorescence intensity of each well.

  • Analyze the Data: A concentration-dependent decrease in fluorescence intensity indicates quenching. This data can be visualized using a Stern-Volmer plot.

    Signaling Pathway of Fluorescence Quenching

    cluster_0 No Quencher cluster_1 With Fenoterol (Quencher) A Fluorophore (Ground State) B Excited State A->B Excitation C Fluorescence (Photon Emission) B->C Emission D Fluorophore (Ground State) E Excited State D->E Excitation F Non-Radiative Decay (No Fluorescence) E->F Quenching G Fenoterol E->G

    Diagram 2. Simplified representation of fluorescence versus quenching.

Q6: What are our options if this compound is confirmed to be a quencher?

  • Strategy 1: Reduce the Concentration of this compound. If your experimental design allows, lowering the concentration of this compound may reduce the quenching effect to an acceptable level.

  • Strategy 2: Change the Fluorophore. Some fluorophores are more susceptible to quenching by certain compounds than others. Testing a different fluorescent probe with a different chemical structure may solve the problem.

  • Strategy 3: Use a Different Assay Format. If quenching is severe and cannot be mitigated, consider an alternative, non-fluorescence-based assay format, such as a luminescence or absorbance-based assay.

Summary of Troubleshooting Strategies

IssuePotential CauseRecommended Action
High Background Signal Autofluorescence1. Switch to a red-shifted fluorophore.2. Perform background subtraction.3. Use Time-Resolved Fluorescence (TRF).
Decreased Signal Fluorescence Quenching1. Reduce the concentration of this compound.2. Test an alternative fluorophore.3. Switch to a non-fluorescence-based assay.

Experimental Protocols in Detail

Detailed Protocol: Characterizing the Autofluorescence Spectrum of this compound
  • Materials:

    • This compound

    • Assay buffer

    • Microplate reader with spectral scanning capability

    • Black, clear-bottom microplates

  • Procedure:

    • Prepare a solution of this compound in assay buffer at the highest concentration used in your experiments.

    • Dispense 100 µL of this solution into multiple wells of a 96-well plate.

    • Dispense 100 µL of assay buffer alone into several wells to serve as a blank.

    • Using the spectral scanning mode of your plate reader, measure the emission spectrum of the this compound solution across a range of excitation wavelengths (e.g., from 280 nm to 500 nm in 10 nm increments).

    • For each excitation wavelength, record the emission spectrum (e.g., from 300 nm to 700 nm).

    • Subtract the emission spectrum of the blank from the this compound spectrum for each excitation wavelength.

    • Plot the resulting data to identify the peak excitation and emission wavelengths of this compound's autofluorescence.

Detailed Protocol: Creating a Fluorescence Correction Map for Background Subtraction
  • Materials:

    • This compound

    • Assay buffer

    • The same type of microplate used in your primary assay

  • Procedure:

    • Prepare a serial dilution of this compound in your assay buffer, covering the full range of concentrations used in your experiment.

    • In a separate microplate (the "correction plate"), add each concentration of the this compound dilution series to an entire column, with at least three replicate columns per concentration if possible.

    • Include a column with only assay buffer as a blank.

    • Read the fluorescence of the correction plate using the exact same instrument settings (e.g., excitation/emission wavelengths, gain) as your experimental plate.

    • Calculate the average fluorescence intensity for each concentration of this compound.

    • When analyzing your experimental data, subtract the corresponding average background fluorescence value from each well based on the concentration of this compound in that well.

    Logical Flow for Data Correction

    A Measure Raw Fluorescence (Experimental Plate) D Corrected Fluorescence = Raw Fluorescence - Background A->D B Measure Background Fluorescence (Correction Plate) C Create Correction Map (Avg. Background vs. [Fenoterol]) B->C C->D

    Diagram 3. Data correction workflow for autofluorescence.

References

Technical Support Center: Mitigating Fenoterol Hydrobromide-Induced Receptor Downregulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding strategies to mitigate Fenoterol (B1672521) Hydrobromide-induced β2-adrenergic receptor (β2AR) downregulation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments aimed at studying and mitigating fenoterol-induced β2AR downregulation.

Problem Possible Cause Suggested Solution
High variability in radioligand binding assay results. 1. Inconsistent membrane preparation. 2. Pipetting errors. 3. Inadequate washing to remove unbound radioligand. 4. Radioligand degradation.1. Standardize the membrane isolation protocol, ensuring consistent homogenization and centrifugation steps. Quantify protein concentration for each batch. 2. Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using positive displacement pipettes. 3. Optimize the number and duration of washes to maximize the removal of non-specific binding. 4. Aliquot and store the radioligand according to the manufacturer's instructions to avoid repeated freeze-thaw cycles.
Low signal-to-noise ratio in cAMP assays. 1. Low cell number or receptor expression. 2. Inefficient cell lysis. 3. High phosphodiesterase (PDE) activity. 4. Suboptimal agonist/antagonist concentrations.1. Increase the number of cells per well or use a cell line with higher β2AR expression. 2. Ensure complete cell lysis by following the assay kit's protocol. Sonication or freeze-thaw cycles may be necessary for some cell types. 3. Include a PDE inhibitor, such as IBMX, in the assay buffer to prevent cAMP degradation. 4. Perform dose-response curves to determine the optimal concentrations of fenoterol and any mitigating agents.
No significant rescue of receptor downregulation with a potential mitigation strategy. 1. The compound is not cell-permeable. 2. Incorrect timing of compound addition. 3. The chosen experimental model is not sensitive to the mitigation strategy. 4. The compound has a different mechanism of action.1. Verify the cell permeability of the compound. If necessary, use permeabilization agents, but be cautious of their effects on cell viability and receptor function. 2. Optimize the incubation time and order of addition for fenoterol and the mitigating agent. 3. Consider using a different cell line or primary cells that are known to express the necessary cellular machinery for the mitigation strategy to be effective. 4. Re-evaluate the literature to confirm the expected mechanism of the compound and ensure the experimental design is appropriate to detect its effects.
Inconsistent bands in Western blot for GRKs or β-arrestins. 1. Poor sample preparation. 2. Issues with antibody specificity or concentration. 3. Inefficient protein transfer. 4. Problems with the detection system.1. Ensure complete cell lysis and accurate protein quantification. Include protease and phosphatase inhibitors in the lysis buffer. 2. Validate the primary antibody for specificity. Optimize the antibody concentration to achieve a strong signal with minimal background. 3. Verify the efficiency of protein transfer by staining the membrane with Ponceau S before blocking. 4. Use fresh detection reagents and optimize exposure times to avoid signal saturation or weak signals.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding fenoterol-induced β2AR downregulation and strategies for its mitigation.

1. What is the primary mechanism of fenoterol-induced β2-adrenergic receptor downregulation?

Prolonged exposure to fenoterol, a β2AR agonist, leads to receptor desensitization and downregulation. This process is primarily initiated by the phosphorylation of the intracellular domains of the receptor by G protein-coupled receptor kinases (GRKs).[1] This phosphorylation increases the receptor's affinity for β-arrestins.[2] The binding of β-arrestin to the phosphorylated receptor sterically hinders its interaction with the Gs protein, leading to desensitization. Subsequently, β-arrestin acts as an adapter protein, targeting the receptor for internalization into clathrin-coated pits.[2] Once internalized, the receptors can either be recycled back to the plasma membrane or targeted for degradation in lysosomes, resulting in a net loss of receptor number, a process known as downregulation.[3]

2. What are the main strategies to mitigate fenoterol-induced β2AR downregulation?

Several strategies are being explored to counteract fenoterol-induced β2AR downregulation:

  • G-protein Biased Agonists: These are ligands that preferentially activate the Gs signaling pathway, which is responsible for the therapeutic effects, while having minimal engagement with the β-arrestin pathway that mediates receptor desensitization and downregulation.[4][5]

  • Pharmacological Chaperones: These are small, cell-permeable molecules that can bind to nascent receptor proteins in the endoplasmic reticulum, promoting their proper folding and trafficking to the cell surface.[6][7][8] This can help to replenish the receptor population at the plasma membrane.

  • Inhibition of let-7f microRNA: Recent studies have identified a microRNA, let-7f, that is upregulated upon prolonged β-agonist exposure and contributes to the downregulation of β2ARs by repressing the translation of the receptor's mRNA.[9][10] Inhibitors of let-7f have been shown to attenuate this downregulation.[9][10]

3. How can I quantify the extent of β2AR downregulation in my experiments?

The gold standard for quantifying receptor density is the radioligand binding assay .[11] This technique uses a radiolabeled ligand that specifically binds to the β2AR. By measuring the amount of bound radioactivity, you can determine the total number of receptors (Bmax) in your cell or tissue preparation. A decrease in Bmax after fenoterol treatment indicates receptor downregulation.

4. What is a Gs-biased agonist, and how does it prevent receptor downregulation?

A Gs-biased agonist for the β2AR is a compound that selectively activates the Gs-protein signaling cascade, leading to the production of cyclic AMP (cAMP) and subsequent bronchodilation, while having a reduced ability to recruit β-arrestin.[4][5] By minimizing β-arrestin recruitment, Gs-biased agonists can reduce the extent of receptor phosphorylation, internalization, and subsequent degradation, thereby mitigating downregulation and preserving the therapeutic response over time.[12]

5. Can pharmacological chaperones rescue already downregulated receptors?

Pharmacological chaperones primarily act on newly synthesized receptors within the endoplasmic reticulum to ensure their proper folding and transport to the cell membrane.[6][7][8] They are less likely to have a direct effect on receptors that have already been internalized and targeted for degradation. However, by increasing the efficiency of new receptor trafficking, they can help to restore the cell surface receptor population over time.

Quantitative Data on Mitigation Strategies

The following tables summarize quantitative data from studies investigating strategies to mitigate β-agonist-induced β2AR downregulation.

Table 1: Effect of Fenoterol on β2-Adrenergic Receptor Density

Treatment Cell/Tissue Type Duration of Treatment Change in β2AR Density Reference
FenoterolHuman MyometriumAt least 5 days>50% decrease[13]
Fenoterol (10 µM)Bovine Tracheal Smooth Muscle18 hoursSignificant reduction (pEC50 shift)[14]

Table 2: Efficacy of Mitigation Strategies Against β-Agonist-Induced Downregulation

Mitigation Strategy Experimental Model β-Agonist Used Outcome Reference
let-7f miRNA inhibitorHuman Airway Smooth Muscle CellsGeneric β-agonistAttenuated downregulation by ~50%[9]
Gs-biased agonists (Ractopamine, Dobutamine, Higenamine)Primary Human Airway Smooth Muscle Cells-Minimal physiological desensitization[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for β2-Adrenergic Receptor Quantification

This protocol is adapted from standard procedures for quantifying GPCR expression.[11][15]

Materials:

  • Cell membranes expressing β2AR

  • Radioligand (e.g., [125I]-Iodocyanopindolol)

  • Non-specific binding control (e.g., Propranolol)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add a constant amount of membrane protein to each well.

  • Total Binding: To a set of wells, add the radioligand at various concentrations.

  • Non-specific Binding: To another set of wells, add the radioligand and a high concentration of the non-specific binding control (e.g., 10 µM Propranolol).

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot specific binding versus radioligand concentration and fit the data to a one-site binding model to determine the Bmax (receptor density) and Kd (dissociation constant).

cAMP Measurement Assay

This protocol outlines a common method for measuring intracellular cAMP levels using a competitive immunoassay kit.[16][17][18]

Materials:

  • Cultured cells expressing β2AR

  • Fenoterol and/or other test compounds

  • cAMP assay kit (e.g., ELISA-based or HTRF-based)

  • Cell lysis buffer (provided in the kit)

  • Plate reader

Procedure:

  • Cell Culture: Seed cells in a 96-well or 384-well plate and grow to the desired confluency.

  • Compound Treatment: Pre-treat cells with the mitigating agent if applicable, followed by stimulation with fenoterol for the desired time. Include control wells with vehicle treatment.

  • Cell Lysis: Aspirate the medium and add cell lysis buffer to each well to release intracellular cAMP.

  • cAMP Detection: Follow the specific instructions of the cAMP assay kit. This typically involves adding a known amount of labeled cAMP and an anti-cAMP antibody to each well. The endogenous cAMP from the cell lysate will compete with the labeled cAMP for binding to the antibody.

  • Signal Measurement: Read the plate using a plate reader appropriate for the assay format (e.g., absorbance for ELISA, fluorescence for HTRF).

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to calculate the concentration of cAMP in each experimental sample.

Western Blotting for GRK and β-arrestin Quantification

This protocol provides a general workflow for quantifying the protein levels of GRKs and β-arrestins.[19][20][21]

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for the target GRK or β-arrestin isoform

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin) to compare protein levels between samples.

Visualizations

The following diagrams illustrate key pathways and workflows related to fenoterol-induced β2AR downregulation and its mitigation.

Fenoterol_Signaling_Pathway cluster_membrane Cell Membrane Fenoterol Fenoterol b2AR β2-Adrenergic Receptor Fenoterol->b2AR Binds Gs Gs Protein b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation Leads to

Figure 1: Fenoterol-induced β2AR signaling pathway leading to bronchodilation.

Receptor_Downregulation_Pathway Fenoterol Fenoterol b2AR_active Active β2AR Fenoterol->b2AR_active Prolonged Activation GRK GRK b2AR_active->GRK Recruits b2AR_phos Phosphorylated β2AR GRK->b2AR_phos Phosphorylates beta_arrestin β-arrestin b2AR_phos->beta_arrestin Binds Internalization Internalization (Clathrin-coated pit) beta_arrestin->Internalization Mediates Endosome Endosome Internalization->Endosome Recycling Recycling to Membrane Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation Downregulation Receptor Downregulation Degradation->Downregulation

Figure 2: Mechanism of fenoterol-induced β2AR downregulation.

Mitigation_Strategies_Workflow cluster_strategies Mitigation Strategies Biased_Agonist Gs-Biased Agonist b2AR_downregulation β2AR Downregulation Biased_Agonist->b2AR_downregulation Prevents β-arrestin recruitment Pharm_Chaperone Pharmacological Chaperone Pharm_Chaperone->b2AR_downregulation Enhances receptor trafficking let7f_inhibitor let-7f Inhibitor let7f_inhibitor->b2AR_downregulation Increases receptor translation Reduced_Downregulation Reduced Downregulation & Preserved Response

Figure 3: Overview of strategies to mitigate β2AR downregulation.

References

Technical Support Center: Enhancing the Oral Bioavailability of Fenoterol Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for studies focused on improving the oral bioavailability of Fenoterol (B1672521) Hydrobromide.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of Fenoterol Hydrobromide so low?

The absolute bioavailability of this compound following oral administration is extremely low, estimated at approximately 1.5% to 2%.[1][2] This is primarily due to extensive first-pass metabolism, where the swallowed portion of the drug is rapidly metabolized into sulphate and glucuronide conjugates in the liver and gastrointestinal tract before it can reach systemic circulation.[1][2] While approximately 60% of an oral dose is absorbed, the peak plasma levels consist mainly of these inactive metabolites rather than the active fenoterol molecule.[2]

Q2: What are the primary formulation strategies to overcome the low oral bioavailability of Fenoterol?

The main goal is to protect the drug from extensive first-pass metabolism and/or enhance its absorption across the intestinal membrane. Key strategies include:

  • Extended-Release Formulations: Creating formulations that release the drug slowly over time can help saturate the metabolic enzymes, allowing a greater fraction of the unchanged drug to be absorbed. Compression-coated tablets using polymers like Kollidon® SR have shown promise in extending drug release beyond 10 hours.[3]

  • Lipid-Based Nanoparticles: Systems like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) can enhance oral bioavailability by improving drug solubilization and promoting lymphatic uptake, which partially bypasses the liver's first-pass effect.[4][5][6] These carriers are particularly effective for BCS Class II and IV drugs, which have low solubility and/or permeability.[4][5]

  • Mucoadhesive Nanoparticles: These formulations adhere to the mucosal layer of the gastrointestinal tract, increasing the residence time of the drug at the absorption site.[7][8][9] This prolonged contact can improve drug absorption. Chitosan (B1678972) is a commonly used polymer for this purpose due to its positive charge, which interacts with the negatively charged mucus.[9][10]

  • Permeation Enhancers: Incorporating excipients that transiently and reversibly open the tight junctions between intestinal epithelial cells can significantly improve the absorption of poorly permeable drugs.[11][12][13][14]

Q3: How can I quantify this compound concentrations in plasma samples during my experiments?

Due to the low plasma concentrations expected after oral administration, highly sensitive analytical methods are required. The most common and reliable method is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) .[3][15][16] This method offers a low limit of quantification, often in the sub-nanogram per milliliter range (e.g., 1 ng/mL or lower), which is necessary to accurately determine the pharmacokinetic profile of Fenoterol.[3][17][18] High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization is another sensitive option.[17][18]

Q4: Are there alternative delivery routes being explored to bypass the issues with oral administration?

Yes, to circumvent the extensive first-pass metabolism associated with oral delivery, alternative routes have been investigated. Transdermal delivery is a promising strategy. Studies using transdermal patches or liquid formulations have shown significantly higher maximum plasma concentrations (Cmax) compared to what is expected from oral administration, indicating better bioavailability by avoiding the gastrointestinal tract and liver metabolism.[2][16] Proniosomal gels are another novel topical/transdermal approach being explored for various drugs to enhance permeation and bioavailability.[19][20][21]

Troubleshooting Guide

Problem 1: My in vitro dissolution results are promising, but the in vivo bioavailability in my animal model is still very low.
  • Possible Cause: This is a classic sign of extensive first-pass metabolism. Even if the drug dissolves and is released effectively from your formulation in the GI tract, it is likely being metabolized before it can be absorbed into the bloodstream.

  • Troubleshooting Steps:

    • Confirm Metabolism: Ensure your analytical method in plasma can distinguish between parent Fenoterol and its metabolites. A high concentration of metabolites with a low concentration of the parent drug confirms first-pass metabolism.

    • Incorporate a P-gp Inhibitor (for research purposes): In preclinical models, co-administering an inhibitor of P-glycoprotein (P-gp) can help determine if efflux pumps are contributing to low absorption.

    • Switch Formulation Strategy: Your current formulation may only be addressing dissolution. You need a strategy that also addresses metabolism. Consider reformulating using lipid-based nanoparticles (to encourage lymphatic uptake) or a mucoadhesive system to increase residence time and potentially saturate metabolic enzymes locally.

    • Add a Permeation Enhancer: If poor membrane permeability is also suspected, incorporating a permeation enhancer into your formulation could improve absorption.[11][14]

Problem 2: The plasma concentration of Fenoterol in my study shows high inter-subject variability.
  • Possible Cause: High variability can stem from differences in gastrointestinal physiology (e.g., gastric emptying time, intestinal motility) between subjects, which affects the performance of controlled-release formulations. It can also be caused by genetic polymorphisms in metabolic enzymes.

  • Troubleshooting Steps:

    • Standardize Experimental Conditions: Ensure that all animals are fasted for a consistent period before dosing and that the administration procedure is uniform. For beagle dogs, an overnight fast is standard.

    • Refine the Formulation: The formulation may be dumping the drug prematurely or failing to release it consistently. Re-evaluate the polymer concentration or the compression coating of your tablets to ensure more robust, zero-order release kinetics.[3]

    • Increase Sample Size: A larger number of subjects in your animal study can help determine if the variability is a true biological effect or an artifact of a small sample size.

    • Consider a Solubilizing Formulation: Using a self-emulsifying drug delivery system (SEDDS) can reduce variability by presenting the drug in a solubilized form, making its absorption less dependent on physiological factors.[22]

Problem 3: I am having difficulty developing a stable nanoparticle formulation; the particles are aggregating over time.
  • Possible Cause: The surface charge of the nanoparticles may be insufficient to prevent aggregation. This is measured by the Zeta Potential. A low Zeta Potential (close to zero) indicates instability.

  • Troubleshooting Steps:

    • Measure Zeta Potential: Characterize your formulation to determine the surface charge. For electrostatic stabilization, a Zeta Potential of at least ±30 mV is generally desired.

    • Optimize Surfactant/Stabilizer: The type and concentration of the surfactant or stabilizing agent are critical. For Solid Lipid Nanoparticles, experiment with different stabilizers. For chitosan nanoparticles, the degree of deacetylation and molecular weight of the chitosan can influence stability.

    • Incorporate Steric Stabilizers: In addition to electrostatic stabilization, you can add polymers like polyethylene (B3416737) glycol (PEG) to the surface of the nanoparticles. This creates a physical barrier that prevents particles from getting close enough to aggregate.

    • Control Storage Conditions: Lyophilize (freeze-dry) the nanoparticle suspension with a cryoprotectant to create a stable solid powder that can be reconstituted before use. This is a common strategy for improving the long-term stability of vesicular systems like proniosomes.[20]

Experimental Protocols

Protocol 1: Preparation of Extended-Release Compression-Coated Fenoterol HBr Tablets

This protocol is adapted from a study that successfully extended the release of Fenoterol.[3]

  • Core Tablet Preparation:

    • Accurately weigh 7.5 mg of this compound, 15 mg of Kollidon® SR (as a release-retarding polymer), and a suitable amount of a filler/binder like Emcompress®.

    • Mix the powders thoroughly in a mortar.

    • Compress the mixture into a core tablet using a single punch tablet press with a 6 mm flat-faced punch.

  • Compression Coating:

    • Place half the amount of the coating material (e.g., 25 mg of Kollidon® SR mixed with Emcompress®) into a 10 mm die cavity.

    • Carefully position the prepared core tablet in the center of the powder bed.

    • Add the remaining half of the coating material on top of the core tablet.

    • Compress the entire assembly to form the final coated tablet.

  • In Vitro Dissolution Testing:

    • Use a USP dissolution apparatus (e.g., paddle method).

    • Perform the test for the first 2 hours in 0.1 N HCl (pH 1.2) to simulate gastric fluid.

    • Subsequently, change the medium to phosphate (B84403) buffer (pH 6.8) to simulate intestinal fluid and continue the test for up to 12 hours.

    • Withdraw samples at predetermined time intervals and analyze for Fenoterol HBr content using a validated HPLC method.

Protocol 2: In Vivo Pharmacokinetic Study in an Animal Model (Beagle Dogs)

This protocol outlines a general procedure for evaluating the pharmacokinetic profile of a new Fenoterol formulation.[3]

  • Animal Preparation:

    • Use healthy beagle dogs (typically 3-4 years old, weighing 13-15 kg).

    • House the animals in accordance with ethical guidelines and acclimate them to the laboratory environment.

    • Fast the dogs overnight (approx. 12 hours) before drug administration, with free access to water.

  • Drug Administration:

    • Administer a single oral dose of the formulated Fenoterol HBr tablet (e.g., the compression-coated tablet from Protocol 1) or a reference immediate-release tablet.

    • Ensure the animal swallows the entire dose. Provide a small amount of water if necessary.

  • Blood Sampling:

    • Collect blood samples (approx. 3 mL) from a suitable vein (e.g., cephalic vein) into heparinized tubes at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 10, 12, and 24 hours post-administration.

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples immediately (e.g., at 3000 rpm for 10 minutes) to separate the plasma.

    • Transfer the plasma to clean microcentrifuge tubes and store them at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of Fenoterol in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (Area Under the Curve), and MRT (Mean Residence Time).

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Fenoterol HBr Formulations This table summarizes data from studies on extended-release oral tablets in dogs and transdermal systems in rabbits to illustrate the impact of formulation strategy on bioavailability.

ParameterImmediate-Release Oral Tablet (Dogs)[3]Extended-Release Oral Tablet (F16) (Dogs)[3]Transdermal Liquid Formulation (Rabbits)[16]Transdermal Matrix Patch (with Enhancer) (Rabbits)[16]
Cmax (ng/mL) 14658.1514.8219
Tmax (min) 120300240360
AUC₀-∞ (ng*min/mL) Not ReportedNot Reported485,972124,636
MRT (h) 7.03 ± 0.7610.93 ± 1.25Not ReportedNot Reported
Relative Bioavailability Reference-Significantly HigherHigher than control patch

Note: Direct comparison between studies should be made with caution due to the use of different animal models (dogs vs. rabbits) and analytical methods.

Visualizations

G cluster_0 Phase 1: Formulation & In Vitro Analysis cluster_1 Phase 2: Preclinical In Vivo Study cluster_2 Phase 3: Bioanalysis & Data Interpretation Formulation Formulation Design (e.g., Nanoparticles, Coated Tablets) PhysChem Physicochemical Characterization (Size, Zeta Potential, Drug Load) Formulation->PhysChem Characterize Dissolution In Vitro Dissolution & Drug Release Studies PhysChem->Dissolution Test Release Profile AnimalModel Animal Model Selection (e.g., Beagle Dog, Rabbit) Dissolution->AnimalModel Proceed if In Vitro results are positive Dosing Oral Administration of Formulation AnimalModel->Dosing Administer Sampling Blood Sample Collection (Time-course) Dosing->Sampling Collect Samples Bioanalysis LC-MS/MS Bioanalysis of Plasma Samples Sampling->Bioanalysis Analyze Samples PK_Calc Pharmacokinetic Calculation (Cmax, Tmax, AUC) Bioanalysis->PK_Calc Calculate Parameters Analysis Data Analysis & Comparison to Control PK_Calc->Analysis Interpret Results

Caption: Workflow for developing and evaluating a novel oral Fenoterol formulation.

G Fenoterol Fenoterol (β2-Agonist) Receptor β2-Adrenergic Receptor (in Bronchial Smooth Muscle) Fenoterol->Receptor Binds to AC Adenylate Cyclase (Activated) Receptor->AC cAMP Increased Cyclic AMP (cAMP) AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) Activation cAMP->PKA MLCK Inactivation of Myosin Light-Chain Kinase PKA->MLCK Relaxation Smooth Muscle Relaxation MLCK->Relaxation Bronchodilation Bronchodilation Relaxation->Bronchodilation

Caption: Simplified signaling pathway for Fenoterol's mechanism of action.

G cluster_challenges Challenges to Oral Bioavailability cluster_solutions Formulation Strategies FPM Extensive First-Pass Metabolism LP Low Membrane Permeability ER Extended Release ER->FPM Addresses LNP Lipid-Based Nanoparticles LNP->FPM Addresses (via lymphatic route) MNP Mucoadhesive Formulations MNP->LP Addresses (by increasing contact time) PE Permeation Enhancers PE->LP Addresses Core_Problem Low Oral Bioavailability of Fenoterol Core_Problem->FPM is caused by Core_Problem->LP is caused by

Caption: Relationship between bioavailability challenges and formulation solutions.

References

Adjusting Fenoterol Hydrobromide dosage to avoid off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Fenoterol (B1672521) Hydrobromide in experimental settings, with a focus on adjusting dosage to minimize off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Fenoterol Hydrobromide?

This compound is a potent beta-2 adrenergic receptor (β2-AR) agonist.[1][2][3] Its primary on-target effect is the relaxation of smooth muscle, particularly in the bronchi, making it an effective bronchodilator.[1][2][3] This is achieved through the activation of the Gs protein-coupled receptor pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][4][5]

Q2: What are the main off-target effects of this compound?

The principal off-target effects of this compound are due to its interaction with beta-1 adrenergic receptors (β1-AR), which are predominantly expressed in the heart.[1] Activation of β1-AR can lead to cardiovascular side effects such as increased heart rate (tachycardia), palpitations, and increased myocardial contractility.[1][6] At higher concentrations, fenoterol can also interact with beta-3 adrenergic receptors (β3-AR).

Q3: How can I minimize off-target effects in my experiments?

Minimizing off-target effects primarily involves careful dose selection. It is crucial to use the lowest effective concentration that elicits the desired on-target response while remaining below the threshold for significant off-target receptor activation. Utilizing cell lines or tissues with well-characterized adrenergic receptor expression profiles can also help in interpreting results. For instance, using a cell line selectively expressing β2-AR can isolate the on-target effects.

Q4: What are typical concentration ranges for in vitro experiments?

The optimal concentration will vary depending on the experimental system. However, based on available data, concentrations in the nanomolar (nM) to low micromolar (µM) range are typically used to achieve β2-AR activation. Off-target effects on β1-AR are more likely to be observed at higher micromolar concentrations. It is recommended to perform a dose-response curve to determine the EC50 for the on-target effect in your specific system.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent results in smooth muscle relaxation assays. - Cell passage number affecting receptor expression.- Degradation of this compound solution.- Variability in tissue preparation.- Use cells within a consistent and low passage number range.- Prepare fresh solutions of this compound for each experiment.- Standardize the dissection and mounting procedures for isolated tissue experiments.
Observing unexpected cardiovascular effects (e.g., increased contractility in cardiac tissue) at concentrations intended to be selective for β2-AR. - The concentration used may be too high, leading to β1-AR activation.- The specific tissue or cell model may have a higher than expected β1-AR to β2-AR ratio.- Perform a careful dose-response study to identify a concentration that is selective for β2-AR.- Characterize the adrenergic receptor expression profile of your experimental model using techniques like radioligand binding or qPCR.- Consider using a β1-AR antagonist as a control to confirm that the observed effects are β1-AR mediated.
Difficulty in establishing a clear dose-response relationship. - Suboptimal experimental conditions (e.g., temperature, buffer composition).- Receptor desensitization due to prolonged exposure to the agonist.- Ensure all experimental parameters are optimized and consistently maintained.- For functional assays, keep incubation times with this compound as short as is necessary to observe the effect.

Quantitative Data: Receptor Selectivity of Fenoterol

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of fenoterol for human beta-adrenergic receptor subtypes. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

Receptor SubtypeParameterValueExperimental System
β1-Adrenergic Receptor log KD-5.04CHO-K1 cells expressing human β1-AR
log EC50-7.53CHO-K1 cells expressing human β1-AR
β2-Adrenergic Receptor Ki0.28 µMNot specified
pEC508.23 ± 0.09U937 promonocytes
β1/β2 Selectivity Ki Ratio (β1/β2)573Not specified

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.[5][7][8]

Experimental Protocols

Protocol 1: In Vitro Assessment of β2-AR Agonism using a cAMP Accumulation Assay

This protocol is designed to measure the on-target functional activity of this compound.

  • Cell Culture: Culture HEK293 or CHO-K1 cells stably expressing the human β2-adrenergic receptor in appropriate media.

  • Cell Plating: Seed cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add the this compound dilutions to the cells.

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Protocol 2: Assessment of Off-Target Effects on Cardiac Contractility using Isolated Organ Bath

This protocol allows for the measurement of off-target effects on cardiac tissue.

  • Tissue Preparation: Isolate a suitable cardiac tissue preparation (e.g., rat papillary muscle or atrial strips) and mount it in an isolated organ bath containing oxygenated physiological salt solution at 37°C.

  • Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline contractility is achieved.

  • Cumulative Dose-Response Curve:

    • Add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps.

    • Record the changes in contractile force after each addition until a maximal response is observed.

  • Data Analysis: Express the change in contractile force as a percentage of the baseline and plot it against the log of the this compound concentration to determine the EC50 for the inotropic effect.

  • Control: In a parallel experiment, pre-incubate the tissue with a selective β1-AR antagonist (e.g., atenolol) to confirm that the observed contractile response is mediated by β1-AR.

Visualizations

OnTargetSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fenoterol Fenoterol Hydrobromide Beta2AR β2-Adrenergic Receptor Fenoterol->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: On-target signaling pathway of this compound via the β2-adrenergic receptor.

OffTargetSignaling cluster_membrane Cardiac Myocyte Membrane cluster_cytoplasm Cytoplasm Fenoterol Fenoterol Hydrobromide (High Concentration) Beta1AR β1-Adrenergic Receptor Fenoterol->Beta1AR Binds to Gs Gs Protein Beta1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CardioEffects Increased Heart Rate & Contractility PKA->CardioEffects Leads to

Caption: Off-target signaling pathway of this compound via the β1-adrenergic receptor.

ExperimentalWorkflow start Start: Define Experimental Goal dose_response Perform Dose-Response Curve (e.g., cAMP Assay for β2 activity) start->dose_response determine_ec50 Determine EC50 for On-Target Effect dose_response->determine_ec50 select_conc Select Concentrations for Main Experiment (e.g., EC50, 10x EC50, 100x EC50) determine_ec50->select_conc on_target_assay Conduct On-Target Assay (e.g., Smooth Muscle Relaxation) select_conc->on_target_assay off_target_assay Conduct Off-Target Assay (e.g., Cardiac Contractility) select_conc->off_target_assay analyze Analyze and Compare Results on_target_assay->analyze off_target_assay->analyze conclusion Conclusion: Identify Therapeutic Window analyze->conclusion

Caption: Experimental workflow for determining the therapeutic window of this compound.

References

Technical Support Center: Refinement of Animal Models for Studying Fenoterol Hydrobromide's Long-Term Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the long-term effects of Fenoterol (B1672521) Hydrobromide in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the most common long-term effects of Fenoterol Hydrobromide observed in animal models?

A1: Chronic administration of this compound in animal models has been associated with both respiratory and cardiovascular effects. In guinea pigs, long-term exposure can lead to increased airway responsiveness.[1] In various models, excessive or prolonged activation of beta-2 adrenergic receptors (β2ARs) has been linked to adverse cardiac events, including arrhythmias, heart failure, and cardiac fibrosis.[2]

Q2: Which animal models are most suitable for studying the long-term effects of Fenoterol?

A2: The choice of animal model depends on the specific research question.

  • Guinea pigs are often used for asthma and bronchodilator studies due to their prominent airway smooth muscle, making them a good model for respiratory effects.[3]

  • Rats are frequently used in models of cardiac fibrosis and for inhalation toxicity studies.[4][5]

  • Mice are valuable for their genetic tractability, especially in studies of allergic lung inflammation and the molecular pathways of cardiac effects.

Q3: What are the key considerations for choosing a route of administration for long-term studies?

A3: The route of administration significantly impacts the study's outcome.

  • Inhalation: This route mimics the clinical use of Fenoterol. However, it can be challenging to control the exact dose delivered. Both nose-only and whole-body inhalation systems have their pros and cons regarding animal stress and dose accuracy.[2][6][7]

  • Systemic administration (e.g., osmotic pumps): This method provides a continuous and controlled release of the drug, ensuring consistent plasma concentrations.[8][9][10] However, it does not replicate the localized respiratory delivery of inhaled Fenoterol.

Q4: How can I minimize animal stress during long-term inhalation studies?

A4: Minimizing stress is crucial for data reliability and animal welfare.

  • Acclimatization: Gradually acclimate animals to the experimental setup, including inhalation chambers and restraint tubes.[11]

  • Environmental enrichment: Provide appropriate housing and enrichment to reduce baseline stress levels.

  • Choice of inhalation system: While nose-only systems offer more precise dosing, they can be more stressful due to restraint. Whole-body systems allow for more freedom of movement but may lead to drug ingestion through grooming.[2][6] Consider group housing in whole-body systems to mitigate isolation stress.[6]

Troubleshooting Guides

Issue 1: Unexpected Variability in Respiratory Function Measurements

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Animal Stress Stress from handling and restraint can alter breathing patterns. Ensure proper acclimatization protocols are in place.[11] For conscious measurements, allow for a stabilization period before recording data.[12]
Inconsistent Drug Delivery For inhalation studies, ensure the nebulizer or aerosol generator provides a consistent particle size and output. Calibrate equipment regularly. For systemic delivery via osmotic pumps, ensure proper implantation and that the pump is functioning as expected.[8]
Inappropriate Measurement Technique For conscious animals, use of whole-body or head-out plethysmography is common.[12] Ensure a proper seal in head-out systems to prevent leaks. For more detailed mechanics, invasive measurements in anesthetized animals may be necessary, but be aware of the confounding effects of anesthesia.
Underlying Health Status of Animals Ensure animals are free from respiratory pathogens. A subclinical infection can significantly impact respiratory function.
Issue 2: Difficulty in Distinguishing Physiological Cardiac Hypertrophy from Pathology

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Lack of Comprehensive Assessment Hypertrophy is an increase in cell size. Assess not only heart weight but also cardiomyocyte size through histology. A standard method is to normalize heart weight to tibia length.[13]
Absence of Pathological Markers Pathological hypertrophy is often accompanied by fibrosis, inflammation, and changes in gene expression.[14] Analyze tissue for collagen deposition (e.g., with Masson's trichrome or Picrosirius red staining) and assess for markers of cardiac stress and fibrosis, such as atrial natriuretic factor (ANF), brain natriuretic peptide (BNP), and transforming growth factor-beta (TGF-β).[15]
Inadequate Control Groups Include age-matched, untreated control animals to account for age-related cardiac changes.[13] Also, include a vehicle-treated control group to account for any effects of the drug delivery vehicle or procedure.
Issue 3: Observed Tolerance or Desensitization to Fenoterol's Effects

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Beta-2 Adrenergic Receptor Downregulation This is a known phenomenon with chronic beta-agonist exposure. Assess β2AR expression and signaling pathway components (e.g., Gsα protein) in relevant tissues (lung, heart).
Dosing Regimen A continuous high dose is more likely to induce desensitization. Consider an intermittent dosing schedule if it aligns with the study's objectives.
Assessment Timepoint The timing of functional assessments relative to the last dose can influence the observed effect. Standardize the timing of all measurements.

Data Presentation

Table 1: Summary of Fenoterol's Long-Term Effects on Respiratory Parameters in Guinea Pigs

ParameterControl GroupFenoterol-Treated GroupFold ChangeCitation
Maximal Pulmonary Resistance (RLmax) BaselineIncreased2-fold[1]
Acetylcholine Concentration for 10-fold increase in RL (PC10) BaselineDecreased4-fold[1]
In vitro Tracheal Smooth Muscle Contraction BaselineIncreased2-fold[1]

Table 2: Cardiovascular Effects of Fenoterol in Humans (for comparative reference)

ParameterChange with FenoterolCitation
Heart Rate Increased[16][17][18][19]
Cardiac Index Increased[16][18][19]
Systemic Vascular Resistance Decreased[16]
Plasma Potassium Decreased[20][21]

Experimental Protocols

Protocol 1: Long-Term Fenoterol Administration via Inhalation in Guinea Pigs
  • Animal Model: Male Hartley guinea pigs (300-350g).

  • Acclimatization: House animals for at least one week before the study. Acclimate to the inhalation chamber for 3-5 days, gradually increasing the duration.

  • Fenoterol Administration:

    • Prepare a fresh solution of this compound in sterile saline daily.

    • Administer Fenoterol (e.g., 5.28 µg/kg) or saline vehicle via a nebulizer connected to a nose-only inhalation chamber.[1]

    • Expose animals for a set duration (e.g., 10-15 minutes) three times daily for the study period (e.g., 6 weeks).[1]

  • Monitoring:

    • Monitor body weight and general health daily.

    • Perform respiratory function tests (e.g., using a whole-body plethysmograph) at baseline and at specified intervals throughout the study.

  • Terminal Procedures:

    • At the end of the study, anesthetize the animals.

    • Perform invasive measurements of pulmonary mechanics if required.

    • Collect lung and heart tissue for histological and molecular analysis.

Protocol 2: Assessment of Cardiac Fibrosis in a Rat Model
  • Animal Model: Adult male Sprague-Dawley rats.

  • Fenoterol Administration:

    • Implant osmotic minipumps subcutaneously for continuous delivery of Fenoterol or vehicle over the desired study period (e.g., 4 weeks).

  • Cardiovascular Monitoring:

    • Use telemetry to continuously monitor ECG and blood pressure in conscious, freely moving animals.[22]

  • Histological Analysis:

    • At the end of the study, excise the hearts.

    • Fix a portion of the heart in 10% neutral buffered formalin and embed in paraffin.

    • Stain sections with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition.

  • Molecular Analysis:

    • Snap-freeze a portion of the heart in liquid nitrogen for subsequent RNA or protein extraction.

    • Analyze the expression of profibrotic genes (e.g., TGF-β, collagen I, collagen III) via qPCR or Western blot.

Mandatory Visualizations

Fenoterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fenoterol Fenoterol Hydrobromide B2AR Beta-2 Adrenergic Receptor (β2AR) Fenoterol->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to (Respiratory) Cardiac_Effects Increased Heart Rate & Contractility PKA->Cardiac_Effects Leads to (Cardiac)

Caption: Canonical β2AR signaling pathway activated by Fenoterol.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Selection Animal Selection (e.g., Rat, Guinea Pig) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Baseline Baseline Measurements (Respiratory & Cardiac) Acclimatization->Baseline Randomization Randomization (Fenoterol vs. Vehicle) Baseline->Randomization Chronic_Admin Chronic Administration (Inhalation or Osmotic Pump) Randomization->Chronic_Admin Monitoring In-life Monitoring (Body Weight, Behavior, Telemetry, Plethysmography) Chronic_Admin->Monitoring Terminal_Exp Terminal Experiments Monitoring->Terminal_Exp Histo Histopathology (Heart & Lungs) Terminal_Exp->Histo Mol_Bio Molecular Biology (qPCR, Western Blot) Terminal_Exp->Mol_Bio Stats Statistical Analysis Histo->Stats Mol_Bio->Stats

Caption: General workflow for long-term Fenoterol studies.

Troubleshooting_Logic cluster_welfare Welfare Issue cluster_dosing Dosing Issue cluster_environment Environmental Issue Start Unexpected Adverse Event or Data Variability Check_Welfare Check Animal Welfare (Weight loss, distress?) Start->Check_Welfare Check_Dosing Verify Dosing (Equipment calibration, pump integrity) Start->Check_Dosing Check_Environment Assess Environment (Temperature, noise, housing) Start->Check_Environment Consult_Vet Consult Veterinarian Check_Welfare->Consult_Vet Yes Refine_Handling Refine Handling & Acclimatization Check_Welfare->Refine_Handling No Recalibrate Recalibrate/Replace Equipment Check_Dosing->Recalibrate Yes Check_Formulation Check Drug Formulation (Stability, concentration) Check_Dosing->Check_Formulation No Standardize_Housing Standardize Housing Conditions Check_Environment->Standardize_Housing Yes Minimize_Stressors Minimize External Stressors Check_Environment->Minimize_Stressors No

References

Best practices for storing and handling Fenoterol Hydrobromide powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Fenoterol (B1672521) Hydrobromide powder. Find answers to frequently asked questions and troubleshooting guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for Fenoterol Hydrobromide powder?

For optimal stability, this compound powder should be stored at 4°C in a tightly sealed container.[1] It is crucial to protect the powder from direct sunlight and sources of ignition.[1] The storage area should be cool and well-ventilated.[1] For short-term shipping, room temperature is acceptable for periods of less than two weeks.[1]

What are the recommended storage conditions for this compound in solvent?

When dissolved in a solvent, it is recommended to store this compound solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] These solutions should be stored in sealed containers, away from moisture, to maintain their stability.[1]

Storage ConditionTemperatureDurationAdditional Notes
Powder 4°CLong-termKeep container tightly sealed, in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1]
In Solvent -80°CUp to 6 monthsSealed storage, away from moisture.[1]
In Solvent -20°CUp to 1 monthSealed storage, away from moisture.[1]

What personal protective equipment (PPE) should be used when handling this compound powder?

When handling this compound powder, it is essential to use comprehensive personal protective equipment to avoid inhalation and contact with skin and eyes.[1][2] Recommended PPE includes:

  • Eye Protection: Safety goggles with side-shields.[1][3]

  • Hand Protection: Protective gloves, such as nitrile or low-protein, powder-free latex gloves. Double gloving may be considered.[2]

  • Body Protection: Impervious clothing to prevent skin contact.[1]

  • Respiratory Protection: A suitable respirator to avoid inhalation of dust particles.[1][2]

Work should be conducted in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[1] An accessible safety shower and eye wash station should be available.[1]

Troubleshooting Guides

Issue: The this compound powder is not dissolving properly.

  • Verify the Solvent: this compound is soluble in water and alcohol.[2] Ensure you are using an appropriate solvent.

  • Check the pH: The stability of this compound solutions is pH-dependent. Solutions are stable at a pH between 3.2 and 3.5.[4][5] Adjusting the pH of your aqueous solution with a suitable organic acid, such as citric acid, may improve solubility and stability.[4][5][6]

  • Consider Sonication: Gentle sonication can help to break up aggregates and enhance dissolution. Avoid excessive heat, which could lead to degradation.

  • Increase Temperature: Gently warming the solvent may increase the solubility of the powder. However, be cautious as excessive heat can cause degradation.

Issue: I am concerned about the stability of my prepared this compound solution.

  • Confirm Storage Conditions: As previously mentioned, solutions should be stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage in sealed containers to prevent degradation.[1]

  • Check for Precipitates: If you observe precipitation in a solution that was previously clear, it may indicate that the compound is coming out of solution. This can be due to temperature fluctuations or solvent evaporation.

  • Monitor for Discoloration: A change in the color of the solution could indicate chemical degradation.

  • Review Incompatible Materials: this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1] Ensure your solution does not contain any of these substances.

Experimental Protocols

Protocol for Preparing a Standard Aqueous Solution of this compound

This protocol outlines the steps to prepare a 1 mg/mL stock solution of this compound in water.

  • Materials:

    • This compound powder

    • Purified water

    • 1% solution of a suitable organic acid (e.g., citric acid)

    • Calibrated analytical balance

    • Volumetric flask

    • Magnetic stirrer and stir bar

    • pH meter

  • Procedure:

    • Accurately weigh the desired amount of this compound powder using an analytical balance.

    • Transfer the powder to a volumetric flask.

    • Add a portion of the purified water to the flask (approximately 70-80% of the final volume).

    • Place the flask on a magnetic stirrer and add a stir bar. Stir until the powder is fully dissolved.

    • Measure the pH of the solution using a calibrated pH meter.

    • If necessary, adjust the pH to a range of 3.2-3.5 by adding a 1% solution of a suitable organic acid dropwise.[4][5]

    • Once the desired pH is reached and the powder is completely dissolved, add purified water to the final volume mark on the volumetric flask.

    • Stopper the flask and invert several times to ensure a homogenous solution.

    • For storage, aliquot the solution into appropriate sealed containers and store at -20°C or -80°C.[1]

Visualizations

Fenoterol_Handling_Workflow cluster_prep Preparation cluster_handling Handling and Dissolution cluster_cleanup Cleanup and Disposal start Start: Weigh Fenoterol Hydrobromide Powder ppe Don Appropriate PPE: - Safety Goggles - Gloves - Lab Coat - Respirator start->ppe Safety First ventilation Work in a Well-Ventilated Area ppe->ventilation dissolve Dissolve in Appropriate Solvent (e.g., Water, Ethanol) ventilation->dissolve check_solubility Check for Complete Dissolution dissolve->check_solubility troubleshoot Troubleshoot Solubility: - Adjust pH (3.2-3.5) - Gentle Sonication - Gentle Warming check_solubility->troubleshoot No store Store Solution Appropriately: -20°C (1 month) -80°C (6 months) check_solubility->store Yes troubleshoot->dissolve decontaminate Decontaminate Surfaces and Equipment store->decontaminate disposal Dispose of Waste According to Local Regulations decontaminate->disposal end End disposal->end Solubility_Troubleshooting start Start: Powder Not Dissolving check_solvent Is the solvent appropriate? (Water or Ethanol) start->check_solvent use_correct_solvent Use an appropriate solvent. check_solvent->use_correct_solvent No check_ph Is the pH of the aqueous solution between 3.2 and 3.5? check_solvent->check_ph Yes use_correct_solvent->start adjust_ph Adjust pH with a suitable organic acid. check_ph->adjust_ph No gentle_agitation Apply gentle sonication or warming. check_ph->gentle_agitation Yes adjust_ph->check_ph reassess Reassess Dissolution gentle_agitation->reassess resolved Issue Resolved reassess->resolved Dissolved consult_sds Consult Safety Data Sheet or Technical Support reassess->consult_sds Not Dissolved

References

Validation & Comparative

A Comparative In Vitro Potency Analysis of Fenoterol Hydrobromide and Salbutamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the potency of two widely studied β2-adrenergic receptor agonists: fenoterol (B1672521) hydrobromide and salbutamol (B1663637). The information presented is supported by experimental data from peer-reviewed studies to assist researchers in understanding the nuanced differences in their pharmacological activity.

Quantitative Potency Comparison

The following table summarizes key in vitro potency parameters for fenoterol and salbutamol, focusing on their interaction with the β2-adrenergic receptor and downstream functional responses.

ParameterFenoterol HydrobromideSalbutamolTest SystemReference
Receptor Binding Affinity (KD) 120 nmol/L320 nmol/LGuinea pig lung β2-adrenoceptors[1]
Adenylyl Cyclase Stimulation (Intrinsic Activity) 63%61%Guinea pig lung receptor membranes (relative to Isoprenaline)[1]
cAMP Accumulation (pEC50) 8.23 ± 0.096.95 ± 0.07U937 promonocytes
Tracheal Relaxation (EC50) - Partially Contracted 5.6 nmol/L20 nmol/LGuinea pig tracheae (0.1 µmol/L carbachol)[1]
Tracheal Relaxation (EC50) - Maximally Contracted 57 nmol/L130 nmol/LGuinea pig tracheae (60 µmol/L carbachol)[1]
Tracheal Relaxation (Intrinsic Activity) - Maximally Contracted 61%59%Guinea pig tracheae (relative to Isoprenaline)[1]

β2-Adrenergic Receptor Signaling Pathway

The diagram below illustrates the canonical signaling pathway activated by β2-adrenergic receptor agonists like fenoterol and salbutamol.

G B2AR β2-Adrenergic Receptor G_protein Gs Protein (α, β, γ subunits) B2AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion Agonist Fenoterol or Salbutamol Agonist->B2AR Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Smooth Muscle Relaxation PKA->Relaxation Phosphorylation Cascade

β2-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are representative of standard procedures in the field.

Receptor Binding Affinity Assay (Radioligand Competition)

This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

  • Tissue Preparation : Membranes from guinea pig lungs are prepared by homogenization in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

  • Assay Components :

    • Radioligand : [3H]ICI 118,551, a selective β2-adrenergic receptor antagonist.

    • Competitors : Increasing concentrations of unlabeled this compound or salbutamol.

    • Non-specific Binding Control : A high concentration of a non-labeled antagonist (e.g., propranolol) to determine non-specific binding.

  • Incubation : The membrane preparation is incubated with the radioligand and varying concentrations of the competitor in a binding buffer. The incubation is typically carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand : The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification : The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis : The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation / cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

  • Cell Culture : A suitable cell line endogenously or recombinantly expressing the β2-adrenergic receptor (e.g., U937 promonocytes or CHO-K1 cells) is cultured under standard conditions.

  • Assay Preparation : Cells are harvested and resuspended in a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent the degradation of cAMP.

  • Agonist Stimulation : The cell suspension is incubated with varying concentrations of this compound or salbutamol for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Quantification : Following stimulation, the cells are lysed to release intracellular cAMP. The concentration of cAMP is then quantified using a variety of methods, such as:

    • Enzyme-Linked Immunosorbent Assay (ELISA)

    • Homogeneous Time-Resolved Fluorescence (HTRF)

    • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

  • Data Analysis : The concentration of agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve. The maximal response (Emax) provides a measure of the agonist's intrinsic activity.

Isolated Guinea Pig Tracheal Ring Relaxation Assay

This organ bath experiment assesses the functional potency of a compound to induce smooth muscle relaxation in an airway tissue preparation.

  • Tissue Preparation : Male Hartley guinea pigs are euthanized, and the trachea is excised and placed in a physiological salt solution (e.g., Krebs-Henseleit solution). The trachea is cleaned of connective tissue and cut into rings.

  • Organ Bath Setup : The tracheal rings are mounted in an organ bath containing physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The rings are connected to an isometric force transducer to record changes in tension.

  • Contraction and Equilibration : The tracheal rings are brought to a stable baseline tension and then contracted with a contractile agent such as carbachol (B1668302) or histamine.

  • Drug Administration : Once a stable contraction is achieved, cumulative concentrations of this compound or salbutamol are added to the organ bath.

  • Measurement of Relaxation : The relaxation of the tracheal rings is measured as a percentage of the pre-contraction induced by the contractile agent.

  • Data Analysis : A concentration-response curve is generated, and the EC50 value, representing the concentration of the agonist that causes 50% of the maximal relaxation, is calculated.

Summary of Findings

The in vitro data consistently demonstrate that this compound exhibits a higher potency than salbutamol in assays measuring both β2-adrenergic receptor binding affinity and functional tracheal relaxation.[1] Fenoterol's dissociation constant (KD) is lower than that of salbutamol, indicating a stronger binding to the receptor.[1] This higher affinity translates to a lower concentration of fenoterol being required to achieve 50% of the maximal relaxation (EC50) in guinea pig tracheal preparations.[1] In terms of intrinsic activity for adenylyl cyclase stimulation, both drugs are partial agonists compared to the full agonist isoprenaline, with fenoterol showing a slightly higher intrinsic activity than salbutamol.[1] Data from cAMP accumulation assays in a human cell line also support the higher potency of fenoterol. These findings provide a quantitative basis for the differentiation of these two β2-agonists at the cellular and tissue level.

References

A Comparative Analysis of Fenoterol Hydrobromide and Formoterol in Airway Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between bronchodilators is paramount. This guide provides an objective comparison of the efficacy of two prominent beta-2 adrenergic agonists, Fenoterol (B1672521) Hydrobromide and Formoterol (B127741), in relaxing airway smooth muscle. The information presented is supported by experimental data to aid in informed decision-making for respiratory disease research.

Comparative Efficacy Data

The relative potency and intrinsic activity of Fenoterol and Formoterol have been evaluated in various in-vitro studies. The following table summarizes key quantitative data from comparative experiments on guinea pig tracheal smooth muscle.

ParameterFenoterol HydrobromideFormoterolReference
Potency (EC50) in partially precontracted tracheae (nmol/L) 5.60.28[1]
Potency (EC50) in maximally precontracted tracheae (nmol/L) 573.0[1]
Intrinsic Activity (compared to Isoprenaline) in maximally precontracted tracheae (%) 6176[1]
Receptor Binding Affinity (KD) for beta-2 adrenoceptors (nmol/L) 1207.6[1]
Selectivity for β2 vs β1-subtype (pKI values) 6.33 (β2) vs 5.67 (β1)8.2 (β2) vs 6.25 (β1)[2]

Key Findings:

  • Potency: Formoterol demonstrates significantly higher potency in relaxing airway smooth muscle compared to Fenoterol, as indicated by its lower EC50 values in both partially and maximally precontracted tracheal preparations.[1]

  • Intrinsic Activity: In maximally contracted airways, a model that may mimic severe asthma attacks, Formoterol exhibits a higher intrinsic activity than Fenoterol, suggesting it can produce a greater maximal relaxation.[1]

  • Receptor Affinity: The higher binding affinity of Formoterol for the beta-2 adrenoceptor corresponds with its greater potency.[1]

  • Selectivity: Formoterol shows a higher selectivity for the beta-2 adrenergic receptor over the beta-1 subtype compared to Fenoterol, which may translate to a more favorable cardiovascular safety profile.[2]

Experimental Protocols

The following outlines a typical experimental methodology for assessing the relaxant effects of Fenoterol and Formoterol on isolated airway smooth muscle.

1. Tissue Preparation:

  • Source: Tracheal smooth muscle strips are commonly isolated from guinea pigs.[1][3]

  • Dissection: The trachea is excised and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2. The smooth muscle is carefully dissected into strips.

2. Isometric Tension Measurement:

  • Mounting: The tracheal strips are mounted in an organ bath containing the physiological salt solution maintained at 37°C. One end of the strip is fixed, and the other is connected to an isometric force transducer.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period.

3. Contraction and Relaxation Studies:

  • Pre-contraction: To mimic bronchoconstriction, the tracheal strips are contracted with an agent such as carbachol (B1668302) or histamine.[1][2] The level of pre-contraction can be partial or maximal to simulate different severities of airway narrowing.[1]

  • Cumulative Concentration-Response Curves: Once a stable contraction is achieved, increasing concentrations of the beta-2 agonist (Fenoterol or Formoterol) are cumulatively added to the organ bath.

  • Data Acquisition: The resulting relaxation of the smooth muscle is recorded as a change in isometric tension.

  • Analysis: The data are used to construct concentration-response curves, from which parameters like EC50 (the concentration of the agonist that produces 50% of the maximal response) and the maximal relaxation (intrinsic activity) are determined.

4. Receptor Binding Assays:

  • Membrane Preparation: Lung tissue is homogenized, and the cell membrane fraction containing the beta-2 adrenergic receptors is isolated through centrifugation.

  • Radioligand Binding: The membranes are incubated with a radiolabeled ligand that specifically binds to beta-2 adrenoceptors (e.g., [3H]ICI 118,551).[1]

  • Competition Binding: To determine the binding affinity of Fenoterol and Formoterol, competition experiments are performed where increasing concentrations of the unlabeled drugs are added to displace the radioligand.

  • Analysis: The data are analyzed to calculate the dissociation constant (KD), which is a measure of the drug's affinity for the receptor.[1]

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the signaling pathway and a typical experimental workflow.

G cluster_cell Airway Smooth Muscle Cell Agonist Fenoterol / Formoterol B2AR Beta-2 Adrenergic Receptor Agonist->B2AR Binds to G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of target proteins PKA->Phosphorylation Leads to Relaxation Smooth Muscle Relaxation Phosphorylation->Relaxation Results in

Caption: Signaling pathway of beta-2 adrenergic agonists in airway smooth muscle cells.

G Start Start: Isolate Tracheal Smooth Muscle Mount Mount tissue in organ bath Start->Mount Equilibrate Equilibrate under resting tension Mount->Equilibrate Contract Induce contraction (e.g., with Carbachol) Equilibrate->Contract Add_Agonist Cumulatively add Fenoterol or Formoterol Contract->Add_Agonist Record Record isometric tension (relaxation) Add_Agonist->Record Analyze Analyze data: Generate concentration-response curves Record->Analyze End End: Determine EC50 and Intrinsic Activity Analyze->End

Caption: Experimental workflow for assessing airway smooth muscle relaxation in vitro.

References

Head-to-Head Comparison: Fenoterol Hydrobromide vs. Terbutaline in Beta-2 Adrenergic Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent short-acting beta-2 adrenergic receptor agonists: Fenoterol (B1672521) Hydrobromide and Terbutaline. The focus is an objective evaluation of their performance in activating the beta-2 adrenergic receptor, supported by experimental data from in-vitro studies.

Executive Summary

Fenoterol Hydrobromide and Terbutaline are both effective bronchodilators that exert their therapeutic effects through the activation of beta-2 adrenergic receptors. However, in-vitro evidence suggests distinct differences in their molecular pharmacology. Fenoterol demonstrates a higher binding affinity and greater potency and intrinsic efficacy in stimulating the beta-2 adrenergic receptor compared to Terbutaline. This guide presents the quantitative data underpinning these differences and details the experimental protocols used to derive these findings.

Data Presentation: Quantitative Comparison

The following tables summarize the key pharmacological parameters of this compound and Terbutaline in activating the human beta-2 adrenergic receptor, as determined in comparative in-vitro studies.

Table 1: Receptor Binding Affinity and Functional Potency

CompoundCell LineBinding Affinity (pKd)Functional Potency (pEC50 for cAMP accumulation)Reference
This compoundCHO-K1 expressing human β2-adrenoceptor7.21 ± 0.048.49 ± 0.05[1]
TerbutalineCHO-K1 expressing human β2-adrenoceptor5.85 ± 0.057.04 ± 0.04[1]

pKd is the negative logarithm of the dissociation constant (Kd). A higher pKd value indicates a higher binding affinity. pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.

Table 2: Intrinsic Efficacy and cAMP Production

CompoundCell SystemIntrinsic Efficacy (% of Isoprenaline max response)cAMP Production (% increase at 10⁻⁵ M)Reference
This compoundCHO-K1 expressing human β2-adrenoceptor91.0 ± 2.0-[1]
TerbutalineCHO-K1 expressing human β2-adrenoceptor81.0 ± 2.0-[1]
This compoundHuman Monocytes-~65%[2]
TerbutalineHuman Monocytes-Not significantly different from baseline[2]

Intrinsic efficacy refers to the ability of a drug to produce the maximal response from a receptor. Isoprenaline is a full agonist often used as a reference. The data from human monocytes indicates the percentage increase in cAMP production upon stimulation with the respective agonist.

Experimental Protocols

The data presented above is derived from rigorous in-vitro experiments. The following are detailed methodologies for the key assays cited.

Whole-Cell Radioligand Binding Assay

This assay is employed to determine the binding affinity of Fenoterol and Terbutaline to the beta-2 adrenergic receptor.

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human beta-2 adrenergic receptor.[3]

  • Radioligand: [3H]-CGP 12177, a hydrophilic beta-adrenoceptor antagonist.[3][4]

  • Procedure:

    • CHO-K1 cells expressing the human beta-2 adrenoceptor are grown to confluence in 24-well plates.[4]

    • The growth medium is removed, and the cells are incubated with a fixed concentration of [3H]-CGP 12177 (e.g., 0.3 nM) in a buffer solution (e.g., HBH) at 37°C for 1 hour.[4]

    • To determine the binding affinity of Fenoterol and Terbutaline, competition binding experiments are performed by co-incubating the radioligand with varying concentrations of the unlabeled drugs.

    • Non-specific binding is determined in the presence of a high concentration of a potent beta-2 antagonist, such as 100 nM ICI 118551.[4]

    • Following incubation, the cells are washed with buffer to remove unbound radioligand.[4]

    • The cells are then lysed (e.g., with 0.5 M NaOH), and the radioactivity is measured using a beta-counter.[4]

    • The binding affinity (Kd) is calculated from the competition binding curves, and the pKd is determined as the negative logarithm of the Kd.

cAMP Accumulation Assay

This functional assay measures the potency and efficacy of Fenoterol and Terbutaline in activating the downstream signaling pathway of the beta-2 adrenergic receptor.

  • Cell Line: CHO-K1 cells stably expressing the human beta-2 adrenergic receptor.[3]

  • Procedure:

    • Cells are pre-labeled by incubating them with [3H]-adenine, which is incorporated into the cellular ATP pool.

    • After a washout step, the cells are stimulated with varying concentrations of Fenoterol, Terbutaline, or a reference agonist like Isoprenaline for a defined period.

    • The stimulation is terminated, and the cells are lysed.

    • The accumulated [3H]-cAMP is then separated from other radiolabeled adenine (B156593) nucleotides, typically using column chromatography.

    • The amount of [3H]-cAMP is quantified by scintillation counting.

    • Dose-response curves are generated to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response), and the pEC50 is calculated.

    • The maximal response (Emax) is compared to that of a full agonist to determine the intrinsic efficacy.

Mandatory Visualizations

Beta-2 Adrenergic Receptor Signaling Pathway

G cluster_membrane Cell Membrane Agonist Fenoterol or Terbutaline b2AR Beta-2 Adrenergic Receptor (β2AR) Agonist->b2AR Binding G_protein Gs Protein (α, β, γ subunits) b2AR->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylation of target proteins

Caption: Canonical signaling pathway of the beta-2 adrenergic receptor.

Experimental Workflow: Radioligand Binding Assay

G start Start cell_culture Culture CHO-K1 cells expressing β2AR start->cell_culture incubation Incubate cells with [3H]-CGP 12177 and Fenoterol/Terbutaline cell_culture->incubation wash Wash to remove unbound radioligand incubation->wash lysis Cell Lysis wash->lysis counting Measure radioactivity (Beta-counter) lysis->counting analysis Data Analysis (pKd determination) counting->analysis end End analysis->end

Caption: Workflow for determining receptor binding affinity.

Experimental Workflow: cAMP Accumulation Assay

G start Start pre_label Pre-label cells with [3H]-adenine start->pre_label stimulation Stimulate with Fenoterol/Terbutaline pre_label->stimulation lysis Cell Lysis stimulation->lysis separation Separate [3H]-cAMP lysis->separation quantification Quantify [3H]-cAMP separation->quantification analysis Data Analysis (pEC50 and Efficacy) quantification->analysis end End analysis->end

Caption: Workflow for measuring cAMP accumulation.

References

Validating Fenoterol Hydrobromide's Bronchodilator Efficacy with Impulse Oscillometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Fenoterol (B1672521) hydrobromide is a potent, short-acting beta-2 adrenergic agonist (SABA) widely utilized in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its primary function is to induce bronchodilation by relaxing the smooth muscles of the airways, thereby facilitating easier breathing.[1] This guide provides a comparative analysis of Fenoterol Hydrobromide's bronchodilator effect, validated through impulse oscillometry (IOS), and contrasts its performance with other bronchodilators, supported by experimental data.

Mechanism of Action: The Signaling Pathway to Bronchodilation

This compound exerts its therapeutic effect by selectively targeting and stimulating beta-2 adrenergic receptors located on the surface of bronchial smooth muscle cells.[1][2] This interaction initiates a cascade of intracellular events, as detailed below:

  • Receptor Binding and G-Protein Activation: Upon inhalation, fenoterol binds to the beta-2 adrenergic receptor, a G-protein coupled receptor. This binding event triggers the activation of the associated Gs alpha subunit (Gαs) of the G-protein.

  • Adenylyl Cyclase Activation and cAMP Production: The activated Gαs subunit then stimulates the enzyme adenylyl cyclase.[2] This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[1][2]

  • Protein Kinase A (PKA) Activation: The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][2]

  • Inhibition of Myosin Light-Chain Kinase (MLCK): PKA phosphorylates and thereby inactivates myosin light-chain kinase (MLCK).[1]

  • Smooth Muscle Relaxation: The inactivation of MLCK prevents the phosphorylation of myosin, which is a critical step for muscle contraction. This results in the relaxation of the airway smooth muscle, leading to bronchodilation.[1][3]

Additionally, the elevation in cAMP levels has been shown to inhibit the release of inflammatory mediators from mast cells, which can further contribute to the relief of respiratory symptoms.[2]

Fenoterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bronchial Smooth Muscle Cell cluster_membrane Cell Membrane Fenoterol This compound B2AR Beta-2 Adrenergic Receptor Fenoterol->B2AR Binds to G_Protein G-Protein (Gs) B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light-Chain Kinase (Active) PKA->MLCK_active Inactivates MLCK_inactive Myosin Light-Chain Kinase (Inactive) MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation Leads to

Figure 1: Signaling pathway of this compound leading to bronchodilation.

Experimental Validation Using Impulse Oscillometry

Impulse oscillometry (IOS) is a non-invasive technique that measures lung mechanics during tidal breathing, making it particularly suitable for patients who have difficulty with forced expiratory maneuvers required for spirometry.[4][5] IOS assesses airway resistance and reactance by superimposing sound waves on normal breathing.[5]

Experimental Protocol: A Standardized Approach

A typical protocol for assessing bronchodilator response using IOS involves the following steps:

  • Baseline Measurement: Initial IOS and spirometry measurements are taken to establish the patient's baseline lung function.

  • Bronchodilator Administration: A standardized dose of the bronchodilator (e.g., this compound, Salbutamol) is administered, often via a metered-dose inhaler with a spacer.[6]

  • Post-Bronchodilator Measurement: After a specified time interval (e.g., 15 minutes), IOS and spirometry measurements are repeated to assess the change in lung function.[6]

  • Data Analysis: The pre- and post-bronchodilator data are compared to determine the bronchodilator response. Key IOS parameters include:

    • R5 (Resistance at 5 Hz): Reflects total airway resistance.[7]

    • R20 (Resistance at 20 Hz): Represents central airway resistance.[7]

    • R5-R20: Indicates peripheral airway resistance.

    • X5 (Reactance at 5 Hz): Relates to the elastic properties of the peripheral airways.[7]

    • AX (Area of Reactance): Represents the total reactance of the respiratory system.

Experimental_Workflow cluster_protocol Bronchodilator Response Testing Protocol Start Patient Recruitment (e.g., Asthma, COPD) Baseline Baseline Lung Function Measurement (IOS & Spirometry) Start->Baseline Administer Administer Bronchodilator (e.g., Fenoterol, Salbutamol) Baseline->Administer Wait Wait for 15 minutes Administer->Wait Post_Measure Post-Bronchodilator Measurement (IOS & Spirometry) Wait->Post_Measure Analysis Data Analysis: Compare Pre- and Post-Measurements Post_Measure->Analysis End Determine Bronchodilator Response Analysis->End

Figure 2: Generalized experimental workflow for assessing bronchodilator response.

Comparative Performance Data

While direct head-to-head studies comparing this compound with other bronchodilators using impulse oscillometry are not extensively available in the provided search results, we can infer its performance based on studies evaluating similar short-acting beta-2 agonists like Salbutamol (B1663637).

A study on patients with chronic obstructive lung disease compared a combination of fenoterol/ipratropium bromide with salbutamol.[8] The results showed that both treatments produced similar maximal increases in FEV1 and decreases in specific airway resistance (sRaw).[8] Specifically, the fenoterol/ipratropium bromide combination led to a 32% increase in FEV1 and a 24% decrease in sRaw, while salbutamol resulted in a 31% increase in FEV1 and a 21% decrease in sRaw.[8]

Another study in asthmatic children demonstrated that salbutamol inhalation led to a significant decrease in R5rs values, which correlated with improvements in FEV1 and sRaw.[9]

Parameter Fenoterol/Ipratropium Bromide Salbutamol Reference
Maximal Increase in FEV1 32%31%[8]
Maximal Decrease in sRaw 24%21%[8]

Table 1: Comparison of Bronchodilator Effects in Patients with Chronic Obstructive Lung Disease.

Research has also highlighted the sensitivity of IOS in detecting bronchodilator response. In a study with asthmatic and healthy subjects, the post-bronchodilator change in R5 was significantly greater in asthmatics (-33.78%) compared to healthy subjects (-14.91%) after administration of 400 µg salbutamol.[10] This demonstrates the utility of IOS in quantifying the extent of bronchodilation.

Population Mean % Change in FEV1 (SEM) Mean % Change in R5 (SEM) Reference
Asthmatic Subjects 6.35 (0.65)-33.78 (4.43)[10]
Healthy Subjects 2.24 (0.32)-14.91 (2.48)[10]

Table 2: Post-Bronchodilator (Salbutamol) Changes in FEV1 and R5.

Furthermore, studies have shown that IOS parameters can be more sensitive than spirometry in assessing bronchodilator effects, particularly for differentiating between treatments when FEV1 measurements are similar.[11] For instance, a comparison between the long-acting bronchodilators tiotropium (B1237716) and salmeterol (B1361061) revealed that while FEV1 showed no significant difference, IOS parameters demonstrated the superiority of tiotropium in the later time points.[11]

References

Assessing the In Vivo Response to Fenoterol Hydrobromide: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers used to assess the in vivo response to Fenoterol (B1672521) Hydrobromide, a potent short-acting beta-2 adrenergic agonist. Fenoterol is primarily used for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Understanding the biomarkers associated with its administration is crucial for evaluating its efficacy, safety, and pharmacodynamic profile in preclinical and clinical research. This document compares Fenoterol's effects on key biomarkers with those of other commonly used beta-2 agonists, Salbutamol and Formoterol, supported by experimental data.

Pharmacodynamic Biomarkers of Beta-2 Adrenergic Agonist Activity

The in vivo response to Fenoterol Hydrobromide and other beta-2 agonists can be assessed through a variety of biomarkers that reflect their mechanism of action and systemic effects. These can be broadly categorized into markers of efficacy (bronchodilation) and markers of systemic exposure and off-target effects.

Efficacy Biomarkers: Assessing Bronchodilation

The primary therapeutic effect of Fenoterol is the relaxation of bronchial smooth muscle, leading to bronchodilation.[2][3] This is most commonly assessed by pulmonary function tests.

Table 1: Comparison of Bronchodilatory Effects of Fenoterol and a Comparator Beta-2 Agonist

BiomarkerThis compoundSalbutamol (Albuterol)Key Findings
Forced Expiratory Volume in 1 second (FEV1) Significant increase from baseline.[4][5][6][7][8]Significant increase from baseline.[4][5][6][7][8]Some studies suggest Fenoterol may have a greater peak effect on FEV1, while others find no significant difference in bronchodilator response on a microgram-equivalent basis.[5][7]
Peak Expiratory Flow (PEF) Significant increase from baseline.[4][8]Significant increase from baseline.[4][8]A comparative study showed a mean PEF increase of 19.5% for Fenoterol (400 µg) and 15.2% for Salbutamol (200 µg), with the difference not being statistically significant.[4]
Forced Vital Capacity (FVC) Increase from baseline.Increase from baseline.Changes in FVC are also monitored but FEV1 is generally considered a more sensitive measure of bronchodilator response.
Systemic and Off-Target Biomarkers

Systemic exposure to beta-2 agonists can lead to off-target effects, primarily through the stimulation of beta-2 adrenergic receptors outside the lungs. Key biomarkers for assessing these effects include changes in serum potassium and cardiovascular parameters.

Table 2: Comparison of Systemic Effects of Fenoterol and Other Beta-2 Agonists

BiomarkerThis compoundSalbutamol (Albuterol)FormoterolKey Findings
Serum Potassium (K+) Dose-dependent decrease.[9][10][11][12]Dose-dependent decrease.[9][10][11][13][14][15][16][17]Decrease from baseline.[9]Studies indicate that Fenoterol causes a significantly greater decrease in serum potassium compared to equivalent doses of Salbutamol.[1][10][11] One study reported an average reduction of 1.13 mmol/L with high-dose Fenoterol versus 0.67 mmol/L with Salbutamol.[10]
Heart Rate Dose-dependent increase.[6][9]Increase from baseline.[9]Increase from baseline.[9]Fenoterol has been shown to cause a significantly greater increase in heart rate compared to Salbutamol at equivalent bronchodilator doses.[6]
Plasma Cyclic AMP (cAMP) Significant increase.[10]Increase from baseline.[10]Not directly compared in available in vivo human studies.In vitro studies show Fenoterol has a high intrinsic efficacy for stimulating cAMP production.[2][3] In vivo, increases in plasma cAMP mirror the hypokalemic effect of Fenoterol and Salbutamol.[10] One in vitro study on human monocytes showed that at 10⁻⁵ M, Fenoterol stimulated cAMP production by 65% while Salbutamol stimulated it by 13%.
Lymphocyte Beta-2 Adrenergic Receptor (β2AR) Density Potential for downregulation with chronic use.Potential for downregulation with chronic use.Potential for downregulation with chronic use.The density of β2AR on lymphocytes can be quantified as a potential biomarker of receptor desensitization following prolonged agonist exposure.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by Fenoterol and a general workflow for assessing biomarker response in a clinical trial setting.

Fenoterol_Signaling_Pathway Fenoterol Fenoterol Hydrobromide Beta2AR Beta-2 Adrenergic Receptor (β2AR) Fenoterol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Myosin Light Chain Kinase (Inactive) PKA->MLCK_inactive Phosphorylates MLCK_active Myosin Light Chain Kinase (Active) MLCK_active->MLCK_inactive Relaxation Bronchial Smooth Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation Leads to

Figure 1: this compound Signaling Pathway.

Experimental_Workflow cluster_screening Screening & Baseline cluster_intervention Intervention cluster_assessment Post-Dose Assessment cluster_analysis Data Analysis Screening Subject Screening (Inclusion/Exclusion Criteria) Baseline Baseline Measurements (FEV1, K+, HR, ECG, Blood Draw) Screening->Baseline Randomization Randomization Baseline->Randomization Drug_Admin Drug Administration (Fenoterol or Comparator) Randomization->Drug_Admin Serial_PFT Serial Pulmonary Function Tests (FEV1, FVC, PEF) Drug_Admin->Serial_PFT Serial_Blood Serial Blood Sampling (K+, cAMP, β2AR Density) Drug_Admin->Serial_Blood CV_Monitoring Continuous Cardiovascular Monitoring (HR, ECG, Blood Pressure) Drug_Admin->CV_Monitoring Data_Analysis Statistical Analysis (Comparison of Biomarker Changes) Serial_PFT->Data_Analysis Serial_Blood->Data_Analysis CV_Monitoring->Data_Analysis

Figure 2: General Experimental Workflow for Biomarker Assessment.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of biomarkers. Below are representative protocols for the key experiments cited.

Measurement of Serum Potassium by Ion-Selective Electrode

This protocol outlines the direct measurement of potassium concentration in serum samples.

  • Principle: An ion-selective electrode (ISE) develops a potential across a membrane that is specific to the ion of interest (in this case, K+). This potential is proportional to the concentration of the ion in the sample.

  • Instrumentation: Ion-selective electrode for potassium, reference electrode, and a compatible meter.

  • Reagents:

    • Potassium standard solutions (e.g., 1, 10, and 100 mmol/L) for calibration.

    • Ionic Strength Adjustor (ISA) solution.

    • Deionized water.

  • Procedure:

    • Electrode Preparation: Soak the potassium ISE in a standard solution for at least 30 minutes before use.

    • Calibration:

      • Prepare a series of standard solutions of known potassium concentrations.

      • For each standard, mix a defined volume with a specified volume of ISA.

      • Immerse the electrode and reference electrode in the standard solution and record the millivolt reading once stable.

      • Plot a calibration curve of mV versus the logarithm of the potassium concentration.

    • Sample Preparation:

      • Collect whole blood and allow it to clot.

      • Centrifuge at 1,000-2,000 x g for 10 minutes to separate the serum.

      • Carefully aspirate the serum.

    • Measurement:

      • Mix a defined volume of the serum sample with a specified volume of ISA.

      • Immerse the electrodes in the prepared sample.

      • Record the stable mV reading.

      • Determine the potassium concentration of the sample from the calibration curve.

Assessment of Bronchodilator Response via Spirometry (FEV1)

This protocol describes the standardized procedure for assessing changes in forced expiratory volume in one second (FEV1) following bronchodilator administration in a clinical trial setting.

  • Principle: Spirometry measures the volume and/or flow of air that an individual can inhale or exhale. A significant increase in FEV1 after administration of a bronchodilator indicates a positive response.

  • Instrumentation: Calibrated spirometer.

  • Procedure:

    • Patient Preparation: Ensure the patient has withheld any bronchodilator medication for the appropriate period before the test (e.g., at least 4 hours for short-acting beta-2 agonists).

    • Baseline Measurement:

      • Explain the procedure to the patient.

      • Have the patient perform a forced expiratory maneuver (deepest possible breath in, followed by a maximal and rapid exhalation).

      • Repeat the maneuver at least three times to ensure reproducible results (two largest FEV1 values within 150 mL of each other).

      • Record the highest FEV1 value as the baseline.

    • Drug Administration: Administer a standardized dose of the bronchodilator (e.g., this compound via a metered-dose inhaler with a spacer).

    • Post-Bronchodilator Measurement:

      • Wait for a specified period (typically 15-30 minutes for short-acting beta-2 agonists).

      • Repeat the spirometry maneuvers as described in step 2.

      • Record the highest FEV1 value post-bronchodilator.

    • Calculation of Response: The change in FEV1 is typically expressed as an absolute change in liters, a percentage change from baseline, or a percentage of the predicted normal value.

Quantification of Plasma Cyclic AMP (cAMP) by Radioimmunoassay (RIA)

This protocol provides a general overview of a competitive radioimmunoassay to measure plasma cAMP levels.

  • Principle: This assay is based on the competition between unlabeled cAMP in the sample and a fixed quantity of radiolabeled cAMP for a limited number of binding sites on a cAMP-specific antibody. The amount of radiolabeled cAMP bound to the antibody is inversely proportional to the concentration of unlabeled cAMP in the sample.

  • Materials:

    • cAMP-specific antibody.

    • Radiolabeled cAMP (e.g., ¹²⁵I-cAMP).

    • cAMP standards of known concentrations.

    • Precipitating reagent (e.g., a secondary antibody).

    • Assay buffer.

    • Gamma counter.

  • Procedure:

    • Sample Preparation:

      • Collect blood in tubes containing an anticoagulant (e.g., EDTA).

      • Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.

      • Store plasma at -80°C until analysis.

    • Assay Procedure:

      • Set up assay tubes for standards, controls, and unknown plasma samples.

      • Add a specific volume of assay buffer, standards or samples, radiolabeled cAMP, and cAMP-specific antibody to each tube.

      • Incubate the tubes to allow for competitive binding to reach equilibrium (e.g., overnight at 4°C).

      • Add the precipitating reagent to separate the antibody-bound cAMP from free cAMP.

      • Centrifuge the tubes to pellet the antibody-bound complex.

      • Decant the supernatant containing the free radiolabeled cAMP.

    • Measurement and Analysis:

      • Measure the radioactivity of the pellet in a gamma counter.

      • Construct a standard curve by plotting the percentage of bound radiolabeled cAMP as a function of the concentration of the unlabeled cAMP standards.

      • Determine the cAMP concentration in the plasma samples by interpolating their radioactivity measurements on the standard curve.

Quantification of Lymphocyte Beta-2 Adrenergic Receptor (β2AR) Density by Flow Cytometry

This protocol outlines a method for the relative quantification of β2AR expression on peripheral blood lymphocytes.

  • Principle: A fluorescently labeled ligand that binds specifically to the β2AR is used to stain lymphocytes. The fluorescence intensity, which is proportional to the number of receptors, is then measured by flow cytometry.

  • Instrumentation: Flow cytometer.

  • Reagents:

    • Fluorescently labeled β2AR ligand (e.g., a fluorescently tagged antagonist).

    • Antibodies against lymphocyte surface markers (e.g., CD3 for T-cells, CD19 for B-cells) conjugated to different fluorochromes.

    • Red blood cell lysis buffer.

    • Fixation and permeabilization buffers (if measuring intracellular receptors).

    • Wash buffer (e.g., PBS with BSA).

  • Procedure:

    • Cell Preparation:

      • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation, or use whole blood with a lyse/no-wash procedure.

    • Staining:

      • Incubate the cells with the fluorescently labeled β2AR ligand.

      • In parallel, incubate cells with lymphocyte-specific antibodies to identify the cell population of interest.

      • Include appropriate controls, such as unstained cells and cells stained with isotype control antibodies. For the β2AR ligand, a control with an excess of an unlabeled competitor should be used to determine specific binding.

    • Data Acquisition:

      • Acquire the stained cells on a flow cytometer, collecting data on forward scatter, side scatter, and fluorescence from each channel.

    • Data Analysis:

      • Gate on the lymphocyte population based on forward and side scatter properties.

      • Further gate on specific lymphocyte subsets (e.g., T-cells, B-cells) using their respective markers.

      • Determine the mean fluorescence intensity (MFI) of the β2AR ligand staining for the gated population. The MFI provides a relative measure of β2AR density. For absolute quantification, calibrated fluorescent beads can be used.

References

A Comparative Guide to HPLC and LC-MS/MS Methods for the Analysis of Fenoterol Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fenoterol (B1672521) Hydrobromide, a potent β2-adrenergic agonist, is a critical component in the treatment of asthma and other respiratory ailments. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is paramount for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two powerful analytical techniques widely employed for this purpose. This guide provides a detailed cross-validation and comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific analytical needs.

Principles of Separation and Detection

High-Performance Liquid Chromatography (HPLC) separates compounds in a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase.[1] For Fenoterol Hydrobromide, a reversed-phase HPLC method is commonly used, where the stationary phase is nonpolar, and a polar mobile phase is employed. Detection is typically achieved using a UV-Vis detector, which measures the absorbance of the analyte at a specific wavelength.[2][3]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) couples the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[1] After separation by the LC system, the analyte is ionized and introduced into the mass spectrometer. The first mass analyzer (MS1) selects the precursor ion of the analyte (based on its mass-to-charge ratio, m/z). This ion is then fragmented, and the resulting product ions are detected by a second mass analyzer (MS2). This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity.[1][4]

Quantitative Performance Comparison

The following tables summarize the key validation parameters for both HPLC and LC-MS/MS methods for the analysis of Fenoterol. It is important to note that the presented HPLC data is for the analysis of this compound in pharmaceutical formulations, while the LC-MS/MS data is for the determination of fenoterol in human plasma and urine. This difference in matrix inherently affects sample preparation and achievable sensitivity.

ParameterHPLC Method (Pharmaceutical Formulation)LC-MS/MS Method (Human Plasma)
Linearity Range 0.025 - 0.15 mg/mL[2]50 - 2000 pg/mL[5]
Correlation Coefficient (r²) > 0.999[2][3]0.98 - 0.99[6]
Limit of Detection (LOD) 0.003 mg/mL[2]Not Reported
Limit of Quantification (LOQ) 0.012 mg/mL[2]52.8 pg/mL[5][6]
Precision (RSD%) Intra- and interday RSD ≤ 2.0%[2]CV < 15% for high QC, < 10% for low QC[5]
Accuracy (% Recovery) Mean of 99.53%[2]Not explicitly reported as % recovery

Experimental Protocols

HPLC Method for Pharmaceutical Formulations

This method is adapted from a validated procedure for the quantitative determination of this compound in pharmaceutical products.[2][3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (30:70, v/v) containing 0.1% triethylamine, with the pH adjusted to 5.0 using formic acid.[2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV detection at a wavelength of 276 nm.[2][3]

  • Sample Preparation: A known amount of the pharmaceutical formulation is dissolved in the mobile phase or a suitable solvent to achieve a concentration within the calibration range. The solution is then filtered through a 0.45 µm filter before injection.

LC-MS/MS Method for Biological Matrices (Plasma)

This method is based on a validated assay for the determination of fenoterol in human plasma.[5][6]

  • Instrumentation: An LC-MS/MS system with a triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase or HILIC column.[6]

  • Mobile Phase: A gradient elution using a mixture of organic solvent (e.g., acetonitrile) and an aqueous solution with a volatile buffer (e.g., ammonium (B1175870) formate).[7] The use of non-volatile buffers like phosphate (B84403) is not suitable for LC-MS.[4]

  • Flow Rate: A typical flow rate for LC-MS/MS is in the range of 0.2-0.6 mL/min.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Spectrometry: Detection is performed in Multiple Reaction Monitoring (MRM) mode.

  • Sample Preparation: Due to the complexity of the plasma matrix, a more extensive sample preparation is required. This typically involves protein precipitation followed by solid-phase extraction (SPE) to remove interferences and concentrate the analyte.[6]

Method Comparison: HPLC vs. LC-MS/MS

FeatureHPLC-UVLC-MS/MS
Sensitivity Good, suitable for assay and impurity testing in pharmaceutical formulations.[8]Excellent, capable of detecting trace amounts in complex biological matrices.[1][8]
Selectivity Adequate for relatively simple matrices. Co-eluting impurities can interfere.[1]Highly selective due to the monitoring of specific precursor-product ion transitions.[1][9]
Cost Lower initial investment and operational costs.[8]Higher initial investment and maintenance costs.[8]
Complexity Relatively simple to operate and maintain.[8]More complex instrumentation and requires specialized expertise for method development and troubleshooting.[4]
Sample Throughput Generally higher due to simpler sample preparation and faster run times in some cases.Can be lower due to more extensive sample preparation, although modern systems offer high throughput.
Robustness Generally considered a very robust and reliable technique for routine quality control.Can be more susceptible to matrix effects, which may affect reproducibility if not properly addressed.

Experimental and Logical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Weighing and Dissolution Filt Filtration Prep->Filt Inj Injection Filt->Inj Sep Chromatographic Separation (C18 Column) Inj->Sep Det UV Detection (276 nm) Sep->Det Integ Peak Integration Det->Integ Quant Quantification Integ->Quant LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing PP Protein Precipitation SPE Solid-Phase Extraction PP->SPE Inj Injection SPE->Inj Sep LC Separation Inj->Sep Ion Ionization (ESI+) Sep->Ion MS1 MS1: Precursor Ion Selection Ion->MS1 Frag Fragmentation MS1->Frag MS2 MS2: Product Ion Detection Frag->MS2 Integ Peak Integration MS2->Integ Quant Quantification Integ->Quant

References

A Comparative Analysis of the Anti-inflammatory Properties of Fenoterol Hydrobromide and Other Beta-2 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory effects of Fenoterol (B1672521) Hydrobromide and other prominent beta-2 agonists, namely Salbutamol, Formoterol (B127741), and Salmeterol (B1361061). The information presented is supported by experimental data from preclinical studies to aid in research and development decisions.

Executive Summary

Beta-2 adrenergic receptor agonists are a cornerstone in the management of obstructive airway diseases due to their potent bronchodilatory effects. Beyond this primary function, these agents exhibit a range of anti-inflammatory activities that may contribute to their therapeutic efficacy. This guide delves into the comparative anti-inflammatory profiles of Fenoterol Hydrobromide, Salbutamol, Formoterol, and Salmeterol. While all these molecules demonstrate the ability to modulate inflammatory responses, there are notable differences in their potency, efficacy, and mechanisms of action. Fenoterol, for instance, has been shown to exert its anti-inflammatory effects through a distinct β-arrestin-2 mediated pathway, in addition to the classical cAMP-PKA pathway. This comparative analysis aims to provide a clear, data-driven overview to inform further research and drug development in this class of compounds.

Data Presentation: Comparative Anti-inflammatory Effects

The following table summarizes the quantitative data on the anti-inflammatory effects of this compound and other beta-2 agonists from various in vitro and in vivo studies. Direct comparison of potencies should be interpreted with caution due to the variability in experimental models and conditions.

Beta-2 AgonistInflammatory Mediator/CellExperimental ModelKey FindingsReference(s)
This compound IL-8, TNF-αLPS-stimulated THP-1 cellsSignificantly decreased LPS-induced IL-8 and TNF-α release.[1]
IL-1βLPS-stimulated THP-1 cellsPretreatment with fenoterol reduced LPS-induced IL-1β release.[2]
TNF-αAICAR-induced THP-1 cellsReduced AICAR-induced TNF-α release.[3]
EosinophilsNot specifiedHas anti-inflammatory effects on eosinophil function.[4]
Salbutamol TNF-αLPS-activated THP-1 cellsInhibited TNF-α secretion with an IC50 of approximately 0.1 µM.[5][6][7]
TNF-αLPS-stimulated human monocytesInhibited TNF-α release with an IC50 of 31.6 nM.[8]
IL-13PBMCs from asthmaticsSignificantly enhanced spontaneous and Df-induced IL-13 production.[9]
IFN-γPBMCs from asthmaticsSignificantly inhibited spontaneous and ionomycin- plus PMA-stimulated IFN-γ production.[9]
Paw EdemaCarrageenan-induced in rats2 mg/kg dose produced 44.6% to 48.8% anti-inflammatory effects.[10]
Formoterol TNF-αLPS-stimulated monocyte-derived macrophagesInhibited TNF-α release with an EC50 of 2.4 ± 1.8 nM.[11][12]
GM-CSFLPS-stimulated monocyte-derived macrophagesInhibited GM-CSF release with an EC50 of 24.6 ± 2.1 nM.[11][12]
IL-1βLPS-stimulated monocyte-derived macrophagesInhibited IL-1β release with an EC50 of 110 ± 84 nM.[11]
IL-6LPS-stimulated monocyte-derived macrophagesInhibited IL-6 release with an EC50 of 2.5 ± 2.4 pM.[11]
IL-8Sputum from asthmatic patientsSignificantly reduced sputum IL-8 levels.[13]
Salmeterol TNF-αLPS-activated THP-1 cellsInhibited TNF-α secretion with an IC50 of approximately 0.1 µM.[5][6][7]
TNF-αLPS-stimulated monocyte-derived macrophagesInhibited TNF-α release with an EC50 of 3.5 ± 2.7 nM.[11][12]
GM-CSFLPS-stimulated monocyte-derived macrophagesInhibited GM-CSF release with an EC50 of 52.4 ± 40.8 nM.[11][12]
IL-1βLPS-stimulated monocyte-derived macrophagesInhibited IL-1β release with an EC50 of 28 ± 21 nM.[11]
IL-6LPS-stimulated monocyte-derived macrophagesInhibited IL-6 release with an EC50 of 0.04 ± 0.01 pM.[11]
Histamine (B1213489)Antigen-stimulated human lung fragmentsInhibited histamine release with a -log IC50 of 8.54.[14]
LTC4/LTD4Antigen-stimulated human lung fragmentsInhibited LTC4/LTD4 release with a -log IC50 of 9.07.[14]
Prostaglandin D2Antigen-stimulated human lung fragmentsInhibited Prostaglandin D2 release with a -log IC50 of 8.81.[14]

Experimental Protocols

In Vitro Inhibition of Cytokine Release from THP-1 Monocytic Cells
  • Objective: To assess the ability of beta-2 agonists to inhibit the release of pro-inflammatory cytokines from a human monocytic cell line.

  • Cell Line: THP-1, a human monocytic cell line.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 0.1 µg/mL is commonly used to induce an inflammatory response.[1]

  • Drug Treatment: Cells are pre-incubated with varying concentrations of the beta-2 agonist (e.g., Fenoterol up to 10⁻⁶ mol/L) for a specified period before stimulation with LPS.[1]

  • Cytokine Measurement: Supernatants are collected after a 24-hour incubation period with LPS.[1] The concentrations of cytokines such as TNF-α and IL-8 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[1][8]

  • Data Analysis: The concentration of the beta-2 agonist that causes 50% inhibition of cytokine release (IC50) is calculated.

In Vivo Model of Acute Lung Injury
  • Objective: To evaluate the anti-inflammatory effects of beta-2 agonists in an animal model of acute lung injury.

  • Animal Model: Male C57BL/6 mice.[15]

  • Induction of Inflammation: Acute lung injury is induced by airway deposition of bacterial LPS or IgG immune complexes.[15]

  • Drug Administration: Beta-2 agonists are administered, often as stereoisomers (e.g., R,R-formoterol or S-albuterol), concurrently with the inflammatory challenge.[15]

  • Assessment of Inflammation: Bronchoalveolar lavage fluid (BALF) is collected 6 hours after the challenge.[15] Endpoints include the measurement of albumin leakage (as an indicator of vascular permeability), enumeration of polymorphonuclear neutrophils, and quantification of cytokines and chemokines in the BALF.[15]

  • Data Analysis: The dose of the beta-2 agonist that causes 50% inhibition of the inflammatory parameters (IC50) is determined.[15]

Mandatory Visualization

Signaling Pathways

G cluster_0 Classical cAMP-PKA Pathway cluster_1 Fenoterol-specific β-arrestin-2 Pathway Beta-2 Agonist Beta-2 Agonist Beta-2 Adrenergic Receptor Beta-2 Adrenergic Receptor Beta-2 Agonist->Beta-2 Adrenergic Receptor Binds to G-protein (Gs) G-protein (Gs) Beta-2 Adrenergic Receptor->G-protein (Gs) Activates Adenylate Cyclase Adenylate Cyclase G-protein (Gs)->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Anti-inflammatory Gene Expression Anti-inflammatory Gene Expression CREB->Anti-inflammatory Gene Expression Promotes Fenoterol Fenoterol Beta-2 Adrenergic Receptor_2 Beta-2 Adrenergic Receptor Fenoterol->Beta-2 Adrenergic Receptor_2 Binds to β-arrestin-2 β-arrestin-2 Beta-2 Adrenergic Receptor_2->β-arrestin-2 Recruits AMPK Activation AMPK Activation β-arrestin-2->AMPK Activation Inhibits NF-κB Activation NF-κB Activation AMPK Activation->NF-κB Activation Leads to inhibition of Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production NF-κB Activation->Pro-inflammatory Cytokine Production Inhibition of G Cell Culture 1. Cell Culture (e.g., THP-1 monocytes) Drug Pre-incubation 2. Pre-incubation with Beta-2 Agonist Cell Culture->Drug Pre-incubation Inflammatory Stimulus 3. Inflammatory Stimulus (e.g., LPS) Drug Pre-incubation->Inflammatory Stimulus Incubation 4. Incubation (e.g., 24 hours) Inflammatory Stimulus->Incubation Supernatant Collection 5. Supernatant Collection Incubation->Supernatant Collection Cytokine Quantification 6. Cytokine Quantification (ELISA) Supernatant Collection->Cytokine Quantification Data Analysis 7. Data Analysis (IC50 Calculation) Cytokine Quantification->Data Analysis

References

A Comparative Guide to the Tocolytic Efficacy of Fenoterol Hydrobromide and Nifedipine in In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo tocolytic efficacy of fenoterol (B1672521) hydrobromide, a β2-adrenergic agonist, and nifedipine (B1678770), a calcium channel blocker. The information is compiled from preclinical and clinical studies to assist researchers in understanding the mechanisms of action and experimental validation of these tocolytic agents.

Mechanism of Action and Signaling Pathways

Fenoterol hydrobromide and nifedipine exert their tocolytic effects through distinct molecular pathways that ultimately lead to the relaxation of myometrial smooth muscle cells and the suppression of uterine contractions.

This compound: As a β2-adrenergic agonist, fenoterol binds to β2-adrenergic receptors on the surface of myometrial cells. This interaction activates a G-protein-coupled signaling cascade, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several target proteins. This phosphorylation cascade inhibits myosin light-chain kinase (MLCK) and promotes the sequestration of intracellular calcium, resulting in smooth muscle relaxation.[2]

Fenoterol_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Fenoterol Fenoterol Hydrobromide Beta2_Receptor β2-Adrenergic Receptor Fenoterol->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_p Phosphorylated MLCK (Inactive) PKA->MLCK_p Phosphorylates (Inactivates MLCK) Relaxation Myometrial Relaxation MLCK_p->Relaxation

Figure 1. Signaling pathway of this compound.

Nifedipine: Nifedipine is a dihydropyridine (B1217469) calcium channel blocker that inhibits the influx of extracellular calcium into myometrial cells by blocking L-type voltage-dependent calcium channels.[3][4] The reduced intracellular calcium concentration limits the activation of calmodulin and subsequently MLCK.[3] This prevents the phosphorylation of myosin light chains, a critical step for actin-myosin cross-bridge formation and muscle contraction, leading to myometrial relaxation.[3]

Nifedipine_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Nifedipine Nifedipine Ca_Channel L-type Ca2+ Channel Nifedipine->Ca_Channel Blocks Relaxation Myometrial Relaxation Intracellular_Ca Intracellular Ca2+ Ca_Channel->Intracellular_Ca Reduces Influx Ca_Channel->Relaxation Promotes Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->Ca_Channel Influx Calmodulin Calmodulin Intracellular_Ca->Calmodulin Activates MLCK MLCK Calmodulin->MLCK Activates Contraction Myometrial Contraction MLCK->Contraction Leads to

Figure 2. Signaling pathway of Nifedipine.

Experimental Protocols for In Vivo Tocolytic Efficacy

The following outlines a general experimental protocol for evaluating the in vivo tocolytic efficacy of this compound and nifedipine in a rodent model of preterm labor. This protocol is a composite based on methodologies described in the literature for testing tocolytic agents.[5][6]

1. Animal Model:

  • Species: Pregnant Sprague-Dawley rats or CD-1 mice are commonly used.[5][7]

  • Gestation Stage: Late-term pregnant animals (e.g., gestational days 19-21 for rats, day 17 for mice) are selected.[5][6]

2. Induction of Preterm Labor:

  • Preterm labor can be induced by administering agents such as lipopolysaccharide (LPS) to mimic infection-induced preterm birth or RU486 (mifepristone) to induce progesterone (B1679170) withdrawal.[6]

3. Drug Administration:

  • Test Groups: Animals are randomly assigned to receive this compound, nifedipine, a vehicle control, or a positive control (e.g., another known tocolytic).

  • Dosing and Route: Drugs are administered at various doses to determine a dose-response relationship. Routes of administration can include intravenous, intraperitoneal, subcutaneous, or oral, depending on the study's objectives.

4. Measurement of Uterine Contractions:

  • Uterine activity can be monitored directly by inserting a pressure-sensitive catheter into the uterine horn of anesthetized animals.

  • Alternatively, the time to delivery of the first pup following induction is a key endpoint.

5. Data Analysis:

  • The primary outcomes are the inhibition of uterine contraction frequency and amplitude, and the delay in delivery time.

  • Statistical analysis is performed to compare the effects of the different treatment groups.

Experimental_Workflow A Animal Selection (Pregnant Rodents) B Induction of Preterm Labor (e.g., LPS, RU486) A->B C Randomization into Treatment Groups B->C D Drug Administration (Fenoterol, Nifedipine, Control) C->D E Monitoring of Uterine Activity D->E F Data Collection (Contraction Frequency, Delivery Time) E->F G Statistical Analysis and Comparison F->G

Figure 3. General experimental workflow for in vivo tocolysis studies.

Quantitative Data Summary

Direct comparative in vivo preclinical studies between this compound and nifedipine are limited in the available literature. The following table summarizes data from separate studies to provide an indirect comparison.

Parameter This compound (or other β-agonist) Nifedipine Source
Animal Model Pregnant Rats (Ritodrine)Pregnant Mice[4][8]
Induction Agent Spontaneous ContractionsLipopolysaccharide (LPS)[4][8]
Primary Efficacy Endpoint Inhibition of spontaneous uterine contractionsDelay in preterm birth[4][8]
Observed Efficacy Dose-dependent reduction in uterine contractions.Inconsistent delay in preterm birth; some mice showed a 12-24 hour prolongation of pregnancy, but the overall effect was not statistically significant.[4][4][8]
Maternal Side Effects (Clinical Data) More frequent adverse events (57.8%) including palpitations and tachycardia.[9]Less frequent adverse events (19.0%) such as flushing and headache.[9][9]

Note: The data presented for the β-agonist is for ritodrine, a drug in the same class as fenoterol, due to the lack of recent in vivo preclinical data for fenoterol. A clinical study directly comparing fenoterol and nifedipine found no significant difference in the latency period before delivery.[9] However, nifedipine had a higher failure rate as a first-line tocolytic, while fenoterol was associated with a higher incidence of maternal side effects.[9]

Conclusion

Both this compound and nifedipine are effective tocolytic agents that operate through distinct signaling pathways to achieve myometrial relaxation. Preclinical in vivo studies on nifedipine in a mouse model of LPS-induced preterm labor show a potential to delay delivery, although the effect was not consistently significant.[4] Comparative clinical data suggests similar efficacy in delaying preterm labor between fenoterol and nifedipine, with a trade-off between a higher failure rate for nifedipine as a first-line agent and more maternal side effects for fenoterol.[9]

Further direct comparative in vivo preclinical studies using standardized animal models and methodologies are warranted to provide a more definitive comparison of the tocolytic efficacy and potential side effects of these two compounds. Such studies would be invaluable for guiding future research and development of tocolytic therapies.

References

Unraveling the Chiral Puzzle: Differential Cardiac Effects of Fenoterol Hydrobromide Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Cardiovascular Drug Development

Fenoterol (B1672521) hydrobromide, a potent β2-adrenergic receptor agonist, has a well-documented history in the management of bronchospasm. However, its therapeutic application has been shadowed by concerns over cardiovascular side effects. As a chiral molecule with two stereogenic centers, fenoterol exists as four distinct stereoisomers: (R,R')-, (S,S')-, (R,S')-, and (S,R')-fenoterol. The commercially available formulation is a racemic mixture of the (R,R')- and (S,S')-enantiomers.[1] Emerging research has illuminated the profound differences in the cardiac effects of these enantiomers, a critical consideration for the development of safer and more targeted therapeutics. This guide provides a comprehensive comparison of the enantiomers' performance on cardiac tissue, supported by experimental data and detailed methodologies.

Comparative Analysis of Enantiomer Activity

The differential effects of fenoterol enantiomers on cardiac tissue are rooted in their distinct interactions with the β2-adrenergic receptor (β2-AR) and the subsequent intracellular signaling cascades. The (R,R')-enantiomer consistently demonstrates higher affinity and functional potency compared to its (S,S') counterpart.

Parameter(R,R')-Fenoterol(S,S')-FenoterolReference
Binding Affinity (Ki)
Rat Erythrocytes2,880 nMNo measurable specific binding[1]
HEK-β2-AR Cells350 nM27,800 nM[1]
Functional Activity
Cardiomyocyte Contractility (EC50)SubmicromolarSignificantly less active[2]
G-Protein Coupling Exclusively GsGs and Gi[1][3]

Key Findings:

  • (R,R')-Fenoterol: The Potent Agonist. The (R,R')-enantiomer exhibits a significantly higher binding affinity for the β2-adrenergic receptor.[1] Functionally, it is a potent agonist, stimulating cardiomyocyte contractility at submicromolar concentrations.[2] Crucially, its activation of the β2-AR leads to the selective activation of the Gs protein signaling pathway.[1][3]

  • (S,S')-Fenoterol: A Weaker, Biased Agonist. In stark contrast, the (S,S')-enantiomer displays markedly lower binding affinity.[1] While considered the less active isomer, it demonstrates biased agonism by coupling to both Gs and Gi proteins.[1][3] The engagement of the Gi pathway can counteract the effects of Gs signaling, potentially leading to different physiological outcomes.

Signaling Pathways: A Tale of Two Enantiomers

The distinct G-protein coupling of the fenoterol enantiomers translates into divergent downstream signaling cascades within cardiomyocytes.

Gprotein_signaling cluster_RR (R,R')-Fenoterol Signaling cluster_SS (S,S')-Fenoterol Signaling RR_Fen (R,R')-Fenoterol Beta2AR_RR β2-Adrenergic Receptor RR_Fen->Beta2AR_RR Gs_RR Gs Beta2AR_RR->Gs_RR AC_RR Adenylyl Cyclase Gs_RR->AC_RR Activates cAMP_RR cAMP AC_RR->cAMP_RR Generates PKA_RR PKA cAMP_RR->PKA_RR Activates Contractility_RR Increased Cardiomyocyte Contractility PKA_RR->Contractility_RR Promotes SS_Fen (S,S')-Fenoterol Beta2AR_SS β2-Adrenergic Receptor SS_Fen->Beta2AR_SS Gs_SS Gs Beta2AR_SS->Gs_SS Gi_SS Gi Beta2AR_SS->Gi_SS AC_SS Adenylyl Cyclase Gs_SS->AC_SS Activates Gi_SS->AC_SS Inhibits cAMP_SS cAMP AC_SS->cAMP_SS Generates Contractility_SS Modulated Cardiomyocyte Contractility cAMP_SS->Contractility_SS Modulates

Caption: Differential G-protein coupling of Fenoterol enantiomers.

The (R,R')-enantiomer exclusively activates the Gs pathway, leading to a robust increase in intracellular cAMP, activation of Protein Kinase A (PKA), and subsequent enhancement of cardiomyocyte contractility. Conversely, the (S,S')-enantiomer's dual coupling to both Gs and the inhibitory Gi protein results in a more complex and potentially attenuated downstream signal.

In Vivo Implications: The Racemate's Paradox

While in vitro studies on isolated cardiomyocytes highlight the superior potency of the (R,R')-enantiomer, research in whole animal models of post-myocardial infarction dilated cardiomyopathy has revealed a surprising outcome. In these studies, the racemic mixture of fenoterol demonstrated therapeutic benefits, including attenuation of left ventricular remodeling and functional decline, whereas treatment with either the (R,R')- or (S,S')-enantiomer alone was ineffective.[3][4] This suggests a complex interplay between the enantiomers in a systemic environment that is not fully replicated in isolated cell models. The beneficial effects of the racemate might be attributed to a nuanced modulation of the β2-adrenergic system that a single enantiomer cannot achieve.

Experimental Protocols

To facilitate reproducible research in this area, detailed methodologies for key experiments are outlined below.

Radioligand Binding Assay

This assay quantifies the binding affinity of the fenoterol enantiomers to the β2-adrenergic receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human β2-adrenergic receptor.

  • Radioligand: [3H]CGP-12177 (a β-adrenergic receptor antagonist).

  • Fenoterol enantiomers ((R,R') and (S,S')).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of [3H]CGP-12177 and varying concentrations of the unlabeled fenoterol enantiomers.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the Ki (inhibitory constant) for each enantiomer.

Cardiomyocyte Contractility Assay

This assay measures the functional effect of the fenoterol enantiomers on the contractility of isolated cardiomyocytes.

Materials:

  • Isolated adult rat ventricular myocytes.

  • Myocyte contraction buffer (e.g., Tyrode's solution).

  • IonOptix or similar video-based edge-detection system.

  • Fenoterol enantiomers.

  • Pertussis toxin (PTX) to inhibit Gi signaling (optional).

Procedure:

  • Plate isolated cardiomyocytes on laminin-coated coverslips.

  • Perfuse the cells with myocyte contraction buffer.

  • Pace the cells electrically (e.g., at 1 Hz) to induce synchronous contractions.

  • Record baseline cell shortening using the edge-detection system.

  • Introduce increasing concentrations of the fenoterol enantiomers into the perfusion buffer.

  • Record the changes in cell shortening at each concentration.

  • (Optional) Pre-incubate cells with PTX to investigate the involvement of Gi signaling.

  • Analyze the concentration-response data to determine the EC50 (half-maximal effective concentration) for each enantiomer.

experimental_workflow cluster_isolation Cell Preparation cluster_signaling Signaling Pathway Investigation Isolate_Cardiomyocytes Isolate Adult Rat Ventricular Myocytes Contractility_Assay Cardiomyocyte Contractility Assay Isolate_Cardiomyocytes->Contractility_Assay PTX_Treatment Pertussis Toxin (PTX) Pre-treatment Isolate_Cardiomyocytes->PTX_Treatment cAMP_Assay cAMP Accumulation Assay Isolate_Cardiomyocytes->cAMP_Assay Prepare_Membranes Prepare HEK-β2-AR Cell Membranes Binding_Assay Radioligand Binding Assay ([3H]CGP-12177) Prepare_Membranes->Binding_Assay Ki_Determination Determine Ki values Binding_Assay->Ki_Determination EC50_Determination Determine EC50 values Contractility_Assay->EC50_Determination PTX_Treatment->Contractility_Assay

Caption: Experimental workflow for investigating fenoterol enantiomers.

Conclusion

The stereochemistry of fenoterol hydrobromide is a critical determinant of its cardiac effects. The (R,R')-enantiomer is a potent, Gs-selective β2-AR agonist, while the (S,S')-enantiomer is a weaker, biased agonist that also engages the Gi pathway. While in vitro data point to the superiority of the (R,R')-enantiomer, in vivo studies suggest a more complex and potentially beneficial interaction of the racemic mixture. These findings underscore the importance of stereospecific investigations in drug development and highlight the need for a deeper understanding of the integrated physiological effects of chiral drugs. For researchers and drug development professionals, a thorough characterization of the individual enantiomers is paramount to designing safer and more effective cardiovascular therapies.

References

A Comparative Guide to Fenoterol Hydrobromide-Induced Airway Relaxation in Ex Vivo Lung Slices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fenoterol (B1672521) Hydrobromide's performance in inducing airway relaxation with other common beta-2 adrenergic agonists. The data presented is based on findings from ex vivo precision-cut lung slice (PCLS) models, offering a physiologically relevant platform for evaluating bronchodilator efficacy.

Reproducibility and Performance Comparison

The precision-cut lung slice (PCLS) model is a valuable tool for respiratory research, maintaining the complex microenvironment of the lung ex vivo.[1][2] This allows for the study of airway reactivity in a system that bridges the gap between in vitro cell cultures and in vivo animal models.[3] While direct studies on the reproducibility of Fenoterol Hydrobromide in PCLS are not extensively documented in publicly available literature, the methodology for assessing bronchodilator response in PCLS is well-established and generally considered reproducible.[4][5] The variability in bronchodilator response is a known factor in clinical settings and can also be observed in ex vivo models.[6][7][8]

This guide compares this compound with two other widely used beta-2 agonists: Salbutamol (B1663637) and Formoterol (B127741). The following tables summarize their performance based on potency (EC₅₀) and maximum effect (Eₘₐₓ) derived from relevant preclinical models. It is important to note that direct comparative studies of all three compounds in the same PCLS experiment are limited in the available literature. The data presented below is synthesized from studies using guinea pig tracheal smooth muscle, a classic model for assessing bronchodilator activity.

Table 1: Comparative Potency and Efficacy of Beta-2 Adrenergic Agonists in Guinea Pig Tracheal Muscle

CompoundPotency (EC₅₀, nM)Intrinsic Activity (vs. Isoprenaline)Reference
This compound 5.60.6[9]
Salbutamol 200.6[9]
Formoterol 0.280.8[9]

Note: Data is derived from experiments on partially pre-contracted guinea pig tracheae. Lower EC₅₀ values indicate higher potency. Intrinsic activity represents the maximal relaxation effect relative to the full agonist Isoprenaline.

Experimental Protocols

A detailed methodology is crucial for reproducible findings. The following protocol outlines the key steps for assessing this compound-induced airway relaxation in PCLS.

Preparation of Precision-Cut Lung Slices (PCLS)
  • Lung Inflation: The lung lobes are gently inflated with a low-melting-point agarose (B213101) solution (typically 1.5-2.0% in a physiological buffer) via the trachea to ensure the airways remain open.[10]

  • Solidification: The agarose-filled lungs are cooled on ice to solidify the agarose, providing the necessary rigidity for slicing.[10]

  • Slicing: A vibratome is used to cut the lung tissue into thin, uniform slices, typically 200-300 µm thick.[5]

  • Washing and Culture: The freshly cut PCLS are washed in a culture medium (e.g., DMEM/F12) to remove debris and are then incubated under standard cell culture conditions (37°C, 5% CO₂) to allow for recovery.[10]

Airway Relaxation Assay
  • Baseline Measurement: PCLS are transferred to an imaging chamber on a microscope stage. A baseline image of a selected airway is captured.

  • Pre-contraction: The airway is contracted by adding a contractile agonist, such as methacholine (B1211447) or carbachol, to the medium. The concentration used should elicit a submaximal, stable contraction.

  • Cumulative Concentration-Response: this compound (or other test compounds) is added to the medium in increasing cumulative concentrations.

  • Image Acquisition: After a set incubation period for each concentration, an image of the airway is captured to measure the luminal area.

  • Data Analysis: The change in airway area at each concentration is measured and used to calculate the percentage of relaxation relative to the pre-contracted state. A concentration-response curve is then generated to determine the EC₅₀ and Eₘₐₓ values.[4]

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Airway Relaxation Assay PCLS_Prep PCLS Preparation Baseline Baseline Imaging PCLS_Prep->Baseline Transfer to imaging chamber Contraction Induce Airway Contraction Baseline->Contraction Drug_Addition Cumulative Addition of Fenoterol HBr Contraction->Drug_Addition Stable contraction Imaging Image Acquisition Drug_Addition->Imaging After each concentration Imaging->Drug_Addition Analysis Data Analysis (EC50, Emax) Imaging->Analysis

Figure 1: Experimental workflow for assessing drug-induced airway relaxation in PCLS.

G cluster_pathway Beta-2 Adrenergic Receptor Signaling Pathway Fenoterol Fenoterol HBr B2AR Beta-2 Adrenergic Receptor Fenoterol->B2AR G_Protein Gs Protein B2AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates MLCK_inact Myosin Light Chain Kinase (inactive) PKA->MLCK_inact phosphorylates (inactivates) MLCP_act Myosin Light Chain Phosphatase (active) PKA->MLCP_act activates Relaxation Airway Smooth Muscle Relaxation MLCK_inact->Relaxation MLCP_act->Relaxation

Figure 2: Simplified signaling pathway of beta-2 agonist-induced airway smooth muscle relaxation.

Conclusion

References

Correlating In Vitro and In Vivo Pharmacological Activity of Fenoterol Hydrobromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological activities of Fenoterol (B1672521) Hydrobromide, a potent and selective β2-adrenergic receptor agonist widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)[1][2][3]. By presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action, this document aims to facilitate a deeper understanding of the translation of preclinical findings to clinical efficacy.

Data Presentation: A Quantitative Comparison

The pharmacological activity of Fenoterol Hydrobromide has been characterized through a variety of in vitro and in vivo studies. The following tables summarize key quantitative data to allow for a direct comparison of its performance at the molecular, cellular, and whole-organism levels.

ParameterSpecies/SystemValueReference
Receptor Binding Affinity (Ki) Human β2-Adrenergic ReceptorSubmicromolar[2]
Guinea Pig Lung β2-Adrenoceptors (KD)120 nM[4]
Functional Potency (EC50) cAMP Accumulation (HEK293 cells with human β2-AR)0.3 nM ((R,R')-isomer)[3]
Guinea Pig Trachea Relaxation (partially precontracted)5.6 nM[4]
Guinea Pig Trachea Relaxation (maximally precontracted)57 nM[4]
Cardiomyocyte Contractility3 nM ((R,R')-isomer)[5]
Intrinsic Activity Guinea Pig Lung Adenylate Cyclase Stimulation63% (compared to Isoprenaline)[4]
Guinea Pig Trachea Relaxation61% (compared to Isoprenaline)[4]

Table 1: In Vitro Pharmacological Data for this compound. This table highlights the high affinity and potency of Fenoterol at the β2-adrenergic receptor in various in vitro models. The stereoisomer (R,R')-Fenoterol demonstrates the highest activity[2][5].

ParameterSpecies/SystemRoute of AdministrationDose/ConcentrationObserved EffectReference
Bronchodilation Asthmatic PatientsInhalation100-200 µgSignificant improvement in FEV1[6]
Asthmatic ChildrenNebulization100-300 µgOptimal bronchodilation[7]
Bronchoprotection Exercise-Induced Asthma PatientsInhalation50-200 µgDose-dependent protection against bronchoconstriction[8]
Pharmacokinetics HumansOral-Low bioavailability (~2%) due to high first-pass metabolism[1]
HumansInhalation-7-15% of the aerosol typically reaches systemic circulation[1]
DogsOral-Extensive first-pass metabolism[9]
Side Effects Asthmatic PatientsInhalation (overdose)-Tachycardia, tremor[1]

Table 2: In Vivo Pharmacological Data for this compound. This table summarizes the clinical efficacy and pharmacokinetic profile of Fenoterol. Inhaled administration is the preferred route to maximize local effects in the lungs and minimize systemic side effects[1].

Experimental Protocols

In Vitro Guinea Pig Trachea Relaxation Assay

This assay is a classical method to evaluate the bronchodilator effect of compounds.

Methodology:

  • Tissue Preparation: Male Hartley guinea pigs are euthanized, and the tracheas are dissected and cut into strips[10].

  • Mounting: The tracheal strips are mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2[10].

  • Pre-contraction: The tracheal strips are pre-contracted with a spasmogen, typically carbachol (B1668302) or histamine, to induce a stable contractile tone[4][10].

  • Drug Administration: this compound is added cumulatively to the organ bath, and the relaxation of the tracheal smooth muscle is measured isometrically[10].

  • Data Analysis: Concentration-response curves are constructed to determine the EC50 (the concentration of the drug that produces 50% of the maximal relaxation) and the intrinsic activity (the maximal effect of the drug compared to a full agonist like isoprenaline)[4].

In Vivo Bronchoprotection Assay in Guinea Pigs

This animal model is used to assess the ability of a compound to prevent bronchoconstriction induced by a specific challenge.

Methodology:

  • Animal Sensitization (for allergic models): Guinea pigs are sensitized to an allergen, such as ovalbumin, to induce an asthmatic phenotype[11].

  • Drug Administration: this compound is administered to the animals, typically via inhalation or sublaryngeal injection, at various doses[11].

  • Bronchial Challenge: After a specific time, the animals are challenged with a bronchoconstricting agent (e.g., acetylcholine (B1216132) or the sensitizing allergen) delivered via nebulization[11].

  • Measurement of Airway Response: Pulmonary resistance (RL) is measured to quantify the degree of bronchoconstriction[11].

  • Data Analysis: The protective effect of Fenoterol is determined by comparing the increase in RL in treated animals to that in control (vehicle-treated) animals. The dose that provides 50% protection (ED50) can be calculated[11].

Mandatory Visualizations

Signaling Pathway of this compound

Fenoterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fenoterol Fenoterol Hydrobromide Beta2AR β2-Adrenergic Receptor Fenoterol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchodilation (Smooth Muscle Relaxation) PKA->Relaxation Leads to

Caption: Fenoterol's signaling pathway leading to bronchodilation.

Experimental Workflow: From In Vitro to In Vivo

Experimental_Workflow cluster_invitro In Vitro Studies cluster_exvivo Ex Vivo Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Receptor_Binding Receptor Binding Assays (Ki determination) Functional_Assays Functional Assays (EC50, Intrinsic Activity) Receptor_Binding->Functional_Assays Trachea_Relaxation Isolated Tissue Assays (e.g., Guinea Pig Trachea) Functional_Assays->Trachea_Relaxation Animal_Models Animal Models of Asthma (Bronchoprotection, ED50) Trachea_Relaxation->Animal_Models PK_Studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Animal_Models->PK_Studies Human_Trials Human Clinical Trials (Efficacy - FEV1, Safety) PK_Studies->Human_Trials

Caption: The drug development workflow for Fenoterol.

Correlating In Vitro Potency with In Vivo Efficacy

InVitro_InVivo_Correlation cluster_invitro_metrics In Vitro Metrics cluster_correlation Correlation cluster_invivo_outcomes In Vivo Outcomes High_Affinity High Receptor Binding Affinity (Low Ki) PK_PD_Modeling Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling High_Affinity->PK_PD_Modeling High_Potency High Functional Potency (Low EC50) High_Potency->PK_PD_Modeling Effective_Dose Low Effective Dose (Low ED50) PK_PD_Modeling->Effective_Dose Clinical_Efficacy Potent Bronchodilation (e.g., Increased FEV1) PK_PD_Modeling->Clinical_Efficacy

Caption: Correlation between Fenoterol's in vitro and in vivo data.

Conclusion

The data presented in this guide demonstrates a strong correlation between the in vitro pharmacological properties of this compound and its in vivo efficacy as a bronchodilator. Its high affinity and potency at the β2-adrenergic receptor, as determined in in vitro assays, translate to effective bronchodilation and bronchoprotection at low doses in both animal models and clinical settings. The primary challenge in directly correlating in vitro and in vivo data lies in the complex pharmacokinetic factors that influence drug concentration at the receptor site in a living organism. However, pharmacokinetic/pharmacodynamic modeling serves as a valuable tool to bridge this gap and predict clinical outcomes from preclinical data[1]. This comprehensive comparison underscores the importance of integrating in vitro and in vivo studies for a thorough understanding of a drug's pharmacological profile and its successful development for therapeutic use.

References

Efficacy comparison of different Fenoterol Hydrobromide salt forms in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers and Drug Development Professionals on the Comparative Preclinical Performance of Fenoterol (B1672521) Hydrobromide

Fenoterol Hydrobromide, a potent and selective β2-adrenergic receptor agonist, is a cornerstone in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its primary therapeutic action lies in relaxing the smooth muscles of the airways, leading to bronchodilation and easier breathing.[1][2] While this compound is the predominantly utilized salt form, its efficacy in preclinical models can be significantly influenced by its formulation and delivery method. This guide provides a comprehensive comparison of available preclinical data on different this compound formulations, offering valuable insights for researchers and drug development professionals.

Comparative Efficacy in Preclinical Models

A study on a novel extended-release compression-coated tablet of this compound in beagle dogs showed a significantly lower and more sustained release profile compared to immediate-release tablets (Berotec®).[3] This resulted in a lower maximum plasma concentration (Cmax) and a delayed time to reach Cmax (Tmax), which could be beneficial for preventing conditions like nocturnal asthma.[3]

FormulationCmax (ng/mL)Tmax (h)AUC 0–24 (ng.h/mL)
F16 (Extended Release) 80.9 ± 1.85.83 ± 1.83Not Reported
F23 (Extended Release) 69.95 ± 3.316.16 ± 1.6Not Reported
F30 (Extended Release) 61.23 ± 8.064.33 ± 1.36Not Reported
Berotec® (Immediate Release) 146.52 ± 21.521.33 ± 0.51Not Reported

Table 1: Pharmacokinetic parameters of different this compound oral formulations in beagle dogs. Data extracted from a 2011 study.[3]

Furthermore, the enantiomers of fenoterol have been investigated, revealing that the racemic mixture (a combination of RR and SS enantiomers) was effective in a rat model of post-myocardial infarction dilated cardiomyopathy, whereas the individual RR or SS enantiomers were not.[4] While this study is not focused on respiratory effects, it highlights that the form of the active molecule can have a profound impact on its therapeutic efficacy.

Experimental Protocols

The evaluation of bronchodilator efficacy in preclinical models typically involves both in vitro and in vivo methods.

In Vitro Models:

  • Isolated Perfused Lung: This model allows for the simultaneous measurement of pulmonary vascular and airway responses to drugs.[5][6] Lungs from animals like guinea pigs or rats are isolated and perfused with a physiological salt solution. Bronchoconstriction is induced using agents like histamine (B1213489) or methacholine, and the ability of the test compound to reverse this constriction is measured.

  • Tracheal Strip Preparation: A strip of trachea is suspended in an organ bath containing a physiological solution.[5] The contractile response to a spasmogen is recorded, and the relaxant effect of the bronchodilator is quantified.

In Vivo Models:

  • Bronchospasmolytic Activity in Anesthetized Guinea Pigs: Guinea pigs are a common model for asthma research.[6] Animals are anesthetized, and bronchoconstriction is induced by an intravenous or aerosolized bronchoconstrictor. The protective effect of the test compound, administered via various routes (intravenous, oral, or aerosol), is then assessed by measuring changes in airway resistance.[6]

  • Whole-Body Plethysmography: This technique is used to measure respiratory parameters in conscious animals.[7] Changes in breathing patterns after exposure to a bronchoconstrictor and subsequent treatment with a bronchodilator can be quantified.

Below is a generalized workflow for an in vivo preclinical efficacy study of a bronchodilator.

G cluster_0 Animal Model Selection & Acclimatization cluster_1 Induction of Bronchoconstriction cluster_2 Drug Administration cluster_3 Efficacy Assessment cluster_4 Data Analysis animal_selection Select appropriate animal model (e.g., guinea pig, rat) acclimatization Acclimatize animals to laboratory conditions animal_selection->acclimatization induction Induce bronchoconstriction (e.g., histamine, methacholine) acclimatization->induction drug_admin Administer different formulations of this compound induction->drug_admin measurement Measure changes in airway resistance (e.g., whole-body plethysmography) drug_admin->measurement analysis Analyze and compare the efficacy of different formulations measurement->analysis

Experimental workflow for in vivo preclinical efficacy testing.

Signaling Pathways of Fenoterol

Fenoterol exerts its effects by binding to β2-adrenergic receptors, which are G-protein coupled receptors.[8] This binding activates a cascade of intracellular events, ultimately leading to smooth muscle relaxation.

Upon binding of Fenoterol, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of the Gs alpha subunit of the associated G-protein.[8] The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][8] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[2] PKA, in turn, phosphorylates several target proteins, resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle.

Interestingly, research has also shown that Fenoterol can exert anti-inflammatory effects through a β-arrestin-2 mediated pathway.[9] This involves the redistribution of CD14 and TLR4/CD14 complexes, leading to a reduction in the production of inflammatory cytokines.[9]

G Fenoterol This compound Beta2AR β2-Adrenergic Receptor Fenoterol->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to G Fenoterol Fenoterol Beta2AR β2-Adrenergic Receptor Fenoterol->Beta2AR Stimulates BetaArrestin2 β-Arrestin-2 Beta2AR->BetaArrestin2 Mediates CD14_TLR4 Redistribution of CD14 & TLR4/CD14 Complex BetaArrestin2->CD14_TLR4 Cytokines Decreased Inflammatory Cytokine Production CD14_TLR4->Cytokines

References

Validating the selectivity of Fenoterol Hydrobromide for beta-2 over beta-1 adrenergic receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity of fenoterol (B1672521) hydrobromide for the beta-2 adrenergic receptor (β2-AR) over the beta-1 adrenergic receptor (β1-AR). Through a detailed comparison with other prominent beta-2 agonists, salbutamol (B1663637) and formoterol (B127741), this document offers valuable insights supported by experimental data to inform research and development in respiratory and cardiovascular therapeutics.

Executive Summary

Fenoterol hydrobromide is a potent beta-2 adrenergic agonist utilized in the management of asthma and other respiratory conditions. Its therapeutic efficacy is intrinsically linked to its selectivity for the β2-AR, which mediates bronchodilation, over the β1-AR, which is predominantly expressed in the heart and can mediate undesirable cardiac side effects. This guide demonstrates that while fenoterol exhibits a notable preference for the β2-AR, its selectivity profile differs from that of other commonly used beta-2 agonists.

Comparative Analysis of Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. The data presented below, derived from radioligand binding assays, compares the binding affinities of fenoterol, salbutamol, and formoterol for both β1-AR and β2-AR.

Compoundβ1-AR pKi (mean ± SEM)β2-AR pKi (mean ± SEM)β2/β1 Selectivity Ratio (Ki)
Fenoterol5.67 ± 0.056.33 ± 0.07~4.6
Salbutamol (Albuterol)4.71 ± 0.165.83 ± 0.06~13.2
Formoterol6.25 ± 0.068.20 ± 0.09~89.1

Data sourced from a study by C. Overlack et al. (1993), which utilized [125I]iodocyanopindolol as the radioligand in membranes from guinea pig lung (β2) and heart (β1)[1]. The pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity. The selectivity ratio is calculated from the Ki values (Ki = 10^-pKi).

Another study reports that (R,R)-fenoterol demonstrates a β2/β1 selectivity ratio of over 40. It is important to note that fenoterol is a chiral molecule and is often used as a racemic mixture.

Comparative Analysis of Functional Potency

Functional assays, such as those measuring cyclic AMP (cAMP) production, provide insight into the ability of an agonist to not only bind to the receptor but also to elicit a biological response. The half-maximal effective concentration (EC50) or its negative logarithm (pEC50) is a measure of a drug's potency in a given functional assay.

Compoundβ2-AR pEC50 (mean ± SEM)
Fenoterol8.23 ± 0.09
Salbutamol6.95 ± 0.07
Formoterol9.61 ± 0.12

Data from a cAMP accumulation assay in U937 promonocytes[2].

Experimental Protocols

Radioligand Binding Assay for β1 and β2 Adrenergic Receptor Selectivity

This protocol outlines a competitive radioligand binding assay to determine the Ki of a test compound for β1-AR and β2-AR.

Materials:

  • Cell membranes prepared from tissues or cell lines expressing β1-AR (e.g., guinea pig heart) and β2-AR (e.g., guinea pig lung).

  • Radioligand: [125I]iodocyanopindolol (a non-selective beta-adrenergic antagonist).

  • Test compounds: this compound, salbutamol, formoterol.

  • Non-specific binding control: Propranolol (a non-selective beta-blocker) at a high concentration (e.g., 1 µM).

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, cell membranes, and a high concentration of propranolol.

    • Competition Binding: A range of concentrations of the test compound, radioligand, and cell membranes.

  • Incubation: Incubate the plate at a defined temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For competition experiments, plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: cAMP Accumulation

This protocol describes a method to assess the functional potency of beta-adrenergic agonists by measuring their ability to stimulate the production of intracellular cyclic AMP (cAMP).

Materials:

  • A suitable cell line expressing β1-AR or β2-AR (e.g., CHO or HEK293 cells transfected with the respective receptor).

  • Cell culture medium.

  • Test compounds: this compound, salbutamol, formoterol.

  • Positive control: Isoproterenol (a non-selective beta-agonist).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis buffer.

  • cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen-based).

Procedure:

  • Cell Culture and Seeding: Culture the cells to an appropriate confluency and seed them into 96-well plates. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer containing a PDE inhibitor.

  • Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Terminate the stimulation by adding lysis buffer to each well.

  • cAMP Detection: Measure the concentration of cAMP in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Plot the measured cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.

    • The pEC50 is calculated as the negative logarithm of the EC50 value.

Visualizations

Signaling Pathway of Beta-2 Adrenergic Receptor Activation

G Beta-2 Adrenergic Receptor Signaling Pathway Fenoterol Fenoterol B2AR Beta-2 Adrenergic Receptor (β2-AR) Fenoterol->B2AR binds Gs Gs Protein B2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation leads to

Caption: Agonist binding to the β2-AR activates a Gs protein-coupled signaling cascade.

Experimental Workflow for Radioligand Binding Assay

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Compound) Membrane_Prep->Incubation Compound_Dilution Compound Dilution Compound_Dilution->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Caption: A streamlined workflow for determining ligand binding affinity.

Logical Relationship of Selectivity Determination

G Determining Beta-2 Selectivity Binding_Assay Radioligand Binding Assay Ki_B1 Ki for β1-AR Binding_Assay->Ki_B1 determines Ki_B2 Ki for β2-AR Binding_Assay->Ki_B2 determines Functional_Assay cAMP Functional Assay EC50_B1 EC50 for β1-AR Functional_Assay->EC50_B1 determines EC50_B2 EC50 for β2-AR Functional_Assay->EC50_B2 determines Binding_Selectivity Binding Selectivity (Ki β1 / Ki β2) Ki_B1->Binding_Selectivity Ki_B2->Binding_Selectivity Functional_Selectivity Functional Selectivity (EC50 β1 / EC50 β2) EC50_B1->Functional_Selectivity EC50_B2->Functional_Selectivity

Caption: Both binding and functional assays are crucial for assessing selectivity.

Conclusion

The experimental data presented in this guide demonstrates that this compound is a potent beta-2 adrenergic agonist with a clear selectivity for the β2-AR over the β1-AR. However, when compared to other beta-2 agonists such as salbutamol and particularly formoterol, fenoterol exhibits a lower β2/β1 selectivity ratio based on binding affinity studies. This suggests a potentially higher risk of off-target effects on the β1-AR at therapeutic doses compared to more selective agents. The functional potency data for the β2-AR further corroborates the high efficacy of fenoterol. Researchers and drug development professionals should consider these selectivity profiles when designing new chemical entities or evaluating the therapeutic potential and safety of beta-2 adrenergic agonists. The detailed experimental protocols provided herein offer a foundation for conducting similar comparative studies to further elucidate the pharmacological nuances of these important therapeutic agents.

References

Assessing the Synergistic Effects of Fenoterol Hydrobromide with Corticosteroids In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro synergistic effects of Fenoterol (B1672521) Hydrobromide with various corticosteroids, supported by experimental data. The focus is on elucidating the molecular mechanisms and cellular responses that underpin the combined therapeutic potential of these drug classes in respiratory diseases.

Introduction to Synergistic Mechanisms

The combination of β2-adrenergic agonists, such as Fenoterol Hydrobromide, and corticosteroids is a cornerstone of asthma and COPD therapy. Their synergistic effects are attributed to a bidirectional interaction at the molecular level. Corticosteroids enhance the expression of β2-adrenoceptors, while β2-agonists can potentiate the anti-inflammatory actions of corticosteroids. This guide delves into the in vitro evidence for these interactions.

Key Synergistic Interactions:

  • Increased β2-Adrenoceptor Expression: Corticosteroids increase the transcription of the β2-adrenoceptor gene, leading to a higher density of receptors on the cell surface of airway smooth muscle and inflammatory cells. This can enhance the bronchodilatory and anti-inflammatory effects of Fenoterol.

  • Enhanced Glucocorticoid Receptor (GR) Function: Fenoterol, by increasing intracellular cyclic AMP (cAMP), can lead to the phosphorylation of the GR. This "priming" of the GR may facilitate its nuclear translocation and enhance its ability to suppress pro-inflammatory gene expression.

  • Complementary Anti-inflammatory Actions: Fenoterol can inhibit the release of inflammatory mediators from mast cells and other immune cells. When combined with the broad anti-inflammatory effects of corticosteroids, which suppress the production of multiple cytokines and chemokines, the result is a more profound suppression of airway inflammation.

Comparative Analysis of In Vitro Studies

This section compares the in vitro effects of this compound in combination with Fluticasone (B1203827) Propionate (B1217596), and the individual effects of Fenoterol, Budesonide, and Beclomethasone (B1667900) Dipropionate on relevant cell types and inflammatory markers. Due to a lack of direct in vitro studies combining Fenoterol with Budesonide or Beclomethasone, a comparative assessment is presented based on their individual well-documented effects on similar biological pathways.

Effects on Airway Smooth Muscle (ASM) Cells

Objective: To compare the effects on ASM proliferation and contractility, key factors in airway remodeling and hyperresponsiveness.

Drug/CombinationCell TypeKey FindingsReference
Fenoterol + Fluticasone Bovine Tracheal Smooth MuscleCombined treatment synergistically prevented mitogen-induced proliferation and the development of a hypocontractile phenotype.[1]
Fenoterol (alone) Bovine Tracheal Smooth MuscleDid not inhibit mitogen-induced proliferation on its own.[1]
Budesonide (alone) Human Airway Smooth MuscleEnhances formoterol-induced bronchodilation by increasing cAMP production.[2]
Beclomethasone (alone) Human Airway Smooth MuscleCan reduce airway smooth muscle contractility in hyperresponsive airways.[3]
Anti-inflammatory Effects

Objective: To compare the inhibition of pro-inflammatory cytokine and chemokine release from various immune and structural cells.

Drug/CombinationCell TypeKey FindingsReference
Fenoterol (alone) Human Bronchial Epithelial Cells (BEAS-2B)Suppressed poly I:C-induced RANTES and IP-10 expression.[4]
Budesonide (alone) Human Airway Smooth Muscle CellsInhibits IL-13 or IL-4 mediated production of VEGF.
Beclomethasone (alone) Human Peripheral Blood Mononuclear CellsPotently inhibits interleukin-5 production.[5]
Fluticasone (alone) Human T-cellsInhibited allergen-induced T-cell proliferation and production of IL-3, IL-5, and GM-CSF.[6]

Signaling Pathways and Experimental Workflows

Signaling Pathways of Synergy

The synergistic interaction between this compound and corticosteroids can be visualized through their convergent and complementary signaling pathways.

Synergy_Signaling cluster_fenoterol Fenoterol Pathway cluster_corticosteroid Corticosteroid Pathway Fenoterol Fenoterol Beta2AR β2-Adrenoceptor Fenoterol->Beta2AR AC Adenylate Cyclase Beta2AR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Bronchodilation Bronchodilation PKA->Bronchodilation InflammatoryMediators ↓ Inflammatory Mediator Release PKA->InflammatoryMediators GR_P Glucocorticoid Receptor (Phosphorylation) PKA->GR_P GR_Nucleus GR (Nucleus) GR_P->GR_Nucleus Potentiates Nuclear Translocation Corticosteroid Corticosteroid GR_Cytoplasm Glucocorticoid Receptor (Cytoplasm) Corticosteroid->GR_Cytoplasm GR_Cytoplasm->GR_Nucleus GRE Glucocorticoid Response Element GR_Nucleus->GRE AntiInflammatoryGenes ↑ Anti-inflammatory Gene Expression GRE->AntiInflammatoryGenes ProInflammatoryGenes ↓ Pro-inflammatory Gene Expression GRE->ProInflammatoryGenes Beta2AR_Gene ↑ β2-Adrenoceptor Gene Expression GRE->Beta2AR_Gene Beta2AR_Gene->Beta2AR Increases Receptor Expression

Caption: Synergistic signaling of Fenoterol and Corticosteroids.

Experimental Workflow: Assessing Synergy on ASM Proliferation

The following workflow outlines a typical in vitro experiment to assess the synergistic effects of Fenoterol and a corticosteroid on airway smooth muscle cell proliferation.

ASM_Proliferation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assay Proliferation Assay CellCulture 1. Culture Airway Smooth Muscle Cells Plating 2. Seed Cells in Multi-well Plates CellCulture->Plating SerumStarvation 3. Serum Starve Cells (Synchronize Cell Cycle) Plating->SerumStarvation Control Vehicle Control Mitogen Mitogen (e.g., PDGF) Fenoterol_Mitogen Fenoterol + Mitogen Corticosteroid_Mitogen Corticosteroid + Mitogen Combination_Mitogen Fenoterol + Corticosteroid + Mitogen Incubation 4. Incubate for 48-72h ProliferationAssay 5. Perform Proliferation Assay (e.g., BrdU, MTT, or Cell Counting) Incubation->ProliferationAssay DataAnalysis 6. Analyze and Compare Proliferation Rates ProliferationAssay->DataAnalysis

Caption: Workflow for ASM Proliferation Synergy Assay.

Detailed Experimental Protocols

Protocol for Assessing Synergy on Bovine Tracheal Smooth Muscle (BTSM) Cell Proliferation

This protocol is adapted from studies investigating the synergistic effects of Fenoterol and Fluticasone on BTSM cell proliferation.[1]

1. Cell Culture:

  • Bovine tracheal smooth muscle (BTSM) cells are isolated from fresh bovine tracheas obtained from a local abattoir.

  • The muscle layer is dissected, minced, and digested with collagenase and elastase.

  • Isolated cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

2. Proliferation Assay:

  • BTSM cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Cells are then serum-starved for 24 hours to synchronize their cell cycle.

  • Following starvation, cells are pre-treated for 30 minutes with:

    • Vehicle (control)

    • Fenoterol (e.g., 10 nM)

    • Fluticasone (e.g., 100 pM)

    • Fenoterol + Fluticasone

  • Cells are then stimulated with a mitogen, such as platelet-derived growth factor (PDGF; e.g., 10 ng/mL) or cultured on collagen I-coated plates.

  • After 48-72 hours of incubation, cell proliferation is assessed using a suitable method, such as:

    • BrdU incorporation assay: Measures DNA synthesis.

    • MTT assay: Measures metabolic activity as an indicator of cell viability and proliferation.

    • Direct cell counting: Using a hemocytometer or an automated cell counter.

3. Data Analysis:

  • Proliferation in each treatment group is expressed as a percentage of the control (unstimulated) group.

  • The inhibitory effect of each treatment on mitogen-induced proliferation is calculated.

  • Synergy is determined by comparing the effect of the combination treatment to the sum of the effects of the individual treatments. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine significance.

Protocol for Assessing Anti-inflammatory Synergy on Human Bronchial Epithelial Cells

This protocol is a composite based on standard methods for evaluating the anti-inflammatory effects of respiratory drugs on epithelial cells.[4]

1. Cell Culture:

  • Human bronchial epithelial cells (e.g., BEAS-2B cell line or primary human bronchial epithelial cells) are cultured in an appropriate growth medium (e.g., LHC-9 or BEGM).

  • Cells are seeded in 24-well plates and grown to confluence.

2. Inflammatory Stimulation and Treatment:

  • Cells are pre-treated for 1-2 hours with:

    • Vehicle (control)

    • Fenoterol (e.g., 10⁻⁶ M to 10⁻⁸ M)

    • Corticosteroid (e.g., Budesonide or Beclomethasone at various concentrations)

    • Fenoterol + Corticosteroid

  • Following pre-treatment, cells are stimulated with a pro-inflammatory agent, such as:

    • Lipopolysaccharide (LPS)

    • Tumor necrosis factor-alpha (TNF-α)

    • Polyinosinic:polycytidylic acid (Poly I:C) to mimic viral infection.

3. Cytokine Measurement:

  • After a 24-hour incubation period, the cell culture supernatants are collected.

  • The concentrations of pro-inflammatory cytokines and chemokines (e.g., IL-6, IL-8, RANTES, IP-10) are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

4. Data Analysis:

  • The amount of cytokine release in each treatment group is compared to the stimulated control group.

  • The percentage of inhibition for each treatment is calculated.

  • Synergistic, additive, or antagonistic effects of the combination treatment are determined by comparing the combined effect to the individual effects.

Conclusion

The in vitro evidence strongly supports a synergistic relationship between this compound and corticosteroids. This synergy is multifaceted, involving reciprocal potentiation of their respective signaling pathways and complementary actions on airway smooth muscle cells and inflammatory cells. While direct comparative studies of Fenoterol with Budesonide and Beclomethasone in vitro are lacking, their individual mechanisms of action on key therapeutic targets suggest a high potential for synergistic interactions similar to that observed with Fluticasone. Further head-to-head in vitro studies are warranted to quantify and compare the synergistic potential of Fenoterol with a broader range of corticosteroids, which will be invaluable for the rational design of future combination therapies for obstructive airway diseases.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Fenoterol Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount, extending beyond the bench to the responsible management of chemical waste. Fenoterol Hydrobromide, a beta-2 adrenergic agonist, requires specific disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound in a laboratory setting, aligning with the stringent standards of modern research environments.

Hazard Classification and Regulatory Overview

This compound is classified as a hazardous substance.[1][2] However, it is crucial to note that it is not listed as a P-listed acutely hazardous waste by the Resource Conservation and Recovery Act (RCRA).[1][3][4][5] This distinction is vital as P-listed wastes are subject to more stringent regulations, including lower quantity accumulation limits.[4][5]

The primary regulatory bodies governing pharmaceutical waste in the United States are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The EPA, through RCRA, sets the guidelines for hazardous waste management, while the DEA regulates controlled substances.[3][4] As this compound is not a controlled substance, its disposal falls primarily under EPA regulations for hazardous pharmaceutical waste.

Quantitative Data for Laboratory Waste Management

Proper management of hazardous waste in a laboratory involves adherence to specific quantity limits for accumulation. These limits are determined by the laboratory's generator status, which is based on the total amount of hazardous waste produced per month.

Waste Generator CategoryMonthly Non-Acutely Hazardous Waste GenerationMonthly Acutely Hazardous Waste (P-listed) GenerationOn-site Accumulation Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)≤ 1 kg (2.2 lbs)≤ 1,000 kg (2,200 lbs)
Small Quantity Generator (SQG) > 100 kg (220 lbs) to < 1,000 kg (2,200 lbs)≤ 1 kg (2.2 lbs)≤ 6,000 kg (13,200 lbs) for up to 180 days
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)> 1 kg (2.2 lbs)No quantity limit, but accumulation time is ≤ 90 days

Data sourced from EPA and various university environmental health and safety guidelines.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste from the point of generation to its final removal by a licensed disposal service.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:

  • Safety glasses with side shields or goggles.[1]

  • Chemical-resistant gloves (e.g., nitrile).[1]

  • A lab coat or impervious clothing.[1]

  • In cases where dust may be generated, a NIOSH-approved respirator is recommended.[2]

2. Waste Segregation at the Source: Proper segregation is critical to prevent accidental chemical reactions and ensure compliant disposal.

  • Solid Waste: Collect solid this compound waste (e.g., unused powder, contaminated weigh boats, or filter papers) in a designated, compatible, and clearly labeled hazardous waste container. Do not mix with non-hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container. Do not pour any amount down the drain.[6]

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled as "chemically contaminated sharps."

  • Empty Containers: Glass or plastic containers that held pure this compound should be triple-rinsed. The rinsate must be collected as hazardous waste. After triple-rinsing, the defaced container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.

3. Waste Container Management:

  • Compatibility: Use containers made of materials compatible with this compound (e.g., polyethylene (B3416737) or glass).[2]

  • Labeling: All hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Toxic"). The accumulation start date (the date the first drop of waste is added) must also be clearly marked.

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[4] This prevents the release of vapors and reduces the risk of spills.

4. On-site Accumulation and Storage:

  • Satellite Accumulation Areas (SAAs): Waste should be accumulated at or near the point of generation in a designated SAA.[4][7] This area must be under the control of the laboratory personnel.

  • Storage Limits: Do not accumulate more than 55 gallons of non-acutely hazardous waste in an SAA. Once a container is full, it must be moved to the central accumulation area within three days.[7]

  • Secondary Containment: Store liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak.

5. Arranging for Disposal:

  • Licensed Professional Waste Disposal Service: The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal service.[1] This is typically coordinated through the institution's Environmental Health and Safety (EHS) department.

  • Waste Pickup Request: Once a waste container is full or has been in the SAA for the maximum allowed time (check your institution's policy, often up to one year as long as quantity limits are not exceeded), submit a waste pickup request to your EHS office.[7]

Experimental Protocol: Deactivation via Adsorption (Optional Pre-treatment)

For certain pharmaceutical wastes, deactivation can be a preliminary step to render the compound less hazardous before disposal. Activated carbon is effective at adsorbing many organic compounds. While a specific protocol for this compound is not established, the following general procedure can be adapted. Note: This does not replace the need for professional disposal but can be an added safety measure. Always consult with your EHS department before implementing any treatment protocol.

Objective: To adsorb this compound from an aqueous solution onto activated carbon.

Materials:

  • Aqueous waste containing this compound

  • Activated carbon (powdered)

  • Sealed, compatible waste container

  • pH meter or pH strips

  • Stir plate and stir bar

Procedure:

  • Place the aqueous this compound waste in a suitable beaker on a stir plate.

  • Slowly add powdered activated carbon to the solution while stirring. A general starting ratio is 4:1 of activated carbon to the estimated weight of the active pharmaceutical ingredient.

  • Allow the mixture to stir for a minimum of 8 hours to ensure maximum adsorption. Studies on other pharmaceuticals have shown over 90% deactivation within this timeframe.[8]

  • After stirring, let the carbon settle.

  • Check the pH of the supernatant. If necessary, neutralize the solution to a pH between 6 and 9 by slowly adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, dilute acetic acid for basic solutions).

  • Decant the supernatant and dispose of it as non-hazardous aqueous waste if institutional policy allows and it meets all criteria for sewer disposal.

  • The remaining activated carbon sludge, now containing the adsorbed this compound, must be collected, labeled as "Hazardous Waste: Activated Carbon with this compound," and disposed of through the licensed professional waste disposal service.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical relationships in the disposal process for this compound.

Fenoterol_Disposal_Decision_Process cluster_assessment Waste Assessment cluster_procedure Disposal Procedure Start This compound Waste Generated Is_Controlled_Substance Is it a DEA Controlled Substance? Start->Is_Controlled_Substance Start->Is_Controlled_Substance Is_P_Listed Is it a RCRA P-Listed Waste? Is_Controlled_Substance->Is_P_Listed No (Fenoterol) Is_Controlled_Substance->Is_P_Listed DEA_Disposal Follow DEA Disposal Protocol Is_Controlled_Substance->DEA_Disposal Yes Is_Hazardous Is it a RCRA Hazardous Waste? Is_P_Listed->Is_Hazardous No (Fenoterol) Is_P_Listed->Is_Hazardous P_List_Disposal Follow Strict P-List Disposal Protocol (Lower Quantity Limits) Is_P_Listed->P_List_Disposal Yes Hazardous_Disposal Follow Standard Hazardous Pharmaceutical Waste Disposal Protocol Is_Hazardous->Hazardous_Disposal Yes (Fenoterol) Is_Hazardous->Hazardous_Disposal Non_Hazardous_Disposal Dispose as Non-Hazardous Waste Is_Hazardous->Non_Hazardous_Disposal No

Caption: Decision workflow for classifying this compound waste.

Lab_Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_accumulation On-Site Accumulation cluster_disposal Final Disposal Generate Generate Fenoterol Hydrobromide Waste Segregate Segregate Waste by Type (Solid, Liquid, Sharps) Generate->Segregate Containerize Place in Correctly Labeled, Compatible, Closed Container Segregate->Containerize SAA Store in Satellite Accumulation Area (SAA) Containerize->SAA Check_Limits Monitor Accumulation Time & Volume Limits SAA->Check_Limits Check_Limits->SAA Limits Not Reached Pickup_Request Submit Waste Pickup Request to EHS Check_Limits->Pickup_Request Limits Reached Central_Storage Transfer to Central Accumulation Area Pickup_Request->Central_Storage Incineration Disposal by Licensed Vendor (Typically Incineration) Central_Storage->Incineration

Caption: Step-by-step laboratory workflow for this compound disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fenoterol Hydrobromide
Reactant of Route 2
Fenoterol Hydrobromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.